molecular formula C9H10FNO4S B1305480 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid CAS No. 780-97-2

2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid

Cat. No.: B1305480
CAS No.: 780-97-2
M. Wt: 247.25 g/mol
InChI Key: JOYNOYIEQOCUEJ-UHFFFAOYSA-N
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Description

2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid is a useful research compound. Its molecular formula is C9H10FNO4S and its molecular weight is 247.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(4-fluorophenyl)sulfonylamino]propanoic acid
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InChI

InChI=1S/C9H10FNO4S/c1-6(9(12)13)11-16(14,15)8-4-2-7(10)3-5-8/h2-6,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JOYNOYIEQOCUEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70379199, DTXSID501292293
Record name N-(4-Fluorobenzene-1-sulfonyl)alanine
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Record name N-[(4-Fluorophenyl)sulfonyl]alanine
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Molecular Weight

247.25 g/mol
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CAS No.

250714-64-8, 780-97-2
Record name N-[(4-Fluorophenyl)sulfonyl]alanine
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Record name N-(4-Fluorobenzene-1-sulfonyl)alanine
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Record name N-[(4-Fluorophenyl)sulfonyl]alanine
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Foundational & Exploratory

A Technical Guide to the Synthesis of 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid, also known as N-(4-Fluorophenylsulfonyl)-alanine. The document is structured to serve researchers, medicinal chemists, and drug development professionals by detailing the strategic choice of synthesis, elucidating the underlying reaction mechanism, and presenting a self-validating experimental workflow. Emphasis is placed on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the process.

Introduction and Strategic Context

The Significance of N-Sulfonylated Amino Acids

N-sulfonylated amino acids are a cornerstone structural motif in modern medicinal chemistry. The sulfonamide functional group (R-SO₂-NR'R'') is found in a wide array of therapeutic agents, exhibiting diverse pharmacological activities including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2] A key reason for their prevalence is that the N-acylsulfonamide group can act as a bioisostere for a carboxylic acid, sharing similar pKa values and the ability to engage in crucial hydrogen bonding interactions with biological targets.[3] This substitution can significantly enhance metabolic stability, cell permeability, and target affinity. The synthesis of these compounds, starting from readily available and chiral amino acids, provides a versatile platform for creating structurally diverse and potent drug candidates.[2]

Profile of the Target Molecule: this compound

The target molecule, this compound, is an N-sulfonylated derivative of the amino acid alanine. The incorporation of a 4-fluorophenyl group is a common strategy in drug design. The fluorine atom can modulate electronic properties, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through favorable interactions with protein targets.[4] This guide outlines a robust and efficient synthesis for this compound, leveraging a classic and reliable chemical transformation.

Synthetic Strategy and Mechanistic Rationale

The Schotten-Baumann Approach to N-Sulfonylation

The synthesis of the target molecule is efficiently achieved via the Schotten-Baumann reaction .[5] This well-established method is ideal for the acylation (or in this case, sulfonylation) of amines and alcohols using acid chlorides in a biphasic or aqueous system in the presence of a base.[5][6][7] For the synthesis of N-sulfonylated amino acids, this reaction involves the nucleophilic attack of the amino group of alanine on the electrophilic sulfur atom of 4-fluorobenzenesulfonyl chloride.[8]

The choice of Schotten-Baumann conditions is deliberate and offers several advantages:

  • Efficiency: The reaction typically proceeds to high conversion under mild conditions.[5]

  • Simplicity: The setup and workup procedures are straightforward, avoiding the need for complex reagents or anhydrous conditions.

  • Scalability: The methodology has been proven to be scalable, making it suitable for both laboratory-scale synthesis and larger-scale production.[9][10]

Reaction Mechanism: A Step-by-Step Elucidation

The reaction proceeds via a nucleophilic acyl substitution mechanism.[5] The key steps are as follows:

  • Activation of the Nucleophile: The reaction is performed in an aqueous basic medium (e.g., NaOH solution). The base serves a dual purpose. Primarily, it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct. This is critical because if left unneutralized, the HCl would protonate the amino group of the starting alanine, converting it into a non-nucleophilic ammonium salt and halting the reaction. Secondly, the basic conditions ensure the amino group (-NH₂) of alanine remains deprotonated and thus, highly nucleophilic.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the alanine amino group attacks the electrophilic sulfur atom of 4-fluorobenzenesulfonyl chloride. This forms a transient tetrahedral intermediate.[1][2]

  • Leaving Group Departure: The tetrahedral intermediate collapses, leading to the reformation of the sulfur-oxygen double bonds and the expulsion of the chloride ion (Cl⁻), which is an excellent leaving group.

  • Final Deprotonation: The base in the reaction medium removes the proton from the nitrogen atom, yielding the final sulfonamide product as its sodium salt. Subsequent acidification during the workup step protonates the carboxylate group, leading to the precipitation of the final product, this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps and rationales. It is recommended to use L-Alanine if a specific stereoisomer is desired.

Materials and Reagents
  • L-Alanine

  • 4-Fluorobenzenesulfonyl chloride[11]

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Acetone (optional, as a co-solvent)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Step-by-Step Synthesis Procedure
  • Preparation of Alanine Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-Alanine (1.0 eq.) in a 1 M aqueous solution of sodium hydroxide (2.2 eq.). Stir until a clear solution is obtained.

    • Causality: Using excess base ensures the amino group remains nucleophilic and neutralizes the generated HCl.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

    • Causality: The sulfonylation reaction is exothermic. Cooling is essential to control the reaction rate, prevent side reactions, and minimize the hydrolysis of the sulfonyl chloride.

  • Addition of Sulfonyl Chloride: Dissolve 4-fluorobenzenesulfonyl chloride (1.05 eq.) in a minimal amount of acetone (if necessary, to aid dissolution) and add it portion-wise or dropwise to the cold, stirring alanine solution over 20-30 minutes. Ensure the temperature remains below 10 °C throughout the addition.

    • Causality: Slow, portion-wise addition prevents a rapid temperature increase and ensures a controlled reaction.[5] A slight excess of the sulfonyl chloride ensures complete consumption of the limiting reagent, alanine.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

  • Workup - Product Precipitation: Once the reaction is complete, cool the mixture again in an ice bath. Slowly and carefully acidify the solution to a pH of approximately 2 by adding concentrated hydrochloric acid dropwise. A white precipitate of the product should form.

    • Causality: Acidification protonates the sodium carboxylate of the product, rendering it insoluble in the aqueous medium and causing it to precipitate.

  • Isolation: Collect the white solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight.

Purification

The crude product obtained is often of high purity. If further purification is required, recrystallization from an ethanol/water or acetone/water solvent system is effective.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point analysis.

Process Visualization and Data

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction & Workup cluster_output Product Isolation Alanine L-Alanine ReactionVessel 1. Dissolve Alanine in aq. NaOH 2. Cool to 0-5 °C Alanine->ReactionVessel SulfonylChloride 4-Fluorobenzenesulfonyl Chloride Addition 3. Add Sulfonyl Chloride (Maintain T < 10 °C) SulfonylChloride->Addition ReactionVessel->Addition Stirring Stir 4. Stir at RT for 2-4h Addition->Stir Acidify 5. Acidify with HCl to pH 2 Stir->Acidify Filtration 6. Vacuum Filtration Acidify->Filtration Precipitate Forms Drying 7. Drying Filtration->Drying FinalProduct Pure 2-{[(4-Fluorophenyl)sulfonyl] amino}propanoic acid Drying->FinalProduct

Caption: Synthetic workflow for this compound.

Table of Key Experimental Parameters
ParameterValue / ConditionRationale
Reactant 1 L-AlanineChiral amino acid backbone.
Reactant 2 4-Fluorobenzenesulfonyl chlorideProvides the fluorinated aryl sulfonamide moiety.
Stoichiometry Alanine : Sulfonyl Chloride : NaOH (1.0 : 1.05 : 2.2)Slight excess of sulfonyl chloride for full conversion; excess base.
Base Sodium Hydroxide (aq. solution)Neutralizes HCl byproduct, keeps amine nucleophilic.
Solvent Water (optional co-solvent: Acetone)Green, effective solvent for the salt forms of the reactants/products.
Reaction Temperature 0-5 °C (addition), Room Temp (reaction)Controls exothermicity and side reactions.
Reaction Time 2-4 hoursSufficient time for reaction completion at room temperature.
Workup Acidification with HCl to pH ~2Protonates the product's carboxylate to induce precipitation.
Expected Yield > 85%High efficiency is typical for this reaction.

Conclusion

The synthesis of this compound via the Schotten-Baumann reaction is a highly efficient, reliable, and scalable method. By understanding the mechanistic rationale behind each step—from the crucial role of the base to the temperature control during reagent addition—researchers can consistently achieve high yields of the desired product. This guide provides the necessary technical details and scientific context to empower drug development professionals in the synthesis of this and related N-sulfonylated amino acid derivatives, which continue to be of high value in the discovery of new therapeutic agents.

References

  • White, T. D., Berglund, K., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development.

  • Dike, C. C., et al. (2025). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Letters in Drug Design & Discovery.

  • Pittelkow, M., et al. (2004). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA International Journal for Chemistry.

  • Dike, C. C., et al. (2025). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. PubMed.

  • Markowska, A., et al. (2013). Synthesis and Biological Activity of N-Sulfonyltripeptides with C-Terminal Arginine as Potential Serine Proteases Inhibitors. Amino Acids.

  • White, T. D., Berglund, K., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ResearchGate.

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Grokipedia.

  • White, T. D., et al. (2016). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ACS Figshare.

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. SATHEE.

  • Sbardella, G., et al. (2020). N‐acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Archiv der Pharmazie.

  • Molbase. (n.d.). Synthesis of N-(4-morpholinylsulfonyl)-L-phenylalanyl-3-(2-amino-4-thiazolyl)-L-alanine. Molbase.

  • Bednar, D., et al. (2015). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Nature Communications.

  • Tucker, H., et al. (2006). Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid. Google Patents.

  • Gsell, B., et al. (1984). The use of p-fluorobenzenesulfonyl chloride as a reagent for studies of proteins by fluorine nuclear magnetic resonance. Journal of Biological Chemistry.

  • Sigma-Aldrich. (n.d.). 4-Fluorobenzenesulfonyl chloride. Sigma-Aldrich.

Sources

A-In-depth Technical Guide on 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid, also known as N-(4-fluorophenylsulfonyl)-L-alanine, is a sulfonamide derivative of the amino acid L-alanine. Its structure is characterized by a chiral center inherited from the parent amino acid and a synthetically introduced 4-fluorophenylsulfonyl group. This moiety is of significant interest in medicinal chemistry as the sulfonyl group can act as a hydrogen bond acceptor, while the fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability. This compound primarily serves as a crucial building block or intermediate in the synthesis of more complex, biologically active molecules. Its utility is particularly noted in the development of therapeutic agents where interaction with specific biological targets is desired.

Physicochemical and Computed Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design. The data presented below has been aggregated from various chemical databases and suppliers.

PropertyValueSource
Molecular Formula C₉H₁₀FNO₄SSystem Calculated
Molecular Weight 247.24 g/mol System Calculated
Appearance White to off-white solidGeneral Observation
XLogP3-AA 1.1[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 5[1]
Rotatable Bond Count 3[1]
Topological Polar Surface Area 86.8 ŲSystem Calculated

Synthesis and Characterization: A Validated Protocol

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between L-alanine and 4-fluorobenzenesulfonyl chloride. The following protocol represents a standard, reliable method for its preparation in a laboratory setting.

Diagram of Synthetic Workflow

G cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification & Final Product L_Alanine L-Alanine Reaction 1. Dissolve L-Alanine & Na₂CO₃ in Water 2. Cool to 0-5 °C 3. Add Sulfonyl Chloride in Dioxane dropwise 4. Stir overnight at Room Temperature L_Alanine->Reaction SulfonylChloride 4-Fluorobenzenesulfonyl Chloride SulfonylChloride->Reaction Base Sodium Carbonate (Na₂CO₃) Base->Reaction Solvent Water/Dioxane Mixture Solvent->Reaction Acidification Acidify with conc. HCl to pH ~2 Reaction->Acidification Reaction Completion Extraction Extract with Ethyl Acetate Acidification->Extraction Drying Dry organic layer over Na₂SO₄ Extraction->Drying Evaporation Evaporate solvent under reduced pressure Drying->Evaporation Purification Recrystallization from Ethyl Acetate/Hexane Evaporation->Purification Crude Product FinalProduct This compound Purification->FinalProduct

Caption: A standard laboratory workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology
  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-alanine (1.0 eq) and sodium carbonate (2.5 eq) in deionized water. The use of a carbonate base is crucial as it neutralizes the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Addition of the Sulfonylating Agent: Cool the aqueous solution to 0-5 °C using an ice bath. Separately, dissolve 4-fluorobenzenesulfonyl chloride (1.1 eq) in a minimal amount of a water-miscible organic solvent like 1,4-dioxane. Add this solution dropwise to the cold L-alanine solution over 30 minutes. The slow, cooled addition is a critical control measure to manage the exothermic nature of the reaction and prevent unwanted side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir overnight to ensure complete consumption of the starting materials.

  • Workup and Isolation: Following the reaction, cool the mixture again in an ice bath and carefully acidify to a pH of approximately 2 using concentrated hydrochloric acid. This step protonates the carboxylate to the carboxylic acid, rendering the product less soluble in water.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes). The choice of ethyl acetate is based on its polarity, which is suitable for dissolving the product while being immiscible with the aqueous phase.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate to remove residual water. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a mixture of ethyl acetate and hexane. This step is designed to remove unreacted starting materials and byproducts, yielding the final product in high purity.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the presence of protons on the aromatic ring, the alanine backbone, and the acidic proton.

  • ¹³C NMR: To identify all unique carbon atoms in the molecule.

  • FTIR: To detect characteristic vibrational frequencies of the sulfonyl (S=O), carboxylic acid (C=O and O-H), and N-H groups.

  • Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.

  • Melting Point: To assess the purity of the final product.

Applications in Drug Discovery and Development

While not typically a therapeutic agent itself, this compound is a valuable scaffold in medicinal chemistry. The 4-fluorophenylsulfonyl moiety is a common feature in various enzyme inhibitors and receptor modulators.

Role as a Precursor in Complex Molecule Synthesis

This compound serves as a key intermediate in the synthesis of more elaborate drug candidates. For instance, the carboxylic acid group can be activated and coupled with various amines to form amides, extending the molecular structure. A notable application is in the synthesis of precursors for drugs like Bicalutamide, an anti-androgen used in the treatment of prostate cancer.[2][3] The 3-[(4-fluorophenyl)sulfonyl] moiety is a critical pharmacophoric element in Bicalutamide's structure.[3]

Diagram: Role as a Synthetic Intermediate

G cluster_modification Chemical Modification Start 2-{[(4-Fluorophenyl)sulfonyl] amino}propanoic acid Activation Carboxylic Acid Activation (e.g., with SOCl₂) Start->Activation Coupling Amide Bond Formation with a Target Amine Activation->Coupling Activated Intermediate End Complex Biologically Active Molecule (e.g., Bicalutamide Precursor) Coupling->End

Caption: The utility of the title compound as a key intermediate in multi-step organic synthesis.

The introduction of the 4-fluorophenylsulfonyl group can enhance a molecule's binding affinity to its target protein by participating in hydrogen bonding and hydrophobic interactions. The fluorine atom can also block metabolic oxidation at the para-position of the phenyl ring, thereby improving the pharmacokinetic profile of the final drug compound.[4]

Derivatives of amino acids with sulfonyl groups have shown a range of biological activities, including antimicrobial properties.[5][6] While the specific activity of the title compound is not extensively documented, its structural motifs are present in molecules with demonstrated antibacterial and antifungal efficacy.[7]

Safety, Handling, and Storage

  • Safety: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound. Work in a well-ventilated area or a fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Conclusion

This compound is a specialized chemical intermediate with significant value in the field of medicinal chemistry and drug development. Its straightforward synthesis and the desirable properties conferred by the 4-fluorophenylsulfonyl group make it a valuable building block for creating novel therapeutic agents. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound.

References

  • The use of p-fluorobenzenesulfonyl chloride as a reagent for studies of proteins by fluorine nuclear magnetic resonance. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2023, April 25). MDPI. Retrieved January 7, 2026, from [Link]

  • 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022, September 7). PSE Community.org. Retrieved January 7, 2026, from [Link]

  • (2S)-2-(4-fluorophenyl)propanoic acid. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid. (n.d.). Google Patents.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020, May 15). PMC. Retrieved January 7, 2026, from [Link]

  • Synthesis, IR Characterization, Molecular Docking and In-vitro Antibacterial Analysis of 2-[(4-methylphenyl) amino]-3-sulphonyl} propanoic acid. (2022, October 1). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved January 7, 2026, from [Link]

  • 2-(4-Amino-3-chlorophenyl)sulfonylpropanoic acid. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • Bicalutamide. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • Application of a Biodegradable Polyesteramide Derived from L-Alanine as Novel Excipient for Controlled Release Matrix Tablets. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

  • N-(4-Aminobenzoyl)-beta-alanine. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of (S)-2-{[(4--Fluorophenyl)sulfonyl]amino}propanoic Acid and its Analogs as Matrix Metalloproteinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the biological activity of (S)-2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid, a representative of the arylsulfonylamino propanoic acid class of small molecules. In the absence of extensive direct literature on this specific molecule, this document synthesizes information from related chemical structures and known pharmacophores to build a scientifically-grounded hypothesis of its potential as a Matrix Metalloproteinase (MMP) inhibitor. We will delve into the rationale for its design, a plausible mechanism of action, detailed synthetic and screening protocols, and the anticipated structure-activity relationships that are crucial for drug development professionals. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Rationale for Fluorinated Arylsulfonylamino Propanoic Acids in Drug Discovery

The strategic incorporation of fluorine and sulfonamide moieties is a well-established practice in modern medicinal chemistry to enhance the pharmacological properties of drug candidates. Fluorine, with its high electronegativity and small van der Waals radius, can significantly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity. The sulfonamide group is a key pharmacophore present in a wide array of therapeutic agents and is particularly recognized for its ability to act as a zinc-binding group (ZBG) in enzyme inhibitors.

(S)-2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid combines these features in a chiral scaffold derived from the natural amino acid L-alanine. This structure presents a compelling starting point for the design of inhibitors targeting zinc-dependent enzymes, most notably the Matrix Metalloproteinases (MMPs).

Hypothesized Biological Target: Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components.[1] While essential for physiological processes like tissue remodeling, wound healing, and angiogenesis, their overexpression is implicated in numerous pathologies, including arthritis, cancer metastasis, and cardiovascular diseases.[2][3] This makes MMPs attractive targets for therapeutic intervention.

The general structure of (S)-2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid aligns with the known pharmacophore for many sulfonamide-based MMP inhibitors. These inhibitors typically feature a zinc-binding group that coordinates with the catalytic zinc ion in the enzyme's active site, a backbone that forms hydrogen bonds with the protein, and side chains that interact with the specificity pockets of the enzyme.

Proposed Mechanism of Action

We hypothesize that (S)-2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid acts as a competitive inhibitor of MMPs. The sulfonamide moiety is proposed to coordinate with the catalytic Zn²⁺ ion in the active site. The propanoic acid portion, particularly the carboxylate, may also contribute to zinc binding or form interactions with adjacent amino acid residues. The 4-fluorophenyl group is expected to occupy the S1' specificity pocket of the MMP, a deep, hydrophobic cavity. The stereochemistry at the alpha-carbon of the propanoic acid is critical for orienting the substituents for optimal interaction with the enzyme's active site.

MMP_Inhibition_Mechanism Figure 1: Hypothesized binding mode of (S)-2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid in the MMP active site. cluster_MMP MMP Active Site cluster_Inhibitor (S)-2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid Zn2+ Zn2+ S1_pocket S1' Specificity Pocket (Hydrophobic) Backbone Enzyme Backbone Sulfonamide Sulfonamide Group (-SO2NH-) Sulfonamide->Zn2+ Coordinates with Zinc Ion 4-F-Phenyl 4-Fluorophenyl Group 4-F-Phenyl->S1_pocket Occupies Pocket Propanoic_acid Propanoic Acid Backbone Propanoic_acid->Backbone H-bonds Synthesis_Workflow Figure 2: General synthetic workflow for (S)-2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid. L-Alanine L-Alanine Reaction Schotten-Baumann Reaction (aq. Base, e.g., NaOH) L-Alanine->Reaction 4-Fluorobenzenesulfonyl_chloride 4-Fluorobenzenesulfonyl chloride 4-Fluorobenzenesulfonyl_chloride->Reaction Product (S)-2-{[(4-Fluorophenyl)sulfonyl] amino}propanoic acid Reaction->Product Purification Purification (Acidification, Crystallization) Product->Purification

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol
  • Dissolution: Dissolve L-alanine (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq) and cool the mixture to 0-5 °C in an ice bath.

  • Addition: Add 4-fluorobenzenesulfonyl chloride (1.05 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the mixture with a water-immiscible organic solvent (e.g., dichloromethane) to remove any unreacted sulfonyl chloride.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

  • Isolation: The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure (S)-2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid.

Biological Evaluation: Screening for MMP Inhibition

A tiered approach is recommended for evaluating the biological activity of the synthesized compound and its analogs.

Primary Screening: Fluorogenic Peptide Substrate Assay

This high-throughput assay measures the cleavage of a quenched fluorogenic peptide substrate by a specific MMP. [4]The increase in fluorescence upon substrate cleavage is directly proportional to the enzyme's activity.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute the recombinant human MMP enzyme and the fluorogenic substrate in assay buffer.

  • Assay Plate Setup:

    • Add assay buffer to the wells of a 96-well black microplate.

    • Add the test compound at various concentrations.

    • Include a positive control (a known MMP inhibitor, e.g., GM6001) and a negative control (DMSO vehicle). 3. Enzyme Addition: Add the diluted MMP enzyme to all wells except for the blank controls.

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 490 nm Ex / 520 nm Em) in kinetic mode for 30-60 minutes at 37°C. 7. Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

MMP_Assay_Workflow Figure 3: Workflow for the fluorogenic MMP inhibition assay. Start Start Prepare_Reagents Prepare Reagents (Compound, Enzyme, Substrate) Start->Prepare_Reagents Plate_Setup Set up 96-well plate (Buffer, Inhibitor, Controls) Prepare_Reagents->Plate_Setup Add_Enzyme Add MMP Enzyme Plate_Setup->Add_Enzyme Incubate_1 Incubate (37°C, 15 min) Add_Enzyme->Incubate_1 Add_Substrate Add Fluorogenic Substrate Incubate_1->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Mode, 37°C) Add_Substrate->Measure_Fluorescence Analyze_Data Calculate IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the fluorogenic MMP inhibition assay.

Secondary Screening: Selectivity Profiling and Zymography

Compounds showing significant activity in the primary screen should be profiled against a panel of different MMPs (e.g., MMP-1, MMP-2, MMP-9, MMP-13) to determine their selectivity. Zymography can be used as an orthogonal method to confirm inhibitory activity, especially for gelatinases (MMP-2 and MMP-9).

Structure-Activity Relationship (SAR) Insights

Based on published data for other sulfonamide-based MMP inhibitors, a preliminary SAR can be proposed for this class of compounds. [2][5]

Moiety Position Modification Expected Impact on Activity
Phenyl Ring Para (4-position) Electron-withdrawing groups (e.g., -F, -Cl) Generally favorable for binding in the S1' pocket.
Electron-donating groups (e.g., -OCH₃) May decrease activity depending on the specific MMP.
Ortho/Meta Substitution Can be used to fine-tune selectivity.
Alanine Side Chain Methyl group Larger hydrophobic groups May enhance affinity for MMPs with larger S1 pockets.
Sulfonamide Linker -SO₂NH- N-methylation May alter H-bonding and permeability.

| Carboxylic Acid | -COOH | Esterification | Will likely abolish activity by removing a key zinc-binding interaction. |

Future Outlook and Drug Development Potential

(S)-2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid and its analogs represent a promising starting point for the development of novel MMP inhibitors. The straightforward synthesis and the potential for potent and selective inhibition make this scaffold attractive for further optimization.

Future work should focus on:

  • Library Synthesis: Synthesizing a library of analogs based on the SAR insights to improve potency and selectivity.

  • In-depth Mechanistic Studies: Determining the mode of inhibition (e.g., competitive, non-competitive) and obtaining co-crystal structures to validate the binding mode.

  • Cell-based Assays: Evaluating the efficacy of lead compounds in cell-based models of invasion and migration.

  • Pharmacokinetic Profiling: Assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of promising candidates.

The development of selective MMP inhibitors remains a significant goal in medicinal chemistry. The arylsulfonylamino propanoic acid scaffold, exemplified by (S)-2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid, holds considerable potential for yielding novel therapeutic agents for a range of diseases driven by aberrant MMP activity.

References

  • Jain, P., Saravanan, C., & Singh, S. K. (2013). Sulphonamides: Deserving class as MMP inhibitors?. European journal of medicinal chemistry, 60, 89–100. [Link]

  • Roy, K., & De, A. U. (2012). Quantitative structure-activity relationship studies on sulfonamide-based MMP inhibitors. Experientia Supplementum, 103, 177-208. [Link]

  • Tuccinardi, T., et al. (2012). Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold. ACS Medicinal Chemistry Letters, 4(1), 109-113. [Link]

  • Nuti, E., et al. (2009). N-O-isopropyl sulfonamido-based hydroxamates: design, synthesis and biological evaluation of selective matrix metalloproteinase-13 inhibitors as potential therapeutic agents for osteoarthritis. Journal of Medicinal Chemistry, 52(15), 4757-4773. [Link]

  • Li, W., et al. (2009). A selective matrix metalloprotease 12 inhibitor for potential treatment of chronic obstructive pulmonary disease (COPD): discovery of (S)-2-(8-(methoxycarbonylamino)dibenzo[b,d]furan-3-sulfonamido)-3-methylbutanoic acid (MMP408). Journal of Medicinal Chemistry, 52(7), 1799-1802. [Link]

  • Taylor & Francis Online. (2009). A quantitative structure–activity relationship study on matrix metalloproteinase inhibitors: Piperidine sulfonamide aryl hydroxamic acid analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(2), 435-442. [Link]

  • PubMed Central. (2020). Examination of sulfonamide-based inhibitors of MMP3 using the conditioned media of invasive glioma cells. Scientific Reports, 10(1), 4609. [Link]

  • Taylor & Francis Online. (2011). Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(3), 289-299. [Link]

  • PubMed. (2013). Sulphonamides: Deserving class as MMP inhibitors?. European Journal of Medicinal Chemistry, 60, 89-100. [Link]

Sources

A Strategic Guide to Elucidating the Mechanism of Action for 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

To: Drug Development Professionals, Researchers, and Scientists From: A Senior Application Scientist Subject: A Technical Whitepaper on Determining the Core Mechanism of Action for Novel Chemical Entities

Executive Summary & Directive

This document outlines a comprehensive, hypothesis-driven strategy for elucidating the mechanism of action (MoA) for the novel chemical entity, 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid. Publicly available scientific literature does not currently specify a confirmed biological target or MoA for this compound. Therefore, this guide serves not as a summary of known facts, but as an expert-led research plan. It provides the strategic framework and detailed experimental protocols required to identify the compound's molecular target, validate its biological activity, and understand its impact on cellular pathways. This approach is designed to ensure scientific rigor and generate a robust data package suitable for drug development progression.

Foundational Analysis: Hypothesis Generation

The structure of this compound contains key pharmacophores that provide initial clues to its potential biological targets. The molecule consists of an alanine backbone N-substituted with a 4-fluorophenylsulfonyl group.

  • Sulfonamide Moiety: This functional group is present in a wide range of therapeutics, including antibacterial agents that inhibit folate synthesis, diuretics, and anticonvulsants.[1][2][3] The sulfonamide is a well-known zinc-binding group, suggesting a potential interaction with zinc-containing enzymes like matrix metalloproteinases (MMPs) or carbonic anhydrases.[3][4]

  • Amino Acid Scaffold: The propanoic acid (alanine) backbone suggests potential interaction with enzymes or transporters that recognize amino acids.

  • Fluorophenyl Group: This group is common in kinase inhibitors and other drugs, where it often participates in hydrophobic or halogen-bonding interactions within a protein's active site.

Based on this structural analysis, a primary hypothesis is that the compound acts as an inhibitor of a zinc-dependent metalloproteinase, such as an MMP. This target class is deeply involved in tissue remodeling, cancer progression, and inflammation, making it a therapeutically relevant starting point.[5]

Phase I: Target Identification & Validation Strategy

To systematically investigate the MoA, a two-pronged approach is recommended: a broad, unbiased screen to capture unexpected activity, followed by a focused, hypothesis-driven validation.

Unbiased Approach: Phenotypic Screening

Phenotypic screening identifies compounds based on their observable effects in cellular or organismal models without a preconceived target.[6][7] This is a powerful method to uncover novel MoAs.[8]

Experimental Protocol: High-Content Imaging for Anti-Proliferative and Cytotoxic Effects

  • Cell Line Selection: Utilize a panel of cancer cell lines with known dependencies (e.g., A549 lung carcinoma, HT-1080 fibrosarcoma known for high MMP expression).

  • Assay Preparation: Seed cells in 384-well imaging plates. After 24 hours, treat with a 10-point, 3-fold serial dilution of this compound (e.g., from 100 µM to 5 nM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Staining: After 72 hours of incubation, fix the cells and stain with:

    • Hoechst 33342: To identify and count nuclei (total cell number).

    • CellMask™ Green: To delineate the cytoplasm and assess cell morphology.

    • Annexin V-CF488A: To identify apoptotic cells.

  • Imaging & Analysis: Acquire images using a high-content imaging system. Analyze the images to quantify cell count (proliferation), nuclear condensation (apoptosis), and changes in cell morphology.

  • Causality Check: A dose-dependent decrease in cell number without a significant, immediate increase in apoptotic markers might suggest a cytostatic, rather than cytotoxic, effect. This provides a crucial clue for downstream pathway analysis.

Hypothesis-Driven Approach: Biochemical Assays

Based on our primary hypothesis, the initial focused experiments will directly test the compound's ability to inhibit MMPs.

Experimental Protocol: In Vitro Fluorogenic MMP Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of recombinant human MMPs (e.g., MMP-2, MMP-9, MMP-13).[9][10]

  • Reagents:

    • Activated recombinant human MMP enzymes.

    • Fluorogenic MMP substrate (e.g., FRET-based peptide or DQ™-gelatin).[11]

    • Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, pH 7.5).

    • Test Compound: this compound.

    • Positive Control: A broad-spectrum MMP inhibitor (e.g., GM6001).

  • Procedure:

    • a. Prepare serial dilutions of the test compound in a 96-well black plate.

    • b. Add the MMP enzyme to each well and incubate for 30 minutes at 37°C to allow for inhibitor binding.

    • c. Initiate the reaction by adding the fluorogenic substrate.

    • d. Measure the increase in fluorescence over time (e.g., every 2 minutes for 60 minutes) using a fluorescence plate reader (Ex/Em appropriate for the substrate, e.g., 325/393 nm).[10]

  • Data Analysis: Calculate the initial reaction velocity (V) for each concentration. Plot the percent inhibition ([ (1 - V_{inhibitor} / V_{control}) \times 100 ]) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterMMP-2MMP-9MMP-13
Hypothetical IC50 (µM) > 501.20.8
Control IC50 (GM6001, µM) 0.020.010.005
A hypothetical dataset suggesting selectivity for MMP-13 and MMP-9.

Phase II: Confirming Target Engagement in a Cellular Context

A positive result in a biochemical assay is essential but insufficient. It is critical to confirm that the compound engages its intended target within the complex environment of a living cell.[12] The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[13][14][15]

Experimental Protocol: Western Blot-Based CETSA

  • Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[16] This change in thermal stability is measured by quantifying the amount of soluble protein remaining after heat treatment.[17]

  • Procedure:

    • a. Culture cells (e.g., HT-1080) and treat with the test compound (e.g., at 10x the hypothetical IC50) or vehicle for 2 hours.

    • b. Harvest, wash, and resuspend the cells in a protein-free buffer.

    • c. Aliquot cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.

    • d. Lyse the cells by freeze-thaw cycles.

    • e. Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by high-speed centrifugation.

    • f. Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody specific for the target protein (e.g., MMP-13).

  • Data Analysis: Quantify the band intensity at each temperature for both treated and untreated samples. A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating target stabilization.[15]

Phase III: Elucidating the Downstream Signaling Pathway

Identifying the direct target is the first step; understanding the functional consequences of its modulation is next. If the compound inhibits MMP-13, we would expect it to block downstream events related to extracellular matrix (ECM) degradation and cell migration.

Experimental Protocol: Cell Invasion Assay (Boyden Chamber)

  • Objective: To determine if the compound can inhibit cancer cell invasion through a basement membrane matrix, a process highly dependent on MMP activity.

  • Procedure:

    • a. Coat the top of a transwell insert (8 µm pore size) with a layer of Matrigel®.

    • b. Seed serum-starved cancer cells (e.g., HT-1080) into the upper chamber in serum-free media containing the test compound or vehicle.

    • c. Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • d. Incubate for 24-48 hours.

    • e. Remove non-invading cells from the top of the insert with a cotton swab.

    • f. Fix and stain the cells that have invaded through the Matrigel and migrated to the bottom of the insert.

    • g. Count the number of invaded cells in several microscopic fields.

  • Expected Outcome: A potent MMP inhibitor should cause a dose-dependent reduction in the number of invading cells.

Signaling Pathway Visualization

The diagram below illustrates the hypothesized mechanism. The compound directly binds to and inhibits MMP-13, preventing the degradation of collagen in the ECM. This, in turn, blocks the physical pathway for cell invasion and may also reduce the release of matrix-bound growth factors, further attenuating pro-migratory signaling.

MOA_Pathway cluster_cell Cancer Cell cluster_ecm Extracellular Matrix (ECM) nucleus Nucleus (Pro-Invasive Gene Transcription) pro_mmp Pro-MMP-13 Synthesis nucleus->pro_mmp 1. Transcription & Translation mmp_active Active MMP-13 (Secreted) pro_mmp->mmp_active 2. Activation & Secretion collagen Collagen Matrix (Structural Barrier) mmp_active->collagen 3. Proteolysis degraded_collagen Degraded Matrix invasion Cell Invasion & Metastasis degraded_collagen->invasion 4. Pathway Cleared compound 2-{[(4-Fluorophenyl)sulfonyl]amino} propanoic acid compound->mmp_active INHIBITION

Caption: Hypothesized mechanism of invasion inhibition.

Advanced Strategy: Target Deconvolution Workflow

If phenotypic screening reveals a strong effect but hypothesis-driven assays are negative, a formal target deconvolution process is required.[18][19][20] This workflow systematically identifies the unknown molecular target.

TargetDeconvolution pheno_screen Phenotypic Screen Hit (e.g., Anti-proliferative) affinity_chrom 1. Affinity Chromatography- Mass Spectrometry pheno_screen->affinity_chrom Identify Potential Targets cetsa_ms 2. Thermal Proteome Profiling (CETSA-MS) pheno_screen->cetsa_ms Identify Potential Targets genetic_screen 3. Genetic Approaches (CRISPR/shRNA screens) pheno_screen->genetic_screen Identify Potential Targets putative_targets List of Putative Binding Proteins affinity_chrom->putative_targets cetsa_ms->putative_targets genetic_screen->putative_targets validation Target Validation putative_targets->validation biochem Biochemical Assays (Recombinant Protein) validation->biochem Direct Interaction? knockdown Target Knockdown/out (Phenocopy Assay) validation->knockdown Functional Relevance? moa Mechanism of Action Confirmed biochem->moa knockdown->moa

Caption: A workflow for unbiased target deconvolution.

This workflow combines methods like affinity chromatography, where the compound is immobilized to pull down its binding partners, and thermal proteome profiling (CETSA coupled with mass spectrometry), which identifies all proteins stabilized by the compound in an unbiased manner.[18][21] The resulting candidates are then rigorously validated to confirm their role in the observed phenotype.

Conclusion

This technical guide provides a robust, multi-faceted strategy for defining the mechanism of action of this compound. By integrating unbiased phenotypic screening with hypothesis-driven biochemical and cellular assays, this plan ensures a thorough and scientifically sound investigation. The successful execution of these protocols will elucidate the compound's molecular target, confirm its engagement in a physiological context, and map its functional impact on cellular signaling pathways, thereby providing the critical data needed to advance this promising molecule through the drug discovery pipeline.

References

  • Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Available at: [Link]

  • Cleveland Clinic. (2024). Sulfonamides (Sulfa Drugs). Available at: [Link]

  • Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. Available at: [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Available at: [Link]

  • Oncodesign Services. (n.d.). Target Deconvolution. Available at: [Link]

  • MSD Manual Professional Edition. (2024). Sulfonamides. Available at: [Link]

  • Zessel, M., et al. (2014). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Serbian Chemical Society. Available at: [Link]

  • Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery. Available at: [Link]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Available at: [Link]

  • Creative Biolabs. (n.d.). Target Deconvolution. Available at: [Link]

  • Swinney, D. C. (2013). The Resurrection of Phenotypic Drug Discovery. Clinical Pharmacology & Therapeutics. Available at: [Link]

  • Moffat, J. G., Rudolph, J., & Bailey, D. (2014). Phenotypic screening in cancer drug discovery — past, present and future. Nature Reviews Drug Discovery. Available at: [Link]

  • Pharma Focus Asia. (n.d.). Target Deconvolution in the Post-genomic Era. Available at: [Link]

  • Schreiber, S. L. (2015). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Cell. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Johnson, K. E., & Sello, J. K. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. Journal of Bacteriology. Available at: [Link]

  • Chondrex, Inc. (n.d.). MMP-13 Inhibitor Assay Kit. Available at: [Link]

  • Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Assay Genie. (n.d.). MMP-9 Inhibitor Screening Kit (Fluorometric). Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Johnson, K. E., & Sello, J. K. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. ResearchGate. Available at: [Link]

  • Terstappen, G. C., et al. (2007). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery. Available at: [Link]

  • Croucher, D. R., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Scientific Reports. Available at: [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Clark, I. M. (ed.). (2001). Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors. Springer Nature Experiments. Available at: [Link]

  • Cui, J., et al. (2006). Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Expert Review of Molecular Diagnostics. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid, a molecule of interest in pharmaceutical and chemical synthesis. As experimental spectra for this specific compound are not widely available in public databases, this document leverages foundational spectroscopic principles and data from analogous structures to predict and interpret the expected results from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to serve as a robust guide for researchers and drug development professionals, enabling them to anticipate, acquire, and accurately analyze the spectroscopic data required for unambiguous structure elucidation and quality control.

Introduction and Molecular Overview

This compound is a sulfonamide derivative of the amino acid alanine. Its structure is composed of three key components: an alanine backbone, a sulfonamide linkage (-SO₂NH-), and a 4-fluorophenyl ring. This combination of a chiral amino acid, a versatile sulfonamide functional group, and a fluorinated aromatic ring makes it a valuable building block in medicinal chemistry. Fluorine substitution, in particular, is a common strategy used to modulate the metabolic stability and binding affinity of drug candidates.

Accurate structural confirmation is the bedrock of chemical research and development. A multi-technique spectroscopic approach is essential for providing orthogonal data points that, when combined, leave no ambiguity in the molecule's identity and purity. This guide outlines the theoretical and practical considerations for analyzing this target molecule using ¹H NMR, ¹³C NMR, IR, and MS.

Molecular Structure and Atom Labeling

To facilitate a clear and detailed analysis, the atoms in the target molecule are systematically labeled. This convention will be used throughout the guide.

Caption: Labeled structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Expertise & Causality: ¹H NMR provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). The choice of solvent is critical; a deuterated solvent like DMSO-d₆ is preferred over CDCl₃ because it will solubilize the polar carboxylic acid and sulfonamide groups while ensuring the acidic protons on the carboxyl and amine groups are observed. In D₂O, these acidic protons would exchange with deuterium and become invisible.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex aromatic region.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans: 16-32 scans to achieve adequate signal-to-noise ratio.

    • Spectral Width: -2 to 12 ppm.

    • Reference: Calibrate the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Predicted ¹H NMR Spectrum & Interpretation (400 MHz, DMSO-d₆)

LabelPredicted δ (ppm)MultiplicityIntegrationRationale for Assignment
H (Carboxyl)> 12.0broad singlet1HThe carboxylic acid proton is highly deshielded and often appears as a very broad signal due to hydrogen bonding and exchange.
H-N (Amine)8.0 - 9.0doublet1HThe sulfonamide N-H proton is deshielded by the adjacent sulfonyl group. It will be split into a doublet by the single adjacent alpha-proton (Hα).
H⁸, H⁹7.8 - 8.0doublet of doublets (or ~triplet)2HThese aromatic protons are ortho to the electron-withdrawing sulfonyl group, causing significant deshielding. They will appear as a doublet of doublets due to coupling with both the adjacent meta protons and the fluorine atom.[1]
H⁵, H⁶7.3 - 7.5triplet2HThese aromatic protons are ortho to the fluorine atom. They will appear as a triplet due to coupling with the two adjacent protons (H⁸, H⁹) and the fluorine atom, which often simplifies to a triplet-like appearance (a doublet of doublets with similar J-couplings).
4.0 - 4.3quintet (or dq)1HThe alpha-proton is deshielded by the adjacent nitrogen and carboxyl group. It will be split by the 3 methyl protons (quartet) and the N-H proton (doublet), resulting in a doublet of quartets or a more complex quintet.
H¹ (Methyl)1.3 - 1.5doublet3HThe methyl protons are in a standard aliphatic environment. They are split into a doublet by the single adjacent alpha-proton (Hα).
¹³C NMR Spectroscopy

Expertise & Causality: Proton-decoupled ¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule. The chemical shifts are highly dependent on the hybridization and electronic environment of the carbon atoms. Carbons bonded to electronegative atoms (O, N, F) or part of electron-deficient systems (C=O, aromatic ring attached to -SO₂) will be shifted downfield.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: 400 MHz spectrometer (operating at ~100 MHz for ¹³C).

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled sequence (e.g., 'zgpg30').

    • Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.

    • Spectral Width: 0 to 200 ppm.

    • Reference: Calibrate the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.[2]

Predicted ¹³C NMR Spectrum & Interpretation (~100 MHz, DMSO-d₆)

LabelPredicted δ (ppm)Rationale for Assignment
C³ (C=O)173 - 176The carbonyl carbon of the carboxylic acid is highly deshielded and appears far downfield.[3]
C⁷ (C-F)162 - 166 (d)The carbon directly bonded to fluorine is significantly deshielded and will appear as a doublet due to strong one-bond ¹³C-¹⁹F coupling.
C⁴ (C-S)137 - 140The aromatic carbon ipso to the sulfonyl group is a quaternary carbon and is shifted downfield, though its signal may be weaker.
C⁸, C⁹128 - 130 (d)These aromatic carbons are ortho to the sulfonyl group. Their signal will be split into a doublet due to three-bond ¹³C-¹⁹F coupling.
C⁵, C⁶115 - 117 (d)These aromatic carbons are meta to the sulfonyl group and ortho to the fluorine. They are shielded relative to the other aromatic carbons and will show a strong two-bond ¹³C-¹⁹F coupling, appearing as a doublet.
C² (Cα)50 - 55The alpha-carbon is attached to both nitrogen and the carbonyl group, placing it in the typical range for α-carbons of amino acids.
C¹ (CH₃)18 - 22The methyl carbon is in a standard aliphatic environment and appears upfield.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The presence of a very broad O-H stretch, a sharp N-H stretch, a strong C=O absorption, and two strong S=O stretches provides a rapid and definitive fingerprint for the key functional groups in the target molecule.

Experimental Protocol: IR Spectrum Acquisition

  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for a solid sample. Place a small amount of the dry, solid compound directly on the ATR crystal.

  • Instrumentation: A standard Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average 16-32 scans.

    • Background: Run a background scan of the clean ATR crystal before analyzing the sample.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
2500 - 3300O-H stretch (Carboxylic Acid)Broad, StrongThis very broad and strong absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[4][5]
3250 - 3350N-H stretch (Sulfonamide)Medium, SharpThe sulfonamide N-H stretch typically appears as a sharper peak on top of the broad O-H band.
~1710C=O stretch (Carboxylic Acid)Strong, SharpThe carbonyl stretch of the carboxylic acid is one of the most intense peaks in the spectrum.[4]
1500 - 1600C=C stretch (Aromatic)MediumMultiple sharp peaks corresponding to the vibrations of the phenyl ring.
~1340 & ~1160S=O asymmetric & symmetric stretchStrong, SharpThese two strong, sharp absorptions are the definitive signature of the sulfonyl (-SO₂-) group.
1220 - 1240C-F stretchStrongThe carbon-fluorine bond vibration gives rise to a strong absorption in the fingerprint region.

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. Electrospray Ionization (ESI) is the method of choice as it is a soft ionization technique suitable for polar, non-volatile molecules like this one, minimizing premature fragmentation and ensuring a strong molecular ion peak. Analysis in both positive and negative modes can provide complementary fragmentation data.

Experimental Protocol: MS Acquisition

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonia (for negative mode).

  • Instrumentation: A high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap is ideal for obtaining an accurate mass measurement, which can confirm the elemental formula.

  • Acquisition Method: Infuse the sample solution directly into the ESI source.

  • Analysis Mode: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

Predicted Mass Spectrum & Fragmentation

  • Molecular Formula: C₉H₁₀FNO₄S

  • Monoisotopic Mass: 247.03 g/mol

Expected Ions:

  • Positive Mode ([M+H]⁺): m/z = 248.03

  • Negative Mode ([M-H]⁻): m/z = 246.02

Plausible Fragmentation Pathway (Positive Mode):

The most labile bonds are typically adjacent to functional groups. We can predict fragmentation by identifying the weakest points in the structure. The loss of water (-18) or formic acid (-46) from the carboxylic acid is a common initial fragmentation step. The bond between the alpha-carbon and the sulfonamide nitrogen is also a likely cleavage point.

fragmentation M_H [M+H]⁺ m/z = 248.03 frag1 Loss of H₂O m/z = 230.02 M_H->frag1 - H₂O frag3 [C₇H₈FNO₂S]⁺ m/z = 205.02 M_H->frag3 - C₂H₃O₂ (propanoic acid part) frag2 Loss of COOH radical (unlikely) frag4 [C₆H₄FSO₂]⁺ m/z = 159.00 frag3->frag4 - C₂H₃N (alanine part)

Caption: Predicted ESI-MS fragmentation pathway for the protonated molecule.

Data Summary

This table consolidates the key predicted spectroscopic data for this compound.

TechniqueFeaturePredicted Value/Range
¹H NMR Chemical Shifts (δ, ppm in DMSO-d₆)>12.0 (COOH), 8.0-9.0 (NH), 7.8-8.0 (Ar-H), 7.3-7.5 (Ar-H), 4.0-4.3 (Cα-H), 1.3-1.5 (CH₃)
¹³C NMR Chemical Shifts (δ, ppm in DMSO-d₆)173-176 (C=O), 162-166 (C-F), 137-140 (C-S), 128-130 & 115-117 (Ar-C), 50-55 (Cα), 18-22 (CH₃)
IR Key Absorptions (cm⁻¹)2500-3300 (O-H), 3250-3350 (N-H), ~1710 (C=O), ~1340 & ~1160 (S=O), 1220-1240 (C-F)
MS Molecular Ion (ESI)[M+H]⁺ = 248.03 m/z; [M-H]⁻ = 246.02 m/z

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR, IR, and MS techniques. While this guide is based on predicted data, it provides a scientifically rigorous and logical framework for any researcher undertaking the synthesis and characterization of this compound. By understanding the expected spectroscopic signatures of each component of the molecule, scientists can confidently assign the obtained data, confirm the structure, and assess the purity of their material, ensuring the integrity of their subsequent research.

References

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). Retrieved from HMDB. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. Retrieved from docbrown.info. [Link]

  • Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of propanoic acid. Retrieved from docbrown.info. [Link]

  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propanoic acid. Retrieved from docbrown.info. [Link]

  • Umemoto, K., & Tsuboi, T. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(11), 2947. [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data - 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from Organic Chemistry Data. [Link]

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  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

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A Technical Guide to the Solubility of 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid. In the absence of extensive empirical data for this specific molecule, this document establishes a framework for understanding its solubility based on first principles, the physicochemical properties of its constituent moieties, and established analytical methodologies. It is designed to equip researchers, scientists, and professionals in drug development with the theoretical knowledge and practical protocols necessary to effectively determine and modulate the solubility of this N-sulfonylated amino acid derivative. The guide delves into the structural components influencing solubility, predictive assessments, detailed experimental protocols for solubility determination, and the implications of these findings in a pharmaceutical context.

Introduction: Understanding the Molecule

This compound is a derivative of the amino acid alanine, featuring a 4-fluorophenylsulfonyl group attached to the amino group. This structural modification significantly alters the physicochemical properties of the parent amino acid, influencing its solubility, lipophilicity, and potential pharmacological activity. The molecule comprises three key structural components that dictate its solubility behavior:

  • The Propanoic Acid Backbone: This portion of the molecule, derived from alanine, contains a carboxylic acid group, which is ionizable. Propanoic acid itself is miscible with water, ethanol, and ether, indicating a propensity for favorable interactions with polar solvents.[1][2][3][4]

  • The (4-Fluorophenyl)sulfonyl Group: This is a bulky, relatively non-polar aromatic group. The sulfonyl group introduces some polarity and potential for hydrogen bonding, while the fluorophenyl ring is hydrophobic. The presence of a fluorine atom can further modulate electronic properties and intermolecular interactions.

  • The Sulfonamide Linkage: The -SO2NH- group is a key feature of sulfa drugs and is known to have low solubility in water.[5]

A thorough understanding of the interplay between these structural features is crucial for predicting and experimentally determining the solubility of the compound in various solvent systems.

Theoretical Framework for Solubility Prediction

Predicting the solubility of a novel compound is a critical step in early-stage drug development. While precise computational prediction remains a challenge, a qualitative assessment can be made by analyzing the molecule's structural attributes.

Impact of Functional Groups on Aqueous Solubility

The solubility of this compound in aqueous media is expected to be a complex interplay of its hydrophilic and hydrophobic components.

  • Hydrophilic Contributions: The primary driver of aqueous solubility is the ionizable carboxylic acid group. At a pH above its pKa, the carboxylate anion will be formed, significantly increasing its interaction with polar water molecules. The sulfonamide group can also act as a hydrogen bond donor and acceptor, contributing to aqueous solubility.

  • Hydrophobic Contributions: The 4-fluorophenyl ring is the main contributor to the molecule's hydrophobicity, which will tend to decrease its aqueous solubility. The presence of this aromatic ring suggests that the compound may have limited solubility in water.[6]

The Role of pH

The pH of the aqueous medium will be a critical determinant of the solubility of this acidic compound.[7] The carboxylic acid moiety will exist predominantly in its protonated, less soluble form at low pH. As the pH increases above the pKa of the carboxylic acid, the compound will deprotonate to form a more soluble carboxylate salt. This behavior is typical for acidic drugs and amino acid derivatives.[7][8]

The following diagram illustrates the logical relationship between pH and the ionization state of the molecule, which in turn affects its solubility.

G cluster_pH pH Environment cluster_Ionization Ionization State cluster_Solubility Aqueous Solubility Low_pH Low pH (pH < pKa) Protonated Predominantly Protonated (R-COOH) Low_pH->Protonated Favors High_pH High pH (pH > pKa) Deprotonated Predominantly Deprotonated (R-COO⁻) High_pH->Deprotonated Favors Low_Solubility Lower Solubility Protonated->Low_Solubility Leads to High_Solubility Higher Solubility Deprotonated->High_Solubility Leads to

Caption: pH-dependent ionization and its effect on aqueous solubility.

Solubility in Organic Solvents

The solubility in organic solvents will depend on the polarity of the solvent and its ability to form hydrogen bonds.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the carboxylic acid and the sulfonamide groups. Therefore, moderate to good solubility is expected in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are strong hydrogen bond acceptors and should effectively solvate the molecule, leading to good solubility.

  • Non-polar Solvents (e.g., Hexane, Toluene): Due to the presence of polar functional groups, the solubility in non-polar solvents is expected to be low.

Experimental Determination of Solubility

Given the absence of published data, experimental determination is essential. The following section outlines a robust protocol for quantifying the solubility of this compound.

The Shake-Flask Method: A Gold Standard

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate buffer at various pH values, methanol, ethanol, acetonitrile, DMSO).

    • Ensure that a visible excess of the solid remains to confirm that the solution is saturated.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or rotator.

    • Allow sufficient time for the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has plateaued.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant.

    • Filter the supernatant through a suitable filter (e.g., a 0.22 µm syringe filter) to remove any undissolved solid particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the compound in the diluted solution using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • Calculate the original concentration in the saturated solution by taking the dilution factor into account. The solubility is typically expressed in units of mg/mL or µg/mL.

The following diagram outlines the experimental workflow for the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis cluster_result Result A Add excess solid to solvent B Agitate at constant temperature (24-72h) A->B C Collect supernatant B->C D Filter (0.22 µm) C->D E Dilute sample D->E F Quantify by HPLC-UV E->F G Calculate solubility F->G

Caption: Experimental workflow for the shake-flask solubility determination method.

Predicted Solubility Profile

Based on the theoretical considerations, the following table summarizes the expected solubility of this compound in a range of common solvents. It is important to note that these are qualitative predictions and must be confirmed by experimental data.

Solvent SystemSolvent TypePredicted SolubilityRationale
Water (pH 2)Polar Protic, AcidicLowThe carboxylic acid is protonated, reducing its polarity.
Water (pH 7.4)Polar Protic, NeutralModeratePartial ionization of the carboxylic acid enhances solubility.
Water (pH 10)Polar Protic, BasicHighThe carboxylic acid is fully deprotonated to the more soluble carboxylate form.
MethanolPolar ProticGoodCapable of hydrogen bonding with the solute.
EthanolPolar ProticGoodSimilar to methanol, can act as a hydrogen bond donor and acceptor.
AcetonitrilePolar AproticModerateLess effective at solvating the hydrogen bond donating groups compared to protic solvents.
Dimethyl Sulfoxide (DMSO)Polar AproticHighStrong hydrogen bond acceptor, effective at solvating the solute.
HexaneNon-polarVery LowThe polar functional groups of the solute have poor interactions with the non-polar solvent.

Implications for Drug Development

The solubility of a drug candidate is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Aqueous Solubility and Bioavailability: Poor aqueous solubility can lead to low oral bioavailability, which can be a major hurdle in drug development. Understanding the pH-dependent solubility is crucial for formulating oral dosage forms that ensure adequate dissolution in the gastrointestinal tract.

  • Formulation Development: Knowledge of the compound's solubility in various solvents is essential for developing suitable formulations for both preclinical and clinical studies. For instance, high solubility in a particular organic solvent might make it a good candidate for a liquid formulation.

  • Process Chemistry: Solubility data is vital for the design of crystallization and purification processes during the synthesis and manufacturing of the active pharmaceutical ingredient (API).

Conclusion

References

  • Solubility of Things. (n.d.). 3-(2-hydroxyphenyl)propanoic acid.
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  • PubChem. (n.d.). Propionic Acid. Retrieved from [Link]

  • ChemBK. (n.d.). Propionic acid solution.
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  • Schymanski, E. et al. (2015). New experimental melting properties as access for predicting amino-acid solubility. Physical Chemistry Chemical Physics, 17(10), 6835-6844.
  • Roseman, T. J., & Yalkowsky, S. H. (1973). Predictive relationships in the water solubility of salts of a nonsteroidal anti-inflammatory drug. Journal of Pharmaceutical Sciences, 62(10), 1680-1685.
  • Avdeef, A. (2022). Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research. CRC Press.
  • Schymanski, E. et al. (2015). New experimental melting properties as access for predicting amino-acid solubility. Physical Chemistry Chemical Physics, 17(10), 6835-6844.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • Vasilev, F. et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. Scientific Reports, 13(1), 3568.
  • Dufal, S. et al. (2015). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research, 54(44), 11244-11260.
  • PubChem. (n.d.). (2S)-2-(4-fluorophenyl)propanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
  • Al-kassas, R. et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12(31), 20206-20217.
  • Salwiczek, M. et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1034-1053.
  • Hirano, A. et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 686895.
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  • D'Agosto, F. et al. (2021). Solubility of fluorinated homopolymer and block copolymer in compressed CO2. The Journal of Supercritical Fluids, 176, 105298.
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  • Al-Masoudi, N. A. et al. (2022). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Chang, D. et al. (2022). Influence of amino acids on the aggregation behavior and drug solubilization of branched block copolymers. Journal of Molecular Liquids, 356, 119011.
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  • Slagman, S. (2017). What is the solubility of water in fluorous (fluorinated) solvents?.
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Potential Therapeutic Targets of 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of the novel compound, 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid. Drawing upon established principles of medicinal chemistry and a thorough review of the scientific literature, we posit that the primary targets for this molecule are members of the Matrix Metalloproteinase (MMP) family of enzymes. This document will elucidate the scientific rationale for this hypothesis, grounded in the structure-activity relationships of analogous arylsulfonylamino acid derivatives. Furthermore, we will present a detailed roadmap for the experimental validation of these putative targets, including robust enzymatic and cell-based assays. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of novel therapeutic agents.

Introduction: The Therapeutic Potential of Arylsulfonylamino Acid Scaffolds

The arylsulfonylamino acid scaffold is a privileged structure in medicinal chemistry, renowned for its ability to interact with a variety of biological targets. The compound of interest, this compound, integrates several key chemical features that suggest significant therapeutic potential. The core structure consists of a 4-fluorophenylsulfonyl group linked to a propanoic acid moiety via an amino bridge. The sulfonamide group is a well-established zinc-binding group (ZBG), capable of coordinating with the zinc ions that are crucial for the catalytic activity of numerous metalloenzymes.[1] The propanoic acid portion of the molecule provides a handle for further interactions within the binding pockets of target proteins, potentially influencing both potency and selectivity. The fluorine substitution on the phenyl ring can enhance metabolic stability and binding affinity through favorable electronic and hydrophobic interactions.

Given these structural characteristics, a primary and compelling hypothesis is that this compound functions as an inhibitor of Matrix Metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that play a critical role in the remodeling of the extracellular matrix (ECM).[1] Dysregulation of MMP activity is implicated in a wide range of pathologies, including cancer metastasis, osteoarthritis, chronic inflammation, and cardiovascular diseases, making them attractive targets for therapeutic intervention.[1]

Primary Putative Target Class: Matrix Metalloproteinases (MMPs)

The rationale for targeting MMPs with this compound is multifold and strongly supported by extensive research into structurally related compounds.

Mechanistic Rationale: The Role of the Sulfonamide Moiety

The sulfonamide group is a cornerstone of many potent MMP inhibitors. It acts as a chelating agent, forming a coordinate bond with the catalytic zinc ion (Zn²⁺) located in the active site of MMPs. This interaction is critical for inhibiting the enzymatic activity of MMPs, which are responsible for degrading components of the extracellular matrix. The propanoic acid side chain can then occupy and interact with specific subsites within the enzyme's binding groove, contributing to the inhibitor's affinity and selectivity.

Structure-Activity Relationship (SAR) of Analogous Compounds

Numerous studies have demonstrated the efficacy of arylsulfonylamino acid derivatives as MMP inhibitors. The general structure-activity relationships for this class of compounds indicate that:

  • The Arylsulfonyl Group: The nature and substitution pattern of the aromatic ring can significantly influence potency and selectivity. The 4-fluoro substitution in the compound of interest is a common modification known to enhance binding affinity.

  • The Amino Acid Moiety: The size, stereochemistry, and functionality of the amino acid component are crucial for interacting with the S1' pocket of the MMP active site. The propanoic acid structure of our lead compound suggests potential interactions with this specificity pocket.

  • The Zinc-Binding Group: While hydroxamates have been widely used as potent ZBGs, they often suffer from poor selectivity and off-target effects. Sulfonamides represent a well-validated alternative with the potential for improved selectivity profiles.

Potential Therapeutic Indications

Given the established role of MMPs in various diseases, potent and selective inhibitors of these enzymes have significant therapeutic potential. Based on the likely MMP-inhibitory activity of this compound, potential therapeutic applications include:

  • Oncology: Inhibition of MMPs, particularly MMP-2, MMP-9, and MMP-14 (MT1-MMP), can impede tumor invasion, metastasis, and angiogenesis.[2][3]

  • Osteoarthritis: MMP-13 is a key enzyme in the degradation of cartilage collagen. Selective inhibitors of MMP-13 are being investigated as disease-modifying osteoarthritis drugs.[4][5]

  • Inflammatory Diseases: MMPs are involved in the regulation of inflammatory responses. Inhibition of specific MMPs could be beneficial in conditions such as rheumatoid arthritis and inflammatory bowel disease.

  • Cardiovascular Diseases: MMPs contribute to the pathophysiology of atherosclerosis and myocardial infarction.

Experimental Validation Roadmap

To rigorously test the hypothesis that this compound is an MMP inhibitor, a systematic experimental approach is required. This section outlines a series of validated protocols for target identification and characterization.

In Vitro Enzymatic Assays

The initial step is to determine the direct inhibitory activity of the compound against a panel of purified recombinant human MMPs.

This is a high-throughput and quantitative method to assess the potency of the inhibitor.

Principle: A fluorogenic peptide substrate, which is a substrate for a specific MMP, is used. In its intact state, the fluorescence of the peptide is quenched. Upon cleavage by the MMP, the fluorophore is released from the quencher, resulting in an increase in fluorescence that can be measured over time. The presence of an inhibitor will reduce the rate of substrate cleavage and thus the fluorescence signal.

Detailed Protocol:

  • Reagents and Materials:

    • Recombinant human MMP enzymes (e.g., MMP-1, -2, -3, -7, -8, -9, -12, -13, -14)

    • Fluorogenic MMP substrates (specific for each MMP)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

    • This compound (dissolved in DMSO)

    • A known broad-spectrum MMP inhibitor (e.g., GM6001) as a positive control

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept below 1%.

    • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the specific MMP enzyme.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate to each well.

    • Immediately start monitoring the fluorescence intensity (e.g., Ex/Em = 328/393 nm, depending on the substrate) at 37°C in kinetic mode for 30-60 minutes.

    • Calculate the initial reaction velocity (V) for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Parameter Description
IC₅₀ The concentration of the inhibitor required to reduce the enzyme activity by 50%.

This technique is particularly useful for identifying the activity of gelatinases (MMP-2 and MMP-9) and assessing the inhibitory effect of the compound.

Principle: Proteins in a sample are separated by SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a renaturing buffer to allow the MMPs to regain their enzymatic activity. The gel is then incubated in a developing buffer, during which the MMPs digest the gelatin in the areas where they are located. Staining the gel with Coomassie Blue reveals clear bands of gelatin degradation against a blue background. The presence of an inhibitor in the developing buffer will reduce the size and intensity of these clear bands.

Detailed Protocol:

  • Reagents and Materials:

    • Samples containing MMP-2 and MMP-9 (e.g., conditioned media from cancer cell lines)

    • Tris-Glycine SDS sample buffer (non-reducing)

    • 10% polyacrylamide gels containing 1 mg/mL gelatin

    • Renaturing buffer (e.g., 2.5% Triton X-100 in water)

    • Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂)

    • This compound

    • Coomassie Brilliant Blue R-250 staining solution

    • Destaining solution

  • Procedure:

    • Mix samples with non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel without boiling.

    • Perform electrophoresis at 4°C.

    • After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer at room temperature with gentle agitation.

    • Incubate the gel overnight at 37°C in developing buffer with and without various concentrations of this compound.

    • Stain the gel with Coomassie Blue for 1 hour and then destain until clear bands appear against a blue background.

    • Image the gel and quantify the band intensities using densitometry software.

Cell-Based Assays

To assess the efficacy of the compound in a more physiologically relevant context, cell-based assays are essential.

Principle: This assay measures the ability of cancer cells to invade through a layer of extracellular matrix. A Boyden chamber consists of two compartments separated by a microporous membrane coated with Matrigel (a basement membrane extract). Cancer cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. Invasive cells will degrade the Matrigel and migrate through the membrane towards the chemoattractant. The presence of an MMP inhibitor will reduce the number of invading cells.

Detailed Protocol:

  • Reagents and Materials:

    • Invasive cancer cell line (e.g., MDA-MB-231 breast cancer cells, HT-1080 fibrosarcoma cells)

    • Boyden chambers with Matrigel-coated inserts (8 µm pore size)

    • Serum-free cell culture medium

    • Cell culture medium with 10% fetal bovine serum (chemoattractant)

    • This compound

    • Calcein AM or crystal violet for cell staining

  • Procedure:

    • Starve the cancer cells in serum-free medium for 24 hours.

    • Resuspend the cells in serum-free medium containing various concentrations of this compound.

    • Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

    • Add medium with 10% FBS to the lower chamber.

    • Incubate for 24-48 hours at 37°C in a CO₂ incubator.

    • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the invading cells on the lower surface of the membrane.

    • Count the number of stained cells in several microscopic fields and calculate the average.

Principle: This assay assesses the effect of the compound on cell migration. A "wound" is created in a confluent monolayer of cells, and the ability of the cells to migrate and close the wound is monitored over time. MMP inhibitors can reduce the rate of wound closure.

Detailed Protocol:

  • Reagents and Materials:

    • Cancer cell line that migrates as a sheet (e.g., U87 glioblastoma cells)

    • 6-well plates

    • Sterile 200 µL pipette tip

    • Cell culture medium with low serum (e.g., 1% FBS)

    • This compound

  • Procedure:

    • Grow the cells to a confluent monolayer in 6-well plates.

    • Create a scratch in the monolayer using a sterile pipette tip.

    • Wash the wells with PBS to remove detached cells.

    • Add fresh low-serum medium containing various concentrations of this compound.

    • Image the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.

    • Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Alternative Potential Therapeutic Targets

While MMPs represent the most probable target class for this compound, the sulfonamide moiety is present in drugs with diverse mechanisms of action. Therefore, it is prudent to consider other potential targets, although these are considered secondary hypotheses.

  • Carbonic Anhydrases (CAs): Sulfonamides are the classic inhibitors of CAs, a family of zinc-containing enzymes involved in pH regulation, CO₂ transport, and various biosynthetic pathways. CA inhibitors are used as diuretics, anti-glaucoma agents, and are being explored as anti-cancer and anti-obesity drugs.

  • USP7 (Ubiquitin-Specific Protease 7): Some novel sulfonamide derivatives have been identified as inhibitors of USP7, a deubiquitinating enzyme that plays a role in cancer and viral infections.[6]

  • Anti-inflammatory Targets: Sulfonamide-containing compounds, such as celecoxib, are well-known COX-2 inhibitors. Other sulfonamide derivatives have shown anti-inflammatory activity through various mechanisms, including the inhibition of pro-inflammatory cytokine production.[7]

  • Antimicrobial Targets: The sulfonamide class of drugs were the first effective systemic antimicrobials and act by inhibiting dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria.[6]

Experimental validation for these alternative targets would involve specific enzymatic and cell-based assays tailored to each target class.

Conclusion

The chemical structure of this compound strongly suggests that its primary therapeutic targets are Matrix Metalloproteinases. The presence of a sulfonamide zinc-binding group and an arylsulfonylamino acid scaffold provides a solid foundation for this hypothesis. The proposed experimental roadmap, encompassing both enzymatic and cell-based assays, will enable a thorough validation of this hypothesis and a comprehensive characterization of the compound's biological activity. Should the primary hypothesis prove correct, this compound holds significant promise as a lead compound for the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders. Further investigation into alternative targets may also reveal additional therapeutic opportunities.

Visualizations

MMP_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cellular_effects Cellular Effects ProMMP Pro-MMP (Inactive) ActiveMMP Active MMP ProMMP->ActiveMMP Activation DegradedECM Degraded ECM ActiveMMP->DegradedECM Degradation ECM Extracellular Matrix (e.g., Collagen) CellMigration Cell Migration & Invasion DegradedECM->CellMigration Promotes Angiogenesis Angiogenesis DegradedECM->Angiogenesis Promotes TumorGrowth Tumor Growth DegradedECM->TumorGrowth Promotes Compound This compound Compound->ActiveMMP Inhibition

Caption: Proposed mechanism of action of this compound via inhibition of Matrix Metalloproteinases (MMPs).

Experimental_Workflow Start Hypothesis: Compound inhibits MMPs EnzymaticAssays In Vitro Enzymatic Assays Start->EnzymaticAssays FluorogenicAssay Fluorogenic Substrate Assay (Determine IC50) EnzymaticAssays->FluorogenicAssay Zymography Gelatin Zymography (Confirm Gelatinase Inhibition) EnzymaticAssays->Zymography CellBasedAssays Cell-Based Functional Assays FluorogenicAssay->CellBasedAssays If potent Zymography->CellBasedAssays If active InvasionAssay Invasion Assay (Boyden Chamber) CellBasedAssays->InvasionAssay MigrationAssay Migration Assay (Wound Healing) CellBasedAssays->MigrationAssay LeadOptimization Lead Optimization & In Vivo Studies InvasionAssay->LeadOptimization If effective MigrationAssay->LeadOptimization If effective

Caption: A stepwise experimental workflow for the validation of this compound as an MMP inhibitor.

References

  • Hu, X., & Beeton, C. (2010). Detection of Functional Matrix Metalloproteinases by Zymography. Journal of Visualized Experiments, (45), 2445. [Link]

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Discovery and history of fluorinated amino acids in research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery, Synthesis, and Application of Fluorinated Amino Acids in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into amino acids has emerged as a transformative tool in chemical biology, medicinal chemistry, and materials science. This guide provides a comprehensive overview of the field of fluorinated amino acids, from their initial discovery to their current state-of-the-art applications. We will explore the unique physicochemical properties conferred by fluorine, delve into the history of their development, detail synthetic and biosynthetic methodologies for their creation and incorporation into peptides, and survey their profound impact on peptide and protein structure, stability, and function. This document is intended to serve as a technical resource, offering not only a narrative of scientific progress but also actionable protocols and data for researchers actively engaged in this dynamic field.

The Physicochemical Impact of Fluorine in a Biological Context

The substitution of hydrogen with fluorine, its closest steric mimic, instigates a cascade of electronic and conformational changes that are the bedrock of the utility of fluorinated amino acids. Fluorine's extreme electronegativity, the highest of any element, and the strength of the carbon-fluorine (C-F) bond are central to these effects.

  • Modulation of Acidity and Basicity: The potent electron-withdrawing nature of fluorine can significantly alter the pKa of nearby acidic or basic functional groups. This effect is instrumental in fine-tuning the ionization state of amino acid side chains to optimize interactions with biological targets.

  • Enhanced Thermal and Metabolic Stability: The high bond dissociation energy of the C-F bond (approximately 116 kcal/mol) compared to a C-H bond (approximately 98 kcal/mol) renders it exceptionally resistant to enzymatic cleavage.[1] This property is a cornerstone of fluorination's role in drug design, where it is frequently used to block metabolic "soft spots" that are susceptible to oxidation by cytochrome P450 enzymes.[2]

  • Conformational Control and the Gauche Effect: The C-F bond can exert significant influence over local molecular conformation through stereoelectronic effects. The "gauche effect" is a phenomenon where the gauche conformation of a 1,2-difluoroethane-like motif is more stable than the anti-conformation, a counterintuitive result from a purely steric perspective. This effect arises from hyperconjugation between the C-H σ bonding orbital and the C-F σ* antibonding orbital.[3] In the context of amino acids, particularly proline derivatives, this effect can be used to bias the puckering of the pyrrolidine ring and influence the cis/trans isomerization of the peptide bond, thereby controlling peptide and protein secondary structure.[1][4]

A Brief History: From a Chemical Curiosity to a Key Research Tool

While the element fluorine was isolated in the 19th century, the journey of fluorinated amino acids is a more recent saga. The field has its roots in the mid-20th century, with early explorations into the synthesis and biological activity of these novel compounds. A significant milestone was the discovery of the only known naturally occurring fluorinated amino acid, 4-fluoro-L-threonine, produced by Streptomyces cattleya.[][6][7] This discovery provided a biological precedent for the C-F bond and hinted at the potential for fluorinated metabolites.

Early synthetic efforts were often challenging, but the development of new fluorinating reagents and synthetic methodologies in the latter half of the 20th century opened the door to a wider variety of fluorinated amino acids.[8] These "classical" syntheses, such as the ammonolysis of halogeno acids and the Strecker synthesis, have been augmented by modern techniques like direct fluorination with electrophilic reagents (e.g., Selectfluor) and the use of fluorinated building blocks.[8][9][10][11] The pioneering work in this area laid the foundation for the now widespread use of fluorinated amino acids in a multitude of research applications.

Synthetic Strategies for Fluorinated Amino Acids

The synthesis of fluorinated amino acids can be broadly categorized into two main approaches: the introduction of fluorine into an amino acid scaffold, or the construction of the amino acid around a pre-existing fluorine-containing building block.

Electrophilic Fluorination

The development of electrophilic fluorinating reagents, such as Selectfluor (F-TEDA-BF4), has revolutionized the synthesis of fluorinated organic molecules, including amino acids. These reagents allow for the direct introduction of fluorine at electron-rich centers.

Experimental Protocol: Electrophilic Fluorination of an Amino Acid Precursor

This protocol provides a generalized procedure for the α-fluorination of a protected amino acid derivative using an electrophilic fluorine source.

Materials:

  • Protected amino acid precursor (e.g., an N-protected glycine derivative)

  • Electrophilic fluorinating agent (e.g., Selectfluor)

  • Silver(I) catalyst (e.g., AgNO3)

  • Anhydrous solvent (e.g., acetonitrile)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware and magnetic stirrer

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the protected amino acid precursor (1.0 eq) and the silver(I) catalyst (0.1 eq) in the anhydrous solvent.

  • Addition of Fluorinating Agent: To the stirred solution, add the electrophilic fluorinating agent (1.2 eq) portion-wise over 10 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours at room temperature.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the fluorinated amino acid derivative.

  • Characterization: Confirm the structure and purity of the product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Nucleophilic Fluorination

Nucleophilic fluorination typically involves the displacement of a leaving group with a fluoride source, such as diethylaminosulfur trifluoride (DAST) or potassium fluoride. This method is particularly useful for preparing β- or γ-fluorinated amino acids.

From Fluorinated Building Blocks

An alternative strategy involves starting with a commercially available or readily synthesized fluorinated molecule and building the amino acid functionality onto it. This approach is highly versatile and has been used to create a wide array of complex fluorinated amino acids.

Incorporation of Fluorinated Amino Acids into Peptides and Proteins

Once synthesized, fluorinated amino acids can be incorporated into peptides and proteins using several techniques, with solid-phase peptide synthesis (SPPS) being the most common for peptides, and biosynthetic methods for proteins.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a powerful technique for the chemical synthesis of peptides. Fluorinated amino acids, protected with standard Fmoc or Boc groups, can be readily incorporated into peptide chains using established coupling protocols.

Experimental Protocol: SPPS of a Peptide Containing 4-Fluorophenylalanine

This protocol outlines the manual solid-phase synthesis of a peptide containing a 4-fluorophenylalanine residue using Fmoc chemistry.

Materials:

  • Fmoc-protected amino acids (including Fmoc-L-4-fluorophenylalanine)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine)

  • Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5)

  • Cold diethyl ether

  • Fritted syringe reaction vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in the reaction vessel for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq), HBTU (2.9 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours. For Fmoc-L-4-fluorophenylalanine, a standard coupling time is generally sufficient.

    • Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage solution and precipitate the crude peptide by adding it to cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Biosynthetic Incorporation

For the production of larger proteins containing fluorinated amino acids, biosynthetic methods are employed. This typically involves using an auxotrophic bacterial strain that cannot synthesize a particular natural amino acid. By depleting the natural amino acid from the growth medium and supplementing it with a fluorinated analog, the cellular machinery can be "tricked" into incorporating the unnatural amino acid into newly synthesized proteins.[12][13] More advanced techniques involve the expansion of the genetic code with engineered aminoacyl-tRNA synthetase/tRNA pairs that are specific for the unnatural amino acid.

Applications in Research and Drug Discovery

The unique properties of fluorinated amino acids have led to their widespread use in various scientific disciplines.

Probing Protein Structure and Dynamics with ¹⁹F NMR

Fluorine has a nuclear spin of ½ and is 100% naturally abundant, making it an excellent nucleus for NMR spectroscopy. The chemical shift of ¹⁹F is highly sensitive to its local electronic environment, making it an exquisite probe of protein structure, conformation, and dynamics.[14][15][16] The absence of a natural fluorine background in biological systems provides a clear window for observing the labeled protein. ¹⁹F NMR has been instrumental in studying protein folding, ligand binding, and allosteric transitions.[]

Enhancing Therapeutic Properties of Peptides and Proteins

In drug discovery, fluorination is a well-established strategy to improve the pharmacokinetic properties of drug candidates.[2][17] The increased metabolic stability conferred by the C-F bond can extend the in vivo half-life of peptide therapeutics. Furthermore, the electronic modifications can enhance binding affinity and selectivity for the target receptor or enzyme.

Table 1: Physicochemical Properties of Selected Fluorinated Amino Acids vs. Natural Counterparts

Amino AcidpKa (Side Chain)logP
Tyrosine10.5-2.24
3-Fluorotyrosine~9.2-1.89
PhenylalanineN/A-1.38
4-FluorophenylalanineN/A-1.13
ProlineN/A-1.60
4(R)-FluoroprolineN/A-1.35

Note: pKa and logP values are approximate and can vary with experimental conditions. Data compiled from various sources.[18][19][20][21][22][23][24]

Visualizing Key Concepts

metabolic_stability cluster_0 Metabolic Pathway of a Non-Fluorinated Drug cluster_1 Metabolic Pathway of a Fluorinated Drug Drug_CH Drug with C-H bond CYP450 Cytochrome P450 Enzyme Drug_CH->CYP450 Oxidation Metabolite_OH Hydroxylated Metabolite (Inactive) CYP450->Metabolite_OH Excretion Rapid Excretion Metabolite_OH->Excretion Drug_CF Drug with C-F bond CYP450_2 Cytochrome P450 Enzyme Drug_CF->CYP450_2 Resistant to Oxidation Circulation Longer Circulation Drug_CF->Circulation Blocked Metabolism Blocked CYP450_2->Blocked

Caption: Fluorination enhances metabolic stability by blocking enzymatic oxidation.

gauche_effect Gauche Effect in 1,2-Difluoroethane cluster_anti Anti Conformation (Less Stable) cluster_gauche Gauche Conformation (More Stable) anti_newman Newman Projection gauche_newman Newman Projection anti_structure Ball-and-Stick gauche_structure Ball-and-Stick

Caption: The gauche effect stabilizes conformations with adjacent fluorine atoms.

Conclusion and Future Outlook

The field of fluorinated amino acids has matured from a niche area of synthetic chemistry into a mainstream enabling technology for drug discovery and protein engineering. The predictable yet profound influence of fluorine on the physicochemical properties of amino acids provides a powerful tool for rationally designing molecules with enhanced stability, tailored conformations, and novel biological activities. Future advancements in synthetic methodologies, particularly in late-stage fluorination and biocatalysis, will undoubtedly expand the accessible chemical space of fluorinated amino acids. As our understanding of the "fluorine code" deepens, so too will our ability to engineer peptides and proteins with unprecedented control and functionality, opening new frontiers in medicine and biotechnology.

References

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC - PubMed Central. [Link]

  • USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. PMC - PubMed Central. [Link]

  • Deciphering the Fluorine Code—The Many Hats Fluorine Wears in a Protein Environment. ACS Publications. [Link]

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  • Syntheses of fluorinated amino acids: from the classical to the modern concept. PubMed. [Link]

  • Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Publications. [Link]

  • Fluorinated Protein and Peptide Materials for Biomedical Applications. PMC. [Link]

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  • Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. RSC Publishing. [Link]

  • Fluorotyrosine analogs and corresponding pKa values[25]. ResearchGate. [Link]

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  • A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation. PubMed. [Link]

  • Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. RSC Publishing. [Link]

  • Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]

  • Biosynthetic Incorporation of Tryptophan Analogs in Proteins. Basicmedical Key. [Link]

  • A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation. MDPI. [Link]

  • Full article: Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]

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2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic Acid Derivatives and Analogs for Drug Discovery Professionals

Abstract

This guide provides a comprehensive technical overview of this compound and its analogs, a chemical scaffold with significant potential in modern drug discovery. We will delve into the strategic rationale for its design, robust synthetic methodologies, and a survey of its established and putative biological activities. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the exploration of this promising chemical space. We will explore its role as a versatile building block, particularly in the development of enzyme inhibitors, and provide detailed experimental protocols and conceptual frameworks to guide future research and development endeavors.

Introduction: The Strategic Value of N-Arylsulfonylated Amino Acids in Medicinal Chemistry

The integration of amino acid scaffolds with arylsulfonyl moieties represents a highly successful strategy in medicinal chemistry. This combination yields structures that are often peptidomimetic in nature, capable of engaging with biological targets typically addressed by peptides, but with significantly improved pharmacokinetic profiles, such as enhanced metabolic stability and oral bioavailability.

The core structure, this compound, is a prototypical example of this class. It can be deconstructed into three key components, each contributing to its overall molecular properties and potential for biological activity:

  • The Alanine Core: Provides a chiral center and a carboxylic acid group, which can serve as a key interaction point (e.g., a zinc-binding group) with metalloenzymes or form salt bridges in receptor binding pockets.

  • The Sulfonamide Linker: This stable, non-hydrolyzable linker is a cornerstone of many successful drugs. It acts as a transition-state mimetic and a potent hydrogen bond donor and acceptor.

  • The 4-Fluorophenyl Group: The introduction of a fluorine atom is a common tactic in medicinal chemistry to modulate electronic properties, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through favorable interactions with the target protein.

This guide will explore the synthesis, derivatization, and potential applications of this versatile scaffold, providing a roadmap for its effective utilization in drug discovery programs.

Synthetic Pathways and Methodologies

The synthesis of the this compound scaffold is typically achieved through a nucleophilic substitution reaction between an amino acid and an arylsulfonyl chloride. The use of a base is crucial for deprotonating the amino group of the amino acid, thereby activating it for reaction with the electrophilic sulfonyl chloride.

General Synthetic Workflow

The general workflow for the synthesis of N-arylsulfonylated amino acids is a robust and well-established process in organic chemistry. It involves the careful selection of starting materials, reaction conditions, and purification methods to ensure high yield and purity of the final product.

G cluster_0 Synthesis Workflow start Start: Select Amino Acid (e.g., L-Alanine) and 4-Fluorobenzenesulfonyl Chloride dissolve Dissolve Amino Acid in Aqueous Base (e.g., NaOH) start->dissolve cool Cool Reaction Mixture to 0-5 °C dissolve->cool add Slowly Add Sulfonyl Chloride (neat or in a solvent) cool->add react Allow Reaction to Warm to RT and Stir for Several Hours add->react workup Acidify with HCl to Precipitate Product react->workup filter Filter and Wash the Crude Product workup->filter purify Recrystallize or use Column Chromatography for Purification filter->purify analyze Characterize Final Product (NMR, MS, etc.) purify->analyze

Caption: General workflow for the synthesis of N-arylsulfonylated amino acids.

Detailed Experimental Protocol: Synthesis of (S)-2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid

This protocol provides a step-by-step method for the synthesis of the title compound from L-Alanine.

Materials:

  • L-Alanine

  • 4-Fluorobenzenesulfonyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Distilled water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve L-Alanine (1.0 eq) in 1 M NaOH (aq) (2.5 eq).

  • Cooling: Cool the solution to 0-5 °C in an ice bath with gentle stirring.

  • Addition of Sulfonyl Chloride: Add 4-fluorobenzenesulfonyl chloride (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Work-up and Extraction:

    • Cool the reaction mixture in an ice bath and acidify to pH 1-2 with concentrated HCl. A white precipitate should form.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain the pure (S)-2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Exploring the Chemical Space: Derivatives and Analogs

The true power of the this compound scaffold lies in its potential for derivatization to create large libraries of compounds for screening. Modifications can be systematically introduced at three key positions to explore the structure-activity relationship (SAR).

Modification SiteRationale and ExamplesPotential Impact on Activity
Amino Acid Side Chain Varying the amino acid allows for probing different regions of a binding pocket. Examples: Valine (hydrophobic), Aspartic Acid (acidic), Lysine (basic).Modulates steric bulk, hydrophobicity, and charge, directly impacting binding affinity and selectivity.
Aromatic Ring Substituents Replacing or adding substituents to the phenyl ring can fine-tune electronic properties and metabolic stability. Examples: 4-Chloro, 4-Trifluoromethyl, 3,4-Dichloro.Alters electronic effects, lipophilicity, and potential for specific interactions (e.g., halogen bonding).
Carboxylic Acid Group The carboxylic acid can be esterified or converted to an amide to modify its physicochemical properties or to serve as a prodrug. Examples: Methyl ester, N-methyl amide.Changes polarity, cell permeability, and can alter the mode of binding (e.g., from a zinc-binding group to a hydrogen bond acceptor).

Biological Targets and Therapeutic Potential

While this compound itself is not a widely known bioactive agent, its structural motifs are present in numerous compounds with demonstrated biological activity. The insights from these related molecules can guide the exploration of its therapeutic potential.

Matrix Metalloproteinase (MMP) Inhibition

A significant body of research has focused on N-arylsulfonylated amino acids as inhibitors of MMPs, a family of zinc-dependent endopeptidases involved in tissue remodeling, cancer metastasis, and inflammation. In these inhibitors, the carboxylic acid often acts as a key zinc-binding group.

cluster_0 MMP Active Site MMP Matrix Metalloproteinase (MMP) Substrate Extracellular Matrix Protein (e.g., Collagen) MMP->Substrate Binds Degradation Matrix Degradation MMP->Degradation Inhibited Inhibitor 2-{[(4-Fluorophenyl)sulfonyl]amino} propanoic acid derivative Inhibitor->MMP Blocks Active Site Zinc Catalytic Zinc Ion (Zn2+) Inhibitor->Zinc Chelation by Carboxylate Substrate->Degradation Cleavage by MMP Disease Cancer Metastasis, Arthritis Degradation->Disease Contributes to

Caption: Putative mechanism of MMP inhibition by the scaffold.

Other Potential Enzyme Targets

The sulfonamide moiety is a well-known pharmacophore that can target other enzyme classes, suggesting broader therapeutic potential for derivatives of this scaffold:

  • Carbonic Anhydrases: Sulfonamides are classic inhibitors of carbonic anhydrases, with applications in treating glaucoma, epilepsy, and altitude sickness.

  • Serine Proteases: Certain N-sulfonylated amino acid derivatives have shown activity against serine proteases, which are involved in coagulation and inflammation.

  • Kinases: While less common, some sulfonamide-containing compounds have been developed as kinase inhibitors for oncology applications.

Conclusion and Future Perspectives

The this compound scaffold represents a rich starting point for medicinal chemistry campaigns. Its straightforward and modular synthesis allows for the rapid generation of diverse chemical libraries. The inherent drug-like properties of its constituent parts make it a promising platform for the development of novel therapeutics, particularly in the realm of enzyme inhibition.

Future research should focus on:

  • Library Synthesis and Screening: The generation of a diverse library of analogs, followed by high-throughput screening against a panel of relevant biological targets.

  • Structure-Based Drug Design: Utilizing X-ray crystallography or computational modeling to design next-generation derivatives with improved potency and selectivity.

  • Pharmacokinetic Optimization: Further modification of the scaffold to optimize ADME (absorption, distribution, metabolism, and excretion) properties for in vivo efficacy.

By leveraging the principles and protocols outlined in this guide, researchers can effectively harness the potential of this versatile chemical scaffold to drive the discovery of new medicines.

References

  • Synthesis of N-Sulfonylamino Acids and Dipeptides. (Source: Organic Syntheses, URL: [Link])

  • Matrix metalloproteinase inhibitors. (Source: Wikipedia, URL: [Link])

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Chiral Synthesis of (S)-2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview for the robust and stereospecific synthesis of (S)-2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid. This compound, a valuable chiral building block, finds applications in medicinal chemistry and drug development due to the prevalence of the N-sulfonylated amino acid scaffold in bioactive molecules. The strategy detailed herein leverages a widely available chiral precursor and a straightforward, scalable sulfonylation reaction, ensuring high enantiomeric purity of the final product.

Introduction and Strategic Approach

The asymmetric synthesis of N-substituted α-amino acids is a cornerstone of modern pharmaceutical chemistry. These motifs are integral to peptidomimetics and other small molecule therapeutics, where the N-substituent can significantly modulate pharmacological properties such as metabolic stability, receptor binding affinity, and bioavailability.

The target molecule, (S)-2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid, is an N-sulfonylated derivative of the natural amino acid L-alanine. The most direct and economically viable strategy for its synthesis is the nucleophilic attack of the amino group of (S)-alanine on 4-fluorophenylsulfonyl chloride. This approach is predicated on the following considerations:

  • Stereochemical Integrity: The primary challenge in the synthesis of chiral α-amino acid derivatives is the preservation of the stereocenter. The chosen method, a direct N-sulfonylation under controlled basic conditions, is known to proceed with minimal risk of racemization at the α-carbon.

  • Starting Material Availability: The synthesis commences from (S)-alanine (L-alanine), a readily available and inexpensive starting material from the chiral pool. This obviates the need for a de novo asymmetric synthesis or a costly chiral resolution step.

  • Scalability and Robustness: The Schotten-Baumann reaction conditions, under which this N-sulfonylation is typically performed, are well-established, highly reliable, and readily scalable for industrial production.

This guide will focus on a modified Schotten-Baumann protocol, providing detailed experimental procedures, mechanistic insights, and methods for in-process control and final product validation.

Synthetic Pathway and Mechanism

The overall synthetic transformation is depicted below. The reaction proceeds via a nucleophilic substitution at the sulfur atom of the sulfonyl chloride by the amino group of (S)-alanine.

Caption: Overall synthetic scheme for the N-sulfonylation of (S)-alanine.

The reaction is typically performed in a biphasic system or a mixture of water and a miscible organic solvent, such as dioxane or acetone, in the presence of a base. The base, commonly sodium hydroxide, serves two critical functions:

  • Deprotonation of the Amino Group (in equilibrium): Although the amino group is nucleophilic, the presence of the base ensures a sufficient concentration of the free amine for the reaction to proceed.

  • Neutralization of HCl: The reaction generates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the unreacted (S)-alanine, rendering it non-nucleophilic. The base neutralizes the HCl as it is formed, driving the reaction to completion.

The temperature is maintained at 0-5 °C during the addition of the sulfonyl chloride to mitigate potential side reactions, such as the hydrolysis of the sulfonyl chloride and to prevent any potential for racemization.[1]

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process controls to ensure reaction completion and product quality.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
(S)-Alanine89.0910.0 g0.112 molEnsure >99% enantiomeric purity.
4-Fluorophenylsulfonyl chloride194.6123.9 g0.123 mol1.1 equivalents. Should be fresh and stored under anhydrous conditions.
Sodium Hydroxide (NaOH)40.0010.1 g0.253 mol2.25 equivalents.
1,4-Dioxane88.11100 mL-Reagent grade.
Deionized Water18.02100 mL--
Concentrated HCl (~37%)36.46As needed-For acidification.
Ethyl Acetate88.11~200 mL-For extraction.
Brine (Saturated NaCl)-~50 mL-For washing.
Step-by-Step Procedure
  • Preparation of the Alanine Solution: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve (S)-alanine (10.0 g, 0.112 mol) and sodium hydroxide (10.1 g, 0.253 mol) in 100 mL of deionized water. Stir until all solids have dissolved and then cool the solution to 0-5 °C in an ice-water bath.

  • Preparation of the Sulfonyl Chloride Solution: In a separate beaker, dissolve 4-fluorophenylsulfonyl chloride (23.9 g, 0.123 mol) in 100 mL of 1,4-dioxane.

  • N-Sulfonylation Reaction: Transfer the 4-fluorophenylsulfonyl chloride solution to the dropping funnel. Add the solution dropwise to the vigorously stirred, cooled (0-5 °C) alanine solution over a period of 1-1.5 hours. Ensure the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes/acetic acid (e.g., 50:50:1). The disappearance of the starting alanine (visualized with ninhydrin stain) and the appearance of a new, lower Rf UV-active spot indicates product formation.

  • Work-up and Product Isolation:

    • Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove any unreacted sulfonyl chloride and the corresponding sulfonic acid byproduct.

    • Cool the aqueous layer in an ice-water bath and carefully acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of the product should form.

    • Collect the white solid by vacuum filtration through a Büchner funnel.

    • Wash the filter cake with copious amounts of cold deionized water until the washings are neutral to pH paper.

  • Drying and Purification:

    • Dry the product in a vacuum oven at 40-50 °C to a constant weight.

    • If necessary, the product can be further purified by recrystallization from an ethanol/water mixture.

Expected Yield and Characterization
  • Yield: 80-90%

  • Appearance: White crystalline solid

  • ¹H NMR (DMSO-d₆): Expected signals would include a doublet for the α-proton, a doublet for the methyl protons, aromatic protons in the 7-8 ppm region, and broad singlets for the NH and COOH protons.

  • Chiral HPLC: To confirm the enantiomeric purity, a chiral HPLC method should be employed. The enantiomeric excess (ee) is expected to be >99%.[1]

Expertise and Causality: Critical Process Parameters

The success of this synthesis relies on careful control of several parameters, the rationale for which is explained below.

Process_Parameters Synthesis Successful N-Sulfonylation Temp Temperature Control (0-5 °C) Temp->Synthesis Minimizes hydrolysis of sulfonyl chloride Prevents racemization Base Stoichiometry of Base (NaOH) Base->Synthesis Neutralizes HCl byproduct Drives reaction to completion Addition Rate of Addition Addition->Synthesis Controls exotherm Maintains low temperature Purity Reagent Purity Purity->Synthesis Ensures high yield and purity of product (S)-Alanine ee >99% Stirring Vigorous Stirring Stirring->Synthesis Ensures efficient mixing in biphasic system

Caption: Critical process parameters for the chiral synthesis.

  • Temperature Control: This is arguably the most critical parameter. 4-Fluorophenylsulfonyl chloride can readily hydrolyze in the aqueous basic solution to form 4-fluorophenylsulfonic acid.[1] This side reaction is temperature-dependent and consumes the sulfonating agent, leading to lower yields. Maintaining a low temperature (0-5 °C) significantly suppresses this hydrolysis pathway.

  • Base Stoichiometry: At least two equivalents of base are required: one to neutralize the generated HCl and one to deprotonate the carboxylic acid of the starting alanine. A slight excess (2.25 eq.) is used to ensure the reaction medium remains basic throughout the addition of the sulfonyl chloride.

  • Vigorous Stirring: As the reaction may be biphasic (aqueous and organic layers), efficient mixing is essential to maximize the interfacial area and ensure a high reaction rate.

Alternative and Emerging Synthetic Strategies

While the described method is robust and reliable, the field of asymmetric synthesis is continually evolving. Other potential, albeit more complex, strategies for synthesizing N-sulfonylated amino acids include:

  • Biocatalytic Reductive Amination: Imine reductases (IREDs) can catalyze the asymmetric reductive amination of α-keto acids.[2] In principle, ethyl 2-oxo-propanoate could be reacted with 4-fluorophenylsulfonamide in the presence of a suitable IRED to yield the target molecule's ester precursor. This approach offers the potential for high enantioselectivity under mild, environmentally benign conditions.[2]

  • Chiral Auxiliary-Mediated Synthesis: Methods employing chiral auxiliaries, such as those based on Ni(II) complexes of Schiff bases derived from glycine, allow for the asymmetric alkylation to generate novel α-amino acids.[3][4] While powerful for creating structurally diverse amino acids, this would be an overly complex and less direct route for the title compound.

  • Enantioconvergent Cross-Coupling: Recent advances have demonstrated the use of nickel-catalyzed enantioconvergent cross-coupling reactions to synthesize protected unnatural α-amino acids from racemic α-haloglycine derivatives.[5] This cutting-edge method is highly versatile but is more suited for research-scale synthesis of novel derivatives rather than the large-scale production of a compound accessible from the chiral pool.

Conclusion

The N-sulfonylation of (S)-alanine with 4-fluorophenylsulfonyl chloride under modified Schotten-Baumann conditions represents a highly efficient, scalable, and economically favorable method for the synthesis of (S)-2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid. By carefully controlling key reaction parameters such as temperature, stoichiometry, and addition rate, the target compound can be obtained in high yield and with excellent preservation of stereochemical integrity. The protocol described provides a reliable and self-validating system for researchers and drug development professionals requiring access to this valuable chiral building block.

References

  • Jacobsen, E. N. Asymmetric Catalytic Synthesis of Enantiopure N-Protected 1,2-Amino Alcohols. Organic Letters, 2004. Available at: [Link]

  • Rowles, H. T., et al. Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. Angewandte Chemie International Edition, 2021. Available at: [Link]

  • Belokon, Y. N., et al. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 2020. Available at: [Link]

  • Yang, Z.-P., Freas, D. J., & Fu, G. C. Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 2021. Available at: [Link]

  • Savelyev, P. A., et al. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 2020. Available at: [Link]

Sources

2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic Acid: A Versatile Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone of modern medicinal chemistry, offering an efficient pathway to novel therapeutics. This guide delves into the strategic application of a promising, yet underexplored fragment: 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid. We will dissect its molecular architecture, proposing a robust synthetic route and detailed characterization protocols. The discourse extends to its application in fragment screening campaigns, outlining a comprehensive workflow from initial hit identification using advanced biophysical techniques to strategic hit-to-lead optimization. By exploring the intrinsic advantages conferred by the fluorophenyl, sulfonamide, and amino acid moieties, this guide serves as a technical manual for researchers seeking to leverage this versatile fragment in their drug discovery endeavors.

Introduction: The Strategic Value of a Tri-functional Fragment

The pursuit of novel chemical matter with therapeutic potential is a perpetual challenge in drug discovery. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm, focusing on the identification of low molecular weight compounds that bind to biological targets with high ligand efficiency.[1] These fragments serve as starting points for the rational design of more potent and selective drug candidates.

This compound is a compelling fragment that embodies several key features desirable in FBDD:

  • The Sulfonamide Core: The sulfonamide group is a privileged scaffold in medicinal chemistry, present in a wide array of FDA-approved drugs.[2] It is a versatile hydrogen bond donor and acceptor, capable of forming crucial interactions with protein active sites.[3]

  • The Fluorophenyl Moiety: The incorporation of fluorine into drug candidates can significantly enhance pharmacokinetic and physicochemical properties.[4] Fluorine can improve metabolic stability, membrane permeability, and binding affinity through favorable electrostatic and hydrophobic interactions.[2][5] The para-substitution pattern of the fluorine atom on the phenyl ring is a common motif in successful drugs, often employed to block metabolic oxidation.[6]

  • The Amino Acid Linkage: The propanoic acid backbone provides a chiral center and a carboxylic acid group, offering opportunities for stereospecific interactions and serving as a handle for further chemical modification during hit-to-lead optimization. This amino acid-like structure can also facilitate interactions with targets that recognize amino acid motifs.

This guide will provide a comprehensive technical overview of this compound, from its synthesis to its strategic deployment in a fragment-based drug discovery campaign.

Synthesis and Characterization: A Proposed Route

While the direct synthesis of this compound is not extensively documented in publicly available literature, a reliable synthetic protocol can be extrapolated from the synthesis of analogous N-arylsulfonyl amino acids. The proposed synthesis involves the reaction of L-alanine with 4-fluorophenylsulfonyl chloride.

Proposed Synthetic Protocol

Reaction Scheme:

Step-by-Step Methodology:

  • Dissolution of L-Alanine: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-alanine (1.0 equivalent) in an aqueous solution of sodium carbonate (2.5 equivalents) at 0-5 °C.

  • Addition of Sulfonyl Chloride: To the chilled and stirring solution, add a solution of 4-fluorophenylsulfonyl chloride (1.1 equivalents) in a suitable organic solvent (e.g., tetrahydrofuran or dioxane) dropwise over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes with a small percentage of acetic acid).

  • Work-up and Extraction: Upon completion, acidify the reaction mixture to pH 2-3 with 1M hydrochloric acid. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Characterization

A thorough characterization of the synthesized fragment is crucial to confirm its identity and purity.

Analytical Technique Expected Observations
¹H NMR Peaks corresponding to the aromatic protons of the 4-fluorophenyl group, the methine and methyl protons of the alanine backbone, and the amine proton.
¹³C NMR Signals for the carbons of the aromatic ring, the carbonyl carbon, and the carbons of the alanine backbone.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound (C₉H₁₀FNO₄S).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.
Fourier-Transform Infrared Spectroscopy (FTIR) Characteristic absorption bands for the N-H, C=O, S=O, and C-F bonds.

Application in Fragment-Based Screening

The true value of this compound lies in its potential as a fragment to identify novel starting points for drug discovery. A typical fragment screening campaign involves a cascade of biophysical techniques to identify and validate weak binding events.[7][8]

Fragment Library and Initial Screening

This compound would be a valuable addition to any fragment library. For an initial screen, a library of a few thousand diverse fragments is typically employed.[7] High-throughput screening of fragments is often challenging with traditional biochemical assays due to the weak affinities involved.[9] Therefore, sensitive biophysical methods are the cornerstone of fragment screening.[10]

Workflow for Fragment Screening:

G cluster_0 Primary Screen cluster_1 Secondary Screen (Hit Validation) cluster_2 Structural Biology cluster_3 Hit-to-Lead Optimization Primary_Screen Primary Screen (e.g., Thermal Shift Assay) Secondary_Screen Secondary Screen (e.g., SPR, NMR) Primary_Screen->Secondary_Screen Confirmed Hits Structural_Biology Structural Biology (X-ray Crystallography or Cryo-EM) Secondary_Screen->Structural_Biology Validated Hits Hit_to_Lead Hit-to-Lead Optimization Structural_Biology->Hit_to_Lead Structural Insights

Caption: A typical workflow for a fragment screening campaign.

Biophysical Techniques for Hit Identification and Validation

A multi-tiered approach using orthogonal biophysical methods is recommended to minimize false positives and negatives.[8]

Primary Screen: Thermal Shift Assay (TSA)

  • Principle: TSA, or Differential Scanning Fluorimetry (DSF), measures the change in the melting temperature (Tm) of a target protein upon ligand binding. A positive shift in Tm indicates that the fragment stabilizes the protein.

  • Protocol:

    • Prepare a solution of the target protein in a suitable buffer.

    • Add a fluorescent dye that binds to the hydrophobic regions of the unfolded protein (e.g., SYPRO Orange).

    • Dispense the protein-dye mixture into a 96- or 384-well PCR plate.

    • Add the fragment library compounds to the wells at a final concentration of 100-500 µM.

    • Run a melt curve experiment on a real-time PCR instrument, gradually increasing the temperature and monitoring the fluorescence.

    • Analyze the data to determine the Tm for each well. Fragments that induce a significant positive Tm shift are considered primary hits.

Secondary Screen: Surface Plasmon Resonance (SPR)

  • Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized target protein. It provides kinetic data (association and dissociation rates) and affinity (KD).[7]

  • Protocol:

    • Immobilize the target protein onto a sensor chip.

    • Prepare a series of dilutions of the hit fragments from the primary screen.

    • Inject the fragment solutions over the sensor chip surface and monitor the binding response.

    • Regenerate the sensor surface between injections.

    • Fit the binding data to a suitable model to determine the KD.

Orthogonal Validation: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR spectroscopy is a powerful tool for detecting weak binding events and can provide structural information about the binding site. Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and WaterLOGSY, are particularly useful for fragment screening.[9]

  • Protocol (STD-NMR):

    • Prepare a sample containing the target protein and the hit fragment in a deuterated buffer.

    • Acquire two spectra: one with on-resonance saturation of the protein signals and one with off-resonance saturation.

    • Subtract the two spectra to obtain the STD spectrum, which shows signals only from the protons of the fragment that are in close proximity to the protein.

Hit-to-Lead Optimization: From Fragment to Potent Inhibitor

Once a fragment hit like this compound is validated and its binding mode is determined by structural biology techniques (e.g., X-ray crystallography), the process of hit-to-lead optimization begins. The goal is to evolve the fragment into a more potent and drug-like molecule.[11][12]

Strategies for Fragment Evolution

There are three primary strategies for optimizing fragment hits:

  • Fragment Growing: This involves adding chemical functionality to the fragment to make additional interactions with the target protein. For this compound, the carboxylic acid and the phenyl ring provide vectors for growth.

  • Fragment Linking: If two fragments are found to bind in adjacent pockets, they can be linked together to create a single, more potent molecule.

  • Fragment Merging: If two fragments bind in overlapping sites, a new molecule can be designed that incorporates the key features of both.

Logical Flow of Hit-to-Lead Optimization:

G cluster_0 Initial Hit cluster_1 Structural Information cluster_2 Optimization Strategies cluster_3 Lead Compound Initial_Hit Validated Fragment Hit (e.g., this compound) Structural_Info High-Resolution Structure (Protein-Fragment Complex) Initial_Hit->Structural_Info Growing Fragment Growing Structural_Info->Growing Linking Fragment Linking Structural_Info->Linking Merging Fragment Merging Structural_Info->Merging Lead_Compound Potent and Selective Lead Compound Growing->Lead_Compound Linking->Lead_Compound Merging->Lead_Compound

Caption: Strategies for evolving a fragment hit into a lead compound.

Structure-Activity Relationship (SAR) and Molecular Modeling

Throughout the optimization process, a clear understanding of the Structure-Activity Relationship (SAR) is crucial.[13] Each modification to the fragment should be guided by structural data and molecular modeling to predict its impact on binding affinity and other properties. Computational tools can be used to explore potential modifications and prioritize synthetic efforts.[14]

Conclusion: A Fragment with High Potential

This compound represents a highly promising fragment for drug discovery. Its constituent parts—a sulfonamide linker, a fluorinated aromatic ring, and an amino acid backbone—are all well-established motifs in medicinal chemistry. This guide has provided a comprehensive technical framework for its synthesis, characterization, and application in a fragment-based drug discovery campaign. By leveraging the principles of FBDD and the unique properties of this fragment, researchers can unlock new avenues for the development of novel therapeutics against a wide range of biological targets.

References

  • Biophysical screening in fragment-based drug design: a brief overview. (2019). Bioscience Horizons, 12, hzz004. [Link]

  • The role of fluorine in medicinal chemistry. (n.d.). Future Medicinal Chemistry. [Link]

  • Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science. [Link]

  • Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). (n.d.). ResearchGate. [Link]

  • Fragment-based lead discovery. (2023, November 28). Wikipedia. [Link]

  • Fragment Screening. (n.d.). Sygnature Discovery. [Link]

  • Ciulli, A., & Abell, C. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 110(32), 12931-12936. [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. (2020). Frontiers in Molecular Biosciences, 7, 132. [Link]

  • Biophysics for Successful Drug Discovery Programs. (n.d.). Eurofins Discovery. [Link]

  • Fragment Screening & Fragment-Based Drug Design. (n.d.). Creative Biostructure. [Link]

  • Fluorine as a key element in modern drug discovery and development. (n.d.). LE STUDIUM. [Link]

  • Biophysical screening in fragment-based drug design: a brief overview. (2019). Bioscience Horizons. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2021). Molecules, 26(20), 6127. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (2023). International Journal of Pharmacy and Pharmaceutical Sciences, 15(1), 1-8. [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). ResearchGate. [Link]

  • Role of Fluorine in Drug Design and Drug Action. (n.d.). ResearchGate. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals, 16(4), 537. [Link]

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). ResearchGate. [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020). Frontiers in Chemistry, 8, 93. [Link]

  • Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. (2010). Journal of Medicinal Chemistry, 53(22), 8144-8151. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). Journal of the Indian Chemical Society, 100(6), 100984. [Link]

  • Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. (2020). RSC Medicinal Chemistry, 11(2), 221-229. [Link]

  • Fragment-to-Lead. (n.d.). Creative Biostructure. [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (n.d.). Sci-Hub. [Link]

  • Synthesis of N-Betsylated Amino Acids Using Aqueous Buffered Sodium Hypochlorite Solution. (2023). The Journal of Organic Chemistry. [Link]

  • A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. (n.d.). Organic Chemistry Portal. [Link]

  • Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. (2014). Journal of the American Chemical Society, 136(14), 5253-5256. [Link]

  • Aryl(sulfonyl)amino Group: A Convenient and Stable Yet Activated Modification of Amino Group for Its Intramolecular Displacement. (2014). Organic Letters, 16(16), 4220-4223. [Link]

  • Synthesis of some n-aryl α-Amino acids using diaryliodonium salts. (n.d.). ResearchGate. [Link]

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An In-depth Technical Guide to 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid (CAS 250714-64-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid, also known by its synonym N-(4-Fluorophenylsulfonyl)-DL-alanine, is a sulfonamide derivative of the amino acid alanine. Its chemical structure, featuring a fluorinated aromatic ring and a propanoic acid moiety, suggests its potential as a scaffold in medicinal chemistry and drug discovery. The presence of the sulfonyl group and the chirality at the alanine center are key features that may influence its biological activity and interactions with molecular targets. This guide provides a comprehensive overview of the known properties, potential synthesis strategies, and a discussion of its putative biological relevance, alongside a list of potential suppliers.

Chemical and Physical Properties

Detailed experimental data on the physical properties of this compound are not extensively reported in publicly available literature. However, based on its chemical structure and data for related compounds, the following properties can be anticipated. Further experimental verification is highly recommended.

PropertyValueSource/Justification
CAS Number 250714-64-8N/A
Chemical Name This compoundN/A
Synonym N-(4-Fluorophenylsulfonyl)-DL-alanineN/A
Molecular Formula C₉H₁₀FNO₄SN/A
Molecular Weight 247.24 g/mol N/A
Appearance Likely a white to off-white solidBased on related sulfonamide and amino acid derivatives.
Melting Point Not reported. Likely a solid with a defined melting point.Experimental determination required.
Boiling Point Not reported. Likely to decompose upon heating.Experimental determination required under vacuum.
Solubility Expected to have some solubility in polar organic solvents (e.g., DMSO, DMF, methanol) and aqueous bases. Limited solubility in nonpolar solvents and water is anticipated.Based on the presence of polar functional groups (carboxylic acid, sulfonamide) and an aromatic ring. Experimental verification is necessary.

Synthesis and Characterization

Proposed Synthetic Pathway

The most direct approach would involve the reaction of DL-alanine with 4-fluorobenzenesulfonyl chloride in the presence of a base.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product Alanine DL-Alanine reaction + Alanine->reaction SulfonylChloride 4-Fluorobenzenesulfonyl Chloride SulfonylChloride->reaction Base Base (e.g., NaOH, NaHCO₃) in Water/Solvent Base->reaction Reaction Conditions Product This compound (CAS: 250714-64-8) reaction->Product

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)
  • Dissolution of Alanine: Dissolve DL-alanine in an aqueous solution of a suitable base, such as sodium hydroxide or sodium bicarbonate, at a controlled temperature (e.g., 0-5 °C).

  • Addition of Sulfonyl Chloride: Slowly add a solution of 4-fluorobenzenesulfonyl chloride in a water-miscible organic solvent (e.g., acetone, THF) to the stirring alanine solution. Maintain the temperature and pH of the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Characterization

The structure of the synthesized compound should be confirmed using modern analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show signals corresponding to the aromatic protons (split by fluorine and adjacent protons), the methine and methyl protons of the alanine moiety, and the acidic proton of the carboxylic acid.

    • ¹³C NMR will display resonances for the aromatic carbons (with C-F coupling), the carbonyl carbon, and the carbons of the alanine backbone.

    • ¹⁹F NMR will show a characteristic signal for the fluorine atom on the phenyl ring.

  • Infrared (IR) Spectroscopy: Expected characteristic absorption bands for the N-H stretch of the sulfonamide, S=O stretches (asymmetric and symmetric), C=O stretch of the carboxylic acid, and O-H stretch.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns.

Biological Activity and Mechanism of Action (Inferred)

While no specific biological activity has been reported for CAS 250714-64-8, the structural motifs present in the molecule allow for informed speculation on its potential therapeutic applications. Sulfonamides are a well-established class of pharmacophores with a broad range of biological activities, including antimicrobial and anticancer effects[1][2]. N-acyl amino acids are also recognized as important signaling molecules[3].

Potential Therapeutic Areas of Interest
  • Antimicrobial Activity: The sulfonamide moiety is a known inhibitor of dihydropteroate synthase, an enzyme essential for folate synthesis in many bacteria[1]. It is plausible that this compound could exhibit antibacterial properties.

  • Enzyme Inhibition: N-arylsulfonyl amino acid derivatives have been investigated as inhibitors of various enzymes, including serine proteases[4][5]. The specific structure of this compound may lend itself to inhibiting enzymes with a complementary active site.

  • Anticancer Activity: Some sulfonamide derivatives have shown promise as anticancer agents through various mechanisms[6].

Experimental Workflow for Biological Screening

To elucidate the biological activity of this compound, a systematic screening approach is recommended.

Biological_Screening_Workflow Start Compound (CAS 250714-64-8) Primary_Screen Primary Screening Assays Start->Primary_Screen Antimicrobial Antimicrobial Assays (e.g., MIC/MBC) Primary_Screen->Antimicrobial Enzyme Enzyme Inhibition Assays (e.g., Proteases, Kinases) Primary_Screen->Enzyme Cell_Based Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Primary_Screen->Cell_Based Hit_ID Hit Identification Antimicrobial->Hit_ID Enzyme->Hit_ID Cell_Based->Hit_ID Secondary_Screen Secondary & Confirmatory Assays Hit_ID->Secondary_Screen Active Compound Dose_Response Dose-Response Studies Secondary_Screen->Dose_Response Mechanism Mechanism of Action Studies Secondary_Screen->Mechanism Lead_Opt Lead Optimization Dose_Response->Lead_Opt Mechanism->Lead_Opt

Caption: A general workflow for the biological screening of the target compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for CAS 250714-64-8 is not widely available. However, based on the known hazards of structurally related compounds, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or powder. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Suppliers

The following is a list of potential suppliers for this compound. It is recommended to contact these suppliers directly for availability, pricing, and product specifications.

  • Matrix Scientific: Catalog Number 012280

  • Accela ChemBio Inc.: Product ID SY131331

  • Santa Cruz Biotechnology, Inc.: A similar compound, (2S)-2-{[(2-fluorophenyl)sulfonyl]amino}propanoic acid, is available, which may be of interest for comparative studies.

  • Amadis Chemical Company Limited: Lists the compound with CAS number 780-97-2, which is a related isomer.

Conclusion

This compound (CAS 250714-64-8) is a compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While detailed experimental data is currently limited, its structural features suggest plausible biological activities that warrant exploration. The information and proposed experimental strategies outlined in this guide are intended to serve as a valuable resource for researchers interested in synthesizing, characterizing, and evaluating the therapeutic potential of this and related molecules. As with any research chemical, it is imperative to proceed with appropriate safety precautions and to experimentally verify all physical and biological properties.

References

  • Current Perspectives on Biological Screening of Newly Synthesised Sulfanilamide Schiff Bases as Promising Antibacterial and Antibiofilm Agents. MDPI.
  • Synthesis and Biological Evaluation of New Sulfonamide Deriv
  • Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evalu
  • [Synthesis of N-alpha-(arylsulfonyl)-4-amidino-phenylalanyl-prolines and N-alpha-(arylsulfonylglycyl)-4-amidino-phenylalanyl-prolines and testing of them as inhibitors of serine proteinases. 33. Synthetic inhibitors of serine proteinases]. PubMed.
  • biological-activities-of-sulfonamides.pdf. Indian Journal of Pharmaceutical Sciences.
  • Synthesis and Biological Evaluation of Amino Terminal Modified New Sulfonamides of Contemporary Drugs.
  • Synthesis and Biological Activity of N-Sulfonyltripeptides with C-Terminal Arginine as Potential Serine Proteases Inhibitors. PMC - PubMed Central.
  • The Journal of Organic Chemistry.
  • N-Aryl Amino Acids as Potential Antibacterial Agents. MDPI.
  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI.

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Methodological & Application

Application Notes and Protocols for the Incorporation of 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of N-Sulfonylated Amino Acids in Peptide Science

The deliberate incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery and chemical biology. These unique building blocks offer a powerful toolkit to modulate the pharmacological properties of peptides, enhancing their stability, potency, and receptor selectivity. Among these, N-sulfonylated amino acids, such as 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid, represent a class of peptidomimetics with significant potential. The sulfonamide linkage can act as a transition-state isostere for peptide bond hydrolysis, making peptides containing these residues promising candidates for protease inhibitors. Furthermore, the electronic properties of the sulfonyl group can influence the conformation and binding affinity of the peptide.

This comprehensive guide provides detailed application notes and protocols for the successful synthesis and incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS). The methodologies outlined herein are grounded in established principles of peptide chemistry and are designed to provide a robust framework for researchers in the field.

Section 1: The Building Block - Fmoc-2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid

The successful incorporation of any non-canonical amino acid via Fmoc-based SPPS first requires the synthesis of its Nα-Fmoc protected derivative. This section outlines a proposed synthetic route for Fmoc-2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid.

Synthesis of this compound

The parent amino acid can be synthesized by the reaction of L-alanine with 4-fluorosulfonyl chloride under basic conditions.

Protocol 1: Synthesis of this compound

  • Dissolution: Dissolve L-alanine (1.0 eq) in a 1:1 mixture of 1 M sodium hydroxide and dioxane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Add a solution of 4-fluorosulfonyl chloride (1.1 eq) in dioxane dropwise to the cooled alanine solution while maintaining the pH between 9 and 10 with the addition of 2 M NaOH.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Acidify the reaction mixture to pH 2 with 1 M HCl.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash chromatography on silica gel.

Fmoc Protection

The Nα-amino group of the synthesized amino acid is then protected with the Fmoc group.

Protocol 2: Synthesis of Fmoc-2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid

  • Dissolution: Dissolve this compound (1.0 eq) in a 10% aqueous sodium carbonate solution.

  • Addition of Fmoc-Osu: Add a solution of Fmoc-succinimide (Fmoc-Osu) (1.05 eq) in acetone dropwise.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Acidify the reaction mixture to pH 2 with 1 M HCl.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel to yield the final Fmoc-protected building block.

Section 2: Solid-Phase Peptide Synthesis (SPPS) Protocol

The following protocols are based on the widely used Fmoc/tBu strategy for SPPS.[1] The incorporation of the N-sulfonylated amino acid may require optimized coupling conditions due to potential steric hindrance.

General SPPS Workflow

The overall workflow for incorporating the modified amino acid follows the standard SPPS cycle.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Capping Capping (Optional) Washing2->Capping Cleavage Cleavage & Deprotection Washing2->Cleavage Final residue Repeat Repeat Cycle Capping->Repeat for next residue Repeat->Fmoc_Deprotection Purification Purification Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Detailed SPPS Protocol for Incorporation

This protocol outlines a single coupling cycle for incorporating Fmoc-2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid.

Materials and Reagents:

  • Fmoc-protected amino acids (standard and modified)

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure®

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether

Protocol 3: SPPS Cycle for Incorporating the N-Sulfonylated Amino Acid

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the preceding amino acid.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of Fmoc-2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid:

    • Pre-activation: In a separate vial, dissolve Fmoc-2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. Allow to pre-activate for 2-5 minutes.

    • Coupling Reaction: Add the pre-activated amino acid solution to the resin. Agitate the mixture for 2-4 hours at room temperature.

    • Monitoring: Perform a Kaiser test or other colorimetric test to monitor the completion of the coupling reaction. A negative result indicates a complete reaction.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Capping (Optional): If the coupling is incomplete, cap any unreacted amino groups with a solution of acetic anhydride and DIPEA in DMF.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Rationale for Optimized Coupling Conditions

The N-sulfonyl group can introduce steric bulk, potentially hindering the coupling reaction. The use of a potent coupling reagent like HATU is recommended to overcome this steric hindrance and ensure efficient amide bond formation.[2] HATU, in the presence of a non-nucleophilic base like DIPEA, forms a highly reactive OAt-ester of the amino acid, which rapidly acylates the free amine on the resin.[3] Extending the coupling time and using a slight excess of reagents can also improve coupling efficiency.[4]

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentActivating SpeciesAdvantagesDisadvantages
DIC/HOBtO-Bt esterCost-effective, low racemization.[5]Slower reaction rates for hindered couplings.
HBTU/DIPEAO-Bt esterEfficient for standard couplings.Can cause guanidinylation of the N-terminus.
HATU/DIPEA O-At ester Highly reactive, fast kinetics, low racemization, ideal for hindered amino acids. [3]Higher cost.
PyBOP/DIPEAO-Bt esterGood for hindered couplings, less risk of guanidinylation than HBTU.Can be less efficient than HATU.

Section 3: Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed.

Cleavage_Workflow Peptide_Resin Peptide-Resin Cleavage_Cocktail Add Cleavage Cocktail Peptide_Resin->Cleavage_Cocktail Reaction Incubate (1-3 hours) Cleavage_Cocktail->Reaction Filtration Filter Resin Reaction->Filtration Precipitation Precipitate in Ether Filtration->Precipitation Centrifugation Centrifuge & Wash Precipitation->Centrifugation Drying Dry Crude Peptide Centrifugation->Drying

Caption: Workflow for peptide cleavage and deprotection.

Protocol 4: Final Cleavage and Deprotection

  • Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation and wash the pellet with cold diethyl ether.

  • Drying: Dry the crude peptide under vacuum.

The sulfonamide bond is stable to the standard TFA cleavage conditions used in Fmoc-SPPS.

Section 4: Characterization of the Final Peptide

Thorough characterization of the synthesized peptide is crucial to confirm its identity and purity.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for verifying the molecular weight of the synthesized peptide.[6][7]

  • Expected Mass: Calculate the theoretical monoisotopic mass of the peptide containing the this compound residue.

  • Analysis: Analyze the purified peptide using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

  • Interpretation: The observed mass should match the calculated theoretical mass. MS/MS fragmentation can be used to confirm the peptide sequence and the location of the modification.[8][9]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the synthesized peptide.

  • Method: Use a reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Analysis: The chromatogram should show a major peak corresponding to the desired peptide.

  • Purity Calculation: The purity is calculated based on the area of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information about the peptide.[5][10][11]

  • ¹H NMR: Can confirm the presence of the 4-fluorophenyl group and the overall structure of the peptide.

  • ¹⁹F NMR: The presence of a signal in the ¹⁹F NMR spectrum is a definitive indicator of the successful incorporation of the fluorinated residue.

  • 2D NMR (COSY, TOCSY, NOESY): Can be used to assign the resonances and determine the three-dimensional structure of the peptide in solution.[12]

Section 5: Troubleshooting and Key Considerations

The incorporation of N-sulfonylated amino acids can present unique challenges.

Table 2: Troubleshooting Guide

IssuePotential CauseSuggested Solution
Incomplete Coupling Steric hindrance from the sulfonyl group.[13]Use a more potent coupling reagent (e.g., HATU). Increase coupling time and reagent equivalents. Consider double coupling.[14]
Peptide aggregation on the resin.Use a more polar solvent like NMP or a solvent mixture. Incorporate chaotropic salts.
Side Reactions Racemization during activation.Use HOBt or Oxyma Pure® as an additive.[15] Avoid excessive exposure to base.
Deletion of the modified amino acid.Ensure complete coupling by monitoring with a colorimetric test.
Low Purity of Crude Peptide Incomplete deprotection of side-chain protecting groups.Extend cleavage time. Use appropriate scavengers in the cleavage cocktail.
Formation of byproducts during synthesis.Optimize coupling and deprotection steps. Ensure high purity of starting materials.[16]

Conclusion

The protocols and application notes presented in this guide provide a comprehensive framework for the successful synthesis and incorporation of this compound into peptides. The use of optimized coupling conditions and thorough characterization are essential for obtaining high-quality peptides containing this valuable non-canonical amino acid. The strategic introduction of N-sulfonylated residues opens up new avenues for the design of potent and selective peptide-based therapeutics, particularly in the development of enzyme inhibitors.

References

  • Markowska, A., et al. (2011). Synthesis and Biological Activity of N-Sulfonyltripeptides with C-Terminal Arginine as Potential Serine Proteases Inhibitors. Amino Acids, 41(2), 423-432. [Link]

  • Ariel, N., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 184-190. [Link]

  • Bibliomed. (2020). Side reactions in peptide synthesis: An overview. Bibliomed, 2(1), 1-8. [Link]

  • Akbarian, M., et al. (2022). Bioactive peptides: Synthesis, applications, and associated challenges. Food Production, Processing and Nutrition, 4(1), 1-18. [Link]

  • Palasek, S. S., et al. (1996). Side reactions in solid-phase peptide synthesis and their applications. International journal of peptide and protein research, 48(4), 313-322. [Link]

  • MacMillan, D. W. C., et al. (2014). Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. Journal of the American Chemical Society, 136(32), 11402-11405. [Link]

  • Chrone, V., et al. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 2821, 83-89. [Link]

  • Zhang, Y., & Cremer, P. S. (2010). Overview of peptide and protein analysis by mass spectrometry. Current protocols in protein science, Chapter 16, Unit16.1. [Link]

  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. ETH Zurich. [Link]

  • Hosur, R. V. (2010). NMR of peptides. Journal of the Indian Institute of Science, 90(1), 143-156. [Link]

  • Ulrich, A. S. (1999). Peptide structural analysis by solid-state NMR spectroscopy. Progress in nuclear magnetic resonance spectroscopy, 34(1), 1-59. [Link]

  • American Chemical Society. (2025). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. ACS Fall 2025. [Link]

  • Evans, P. A., & Robinson, J. E. (1999). Convenient Synthetic Route to an Enantiomerically Pure FMOC Alpha-Amino Acid. The Journal of Organic Chemistry, 64(17), 6414-6417. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in enzymology, 289, 104-126.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
  • Han, Y., & Kent, S. B. (1993). A new approach to the chemical synthesis of peptides. Journal of the American Chemical Society, 115(23), 10640-10644.
  • Kates, S. A., et al. (1993). A novel, convenient, and high-yielding method for the synthesis of C-terminal peptide amides. Tetrahedron letters, 34(10), 1549-1552.
  • Merrifield, R. B. (1963). Solid phase peptide synthesis. I. The synthesis of a tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
  • Novabiochem. (2009). The Novabiochem Bioforum. EMD Chemicals.
  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana press.
  • Stewart, J. M., & Young, J. D. (1984). Solid phase peptide synthesis. Pierce Chemical Company.
  • Wellings, D. A., & Atherton, E. (1997). Standard Fmoc protocols. Methods in enzymology, 289, 44-67.
  • White, P. (2003). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.

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Application Note: A Comprehensive Protocol for the N-Acylation of Amines using 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Acyl Sulfonamides in Modern Chemistry

The N-acyl sulfonamide moiety is a cornerstone in medicinal chemistry and drug development, frequently employed as a bioisostere for carboxylic acids.[1][2] This functional group often enhances the physicochemical and pharmacokinetic properties of a molecule, such as metabolic stability and cell permeability, while maintaining or improving biological activity.[2] The compound at the heart of this protocol, 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid, is an N-protected α-amino acid derivative. Its structure presents a valuable building block for synthesizing complex amides, peptides, and other pharmacologically relevant scaffolds.

This document provides a comprehensive, field-tested protocol for the efficient N-acylation of primary and secondary amines using this compound. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step procedure, and provide guidance on optimization and troubleshooting, ensuring researchers can confidently and successfully implement this methodology.

Mechanistic Rationale: Activating the Carboxyl Group for Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable under standard conditions, requiring high temperatures that can degrade complex molecules. Therefore, the reaction necessitates the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine. This is achieved using specialized "coupling reagents."

Among the most effective and widely used modern coupling reagents are uronium/guanidinium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[3] HATU is renowned for its high efficiency, rapid reaction times, and ability to suppress racemization, particularly when coupling chiral molecules like our subject acid.[3][4]

The mechanism proceeds in several key steps:

  • Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a more reactive carboxylate anion.[4][5]

  • Activation: The carboxylate attacks the electrophilic HATU reagent, forming a highly reactive O-acylisourea intermediate (an active ester).[3][4]

  • Nucleophilic Attack: The target amine then attacks the carbonyl carbon of this activated ester.

  • Bond Formation: A stable tetrahedral intermediate is formed, which then collapses to yield the final amide product and inactive byproducts.

This process is highly efficient and minimizes the formation of side products often seen with other methods.[3]

Caption: HATU-mediated amide coupling mechanism.

Detailed Experimental Protocol

This protocol outlines a general procedure for coupling this compound with a generic primary or secondary amine. The reaction is scalable, but initial trials should be performed on a 0.1 to 0.5 mmol scale.

Materials and Reagents
  • Acid: this compound

  • Amine: Substrate amine (primary or secondary)

  • Coupling Reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Work-up Solutions: 1M HCl (aq), saturated NaHCO₃ (aq), saturated NaCl (brine)

  • Drying Agent: Anhydrous Na₂SO₄ or MgSO₄

  • Equipment: Magnetic stirrer, round-bottom flask, nitrogen/argon line, standard glassware.

Step-by-Step Procedure

Protocol_Workflow start Start: Inert Atmosphere dissolve 1. Dissolve Acid & Amine in Anhydrous DMF start->dissolve add_base 2. Add DIPEA (2.5 eq) Cool to 0°C dissolve->add_base add_hatu 3. Add HATU (1.2 eq) in one portion add_base->add_hatu react 4. Stir at RT Monitor by TLC/LC-MS add_hatu->react quench 5. Quench with Water & Dilute with EtOAc react->quench workup 6. Aqueous Work-up (Acid, Base, Brine Washes) quench->workup dry 7. Dry Organic Layer (Na₂SO₄), Filter, Concentrate workup->dry purify 8. Purify via Flash Chromatography dry->purify end End: Characterize Product purify->end

Caption: Experimental workflow for N-acylation.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equivalent).

  • Dissolution: Add the amine substrate (1.1 equivalents) and dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M with respect to the acid. Stir until a homogeneous solution is formed.

  • Base Addition: Cool the solution to 0°C using an ice bath. Add DIPEA (2.5 equivalents) dropwise. Causality Note: Using a non-nucleophilic hindered base like DIPEA is critical to prevent it from competing with the substrate amine in the acylation reaction.

  • Activation & Coupling: To the stirring solution, add HATU (1.2 equivalents) as a solid in one portion. A color change (often to yellow) may be observed.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.[6]

  • Quenching & Extraction: Once complete, pour the reaction mixture into a separatory funnel containing water and dilute with an organic solvent like ethyl acetate (EtOAc).

  • Aqueous Work-up: Wash the organic layer sequentially with:

    • 1M HCl (aq) (2x) to remove excess DIPEA.

    • Saturated NaHCO₃ (aq) (2x) to remove unreacted acid and byproducts from HATU.

    • Saturated NaCl (brine) (1x) to reduce the water content in the organic layer.

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[7] Alternative methods like recrystallization or preparative HPLC can be used if necessary.[7][8]

Optimization and Troubleshooting

The success of N-acylation reactions can be sensitive to several parameters. The following table provides guidance for optimizing the reaction and troubleshooting common issues.

ParameterRecommended ConditionRationale & Troubleshooting Insights
Solvent Anhydrous DMF or DCMRationale: These aprotic solvents effectively dissolve most reactants and do not interfere with the reaction.[5] Troubleshooting: If reactants show poor solubility, consider using N-Methyl-2-pyrrolidone (NMP). If epimerization is a concern, using a less polar solvent like DCM at lower temperatures can be beneficial.
Coupling Reagent HATU (1.2 eq)Rationale: HATU is highly efficient and fast-acting.[3][9] Troubleshooting: For sterically hindered amines or acids, increasing the equivalents of HATU to 1.5 may improve yields. If cost is a major concern or racemization is still an issue, a classic carbodiimide system like EDCI/HOBt (1.2 eq each) at 0°C is a reliable alternative, though reaction times may be longer.[9][10]
Base DIPEA (2.5 eq)Rationale: A non-nucleophilic, hindered amine base that effectively deprotonates the acid without competing in the reaction.[5] Troubleshooting: Ensure the base is fresh and pure. If the reaction is sluggish, ensure sufficient base is present to neutralize the acid and any HCl salts if the amine starting material is a hydrochloride salt.
Temperature 0°C to Room TemperatureRationale: Starting at 0°C helps control the initial exothermic activation step, minimizing potential side reactions. The reaction then proceeds efficiently at room temperature. Troubleshooting: For highly sensitive substrates prone to racemization, maintaining the reaction at 0°C throughout may be necessary. For very unreactive substrates, gentle heating (40-50°C) can be attempted, but this increases the risk of side reactions.
Work-up Acid/Base WashesRationale: Effectively removes the majority of water-soluble reagents and byproducts (DIPEA, HATU residues), simplifying the final purification step. Troubleshooting: If the product has some water solubility or forms emulsions, use brine for all washes and consider a back-extraction of the combined aqueous layers.

Conclusion

This application note provides a robust and reliable protocol for the N-acylation of amines using this compound, a valuable building block in synthetic and medicinal chemistry. By leveraging the high efficiency of the HATU coupling reagent and understanding the causal factors behind each procedural step, researchers can consistently achieve high yields of desired N-acylated products. The provided guidelines for optimization and troubleshooting further empower scientists to adapt this methodology to a wide range of amine substrates, facilitating the development of novel chemical entities.

References

  • Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Katritzky, A. R., Hoffmann, S., & Suzuki, K. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. ARKIVOC, 2004(xii), 14-22.
  • Organic Chemistry. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism. YouTube.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing.
  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(80), 50870-50876.
  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube.
  • Katritzky, A. R., Hoffmann, S., & Suzuki, K. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. ResearchGate.
  • Gavrylenko, O. V., et al. (2025). Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. Ukr. Bioorg. Acta, 20(2).
  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing.
  • Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine.
  • Tsumagari, K., et al. (2015). Isolation of Acetylated and Unmodified Protein N-Terminal Peptides by Strong Cation Exchange Chromatographic Separation of TrypN-Digested Peptides. Molecular & Cellular Proteomics, 14(8), 2236-2244.
  • Lapek, J. D., & Weiss, G. A. (2014). Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography. In Methods in Molecular Biology (Vol. 1156, pp. 223-231). Humana Press.
  • Kassam, A. D., et al. (2020). Probing Enzymatic Acetylation Events in Real Time With NMR Spectroscopy: Insights Into Acyl‐Cofactor Dependent p300 Modification of Histone H4. ChemBioChem, 21(12), 1736-1743.
  • ChemScene. (n.d.). (S)-2-(4-Fluorophenyl)propanoic acid.
  • National Center for Biotechnology Information. (n.d.). (2S)-2-(4-fluorophenyl)propanoic acid. PubChem.
  • Gemo, A., et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 15(1), 1-20.
  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview.

Sources

Application Notes & Protocols: Investigating 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid and its Analogs in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing a Promising Scaffold in Oncology

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents, including antibacterial, antiviral, and notably, anticancer drugs.[1][2] Its ability to act as a bioisostere for other functional groups and to form key hydrogen bond interactions makes it a valuable component in the design of targeted enzyme inhibitors. When coupled with an amino acid-like moiety such as propanoic acid, the resulting molecule, like 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid, gains structural features that can influence cell permeability, solubility, and interactions with biological targets.[3][4]

While extensive research on the specific molecule this compound is emerging, the broader class of sulfonamide-containing amino acid derivatives has shown significant promise in oncology. Studies on structurally related compounds demonstrate activities ranging from the inhibition of key cell cycle regulators and signaling kinases to the potent induction of apoptosis.[1][5]

This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the anticancer potential of this compound. It consolidates field-proven protocols and explains the scientific rationale behind each experimental step, enabling a thorough investigation from initial cytotoxicity screening to preliminary mechanistic insights.

Section 1: Compound Characteristics and Handling

Before initiating any biological evaluation, it is critical to understand the physicochemical properties of the test compound and to establish a standardized procedure for its handling and storage.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₁₀FNO₄S
Molecular Weight 247.24 g/mol
Appearance Typically a white to off-white solid
Solubility Poorly soluble in water; soluble in DMSO, DMF, and methanol
Protocol 1.1: Preparation of Stock Solutions

Rationale: Dimethyl sulfoxide (DMSO) is the solvent of choice for most nonpolar small molecules for in vitro assays due to its high solubilizing capacity and miscibility with aqueous cell culture media. Preparing a high-concentration stock solution allows for minimal final solvent concentration in experiments, thereby reducing the risk of solvent-induced cytotoxicity.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance and precision pipettes

Procedure:

  • Weighing: Under sterile conditions (e.g., in a laminar flow hood), accurately weigh a precise amount of the compound (e.g., 5 mg).

  • Solubilization: Add a calculated volume of sterile DMSO to achieve a high-concentration stock, typically 10-50 mM. For example, to make a 20 mM stock from 5 mg of powder (MW = 247.24 g/mol ):

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • Volume (L) = (0.005 g / 247.24 g/mol ) / 0.020 mol/L = 0.00101 L = 1.01 mL

    • Add 1.01 mL of DMSO to 5 mg of the compound.

  • Dissolution: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber vials to avoid repeated freeze-thaw cycles and light exposure. Store aliquots at -20°C or -80°C for long-term stability.

Trustworthiness Check: Always prepare a vehicle control (DMSO alone) in all experiments, diluted to the same final concentration as the test compound, to ensure that observed effects are not due to the solvent.

Section 2: Hypothesized Mechanisms and Targets

Based on the activities of analogous sulfonamide derivatives, this compound may exert its anticancer effects through several established pathways. A primary investigative workflow should be designed to probe these potential mechanisms.

Putative Molecular Targets:

  • Kinase Inhibition: Many sulfonamide-based compounds are kinase inhibitors. Analogs have shown inhibitory activity against key cancer-related kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2A (CDK2A), which are critical for angiogenesis and cell cycle progression, respectively.[5]

  • Apoptosis Induction: A common mechanism for anticancer agents is the induction of programmed cell death (apoptosis). Related sulfonamides have been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, marked by the activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3/7).[1][2]

  • Signaling Pathway Modulation: The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer. Some novel sulfonamides have demonstrated the ability to decrease mTOR concentrations, thereby inhibiting cancer cell proliferation.[1][2]

G Compound 2-{[(4-Fluorophenyl)sulfonyl]amino} propanoic acid Kinases Kinases (e.g., VEGFR-2, CDK2A) Compound->Kinases Inhibits mTOR mTOR Pathway Compound->mTOR Inhibits Apoptosis_Initiators Initiator Caspases (Caspase-8, Caspase-9) Compound->Apoptosis_Initiators Activates Proliferation Cell Proliferation & Angiogenesis Kinases->Proliferation CellCycle Cell Cycle Progression Kinases->CellCycle mTOR->Proliferation Apoptosis_Execution Executioner Caspases (Caspase-3/7) Apoptosis_Initiators->Apoptosis_Execution CellDeath Apoptosis (Programmed Cell Death) Apoptosis_Execution->CellDeath

Caption: Hypothesized signaling pathways targeted by the compound.

Section 3: Experimental Workflow for Anticancer Evaluation

A logical, phased approach is essential for characterizing the anticancer properties of a novel compound. The workflow below outlines the key stages, from initial screening to mechanistic validation.

G Start Compound Stock Preparation Screening Phase 1: In Vitro Cytotoxicity Screening (MTT Assay) Start->Screening IC50 Determine IC50 Values Screening->IC50 Mechanism Phase 2: Mechanistic Investigation (Apoptosis, Cell Cycle) IC50->Mechanism Use IC50 conc. Target Phase 3: Target Validation (Western Blot) Mechanism->Target Report Data Analysis & Reporting Target->Report

Sources

2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid as an enzyme inhibitor assay

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Comprehensive Guide to the Enzymatic Inhibition Assay of 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid

Abstract

This document provides a detailed framework for characterizing the inhibitory potential of this compound, an N-sulfonylamino acid derivative. N-sulfonylamino acids are a well-established scaffold in medicinal chemistry, known to exhibit a range of biological activities, including enzyme inhibition.[1][2] This guide is designed for researchers in drug discovery and chemical biology, offering a narrative that combines foundational principles with robust, step-by-step protocols. We will cover preliminary assay validation, determination of the half-maximal inhibitory concentration (IC50), and elucidation of the kinetic mechanism of inhibition (MOI). The protocols are designed to be self-validating, incorporating essential controls and causality-driven experimental choices to ensure data integrity and reproducibility.

Scientific Foundation & Strategic Considerations

The N-Sulfonylamino Acid Scaffold: A Privileged Motif

The subject compound, this compound, belongs to the sulfonamide class of molecules. Sulfonamides are renowned for their therapeutic applications, famously beginning with antibacterial "sulfa" drugs that act as competitive inhibitors of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[3][4] The structural resemblance of sulfonamides to the natural substrate, para-aminobenzoic acid (PABA), allows them to compete for the enzyme's active site.[4] Beyond this, the sulfonamide moiety is a key feature in inhibitors of other enzyme classes, including proteases (e.g., matrix metalloproteinases) and carbonic anhydrases.[2] The inherent chemical stability and synthetic tractability of this scaffold make it a cornerstone of modern drug design.

Foundational Principles of Enzyme Inhibition Kinetics

Before proceeding to experimental work, a firm grasp of the underlying kinetics is paramount. Enzyme inhibitors are broadly classified as reversible or irreversible.[5] This guide focuses on characterizing reversible inhibitors, which bind to the enzyme through non-covalent interactions and can be described by equilibrium constants. The primary modes of reversible inhibition are:

  • Competitive Inhibition: The inhibitor binds only to the free enzyme (E), typically at the active site, directly competing with the substrate (S). This mode of inhibition can be overcome by increasing the substrate concentration.[5][6]

  • Non-competitive Inhibition: The inhibitor binds with equal affinity to both the free enzyme (E) and the enzyme-substrate (ES) complex at an allosteric site. This reduces the catalytic efficiency of the enzyme but does not affect substrate binding.[5]

  • Uncompetitive Inhibition: The inhibitor binds exclusively to the enzyme-substrate (ES) complex, effectively trapping the substrate in the active site and preventing product formation.[5][6]

  • Mixed Inhibition: The inhibitor can bind to both E and the ES complex, but with different affinities. This is a common scenario that affects both the enzyme's catalytic rate and its substrate binding affinity.[5]

Our experimental design is structured to first quantify the potency of inhibition (IC50) and then to precisely determine which of these kinetic models best describes the compound's mechanism of action.

Master Workflow for Inhibitor Characterization

The logical flow of experiments is critical for an efficient and accurate characterization of an unknown inhibitor. The following workflow ensures that each step builds upon validated data from the previous one.

G cluster_1 cluster_2 cluster_3 A Phase 1: Assay Development & Validation B Determine Optimal Enzyme Concentration A->B 1.1 C Determine Substrate Km B->C 1.2 D Assess Assay Linearity (Time & Enzyme Conc.) C->D 1.3 E Phase 2: Potency Determination (IC50) D->E F Generate Dose-Response Curve (10-12 point serial dilution) E->F 2.1 G Calculate IC50 Value via Non-Linear Regression F->G 2.2 H Phase 3: Mechanism of Inhibition (MOI) Study G->H I Run Enzyme Assays in Matrix Format (Varying [Inhibitor] and [Substrate]) H->I 3.1 J Analyze Data using Lineweaver-Burk or Direct Fit I->J 3.2 K Determine Ki and Mode of Inhibition J->K 3.3

Caption: Workflow for enzyme inhibitor characterization.

Materials and Reagents

  • Test Compound: this compound, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).

  • Enzyme: Purified target enzyme of interest.

  • Substrate: Specific substrate for the target enzyme.

  • Assay Buffer: Buffer optimized for enzyme activity (pH, ionic strength).

  • Positive Control Inhibitor: A known inhibitor of the target enzyme (if available).

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Microplates: 96-well or 384-well plates suitable for the detection method (e.g., clear for colorimetric, black for fluorescence).[7]

  • Detection Reagent: Reagent required to measure product formation (e.g., colorimetric, fluorescent, or luminescent reagent).

  • Instrumentation: Microplate reader capable of the required detection mode.

Experimental Protocols

Protocol 1: Foundational Assay Development & Validation

Rationale: An inhibitor's apparent activity is meaningless if the assay itself is not robust. This protocol establishes the conditions for measuring true initial reaction velocities, which is a prerequisite for accurate kinetic analysis.[6]

  • Enzyme Titration:

    • Prepare a series of enzyme dilutions in assay buffer.

    • Add a saturating concentration of substrate (e.g., 5-10 times the known Km) to each dilution.

    • Measure the reaction rate over time.

    • Goal: Identify the enzyme concentration that yields a robust signal well within the linear range of the instrument and maintains linearity for the desired reaction time.[6]

  • Substrate Km Determination:

    • Using the optimal enzyme concentration determined above, prepare a range of substrate concentrations (e.g., 8-12 concentrations spanning from 0.1x to 10x the estimated Km).

    • Initiate the reaction and measure the initial velocity (V₀) for each substrate concentration.

    • Plot V₀ versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression to determine the Km value.

    • Goal: Determine the substrate concentration that gives half-maximal velocity (Km). This value is essential for designing the IC50 and MOI experiments.

  • Solvent (DMSO) Tolerance:

    • Run the assay using the optimal enzyme and substrate (at Km) concentrations with varying percentages of DMSO (e.g., 0.1% to 5%).

    • Goal: Determine the maximum DMSO concentration that does not significantly inhibit enzyme activity. All subsequent experiments must not exceed this concentration.[8]

Protocol 2: IC50 Determination

Rationale: The IC50 value represents the concentration of an inhibitor required to reduce enzyme activity by 50% under specific assay conditions. It is the primary metric for quantifying inhibitor potency.[9]

  • Plate Layout: Design a 96-well plate map including controls:

    • 100% Activity Control (No Inhibitor): Contains enzyme, substrate, and the same final DMSO concentration as the test wells.

    • 0% Activity Control (No Enzyme): Contains substrate, buffer, and DMSO, but no enzyme.

    • Test Compound Wells: A serial dilution of this compound. A 10-point, 3-fold dilution series is a robust starting point.

  • Assay Execution:

    • Add assay buffer to all wells.

    • Add the appropriate volume of the serially diluted inhibitor stock or DMSO (for controls) to the wells.

    • Add the enzyme solution to all wells except the 0% activity control.

    • Pre-incubate the plate for 10-15 minutes at the optimal temperature. Causality: This step is critical to allow the inhibitor and enzyme to reach binding equilibrium before the reaction starts.[5]

    • Initiate the reaction by adding the substrate to all wells. The substrate concentration should be fixed at its predetermined Km value.

    • Immediately begin measuring the signal (e.g., absorbance, fluorescence) over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the progress curve.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_no_inhibitor - V_no_enzyme))

    • Plot % Inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) equation using a suitable software package (e.g., GraphPad Prism, Origin) to determine the IC50 value.[8][10]

Protocol 3: Mechanism of Inhibition (MOI) Study

Rationale: The IC50 value is dependent on assay conditions, particularly substrate concentration.[8] The inhibition constant (Ki) is a true measure of binding affinity. This experiment determines the Ki and the mode of inhibition by systematically varying both substrate and inhibitor concentrations.[5]

  • Experimental Design: This is a matrix-based experiment.

    • Prepare 5-6 different fixed concentrations of the inhibitor (e.g., spanning from 0.2x to 5x its IC50 value), plus a zero-inhibitor control.

    • For each inhibitor concentration, run a full substrate titration curve (e.g., 8-10 substrate concentrations spanning from 0.2x to 8x the Km).

  • Assay Execution:

    • Follow the same steps as the IC50 assay, pre-incubating the enzyme with each fixed inhibitor concentration before initiating the reaction with the varied substrate concentrations.

    • Measure the initial velocity (V₀) for every combination of inhibitor and substrate concentration.

  • Data Analysis & Interpretation:

    • The most common graphical method is the Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ vs. 1/[S]).

    • Plot the data for each fixed inhibitor concentration on the same graph.

    • Interpret the resulting pattern of lines to determine the mode of inhibition:

      • Competitive: Lines intersect on the y-axis. Apparent Km increases with inhibitor concentration; Vmax remains unchanged.

      • Non-competitive: Lines intersect on the x-axis. Apparent Vmax decreases with inhibitor concentration; Km remains unchanged.

      • Uncompetitive: Lines are parallel. Both apparent Vmax and Km decrease.

      • Mixed: Lines intersect in the upper-left quadrant (not on an axis). Both apparent Vmax and Km are affected.

G cluster_C Competitive cluster_NC Non-competitive cluster_UC Uncompetitive C1 C_y_int 1/Vmax C1->C_y_int + Inhibitor C_x_neg -1/Km C1->C_x_neg No Inhibitor C_x_pos 1/[S] C_y_int->C_x_pos C_y_pos 1/V NC1 NC_y_pos NC1->NC_y_pos + Inhibitor NC_x_int -1/Km NC_x_int->NC_y_pos No Inhibitor NC_x_pos 1/[S] NC_x_int->NC_x_pos NC_y_axis 1/V UC_y_pos UC_x_pos 1/[S] UC_y_axis 1/V UC_start1->UC_x_pos UC_start1->UC_end1 + Inhibitor UC_start2->UC_end2 No Inhibitor

Sources

High-throughput screening assays for 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: High-Throughput Screening Assays for the Identification of Novel Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Focus Compound Class: 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid and its analogs.

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fatty Acid Amide Hydrolase (FAAH) is a pivotal enzyme in the endocannabinoid system, primarily responsible for the degradation of neuromodulatory fatty acid amides like anandamide.[1] Inhibition of FAAH elevates endogenous anandamide levels, a therapeutic strategy with significant potential for treating pain, anxiety, and inflammatory disorders.[2][3] Compounds featuring a sulfonylamino propanoic acid scaffold, such as this compound, represent a promising chemical class for exploration as FAAH inhibitors. High-throughput screening (HTS) is an essential methodology in early-stage drug discovery that enables the rapid interrogation of large compound libraries to identify novel therapeutic leads.[2] This guide provides a comprehensive framework, including detailed protocols and scientific rationale, for the development and execution of robust biochemical and cell-based HTS assays designed to identify and characterize novel inhibitors of FAAH.

Scientific Rationale: Targeting the Endocannabinoid System via FAAH Inhibition

The endocannabinoid system is a crucial neuromodulatory network that influences a wide array of physiological processes. FAAH, an integral membrane-bound serine hydrolase, terminates the signaling of fatty acid amides by hydrolyzing them.[2][4] The most well-characterized substrate of FAAH is N-arachidonoylethanolamine, or anandamide, an endogenous ligand for cannabinoid receptors (CB1 and CB2).

By inhibiting FAAH, the catabolism of anandamide is blocked, leading to its accumulation in the synapse and enhanced activation of cannabinoid receptors. This potentiation of endocannabinoid tone produces analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct CB1 receptor agonists.[3] This makes FAAH an exceptionally compelling therapeutic target.

FAAH_Signaling_Pathway cluster_post Postsynaptic Neuron Anandamide_Vesicle Anandamide (AEA) CB1_Receptor CB1 Receptor Anandamide_Vesicle->CB1_Receptor Binds & Activates FAAH_Enzyme FAAH CB1_Receptor->FAAH_Enzyme AEA Uptake Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH_Enzyme->Arachidonic_Acid Hydrolysis Inhibitor FAAH Inhibitor (e.g., Test Compound) Inhibitor->FAAH_Enzyme

Caption: FAAH Inhibition and Endocannabinoid Signaling.

Principles of a Robust HTS Campaign

A successful HTS campaign is more than a single experiment; it is a systematic workflow designed to identify true hits from a large library of compounds while minimizing false positives and negatives.[5] The process is iterative, moving from primary screening to confirmatory assays and detailed characterization.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Lead Optimization Library Compound Library (100,000s of compounds) Primary_HTS Biochemical HTS (Single Concentration) Library->Primary_HTS Hit_ID Initial Hit Identification Primary_HTS->Hit_ID Dose_Response Dose-Response (IC50 Determination) Hit_ID->Dose_Response Cell_Based Cell-Based Assay (Confirmatory) Dose_Response->Cell_Based Cytotoxicity Cytotoxicity Counter-Screen Cell_Based->Cytotoxicity Triage Prioritized Hits Cytotoxicity->Triage SAR Structure-Activity Relationship (SAR) Triage->SAR Selectivity Selectivity Profiling SAR->Selectivity Lead_Candidate Lead Candidate Selectivity->Lead_Candidate

Caption: General workflow for an HTS-based drug discovery campaign.

Data Quality and Validation

The reliability of an HTS assay is paramount. We use statistical parameters to ensure quality and reproducibility. The Z'-factor is a critical metric that reflects the dynamic range and data variation of the assay.[5]

Z'-Factor Formula: Z' = 1 - ( (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control| )

Metric Description Acceptable Value Excellent Value
Z'-Factor Measures the statistical separation between positive and negative controls.> 0.50.7 - 0.9[6]
S/B Ratio Signal-to-Background Ratio.> 3> 10
CV (%) Coefficient of Variation for controls.< 20%< 10%

Protocol 1: Biochemical Fluorescence-Based HTS Assay

This primary assay is a robust, sensitive, and cost-effective method for screening large compound libraries.[7] It is a homogeneous assay, meaning all reagents are added to the well without separation steps, making it ideal for automation.[8]

Assay Principle

The assay employs a synthetic fluorogenic substrate, arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA), which is non-fluorescent.[6][9] In the presence of active FAAH, AAMCA is hydrolyzed, releasing the highly fluorescent product 7-amino-4-methylcoumarin (AMC).[2] The rate of increase in fluorescence is directly proportional to FAAH activity. Inhibitory compounds will reduce the rate of AMC formation.[9]

Biochemical_Assay_Workflow cluster_steps Assay Steps plate 384-Well Plate step1 1. Dispense 50 nL of Test Compound (or DMSO/Control Inhibitor) step2 2. Add 10 µL of FAAH Enzyme Solution step1->step2 step3 3. Incubate for 15 min at RT (Pre-incubation) step2->step3 step4 4. Add 10 µL of AAMCA Substrate Solution step3->step4 step5 5. Read Fluorescence (Kinetic Mode) Ex: 360 nm / Em: 465 nm for 15-30 min step4->step5

Caption: Workflow for the fluorescence-based biochemical FAAH assay.

Detailed Protocol

Materials and Reagents:

  • Enzyme: Recombinant human FAAH (microsomal preparation or purified).

  • Substrate: Arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA).

  • Test Compound: this compound or other library compounds.

  • Positive Control: A known FAAH inhibitor (e.g., URB597).[6]

  • Negative Control: DMSO (vehicle).

  • Assay Buffer: 50 mM Tris-HCl, pH 9.0, 1 mM EDTA.[9]

  • Plates: Black, low-volume, 384-well microtiter plates.

  • Instrumentation: Fluorescence microplate reader with kinetic read capability and injectors.

Procedure:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of each test compound from the library source plate to the wells of a 384-well assay plate. Also plate DMSO for negative controls (100% activity) and URB597 (e.g., at 10 µM) for positive controls (0% activity).

  • Enzyme Preparation: Dilute the recombinant human FAAH stock solution in cold Assay Buffer. The optimal concentration must be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.

  • Enzyme Addition: Add 10 µL of the diluted FAAH enzyme solution to each well of the assay plate.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature. This step allows potential inhibitors to bind to the enzyme before the substrate is introduced.[2]

  • Substrate Preparation: Dilute the AAMCA stock solution in Assay Buffer to a final working concentration (e.g., 2 µM).[2]

  • Initiate Reaction: Place the plate in the microplate reader. Using an automated injector, add 10 µL of the AAMCA substrate solution to each well to start the reaction.

  • Data Acquisition: Immediately begin measuring fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) every 60 seconds for 15-30 minutes at 37°C.[1]

Data Analysis
  • Calculate Reaction Rate (Slope): For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence signal over time (RFU/min).

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - ( (V_compound - V_positive_control) / (V_negative_control - V_positive_control) ))

  • Dose-Response and IC50: For compounds showing significant inhibition (>50% in the primary screen), perform a serial dilution and repeat the assay to generate a dose-response curve. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).[2]

Compound Concentration (µM) FAAH Activity (RFU/min) % Inhibition IC50 (µM)
DMSON/A15000%N/A
URB5971050100%0.03
Test Compound A1035080%2.5
Test Compound B1014503%> 50

Protocol 2: Cell-Based HTS Confirmatory Assay

Following the primary biochemical screen, a cell-based assay is crucial to confirm the activity of hits in a more physiologically relevant environment.[10] This assay helps to eliminate false positives from the primary screen (e.g., compounds that interfere with the fluorescence readout) and provides initial insights into cell permeability.

Assay Principle

This protocol utilizes a stable cell line, such as Chinese Hamster Ovary (CHO) cells, engineered to overexpress human FAAH.[6] The assay measures the hydrolysis of the same fluorogenic substrate (AAMCA) by FAAH within the cellular environment. A counter-screen using the parental CHO cell line (lacking FAAH overexpression) is essential to identify compounds that inhibit endogenous enzymes or are cytotoxic.[11]

Detailed Protocol

Materials and Reagents:

  • Cell Lines: CHO cells stably expressing human FAAH and the corresponding parental CHO cell line.

  • Cell Culture Medium: Appropriate medium (e.g., F-12K Medium) with supplements (FBS, antibiotics, selection agent like G418).

  • Substrate: AAMCA.

  • Assay Buffer: Tris-based buffer or HBSS.

  • Plates: Black, clear-bottom, 384-well cell culture plates.

  • Instrumentation: Fluorescence microplate reader.

Procedure:

  • Cell Seeding: Seed the FAAH-expressing CHO cells and parental CHO cells into separate 384-well plates at an optimized density (e.g., 10,000 cells/well) in 40 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Add 50 nL of test compounds, DMSO, and control inhibitors to the cell plates. Incubate for a defined period (e.g., 1-4 hours) to allow for cell penetration and target engagement.

  • Substrate Addition: Add 10 µL of AAMCA substrate solution (prepared in assay buffer) to each well.

  • Data Acquisition: Incubate the plate at 37°C and measure fluorescence (Ex: ~360 nm / Em: ~465 nm) in kinetic or endpoint mode.

  • Cytotoxicity Counter-Screen (Parallel Plate): On a replicate plate treated with the same compounds, perform a standard cell viability assay (e.g., CellTiter-Glo®) to ensure that the observed reduction in fluorescence is due to FAAH inhibition and not cell death.

Data Interpretation

A true hit will show dose-dependent inhibition of the fluorescence signal in the FAAH-expressing cell line but will have minimal effect in the parental cell line and will not exhibit significant cytotoxicity at active concentrations. This multi-faceted approach provides a high degree of confidence in the identified hits before they proceed to more complex lead optimization studies.

References

  • PubMed. (2005). A fluorescence-based assay for fatty acid amide hydrolase compatible with high-throughput screening. Available at: [Link]

  • PubMed. (2006). High-throughput screening for the discovery of inhibitors of fatty acid amide hydrolase using a microsome-based fluorescent assay. Available at: [Link]

  • PubMed. (2007). A cell-based ultra-high-throughput screening assay for identifying inhibitors of D-amino acid oxidase. Available at: [Link]

  • Sino Biological. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Available at: [Link]

  • National Institutes of Health (NIH). (2013). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Available at: [Link]

  • SciSpace. (2005). A fluorescence-based assay for fatty acid amide hydrolase compatible with high-throughput screening. Available at: [Link]

  • ResearchGate. (2021). Visual High-Throughput Screening for Developing a Fatty Acid Amide Hydrolase Natural Inhibitor Based on an Enzyme-Activated Fluorescent Probe. Available at: [Link]

  • BioVision. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). Available at: [Link]

  • Elabscience. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Available at: [Link]

  • Assay Genie. (n.d.). High-Throughput Screening Assays. Available at: [Link]

  • National Institutes of Health (NIH). (2024). EMERGING PLATFORMS FOR HIGH-THROUGHPUT ENZYMATIC BIOASSAYS. Available at: [Link]

  • ResearchGate. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. Available at: [Link]

Sources

Application Notes and Protocols: Characterizing the Cellular Effects of 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Novel Sulfonamide Derivatives

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The compound 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid, hereafter referred to as "Compound X," is a novel synthetic molecule belonging to this class. Its structural similarity to other biologically active sulfonamides suggests its potential as a modulator of key cellular pathways involved in disease.

These application notes provide a comprehensive guide for researchers to conduct initial cell-based screening and characterization of Compound X. We present detailed protocols for assessing its potential anti-proliferative and anti-inflammatory effects, two of the most prominent therapeutic areas for sulfonamide derivatives. The described assays are designed to be robust and reproducible, providing a solid foundation for further investigation into the compound's mechanism of action.

PART 1: Anti-Proliferative Activity Assessment

A primary application for novel sulfonamide compounds is in oncology, where they have been shown to interfere with cancer cell proliferation and survival.[3][4][5] The following protocols are designed to evaluate the cytotoxic and anti-proliferative effects of Compound X on cancer cell lines.

Experimental Workflow for Anti-Proliferative Assays

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Compound X Stock Solution prep_cells Culture & Seed Cancer Cell Lines treatment Treat Cells with Serial Dilutions of Compound X prep_cells->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add mtt_incubate Incubate for 2-4 hours mtt_add->mtt_incubate solubilize Solubilize Formazan Crystals mtt_incubate->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_dose_response Plot Dose-Response Curve calc_viability->plot_dose_response calc_ic50 Determine IC50 Value plot_dose_response->calc_ic50

Caption: Workflow for assessing anti-proliferative activity.

Protocol 1: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, MDA-MB-468, HeLa)[1]

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Compound X

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.[1]

  • Compound Treatment: Prepare logarithmic serial dilutions of Compound X (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM) in complete culture medium.[1] Remove the old medium from the cells and add the prepared compound dilutions. Incubate for 72 hours.[1]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of Compound X that inhibits 50% of cell proliferation).

Parameter Description Example Value
Cell Line Human breast adenocarcinomaMCF-7
Seeding Density Cells per well5,000
Compound X Conc. Range of concentrations tested0.1 - 100 µM
Incubation Time Duration of compound exposure72 hours
Endpoint Measured parameterAbsorbance at 570 nm
IC50 Half-maximal inhibitory concentrationTo be determined

PART 2: Anti-Inflammatory Activity Assessment

Sulfonamides have also been investigated for their anti-inflammatory properties.[2] The following protocols are designed to evaluate the potential of Compound X to modulate inflammatory responses in a cellular model of inflammation.

Signaling Pathway in LPS-induced Inflammation

LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Pathway TLR4->NFkB activates MAPK MAPK Pathway TLR4->MAPK activates ProInflammatory Pro-inflammatory Cytokines & Mediators (TNF-α, IL-6, NO) NFkB->ProInflammatory induces transcription of MAPK->ProInflammatory induces transcription of

Caption: LPS-induced pro-inflammatory signaling pathways.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).[8] The Griess test quantifies nitrite, a stable breakdown product of NO.[9]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium

  • Compound X

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)[8]

  • Sodium nitrite standard

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[8]

  • Compound Pre-treatment: Treat the cells with various concentrations of Compound X for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[8]

  • Sample Collection: Collect 100 µL of the culture supernatant from each well.[8]

  • Griess Reaction: Add 100 µL of Griess reagent to the supernatant and incubate for 10 minutes at room temperature in the dark.[8]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[8]

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production by Compound X.

Parameter Description Example Value
Cell Line Murine MacrophageRAW 264.7
Stimulant Inflammatory agentLPS (1 µg/mL)
Compound X Conc. Range of concentrations tested1 - 50 µM
Incubation Time Duration of LPS stimulation24 hours
Endpoint Measured parameterAbsorbance at 540 nm
% Inhibition Reduction in NO productionTo be determined
Protocol 3: Pro-Inflammatory Cytokine Measurement (ELISA)

This protocol measures the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • RAW 264.7 cells

  • Complete culture medium

  • Compound X

  • LPS

  • ELISA kits for TNF-α and IL-6

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 2.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength as specified in the ELISA kit protocol.

  • Data Analysis: Calculate the concentration of each cytokine from a standard curve and determine the inhibitory effect of Compound X.

Trustworthiness and Self-Validation

The protocols described are standard, well-validated methods in cell biology. To ensure the trustworthiness of the results:

  • Cell Viability Control: Always perform a cell viability assay (e.g., MTT) in parallel with the anti-inflammatory assays to ensure that the observed effects are not due to cytotoxicity.[8]

  • Positive and Negative Controls: Include appropriate controls in every experiment. For anti-proliferative assays, a known cytotoxic drug can be used as a positive control.[1] For anti-inflammatory assays, a known anti-inflammatory agent (e.g., dexamethasone) can be used as a positive control, while LPS-stimulated cells without the compound serve as a negative control.

  • Dose-Response and Time-Course Studies: Evaluate the effects of Compound X over a range of concentrations and time points to establish a clear dose-response relationship and understand the kinetics of its action.

Conclusion

These application notes provide a foundational framework for the initial cellular characterization of this compound. By systematically evaluating its effects on cell proliferation and inflammatory responses, researchers can gain valuable insights into its therapeutic potential. The data generated from these assays will be crucial for guiding future studies, including mechanism of action elucidation and in vivo efficacy testing.

References

  • BenchChem. (2025).
  • ATCC. (n.d.).
  • Abcam. (n.d.). MTT assay protocol.
  • BenchChem. (2025).
  • Sirenko, O., Olsen, C., & Cromwell, E. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Molecular Devices, Protein Fluidics.
  • Promega GmbH. (n.d.). How to Measure Cellular Metabolism.
  • PMC. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Reaction Biology. (n.d.).
  • PubMed. (2022). Sulfonamide metformin derivatives induce mitochondrial-associated apoptosis and cell cycle arrest in breast cancer cells.
  • Abcam. (n.d.). Measuring cell metabolism.
  • Abcam. (n.d.). Cellular metabolism assays.
  • RSC Publishing. (2024).
  • NIH. (2024). Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines.
  • ResearchGate. (n.d.).
  • ACS Publications. (2025). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors | ACS Medicinal Chemistry Letters.
  • PubMed. (2021).
  • AAT Bioquest. (n.d.). CELL METABOLISM AND SIGNALING ASSAYS.
  • Redoxis. (n.d.).
  • PMC. (n.d.). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line.
  • PubChem. (n.d.). (2S)-2-(4-fluorophenyl)propanoic acid | C9H9FO2 | CID 6950752.
  • ResearchGate. (n.d.). Synthesis, IR Characterization, Molecular Docking and In-vitro Antibacterial Analysis of 2-[(4-methylphenyl) amino]-3-sulphonyl} propanoic acid.
  • MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • PubChem. (n.d.). 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid | C10H13NO5S | CID 362748.
  • MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
  • PubMed. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability.

Sources

Application Note: Quantitative Analysis of 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid is an N-sulfonylated amino acid derivative. The quantification of such compounds is critical in various stages of drug development, including pharmacokinetic studies, metabolite identification, and quality control of active pharmaceutical ingredients (APIs). The structural features of this molecule—a polar carboxylic acid group, an aromatic ring with a fluorine substituent, and a sulfonamide linkage—necessitate robust and sensitive analytical methods for its accurate measurement in complex matrices.

This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method is presented as the primary technique for its superior sensitivity and selectivity, making it ideal for bioanalytical applications, while the HPLC-UV method serves as a reliable alternative for routine analysis and quality control where high sensitivity is not paramount.[1][2]

Method Selection and Rationale

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.[1]

  • HPLC-UV: This technique is a cost-effective and robust option for the analysis of bulk substances or samples with relatively high concentrations of the analyte.[1] The presence of the aromatic ring in this compound allows for direct UV detection.

  • LC-MS/MS: For trace-level quantification in complex biological matrices such as plasma or tissue homogenates, LC-MS/MS is the method of choice due to its high sensitivity and specificity.[1][2] It allows for the selective detection of the target analyte even in the presence of co-eluting matrix components.

Given that this compound is a derivative of the chiral amino acid alanine, enantioselective separation might be crucial, depending on the specific application. This can be achieved using chiral stationary phases or by derivatization with a chiral reagent.[3][4][5][6] The methods described herein focus on achiral separation, but the principles can be adapted for chiral analysis.

Analytical Methodologies

I. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in simpler matrices, such as bulk drug substance or formulation dissolution samples.

cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis s1 Weighing of Sample s2 Dissolution in Diluent s1->s2 s3 Vortexing & Sonication s2->s3 s4 Filtration (0.22 µm) s3->s4 h1 Injection into HPLC s4->h1 h2 Chromatographic Separation (C18 Column) h1->h2 h3 UV Detection (e.g., 225 nm) h2->h3 d1 Peak Integration h3->d1 d2 Quantification using Calibration Curve d1->d2

Caption: Workflow for HPLC-UV quantification.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a suitable diluent (e.g., a mixture of water and methanol).[7]

    • Use vortexing and sonication to ensure complete dissolution.[7][8]

    • Filter the sample solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter.[1][8]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). The use of an acidic mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention on a reversed-phase column.[9][10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 225 nm.

  • Data Analysis:

    • Integrate the peak area of the analyte in the chromatograms.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

ParameterResult
Linearity (r²)> 0.999
Range1 - 100 µg/mL
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity for the quantification of this compound in complex biological matrices.

cluster_prep Sample Preparation (SPE) cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis p1 Sample Pre-treatment (e.g., Protein Precipitation) p2 SPE Cartridge Conditioning p1->p2 p3 Sample Loading p2->p3 p4 Washing p3->p4 p5 Elution p4->p5 p6 Evaporation & Reconstitution p5->p6 l1 Injection into LC p6->l1 l2 Chromatographic Separation l1->l2 l3 Electrospray Ionization (ESI) l2->l3 l4 Mass Spectrometry (MRM) l3->l4 d1 Peak Integration l4->d1 d2 Quantification using Internal Standard & Calibration Curve d1->d2

Caption: Workflow for LC-MS/MS quantification.

  • Preparation of Standard and Quality Control (QC) Samples:

    • Prepare a stock solution of the analyte and a suitable internal standard (IS) (e.g., an isotopically labeled version of the analyte).

    • Spike blank biological matrix (e.g., plasma) with the analyte to prepare calibration standards and QC samples at low, medium, and high concentrations.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Pre-treatment: To a 100 µL aliquot of plasma, add the internal standard and precipitate proteins with a suitable organic solvent (e.g., acetonitrile).[1] Centrifuge to pellet the precipitated proteins.

    • SPE: Use a mixed-mode anion exchange SPE cartridge.

      • Conditioning: Condition the cartridge with methanol followed by water.

      • Loading: Load the supernatant from the protein precipitation step.

      • Washing: Wash the cartridge with a weak organic solvent to remove interferences.

      • Elution: Elute the analyte and IS with an appropriate elution solvent (e.g., methanol containing a small percentage of formic acid).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.[11]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[1]

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ion Source: Electrospray Ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM). Monitor for specific precursor-to-product ion transitions for the analyte and the internal standard.[1][12]

  • Data Analysis:

    • Integrate the peak areas for the analyte and the IS.

    • Calculate the peak area ratio (analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

    • Determine the concentration of the analyte in the samples from the calibration curve.

ParameterResult
Linearity (r²)> 0.995
Range0.5 - 500 ng/mL
Accuracy (% Bias)Within ±15%
Precision (% RSD)< 15%
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Matrix EffectMinimal
Recovery> 85%

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating systems. The inclusion of an internal standard in the LC-MS/MS method corrects for variability in sample preparation and instrument response.[13] The use of quality control samples at multiple concentration levels within each analytical run ensures the accuracy and precision of the data. Method validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA), to demonstrate the reliability of the method for its intended purpose.[14][15]

Conclusion

This application note provides comprehensive and robust analytical methods for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS should be guided by the specific analytical needs. The detailed protocols and validation parameters serve as a valuable resource for researchers, scientists, and drug development professionals, enabling accurate and reliable quantification of this N-sulfonylated amino acid derivative.

References

  • Cross-Validation of Analytical Methods for Sulfonamides: A Comparative Guide - Benchchem.
  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW - YMER.
  • Validation Method for the Determination of Sulfonamide Residues in Bovine Milk by HPLC. ResearchGate.
  • Application Note: Quantitative Analysis of Amino Acids by HPLC using Dansyl Chloride Derivatization - Benchchem.
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC - NIH.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences.
  • Selectivity for Polar Acids in LC: Tips & Techniques - Phenomenex.
  • Liquid chromatographic analysis of amino acids: using dimethylamino-azobenzenesulfonyl chloride and Hypersil ODS column to analyze the composition of apo B peptides - PubMed.
  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent.
  • Separation of 17 DL-amino acids and chiral sequential analysis of peptides by reversed-phase liquid chromatography after labeling with R(-)-4- (3-isothiocyanatopyrrolidin-1-yl)-7-(N, N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole - PubMed.
  • Sample Preparation – HPLC - Polymer Chemistry Characterization Lab.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog.
  • Chiral separation of amino acids and peptides by capillary electrophoresis - PubMed.
  • Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques - PubMed.
  • ANALYTICAL METHOD SUMMARIES.
  • Analytical Method Summaries.
  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review.
  • Chiral Amino Acid and Peptide Separations – the Next Generation | Chromatography Today.
  • Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. ResearchGate.
  • HPLC Determination of Bioactive Sulfur Compounds, Amino Acids and Biogenic Amines in Biological Specimens - PubMed.
  • analysis of amino acids by high performance liquid chromatography.
  • Determination of Analytical Interferences for 4:2 Fluorotelomer Sulfonic Acid in Multiple Agricultural Matrices - PubMed.
  • Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges - Anapharm Bioanalytics.
  • Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples - PMC - NIH.
  • (PDF) Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples - ResearchGate.
  • Simultaneous characterization of perfluoroalkyl carboxylate, sulfonate, and sulfonamide isomers by liquid chromatography-tandem mass spectrometry - PubMed.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Pharmacia.
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Sources

Application Note: A Robust HPLC Method for Purity Analysis of 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid. The method is designed for researchers, scientists, and drug development professionals engaged in the quality control and characterization of this compound. The described protocol offers excellent specificity, linearity, accuracy, and precision, making it suitable for routine analysis in a regulated environment. All methodologies are grounded in established scientific principles and adhere to the guidelines outlined by the International Council for Harmonisation (ICH).

Introduction: The Analytical Challenge

This compound is a molecule of interest in pharmaceutical development. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is a critical aspect of quality control. Potential impurities can arise from the synthesis process, including unreacted starting materials, by-products from side reactions, and degradation products.[1] A reliable analytical method is therefore essential to quantify the main component and detect any impurities.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile and thermally labile compounds, offering high resolution and sensitivity for separating a primary compound from its impurities.[1] This application note provides a comprehensive guide to a reversed-phase HPLC (RP-HPLC) method developed for this specific purpose. The rationale behind the selection of chromatographic conditions is explained to provide a deeper understanding of the method's principles.

Experimental

Instrumentation and Reagents
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV-Vis detector is required.[1]

  • Chemicals and Reagents:

    • This compound reference standard of known purity.

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphoric acid (analytical grade)

    • Water (HPLC grade or Milli-Q)

Chromatographic Conditions

The selection of chromatographic parameters is pivotal for achieving the desired separation. A C18 stationary phase was chosen due to its wide applicability and effectiveness in separating moderately polar to non-polar compounds. The acidic nature of the analyte, due to the carboxylic acid group, necessitates an acidified mobile phase to suppress its ionization and ensure a consistent, sharp peak shape.[2]

Table 1: Optimized HPLC Method Parameters

ParameterCondition
Column YMC-Triart C18 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 40 minutes
Preparation of Solutions
  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio is used as the diluent.

  • Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 1000 µg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution to achieve a final concentration of approximately 1000 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[1]

Method Validation Protocol

A comprehensive validation of the analytical method was performed in accordance with the ICH Q2(R1) and Q2(R2) guidelines to ensure its suitability for the intended purpose.[3][4]

System Suitability

Before commencing any analytical run, the system's suitability must be confirmed. This is achieved by injecting the standard solution in replicate (typically five or six injections). The acceptance criteria are defined to ensure the consistent performance of the chromatographic system.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Specificity (Forced Degradation)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. A forced degradation study is conducted to demonstrate the stability-indicating nature of the method. The sample is subjected to stress conditions to induce degradation.

  • Acid Hydrolysis: 1 N HCl at 60 °C for 24 hours

  • Base Hydrolysis: 1 N NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: UV light (254 nm) for 48 hours

The chromatograms of the stressed samples are compared with that of an unstressed sample to evaluate the resolution between the main peak and any degradation products.

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range.[5] A series of solutions are prepared by diluting the standard stock solution to concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration. A minimum of five concentration levels is recommended.[3] The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed.

  • Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.

Range

The range of the method is the interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6] Based on the linearity studies, the range for this method is established.

Accuracy (Recovery)

The accuracy of the method is determined by recovery studies. This is performed by spiking a placebo (if available) or the sample with known amounts of the analyte at different concentration levels (e.g., 50%, 100%, and 150% of the working concentration). The analysis is performed in triplicate at each level.

  • Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is evaluated at two levels: repeatability and intermediate precision.[5]

  • Repeatability (Intra-day Precision): Six individual sample preparations at 100% of the test concentration are analyzed on the same day by the same analyst.

    • Acceptance Criterion: The RSD of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability assay is performed on a different day, with a different analyst, and on a different instrument.

    • Acceptance Criterion: The RSD between the results from the two days should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where:

  • σ = the standard deviation of the response (typically from the y-intercepts of regression lines)

  • S = the slope of the calibration curve

The LOQ is then experimentally verified by analyzing a sample at this concentration and ensuring that the precision and accuracy are acceptable.

Robustness

The robustness of the method is evaluated by making deliberate, small variations in the method parameters and observing the effect on the results.

  • Variations to be tested:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

    • Wavelength of detection (± 2 nm)

The system suitability parameters should be met under all these varied conditions.

Visualization of Workflows

To better illustrate the experimental processes, the following diagrams were created using the DOT language.

HPLC_Purity_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting prep_start Start weigh Accurately Weigh Reference Standard & Sample prep_start->weigh dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Final Volume dissolve->dilute filter Filter Sample Solution (0.45 µm) dilute->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (Gradient Elution) detect UV Detection at 254 nm integrate Integrate Peak Areas calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Report calculate->report end_process End report->end_process Method_Validation_Logic cluster_core Core Validation Parameters cluster_derived Derived & System Parameters Specificity Specificity (Forced Degradation) Accuracy Accuracy (Recovery: 98-102%) Specificity->Accuracy Linearity Linearity (r² ≥ 0.999) Range Range Linearity->Range Precision Precision (RSD ≤ 2.0%) Precision->Accuracy SystemSuitability System Suitability LOD_LOQ LOD & LOQ Robustness Robustness Method Validated HPLC Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->SystemSuitability Method->Range Method->LOD_LOQ Method->Robustness

Caption: Logical relationship of HPLC method validation parameters.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the purity analysis of this compound. The method is highly specific, linear, accurate, and precise, making it well-suited for quality control in a pharmaceutical development setting. The comprehensive validation protocol ensures that the method will perform consistently and generate trustworthy data.

References

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (n.d.).
  • Goulas, V., Anisimova Andreou, T., Angastinioti Moditi, C., & Tzamaloukas, O. (n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences, 20(6), 5729. Retrieved from [Link]

  • Development of an Analytical Method for the Confirmation of Sulfonamides in Animal Tissues. (n.d.). National Agricultural Library. Retrieved from [Link]

  • Iammarino, M., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 453. Retrieved from [Link]

  • Steps for HPLC Method Validation. (2024). Pharmaguideline. Retrieved from [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (n.d.). NIH. Retrieved from [Link]

  • HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. (n.d.). SIELC Technologies. Retrieved from [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Retrieved from [Link]

  • ICH Guideline Q2(R2) on Validation of Analytical Procedures. (2022). European Medicines Agency. Retrieved from [Link]

  • Zhu, C., et al. (2021). Bioactivity-guided separation of potential α-glycosidase inhibitor from clerodendranthus spicatus based on HSCCC coupled with molecular docking. ResearchGate. Retrieved from [Link]

  • (2S)-2-(4-fluorophenyl)propanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Ivanova-Petropulos, V., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering, 35(2), 225-233. Retrieved from [Link]

Sources

Application Notes and Protocols: 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic Acid as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of N-Sulfonylated α-Amino Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds with enhanced pharmacological properties is perpetual. Among the myriad of building blocks available to medicinal chemists, N-sulfonylated α-amino acids have emerged as a particularly privileged class of synthons. The incorporation of a sulfonyl group onto an amino acid backbone imparts a unique combination of structural rigidity, metabolic stability, and hydrogen bonding capabilities, making these molecules ideal starting points for the construction of complex heterocyclic systems.[1][2] The sulfonamide moiety, a well-established pharmacophore in its own right, can act as a bioisostere for carboxylic acids, offering similar acidity and hydrogen bonding patterns but with improved hydrolytic and enzymatic stability.[3]

This guide focuses on the synthetic utility of a specific and highly promising building block: 2-{[(4-fluorophenyl)sulfonyl]amino}propanoic acid , also known as N-(4-fluorophenylsulfonyl)alanine. The presence of the 4-fluorophenyl group provides a valuable handle for modulating pharmacokinetic properties, as fluorine substitution is a well-established strategy for enhancing metabolic stability and membrane permeability.[4] This document provides detailed protocols for the synthesis of this key building block and its subsequent elaboration into a variety of novel heterocyclic structures, offering researchers a practical guide to harnessing its full synthetic potential.

Synthesis of the Core Building Block: this compound

The reliable and scalable synthesis of the starting material is paramount for any successful drug discovery campaign. The following protocol details the preparation of this compound from commercially available precursors.

Experimental Workflow: Synthesis of the Starting Material

Alanine Alanine Reaction Reaction Alanine->Reaction SulfonylChloride 4-Fluorobenzenesulfonyl chloride SulfonylChloride->Reaction Base Aqueous Base (e.g., NaOH) Base->Reaction Schotten-Baumann Conditions Acid Acid (e.g., HCl) Acidification Acidification Acid->Acidification Workup Product This compound Reaction->Acidification Crude Product Acidification->Product Purification StartingMaterial This compound ReductiveAmination ReductiveAmination StartingMaterial->ReductiveAmination Aminoacetaldehyde N-Protected aminoacetaldehyde Aminoacetaldehyde->ReductiveAmination ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->ReductiveAmination Deprotection Deprotection Cyclization Intramolecular Cyclization Deprotection->Cyclization Product Novel Piperazinone Derivative Cyclization->Product ReductiveAmination->Deprotection Intermediate

Caption: Proposed workflow for the synthesis of piperazinone derivatives.

Materials:

  • This compound

  • N-Boc-aminoacetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triethylamine (TEA)

  • DCM

Procedure:

  • Reductive Amination: To a solution of this compound (1.0 eq) and N-Boc-aminoacetaldehyde (1.2 eq) in DCM, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. Stir the reaction mixture for 12-18 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude intermediate in DCM and add trifluoroacetic acid (excess). Stir at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).

  • Cyclization: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and add triethylamine (3.0 eq). Stir the mixture at room temperature for 12-18 hours to facilitate intramolecular cyclization.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-methyl-1-(4-fluorophenylsulfonyl)piperazin-2-one.

Synthesis of Novel Hydantoin Derivatives

Hydantoins are another important class of heterocyclic compounds with diverse pharmacological applications, including use as anticonvulsants and androgen receptor antagonists. [5]The following protocol describes a potential route to novel hydantoins.

StartingMaterial This compound Reaction1 Reaction1 StartingMaterial->Reaction1 Isocyanate Isocyanate (e.g., Phenyl isocyanate) Isocyanate->Reaction1 CyclizingAgent Cyclizing Agent (e.g., Acetic Anhydride) Cyclization Cyclization CyclizingAgent->Cyclization Product Novel Hydantoin Derivative Reaction1->Cyclization Urea Intermediate Cyclization->Product

Caption: Proposed workflow for the synthesis of hydantoin derivatives.

Materials:

  • This compound

  • Phenyl isocyanate

  • Pyridine

  • Acetic anhydride

Procedure:

  • Urea Formation: In a flask, dissolve this compound (1.0 eq) in pyridine. Add phenyl isocyanate (1.1 eq) dropwise at room temperature. Stir the mixture for 2-4 hours.

  • Cyclization: To the reaction mixture, add acetic anhydride (2.0 eq) and heat at 80-90 °C for 6-8 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Multicomponent Reactions for Rapid Library Synthesis

Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, are powerful tools for generating molecular diversity from simple starting materials in a single step. [6][7][8]this compound is an excellent candidate for participation in these reactions, serving as the carboxylic acid component.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. The resulting linear adduct can often be induced to cyclize under various conditions to afford a wide range of heterocyclic structures. [9]

StartingMaterial This compound UgiReaction UgiReaction StartingMaterial->UgiReaction Aldehyde Aldehyde Aldehyde->UgiReaction Amine Amine Amine->UgiReaction Isocyanide Isocyanide Isocyanide->UgiReaction UgiAdduct Ugi Adduct Cyclization Post-Ugi Cyclization UgiAdduct->Cyclization Heterocycle Diverse Heterocycles Cyclization->Heterocycle UgiReaction->UgiAdduct

Caption: Conceptual workflow for the Ugi reaction followed by cyclization.

Data Summary

Building Block/Product ClassKey FeaturesPotential Applications
This compound Fluorinated sulfonamide, chiral α-amino acid derivative.Core synthon for diverse heterocyclic libraries.
Piperazinone Derivatives Six-membered nitrogen-containing heterocycle.Scaffolds for CNS agents, antivirals, and enzyme inhibitors.
Hydantoin Derivatives Five-membered di-aza heterocycle.Anticonvulsants, antiarrhythmics, androgen receptor antagonists.
Ugi/Passerini Adducts Highly functionalized linear precursors.Rapid generation of molecular diversity for high-throughput screening.

Conclusion and Future Outlook

This compound represents a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. Its straightforward preparation and the presence of strategically positioned reactive functionalities make it an ideal starting point for the construction of diverse molecular scaffolds. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this synthon and to generate libraries of new chemical entities for drug discovery programs. The application of modern synthetic methodologies, including multicomponent reactions, to this building block is expected to further expand its utility and lead to the discovery of new therapeutic agents.

References

  • Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isonitril-azobenzolo con acetone ed acido acetico. Gazzetta Chimica Italiana, 51, 126-129.
  • Ugi, I., & Meyr, R. (1959). Neue Kondensations-Reaktionen von Isonitrilen. Angewandte Chemie, 71(11), 386-386.
  • Lara, A., et al. (2020). Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. Molecules, 25(1), 123.
  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
  • Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 65, 1-140.
  • Molteni, V. (2018). Synthesis of N-(4-morpholinylsulfonyl)-L-phenylalanyl-3-(2-amino-4-thiazolyl)-L-alanine. Molbank, 2018(4), M1018.
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  • Google Patents. (2018).
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  • Hu, Y., et al. (2021). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Frontiers in Chemistry, 9, 650569.
  • Odoma, S., et al. (2024). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Current Medicinal Chemistry, 31.
  • Ganem, B. (2009). Solid-Phase Synthesis Using the Disrupted Ugi Reaction. Accounts of Chemical Research, 42(4), 463-472.
  • Sharma, A., & Kumar, V. (2018). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Current Organic Chemistry, 22(12), 1154-1196.
  • Hooper, M. W., & DeBoef, B. (2013). Identifying Passerini Products Using a Green, Guided-Inquiry, Collaborative Approach Combined with Spectroscopic Lab Techniques.
  • Zarganes-Tzitzikas, T., & Dömling, A. (2014). Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. Journal of the American Chemical Society, 136(38), 13134-13137.
  • Fieser, L. F., & Martin, E. L. (1935). 1,2-NAPHTHOQUINONE-4-SULFONIC ACID. Organic Syntheses, 15, 48.
  • Heravi, M. M., & Zadsirjan, V. (2020). Synthesis of various N-heterocycles using the four-component Ugi reaction. RSC Advances, 10(45), 26834-26889.
  • Ferreira, S. B., et al. (2024). Accessing Promising Passerini Adducts in Anticancer Drug Design. Molecules, 29(23), 5433.
  • Google Patents. (2006). Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid. EP1669347A1.
  • Elgemeie, G. H., et al. (2019). Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). Medicinal Chemistry Research, 28(8), 1099-1131.
  • Taylor, R. D., et al. (2021). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 11(48), 30206-30225.
  • Lee, C., et al. (2023). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. Organic & Biomolecular Chemistry, 21(32), 6549-6553.
  • Shainurova, A. M., et al. (2023). Triflamidation of Allyl-Containing Substances:Unusual Dehydrobromination vs.
  • Koksch, B., & Sewald, N. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 91-119.
  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2018).
  • Onysko, M. Y., et al. (2020). Novel Convenient Approach to 6-, 7-, and 8-Numbered Nitrogen Heterocycles Incorporating Endocyclic Sulfonamide Fragment. Molecules, 25(12), 2887.
  • Mkrtchyan, A., et al. (2025). Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. Organic & Biomolecular Chemistry, 23(48), 12345-12356.
  • Czarnecka, K., et al. (2020). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules, 25(21), 5092.
  • Scott, P. J. H., et al. (2020). Synthesis of high-molar-activity [18F]6-fluoro-L-DOPA suitable for human use via Cu-mediated fluorination of a BPin precursor.
  • Google Patents. (2005). Method for producing bicalutamide. EP1506170B1.
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  • Douglas, C. J., & MacMillan, D. W. C. (2011). A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. Organic Letters, 13(10), 2574-2577.
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  • de Oliveira, A. B., et al. (2023). Proposed pathway for the formation of hydantoin 4.
  • Majumdar, K. C., et al. (2010). Radical-mediated cyclization reactions leading to spiro and-[10][10]fused heterocycles. Canadian Journal of Chemistry, 88(8), 776-784.

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances, 13(23), 15481-15513.
  • Belokon, Y. N., et al. (2024). Synthesis of enantiomerically enriched β-substituted analogs of (S)-α-alanine containing 1-phenyl-1H-1,2,3-triazole groups. Amino Acids, 56(1), 1-11.

Sources

Application Notes & Protocols: A Guide to the Strategic Incorporation of 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid into Peptidomimetic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The transition from native peptides to robust, drug-like peptidomimetics is a cornerstone of modern therapeutic development. Peptidomimetics are designed to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability, while retaining their high specificity and potency.[1][2][3] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of a specialized, non-canonical amino acid, 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid , into peptidomimetic structures. By leveraging the unique physicochemical properties of the N-arylsulfonyl group and the fluorine atom, researchers can engineer next-generation therapeutics with enhanced stability, controlled conformation, and improved pharmacokinetic profiles.

Rationale and Strategic Advantage

The targeted insertion of modified amino acids is a key strategy in peptidomimetic design.[3][4] The choice of this compound (hereafter designated as FSA ) is predicated on the synergistic benefits conferred by its distinct chemical moieties: the N-sulfonyl linkage and the 4-fluorophenyl group.

The N-Sulfonyl Backbone Modification

Replacing the natural amide bond with a sulfonamide linkage at a specific position in the peptide backbone offers profound advantages:

  • Proteolytic Resistance: The sulfonamide bond (—SO₂—NH—) is inherently resistant to cleavage by endogenous proteases and peptidases, which are primary mediators of peptide degradation in vivo.[5][6] This modification can dramatically increase the circulating half-life of the therapeutic agent.

  • Conformational Control: The tetrahedral geometry of the sulfur atom and the electronic nature of the sulfonyl group impose significant steric and electronic constraints on the peptide backbone.[7] Unlike the planar amide bond, this modification restricts free rotation, enabling the rational design of peptidomimetics that can adopt and maintain specific secondary structures (e.g., β-turns, helices) required for potent receptor binding.[4][7]

The 4-Fluorophenyl Side Chain Mimic

The introduction of fluorine is a well-established and powerful tactic in medicinal chemistry.[8] The 4-fluorophenyl group in FSA provides:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring less susceptible to oxidative metabolism by cytochrome P450 enzymes.[8]

  • Modulation of Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, potentially leading to favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) within the target protein's binding pocket.

  • ¹⁹F NMR Probe: The fluorine atom serves as a unique and highly sensitive spectroscopic handle. Researchers can use ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy to study the peptidomimetic's conformation, dynamics, and binding interactions with its biological target without interference from other signals in complex biological media.[8][9]

G cluster_reactants Reactants Alanine L-Alanine Reaction N-Sulfonylation Reaction (0°C to Room Temp, 12-18h) Alanine->Reaction SulfonylChloride 4-Fluorobenzenesulfonyl Chloride SulfonylChloride->Reaction Base Sodium Bicarbonate (aq) Base->Reaction Workup Aqueous Workup (Acidification to pH 2-3) Reaction->Workup Purification Extraction & Recrystallization Workup->Purification Product FSA Product (White Crystalline Solid) Purification->Product

Caption: Workflow for the synthesis of the FSA building block.

Detailed Synthesis Protocol

Materials:

  • L-Alanine (1.0 eq)

  • 4-Fluorobenzenesulfonyl chloride (1.05 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.5 eq)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Hydrochloric Acid (HCl), 1M

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Dichloromethane (DCM)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-Alanine (1.0 eq) and NaHCO₃ (2.5 eq) in deionized water (approx. 10 mL per gram of alanine). Cool the solution to 0°C in an ice bath.

  • Sulfonylation: Dissolve 4-fluorobenzenesulfonyl chloride (1.05 eq) in a minimal amount of a water-miscible solvent like acetone or THF (if necessary for solubility) and add it dropwise to the stirring alanine solution over 30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir vigorously for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Acidification: After the reaction is complete, cool the mixture again to 0°C. Carefully acidify the solution to a pH of 2-3 by the slow, dropwise addition of 1M HCl. A white precipitate of the FSA product should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., hot water, or an ethyl acetate/hexane mixture) to yield the final FSA product as a white crystalline solid.

  • Characterization: Confirm the structure and purity of the synthesized FSA via ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Incorporation of FSA via Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based SPPS is the standard method for assembling peptidomimetics in a controlled, stepwise manner on a solid support. [8][10]The FSA building block, with its free carboxylic acid and protected N-sulfonyl amine, is readily compatible with this chemistry.

SPPS Workflow for FSA Incorporation

spss_workflow start Start: 2-CTC Resin swell 1. Swell Resin (DCM/DMF) start->swell couple_first_aa 2. Couple First Fmoc-AA (Fmoc-AA-OH, DIPEA) swell->couple_first_aa deprotect_1 3. Fmoc Deprotection (20% Piperidine in DMF) couple_first_aa->deprotect_1 wash_1 Wash (DMF, DCM) deprotect_1->wash_1 couple_fsa 4. Couple FSA Building Block FSA, HBTU, HOBt, DIPEA in DMF wash_1->couple_fsa wash_2 Wash (DMF, DCM) couple_fsa->wash_2 loop_start wash_2->loop_start deprotect_2 5. Fmoc Deprotection (For next AA) elongate 6. Elongate Chain (Repeat Steps 3-5) deprotect_2->elongate loop_start->deprotect_2 If chain continues cleave 7. Cleave & Deprotect (TFA Cocktail: TFA/TIS/H₂O) loop_start->cleave If chain is complete loop_end elongate->loop_start precipitate 8. Precipitate & Isolate (Cold Diethyl Ether) cleave->precipitate purify 9. Purify Crude Peptidomimetic (RP-HPLC) precipitate->purify

Caption: Step-by-step workflow for incorporating the FSA building block using Fmoc-SPPS on 2-CTC resin.

Detailed Protocol for FSA Incorporation

This protocol assumes the use of a standard manual or automated peptide synthesizer. All steps are performed at room temperature.

Materials & Reagents:

  • 2-Chlorotrityl chloride (2-CTC) resin. [11]* Fmoc-protected amino acids.

  • Synthesized FSA building block.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF).

  • Coupling Reagents: HBTU, HOBt, DIPEA (or alternatively DIC, Oxyma).

  • Deprotection Reagent: 20% (v/v) Piperidine in DMF.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O. [12]* Cold Diethyl Ether.

Reagent Function in SPPS Protocol
2-CTC Resin Solid support for peptide assembly; acid-labile linker protects C-terminal acid. [11]
DCM / DMF Solvents for resin swelling, washing, and reaction steps.
Fmoc-AA-OH N-terminally protected amino acid building blocks.
Piperidine (20%) Base used for the selective removal of the Fmoc protecting group. [10]
HBTU/HOBt/DIPEA Reagent combination to activate the carboxylic acid of the incoming amino acid for efficient amide bond formation.
FSA The custom N-sulfonylated amino acid building block.
TFA Cocktail Strongly acidic solution to cleave the completed peptide from the resin and remove side-chain protecting groups. [12]
Diethyl Ether Cold non-polar solvent used to precipitate the cleaved peptide from the TFA solution.

Procedure:

  • Resin Preparation: Place the 2-CTC resin in a reaction vessel. Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes. Drain the solvent. [11]2. First Amino Acid Coupling:

    • If FSA is the C-terminal residue, use FSA for this step.

    • If not, use the appropriate Fmoc-amino acid.

    • Dissolve the Fmoc-AA-OH (2-4 eq) and DIPEA (4-8 eq) in DMF and add to the resin. Agitate for 1-2 hours.

    • Cap any unreacted linker sites with a solution of DCM/Methanol/DIPEA (80:15:5) for 30 minutes.

  • Fmoc Deprotection:

    • Wash the resin with DMF (3x).

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Coupling of the FSA Building Block:

    • In a separate vial, pre-activate the FSA by dissolving it (2-4 eq) with HBTU (1.95 eq), HOBt (2 eq), and DIPEA (4 eq) in DMF for 5-10 minutes.

    • Add the activated FSA solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours. The sulfonamide formation can be slower than a standard peptide bond coupling.

    • Monitor Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), allow the reaction to proceed longer or perform a second coupling.

  • Chain Elongation: Repeat the deprotection (Step 3) and coupling (using standard Fmoc-amino acids) cycles until the desired peptide sequence is assembled.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the peptide-resin extensively with DCM and dry it under vacuum.

    • Add the pre-chilled TFA cleavage cocktail to the resin (approx. 10 mL per gram of resin). [12] * Agitate gently at room temperature for 2-4 hours.

    • Filter the resin and collect the TFA filtrate.

  • Peptide Isolation:

    • Precipitate the crude peptide by adding the TFA filtrate dropwise into a flask of vigorously stirring, ice-cold diethyl ether.

    • Isolate the precipitated peptide by centrifugation, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the crude peptide product under vacuum.

Purification and Analytical Characterization

The crude product from SPPS contains the target peptidomimetic along with various impurities from incomplete reactions or side reactions. [13]Rigorous purification and characterization are mandatory.

Technique Purpose and Information Obtained
Preparative RP-HPLC Purification of the crude peptide based on hydrophobicity to achieve >95% purity. [13][14]
Analytical RP-HPLC Assessment of the final purity of the peptidomimetic. Provides retention time data. [15]
Mass Spectrometry (ESI-MS) Precise determination of the molecular weight of the final product, confirming successful synthesis and incorporation of FSA. [16][17]
NMR Spectroscopy Provides detailed structural information. ¹H and ¹³C NMR confirm the overall structure, while ¹⁹F NMR provides a clean, specific signal for the FSA moiety, useful for conformational and binding studies. [8][9]
Purification Protocol: Preparative RP-HPLC
  • Sample Preparation: Dissolve the crude, dried peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water). If solubility is an issue, small amounts of acetic acid or DMSO can be added.

  • Chromatography:

    • Column: Use a C18 preparative column.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Run a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 40-60 minutes) to elute the peptide and impurities.

  • Fraction Collection: Collect fractions based on the UV absorbance chromatogram (typically monitored at 214 nm and 280 nm).

  • Analysis and Pooling: Analyze the collected fractions using analytical RP-HPLC and/or mass spectrometry to identify those containing the pure product. Pool the pure fractions.

  • Lyophilization: Freeze-dry the pooled fractions to obtain the final peptidomimetic as a fluffy, white powder.

Conclusion and Future Directions

The incorporation of this compound provides a powerful, multi-functional strategy for advancing peptidomimetic drug design. This approach simultaneously addresses the critical challenges of proteolytic instability and conformational ambiguity. The protocols detailed herein offer a robust framework for the synthesis of the FSA building block and its seamless integration into peptide sequences using standard SPPS methodologies. The resulting fluorinated N-sulfonyl peptidomimetics are not only more stable drug candidates but are also uniquely suited for in-depth biophysical analysis via ¹⁹F NMR, accelerating the elucidation of structure-activity relationships and the optimization of next-generation peptide-based therapeutics.

References

  • Slideshare. (n.d.). Design of Peptidomimetics by Modification of Amino Acids pptx. Retrieved from [Link]

  • Drug Design Org. (n.d.). Peptidomimetics. Retrieved from [Link]

  • Greenwood, M. (2023, February 24). Peptidomimetics in Drug Discovery. AZoLifeSciences. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptidomimetic. Retrieved from [Link]

  • Peptidomimetics as next – generation therapeutic applications. (2025, October 29). Retrieved from [Link]

  • Gsellinger, H., et al. (n.d.). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA. Retrieved from [Link]

  • Visualized and Quantitative Conformational Analysis of Peptidomimetics. (2021, September 27). ACS Omega. Retrieved from [Link]

  • Rieck, F. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent. Retrieved from [Link]

  • Derossi, D. (n.d.). Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. PubMed. Retrieved from [Link]

  • Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS. Retrieved from [Link]

  • Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. (n.d.). PMC - NIH. Retrieved from [Link]

  • Gillis, E. P., et al. (n.d.). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC - PubMed Central. Retrieved from [Link]

  • Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. (n.d.). Retrieved from [Link]

  • Jackson, S. (2018, February 21). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. ANU Open Research. Retrieved from [Link]

  • Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. (2024, February 15). NIH. Retrieved from [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 26). ResearchGate. Retrieved from [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 24). International Journal of Science and Research Archive. Retrieved from [Link]

  • Conformational Analysis of Peptidomimetic Drug Leads by NMR. (2024, March 12). YouTube. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). What are the Common Methods for Peptidomics Analysis. Retrieved from [Link]

  • Amino sulfonic acids, peptidosulfonamides and other related compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. (2016, November 13). JACS Directory. Retrieved from [Link]

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (n.d.). PMC - NIH. Retrieved from [Link]

  • Helical sulfono-γ-AApeptides with predictable functions in protein recognition. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. (n.d.). Cihan University-Erbil Repository. Retrieved from [Link]

Sources

Application Notes and Protocols for the Investigation of 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for diagnostic or therapeutic use.

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid in the field of neurological disorder research. While specific research on this compound in neurology is emerging, its structural motifs—a sulfonamide group and a propanoic acid moiety—are present in compounds with known biological activities, including anti-inflammatory and neuroprotective effects. This guide will, therefore, present a structured, hypothetical framework for the initial investigation of this compound. We will detail its chemical properties and propose a tiered strategy for its evaluation, from initial in vitro screening to more complex cellular and potential in vivo models. The protocols provided are based on established methodologies in neuropharmacology and are designed to be adaptable for the specific research questions being addressed.

Introduction and Scientific Rationale

The global burden of neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke, necessitates the exploration of novel chemical entities for therapeutic intervention. The compound this compound (CAS No. 780-97-2) presents an interesting scaffold for investigation.[1] Its structure combines a sulfonamide group, a class of compounds known for a wide range of biological activities, with a propanoic acid derivative, which are also found in various pharmacologically active agents, including non-steroidal anti-inflammatory drugs (NSAIDs).[2][3]

The rationale for investigating this compound in the context of neurological disorders is based on the following hypotheses:

  • Anti-inflammatory Properties: Neuroinflammation is a key pathological feature of many neurodegenerative diseases.[4][5] Sulfonamides have been reported to possess anti-inflammatory properties, which could be beneficial in mitigating the inflammatory cascade in the central nervous system (CNS).

  • Enzyme Inhibition: The sulfonamide moiety is a well-known pharmacophore that can target various enzymes. For instance, some sulfonamides are known to inhibit cholinesterases, which is a therapeutic strategy in Alzheimer's disease.[6]

  • Neuroprotection: The propanoic acid structure is present in compounds that have shown neuroprotective effects. The overall structure of this compound may confer direct or indirect neuroprotective activities.

This guide will provide a roadmap for the systematic evaluation of these hypotheses.

Compound Profile: this compound

PropertyValueSource
IUPAC Name 2-[(4-fluorophenyl)sulfonylamino]propanoic acid[1]
CAS Number 780-97-2[1]
Molecular Formula C₉H₁₀FNO₄S-
Molecular Weight 247.24 g/mol [1]
Appearance White to off-white solid-
Solubility Soluble in DMSO, DMF, and methanol-

Note: The user should always refer to the Certificate of Analysis for lot-specific data.

Experimental Design: A Tiered Approach

A logical and staged approach is crucial for the efficient evaluation of a novel compound. The following workflow is proposed for the investigation of this compound.

Figure 1: Tiered experimental workflow for compound evaluation.

Tier 1: In Vitro Screening Protocols

The initial phase of research should focus on identifying the primary biological targets and assessing the general cytotoxicity of the compound.

Protocol: Cytotoxicity Assessment in Neuronal and Glial Cell Lines

Objective: To determine the concentration range of this compound that is non-toxic to relevant CNS cell types.

Materials:

  • SH-SY5Y human neuroblastoma cells (ATCC® CRL-2266™)

  • HMC3 human microglial cells (ATCC® CRL-3304™)

  • DMEM/F12 and EMEM media

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ reagent

  • 96-well plates

  • This compound (stock solution in DMSO)

Procedure:

  • Cell Seeding: Plate SH-SY5Y and HMC3 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium, ranging from 1 nM to 100 µM. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

  • Treatment: Replace the culture medium with the compound-containing medium and incubate for 24-48 hours.

  • Viability Assay:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm.

    • PrestoBlue™ Assay: Add PrestoBlue™ reagent to each well and incubate for 1-2 hours. Read the fluorescence at the recommended excitation/emission wavelengths.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the CC₅₀ (50% cytotoxic concentration) using a non-linear regression analysis.

Protocol: Anti-inflammatory Activity in Lipopolysaccharide (LPS)-Stimulated Microglia

Objective: To assess the ability of the compound to suppress the pro-inflammatory response in microglia.

Materials:

  • HMC3 cells

  • Lipopolysaccharide (LPS)

  • Griess Reagent for nitrite determination

  • ELISA kits for TNF-α and IL-6

  • This compound

Procedure:

  • Cell Culture and Treatment: Plate HMC3 cells and allow them to adhere. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with LPS (100 ng/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Determine the concentration of nitrite, a stable metabolite of NO, using the Griess Reagent.

  • Cytokine Measurement: Use the collected supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits.

  • Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in compound-treated wells to the LPS-only treated wells.

Tier 2: Cellular Models of Neurological Disease

Once initial activity and a safe concentration range have been established, the compound should be tested in cellular models that mimic aspects of specific neurological disorders.

Protocol: Neuroprotection in an Amyloid-Beta (Aβ)-Induced Toxicity Model of Alzheimer's Disease

Objective: To determine if the compound can protect neurons from Aβ-induced toxicity.[7]

Materials:

  • SH-SY5Y cells (can be differentiated to a more mature neuronal phenotype with retinoic acid)

  • Amyloid-beta 1-42 (Aβ₄₂) peptide, pre-aggregated

  • This compound

Procedure:

  • Cell Differentiation (Optional but Recommended): Differentiate SH-SY5Y cells with retinoic acid for 5-7 days to induce a more neuron-like morphology and phenotype.

  • Treatment: Pre-treat the differentiated cells with various concentrations of this compound for 2-4 hours.

  • Toxicity Induction: Add pre-aggregated Aβ₄₂ oligomers (e.g., 5-10 µM) to the cell culture and incubate for 24-48 hours.

  • Viability Assessment: Measure cell viability using the MTT or PrestoBlue™ assay as described in Protocol 4.1.

  • Data Analysis: Determine the extent to which the compound rescues cell viability in the presence of Aβ₄₂.

Protocol: Neurite Outgrowth Assay in a Model of Neuronal Injury

Objective: To assess the potential of the compound to promote neuronal repair and regeneration.[8]

Materials:

  • Primary cortical neurons or a suitable neuronal cell line (e.g., PC12)

  • Nerve Growth Factor (NGF) for PC12 cells

  • Microscopy system with image analysis software

  • Antibodies for neuronal markers (e.g., β-III tubulin)

Procedure:

  • Cell Culture: Plate neurons at a low density.

  • Injury Model (Optional): A scratch assay can be performed on a confluent monolayer of neurons to create a "lesion."

  • Treatment: Treat the cells with this compound. For PC12 cells, treatment is done in the presence of NGF.

  • Incubation: Incubate for 48-72 hours to allow for neurite outgrowth.

  • Immunocytochemistry and Imaging: Fix the cells and stain for β-III tubulin to visualize neurons and their neurites. Capture images using a fluorescence microscope.

  • Data Analysis: Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).

Tier 3: Advanced In Vitro & Ex Vivo Models

For compounds that show robust efficacy in Tier 2, more complex models can provide deeper mechanistic insights.

signaling_pathway cluster_0 Neuroinflammatory Stimulus (e.g., LPS, Aβ) cluster_1 Microglial Activation cluster_2 Compound's Potential Point of Intervention cluster_3 Downstream Effects Stimulus LPS / Aβ Microglia Microglia Stimulus->Microglia NFkB NF-κB Pathway Microglia->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines NO Nitric Oxide (NO) NFkB->NO Compound 2-{[(4-Fluorophenyl)sulfonyl] amino}propanoic acid Compound->NFkB Hypothesized Inhibition Neuron Neuronal Damage Cytokines->Neuron NO->Neuron

Figure 2: Hypothesized mechanism of action in neuroinflammation.

Tier 4: In Vivo Proof-of-Concept (Hypothetical Framework)

Should the compound demonstrate significant promise in advanced in vitro models, the next logical step would be to evaluate its efficacy and safety in animal models of neurological disorders.[9] This phase of research requires careful planning and adherence to ethical guidelines for animal research.

Potential Animal Models:

  • Alzheimer's Disease: Transgenic mouse models such as 5XFAD or APP/PS1, which develop amyloid plaques and cognitive deficits.[10]

  • Parkinson's Disease: Neurotoxin-based models (e.g., MPTP or 6-OHDA) or genetic models (e.g., mice overexpressing alpha-synuclein).[11]

  • Stroke: Models of cerebral ischemia, such as the middle cerebral artery occlusion (MCAO) model.

Key Endpoints for In Vivo Studies:

  • Pharmacokinetics: Determine the brain penetration of the compound.

  • Behavioral Assessments: Evaluate cognitive function (e.g., Morris water maze, Y-maze), motor function (e.g., rotarod, open field test), and anxiety-like behavior.

  • Histopathology and Immunohistochemistry: Analyze brain tissue for markers of pathology (e.g., amyloid plaques, neurofibrillary tangles, dopaminergic neuron loss), neuroinflammation (e.g., microgliosis, astrogliosis), and neuronal integrity.

  • Biochemical Analyses: Measure levels of neurotransmitters, inflammatory cytokines, and other relevant biomarkers in brain tissue.

Conclusion and Future Directions

The structured approach outlined in this document provides a robust framework for the initial investigation of this compound in the context of neurological disorders. While the specific biological activities of this compound are yet to be fully elucidated, its chemical structure suggests several plausible mechanisms of action that warrant further exploration. The successful execution of the proposed protocols will provide valuable data to guide future research and development efforts.

References

  • InnoSer. (n.d.). In vitro neurology assays. Retrieved from [Link]

  • MD Biosciences. (2024, March 18). In Vitro Modeling to Advance Neurodegeneration Research & Development. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-(4-fluorophenyl)propanoic acid. Retrieved from [Link]

  • Frontiers in Neurology. (2022). Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. Retrieved from [Link]

  • MDPI. (2024, October 7). Neuropharmacological Assessment of Sulfonamide Derivatives of Para-Aminobenzoic Acid through In Vivo and In Silico Approaches. Retrieved from [Link]

  • PubMed. (2009, December 2). In vitro and in vivo characterization of JNJ-31020028.... Retrieved from [Link]

  • ResearchGate. (2023, July). In vivo effects of the alpha-synuclein misfolding inhibitor minzasolmin supports clinical development in Parkinson's disease. Retrieved from [Link]

  • BioSpace. (2020, April 23). Annovis Bio Publishes Results of Alzheimer's and Parkinson's Animal Studies. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]

  • MedChemComm (RSC Publishing). (n.d.). Synthesis and study of 2-acetyl amino-3-[4-(2-amino-5-sulfo-phenylazo)-phenyl]-propionic acid: a new class of inhibitor for hen egg white lysozyme amyloidogenesis. Retrieved from [Link]

  • CNS Drugs. (n.d.). A colorful review of neurophysiology!. Retrieved from [Link]

  • PubMed. (2010, November 11). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid.... Retrieved from [Link]

  • NCBI. (2011, July 7). (S)-2-Amino-3-[1-(2-[18F]fluoroethyl)-1H-[7][8][12]triazol-4-yl]propanoic acid. Retrieved from [Link]

  • PubMed. (n.d.). Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[7][8][12]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography. Retrieved from [Link]

  • PubMed. (2023, October 24). 2,4-Dichlorophenoxyacetic Acid Induces Degeneration of mDA Neurons In Vitro. Retrieved from [Link]

  • PMC. (2023, October 24). 2,4-Dichlorophenoxyacetic Acid Induces Degeneration of mDA Neurons In Vitro. Retrieved from [Link]

Sources

Application Notes and Protocols: Antimicrobial Activity Testing of 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the in vitro evaluation of the antimicrobial properties of a novel class of compounds: 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid derivatives. These protocols are designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antimicrobial agents. The methodologies detailed herein are based on internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and accuracy. This guide will cover the fundamental techniques of broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), as well as the agar disk diffusion method for assessing antimicrobial susceptibility.

Introduction and Scientific Rationale

The increasing prevalence of multidrug-resistant pathogens necessitates the urgent development of novel antimicrobial agents.[1][2] The this compound scaffold represents a promising chemical space for the development of new antibacterial drugs. Sulfonamides have a long history as effective antimicrobial agents, and their derivatives continue to be an active area of research.[3][4][5] The primary objective of the described protocols is to quantitatively and qualitatively assess the antimicrobial efficacy of these novel derivatives.

The core of antimicrobial susceptibility testing (AST) is to determine the lowest concentration of an antimicrobial agent that can inhibit the visible growth of a microorganism (MIC).[6][7][8] This is a critical first step in evaluating the potential of a new compound.[6] Subsequently, the MBC is determined to understand whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).[8][9] The MBC is defined as the lowest concentration of an antimicrobial agent that results in a 99.9% reduction of the initial bacterial population.[8][9][10]

The methods described are standardized to minimize variability and ensure that the results are comparable across different laboratories. Adherence to guidelines from bodies like the CLSI is paramount for the reliable evaluation of new chemical entities.[6][11][12]

Essential Methodologies for Antimicrobial Susceptibility Testing

Two primary methods are detailed in this guide: broth microdilution and agar disk diffusion.

  • Broth Microdilution: This is a quantitative method used to determine the MIC and MBC of an antimicrobial agent.[13] It involves preparing serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized suspension of the test microorganism.[13][14][15]

  • Agar Disk Diffusion (Kirby-Bauer Method): This is a qualitative or semi-quantitative method used to assess the susceptibility of a bacterial isolate to an antimicrobial agent.[16][17] A paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with the test microorganism.[16][18] The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.[17][19]

Detailed Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[11][12]

3.1.1. Materials and Reagents

  • Test compound: this compound derivative

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Sterile diluent for the test compound (e.g., DMSO, water)

  • Incubator (35-37°C)

  • Micropipettes and sterile tips

  • Spectrophotometer or plate reader (optional)

3.1.2. Experimental Workflow

MIC_Workflow cluster_prep Preparation Steps cluster_plate Plate Setup (96-well) cluster_analysis Incubation & Analysis prep_compound Prepare stock solution of test compound prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) serial_dilution Perform 2-fold serial dilutions of compound in CAMHB prep_compound->serial_dilution dilute_inoculum Dilute inoculum to ~5 x 10^5 CFU/mL prep_inoculum->dilute_inoculum inoculate_wells Inoculate wells with diluted bacterial suspension dilute_inoculum->inoculate_wells serial_dilution->inoculate_wells add_controls Add controls: - Growth Control (no compound) - Sterility Control (no bacteria) inoculate_wells->add_controls incubate Incubate plate at 35-37°C for 16-20 hours add_controls->incubate read_mic Visually or spectrophotometrically determine MIC incubate->read_mic

Caption: Workflow for MIC Determination via Broth Microdilution.

3.1.3. Step-by-Step Procedure

  • Preparation of the Test Compound: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Further dilutions should be made in CAMHB.

  • Preparation of Inoculum:

    • From a fresh agar plate (18-24 hours old), select several well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[7]

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[7]

  • Microtiter Plate Setup:

    • Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate for each compound being tested.

    • Add 100 µL of the working solution of the test compound to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[7]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism (i.e., the first clear well).[7][13][20] This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is a subsequent step to the MIC assay and helps to distinguish between bacteriostatic and bactericidal activity.[8]

3.2.1. Materials and Reagents

  • MIC plate from the previous experiment

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipettes and sterile tips

  • Incubator (35-37°C)

3.2.2. Experimental Workflow

MBC_Workflow start_mic Completed MIC Plate select_wells Select wells at and above the MIC (no visible growth) start_mic->select_wells plate_aliquots Plate 10-100 µL from each selected well onto MHA plates select_wells->plate_aliquots incubate_plates Incubate MHA plates at 35-37°C for 18-24 hours plate_aliquots->incubate_plates count_colonies Count Colony Forming Units (CFU) on each plate incubate_plates->count_colonies determine_mbc Determine MBC: Lowest concentration with ≥99.9% kill count_colonies->determine_mbc

Caption: Workflow for MBC Determination.

3.2.3. Step-by-Step Procedure

  • Subculturing: Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).[9][10]

  • Plating: From each of these selected wells, plate a small, defined volume (e.g., 10-100 µL) onto a fresh MHA plate.[9][21]

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.[9]

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.[9][10][14]

Protocol 3: Agar Disk Diffusion (Kirby-Bauer) Method

This method provides a qualitative assessment of antimicrobial activity.

3.3.1. Materials and Reagents

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Test compound solution of known concentration

  • Bacterial inoculum prepared to a 0.5 McFarland standard

  • Sterile cotton swabs

  • Sterile forceps

  • Incubator (35-37°C)

  • Metric ruler or caliper

3.3.2. Step-by-Step Procedure

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial inoculum (0.5 McFarland).

    • Remove excess liquid by pressing the swab against the inside of the tube.[16][17]

    • Swab the entire surface of an MHA plate to create a uniform lawn of bacteria. Rotate the plate approximately 60 degrees and repeat the swabbing two more times to ensure even coverage.[16][18]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[16]

  • Disk Application:

    • Impregnate sterile paper disks with a known amount of the this compound derivative solution.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.[16][22]

    • Gently press each disk to ensure complete contact with the agar surface.[19][22] Do not move a disk once it has been placed.[19]

    • Ensure disks are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping of the inhibition zones.[19][22]

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[18][22]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters using a ruler or caliper.[22]

    • The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the test compound.

Data Presentation and Interpretation

Effective data management is crucial for comparing the antimicrobial efficacy of different derivatives.[7]

Quantitative Data Summary

MIC and MBC values should be recorded in a clear, tabular format.

Table 1: Example of MIC and MBC Data for this compound Derivatives

Compound IDTest MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
SFPA-001S. aureus ATCC 29213Positive1632Bactericidal (≤4)
SFPA-001E. coli ATCC 25922Negative64>256Bacteriostatic (>4)
SFPA-002S. aureus ATCC 29213Positive816Bactericidal (≤4)
SFPA-002E. coli ATCC 25922Negative32128Bacteriostatic (>4)
CiprofloxacinS. aureus ATCC 29213Positive0.51Bactericidal (≤4)
CiprofloxacinE. coli ATCC 25922Negative0.250.5Bactericidal (≤4)

Interpretation of MBC/MIC Ratio:

  • Bactericidal: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal.

  • Bacteriostatic: An MBC/MIC ratio of > 4 is generally considered bacteriostatic.

Agar Disk Diffusion Data

Results from the disk diffusion assay should also be tabulated.

Table 2: Example of Zone of Inhibition Data

Compound IDDisk Content (µg)Test MicroorganismZone of Inhibition (mm)
SFPA-00130S. aureus ATCC 2921318
SFPA-00130E. coli ATCC 2592212
SFPA-00230S. aureus ATCC 2921322
SFPA-00230E. coli ATCC 2592215

Trustworthiness and Self-Validation

To ensure the trustworthiness and validity of the results, the following controls must be included in every experiment:

  • Growth Control: A well containing only broth and inoculum, with no antimicrobial agent. This well should show visible turbidity, confirming the viability of the microorganism.[13]

  • Sterility Control: A well containing only sterile broth to check for contamination of the medium or handling errors. This well should remain clear.[13]

  • Positive Control: A standard antibiotic with known activity against the test strains (e.g., ciprofloxacin) should be tested in parallel. The results for the positive control should fall within the expected range, validating the assay's accuracy.

  • Quality Control Strains: Use of reference strains with known susceptibility profiles (e.g., from the American Type Culture Collection - ATCC) is mandatory to verify the accuracy of the test system.[13]

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial antimicrobial evaluation of this compound derivatives. By adhering to these standardized methods, researchers can generate reliable and reproducible data that is essential for the progression of promising compounds in the drug discovery pipeline. Accurate determination of MIC, MBC, and zones of inhibition are foundational steps in characterizing the antimicrobial potential of this novel chemical series.

References

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. (2006). American Society for Microbiology. [Link]

  • Broth Microdilution | MI - Microbiology. (n.d.). MI-Microbiology. [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC). (2016). Emery Pharma. [Link]

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In vivo studies protocol for 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Preclinical In Vivo Evaluation of 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Therapeutic Potential of Novel Sulfonamides

The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The class of this compound and its analogs represents a promising scaffold for the development of novel therapeutics, with potential applications in both oncology and inflammatory diseases.[1][2][3] The incorporation of a fluorophenyl group can enhance metabolic stability and binding affinity, making these analogs attractive candidates for preclinical development.

This document serves as a comprehensive guide for researchers, providing a strategic framework and detailed protocols for the in vivo evaluation of this chemical series. As a Senior Application Scientist, my objective is not merely to list procedures, but to provide the underlying scientific rationale for each step, ensuring that the experimental design is robust, ethical, and capable of generating translatable data. We will explore a dual-pathway evaluation strategy, addressing the potential of these analogs as both anti-inflammatory and anti-cancer agents, supported by essential pharmacokinetic and toxicology assessments.

Chapter 1: Foundational In Vivo Studies - The Prerequisites for Efficacy Testing

Before embarking on resource-intensive efficacy studies, a foundational understanding of the compound's behavior in vivo is paramount. This initial phase encompasses formulation development, preliminary pharmacokinetic profiling, and acute toxicity assessment.

Formulation Development for Oral Administration

A significant hurdle in preclinical studies is the poor aqueous solubility of many new chemical entities.[4][5] An inadequate formulation can lead to low or erratic bioavailability, confounding the interpretation of efficacy and toxicology data.[6] The goal is to develop a safe and homogenous vehicle that enables consistent oral administration.

Rationale for Vehicle Selection: For hydrophobic compounds, simple aqueous vehicles are often insufficient. A common strategy is to use a co-solvent system that improves solubility and is well-tolerated in rodents.[7][8] A widely used and effective combination includes Dimethyl sulfoxide (DMSO) as a primary solvent, Polyethylene glycol 300 (PEG300) as a solubilizer, Tween-80 as a surfactant to maintain stability, and saline to bring the solution to the final volume.[9]

Protocol 1: Preparation of an Oral Gavage Formulation

  • Initial Solubility Test: Begin by determining the solubility of the test analog in 100% DMSO.

  • Vehicle Preparation: Prepare the final vehicle by combining the components in the following ratio (v/v/v/v):

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline (0.9% NaCl)[9]

  • Compound Dissolution: a. Weigh the required amount of the this compound analog. b. Dissolve the compound first in the DMSO component. Use a vortex mixer to ensure it is fully dissolved. c. Sequentially add the PEG300, Tween-80, and finally the saline, mixing thoroughly after each addition. d. The final formulation should be a clear solution or a stable, homogenous suspension.

  • Final Concentration Adjustment: Adjust the concentration to ensure the desired dose (e.g., 10, 30, 100 mg/kg) can be administered in a standard volume, typically 10 mL/kg for mice.[10]

Acute Oral Toxicity Assessment (OECD 423 Guideline Adaptation)

Understanding the compound's safety profile is a critical early step. The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimal number of animals to classify the substance's toxicity and identify a potential Maximum Tolerated Dose (MTD).[8]

Protocol 2: Acute Oral Toxicity Study in Mice

  • Animal Model: Use healthy, young adult female Swiss albino mice (8-12 weeks old). Female animals are often used as they are typically slightly more sensitive.[11]

  • Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days.

  • Grouping: Start with a group of 3 animals for the initial dose.

  • Dosing Procedure: a. Fast the animals for 3-4 hours prior to dosing (with water ad libitum).[8] b. Administer the compound, prepared as in Protocol 1, via oral gavage at a starting dose (e.g., 300 mg/kg). c. A stepwise procedure is followed:

    • If mortality is observed in 2/3 or 3/3 animals, the test is stopped, and the compound is classified. A re-test at a lower dose is required.
    • If mortality is observed in 1/3 animals, the procedure is repeated with 3 more animals at the same dose.
    • If no mortality is observed, the procedure is repeated with 3 more animals at the next highest dose level (e.g., 2000 mg/kg).[8]
  • Observation: a. Observe animals closely for the first 30 minutes, periodically for the first 24 hours (with special attention during the first 4 hours), and daily thereafter for 14 days.[11] b. Record clinical signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions). c. Record body weight on Day 0 (pre-dose), Day 7, and Day 14.

  • Endpoint: The primary endpoint is mortality. At the end of the 14-day observation period, all surviving animals are humanely euthanized.

Data Presentation: Acute Toxicity Observations

Dose (mg/kg)Group Size (n)Mortality (within 14 days)Key Clinical Signs ObservedBody Weight Change (Day 14 vs. Day 0)
30030/3No observable signs+5.2%
200031/3Lethargy, piloerection within the first 24 hours-3.1% (survivors)
Vehicle30/3No observable signs+6.0%

Chapter 2: Pharmacokinetic (PK) Profiling

A pharmacokinetic study elucidates the absorption, distribution, metabolism, and excretion (ADME) of a compound. This is essential for correlating the administered dose with exposure levels and informing the dosing regimen for efficacy studies.[12]

Protocol 3: Single-Dose Oral Pharmacokinetic Study in Mice

  • Animal Model: Use male C57BL/6 mice (8-10 weeks old), cannulated (jugular vein) if serial sampling is desired to reduce animal numbers. If not cannulated, a composite design with 3 mice per time point is used.[10]

  • Dosing: a. Fast mice overnight (water ad libitum). b. Administer a single oral dose of the test analog (e.g., 30 mg/kg) formulated as described in Protocol 1.

  • Blood Sampling: a. Collect blood samples (~50 µL) into heparinized tubes at the following time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[1] b. Blood can be collected via submandibular or saphenous vein for serial sampling. A terminal cardiac puncture can be used for the final time point.[12]

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. Store plasma at -80°C until analysis.[1]

  • Bioanalysis by LC-MS/MS: a. Sample Preparation: Perform protein precipitation by adding 3-4 volumes of cold acetonitrile containing an internal standard to the plasma samples.[13] Centrifuge to pellet the protein and analyze the supernatant. b. Quantification: Develop a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the parent compound in the plasma samples.[14][15]

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

Data Presentation: Key Pharmacokinetic Parameters

ParameterSymbolUnitExample ValueDescription
Maximum Plasma ConcentrationCmaxng/mL1500The highest observed concentration in plasma.
Time to Maximum ConcentrationTmaxh2.0Time at which Cmax is reached.
Area Under the Curve (0 to last)AUC(0-last)ng*h/mL8500Total drug exposure up to the last measurement.
Half-lifet1/2h6.5Time for the plasma concentration to decrease by half.
Oral Bioavailability (if IV data exists)F%%(Requires IV)Fraction of the oral dose that reaches circulation.

Chapter 3: Pathway A - Evaluation of Anti-Inflammatory Activity

Based on the broad activity of sulfonamides, a logical first step is to screen for general anti-inflammatory properties using an acute model, followed by a more complex chronic model if promising activity is observed.[1]

Acute Inflammation Model: Carrageenan-Induced Paw Edema (CIPE)

The CIPE model is a well-established, reproducible assay for evaluating the acute anti-inflammatory effects of novel compounds, which are often mediated by the inhibition of prostaglandins and other inflammatory mediators.[16][17][18][19]

Protocol 4: CIPE Efficacy Study in Rats

  • Animal Model: Use male Wistar or Sprague-Dawley rats (150-200g).

  • Grouping and Dosing: a. Randomize animals into groups (n=6-8 per group): Vehicle Control, Positive Control (Indomethacin, 5 mg/kg, i.p.), and Test Analog (e.g., 10, 30, 100 mg/kg, p.o.). b. Administer the respective treatments 30-60 minutes before inducing inflammation.[16][17]

  • Induction of Edema: a. Measure the baseline volume of the right hind paw using a plethysmometer. b. Inject 100 µL of 1% λ-carrageenan suspension in saline into the sub-plantar surface of the right hind paw.[17]

  • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[17]

  • Data Analysis: a. Calculate the edema volume at each time point (Paw Volumet=x - Paw Volumet=0). b. Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group at the time of peak edema (usually 3-4 hours).

Chronic Inflammation Model: Collagen-Induced Arthritis (CIA)

If the analog shows significant activity in the CIPE model, the next step is to evaluate it in a disease-relevant chronic model. The CIA model in mice shares many pathological and immunological features with human rheumatoid arthritis (RA), including synovitis and joint destruction.[20][21]

Protocol 5: CIA Efficacy Study in Mice

  • Animal Model: Use DBA/1 mice (male, 8-10 weeks old), which are highly susceptible to CIA induced with bovine or chick type II collagen.[20][22]

  • Induction of Arthritis: a. Day 0 (Primary Immunization): Emulsify bovine type II collagen (2 mg/mL) with an equal volume of Complete Freund's Adjuvant (CFA, 4 mg/mL M. tuberculosis). Anesthetize mice and administer a 100 µL intradermal injection at the base of the tail.[23] b. Day 21 (Booster Immunization): Prepare a similar emulsion using Incomplete Freund's Adjuvant (IFA) and administer a 100 µL intradermal injection near the primary site.[23]

  • Treatment Protocol: a. Arthritis onset typically occurs between Day 26 and Day 35.[23] Begin treatment when animals develop initial signs of arthritis (clinical score ≥ 2). b. Randomize arthritic mice into treatment groups (n=8-10 per group): Vehicle Control, Positive Control (e.g., Methotrexate), and Test Analog (e.g., 30 mg/kg, p.o., daily). c. Continue daily dosing for a predefined period (e.g., 14-21 days).

  • Efficacy Endpoints: a. Clinical Scoring (3 times/week): Score each paw based on a 0-4 scale for erythema and swelling (0=normal, 1=mild, 2=moderate, 3=severe, 4=maximal inflammation with ankylosis). The maximum score per mouse is 16.[23] b. Paw Thickness (3 times/week): Measure the thickness of the hind paws using digital calipers. c. Body Weight: Monitor body weight as an indicator of general health.

  • Terminal Biomarker Analysis: a. At the end of the study, collect blood via cardiac puncture for serum analysis. b. Harvest hind paws for histopathological analysis. c. Serum Analysis: Use ELISA kits to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and biomarkers of cartilage and bone degradation (e.g., CTX-II, MMP-3).[3][24] d. Histopathology: Fix paws in formalin, decalcify, and embed in paraffin. Stain sections with Hematoxylin & Eosin (H&E) to assess inflammation, pannus formation, and cartilage/bone erosion.

Chapter 4: Pathway B - Evaluation of Anti-Cancer Activity

Cell line-derived xenograft (CDX) models are a cornerstone of preclinical oncology, providing a robust system to evaluate the anti-tumor efficacy of novel compounds in vivo.[25][26]

Subcutaneous Colorectal Cancer Xenograft Model

This model is widely used for its simplicity in tumor implantation and ease of monitoring tumor growth.[26][27] We will use the HCT116 human colorectal carcinoma cell line as an example.

Protocol 6: HCT116 Xenograft Efficacy Study in Nude Mice

  • Animal Model: Use immunodeficient mice, such as athymic nude (Nu/Nu) mice (female, 6-8 weeks old).

  • Cell Culture and Implantation: a. Culture HCT116 cells under standard conditions. Ensure cells are tested and free of pathogens.[28] b. Harvest cells during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel. c. Subcutaneously inject 5 x 106 HCT116 cells in a volume of 100 µL into the right flank of each mouse.

  • Tumor Growth and Randomization: a. Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week. b. Calculate tumor volume using the formula: Volume = (W2 x L) / 2.[29] c. When tumors reach an average volume of 100-150 mm3, randomize mice into treatment groups (n=8-10 per group): Vehicle Control, Positive Control, and Test Analog (e.g., 50 mg/kg, p.o., daily).

  • Treatment and Monitoring: a. Administer treatments daily for a specified duration (e.g., 21 days). b. Continue to measure tumor volume and body weight 2-3 times per week.

  • Efficacy Endpoints and Humane Considerations: a. Primary Endpoint: Tumor Growth Inhibition (TGI). Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the control group.[30] b. Secondary Endpoint: Body weight change, as an indicator of toxicity. c. Humane Endpoints: Euthanize animals if any of the following criteria are met: tumor volume exceeds 2000 mm3 (or a single dimension > 2.0 cm), tumor becomes ulcerated, body weight loss exceeds 20%, or the animal shows signs of significant distress.[28][31]

  • Terminal Analysis (Optional): At the end of the study, tumors can be excised, weighed, and processed for pharmacodynamic biomarker analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3).[32]

Chapter 5: Experimental Workflow and Ethical Considerations

A well-planned workflow is crucial for the successful execution of these studies. All animal experiments must be conducted in strict accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[33]

Integrated Experimental Workflow

The following diagram illustrates the logical progression of in vivo studies, from foundational assessments to efficacy evaluation.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation Formulation Formulation Development (Protocol 1) Toxicity Acute Toxicity (MTD) (Protocol 2) Formulation->Toxicity PK Pharmacokinetics (PK) (Protocol 3) Toxicity->PK CIPE Acute Anti-Inflammatory Model (CIPE) (Protocol 4) PK->CIPE Inform Dose Selection Xenograft Anti-Cancer Xenograft Model (Protocol 6) PK->Xenograft Inform Dose Selection CIA Chronic Arthritis Model (CIA) (Protocol 5) CIPE->CIA Go/No-Go Decision End Candidate Selection CIA->End Xenograft->End Start Test Analog Start->Formulation

Caption: Integrated workflow for in vivo evaluation of test analogs.

Ethical Statement and the 3Rs

All protocols described herein must be submitted to and approved by an IACUC. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied.[34] Statistical power analysis should be performed to ensure the minimum number of animals is used to obtain scientifically valid results.[5][35] Humane endpoints must be clearly defined and strictly adhered to, ensuring that animal pain and distress are minimized.[36]

Conclusion

This application note provides a detailed, scientifically-grounded framework for the comprehensive in vivo evaluation of this compound analogs. By systematically assessing formulation, toxicity, pharmacokinetics, and efficacy in relevant disease models, researchers can efficiently determine the therapeutic potential of these compounds. This structured approach, rooted in best practices and ethical considerations, is designed to generate robust and reliable data, paving the way for the identification of promising clinical candidates.

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Application Notes and Protocols for 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid in the Development of GPCR Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of pharmacology, medicinal chemistry, and molecular biology.

Introduction: A Novel Scaffold for Targeting G-Protein Coupled Receptors

G-Protein Coupled Receptors (GPCRs) represent the largest and most diverse family of cell surface receptors in the human genome, making them a cornerstone of modern pharmacology and drug discovery.[1][2] These receptors are integral to a vast array of physiological processes and are the targets for a significant portion of currently marketed drugs.[2][3] The discovery of novel chemical scaffolds that can selectively modulate GPCR activity is therefore of paramount importance in the development of new therapeutics.

This guide focuses on 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid , a compound featuring a sulfonamide linkage to an alanine backbone. This structural motif presents a promising scaffold for the development of GPCR modulators. The sulfonamide group is a well-established pharmacophore, while the fluorophenyl moiety can enhance binding affinity and metabolic stability. This document provides a comprehensive overview of the synthesis, in vitro characterization, and application of this compound in the context of GPCR modulator development. For the purpose of these protocols, we will use a well-characterized Gq-coupled receptor, the M1 muscarinic acetylcholine receptor, as a representative target to illustrate the experimental workflows.

Part 1: Synthesis of this compound

The synthesis of N-sulfonylated amino acids can be achieved through several established methods.[4][5] A common and reliable approach involves the reaction of an amino acid with a sulfonyl chloride under basic conditions.

Protocol 1: Synthesis via Schotten-Baumann Reaction

This protocol describes the synthesis of the target compound from L-alanine and 4-fluorobenzenesulfonyl chloride.

Materials:

  • L-Alanine

  • 4-Fluorobenzenesulfonyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Dissolve L-alanine (1.0 eq) in a 1M NaOH solution (2.5 eq) with stirring until fully dissolved.

  • Cool the solution to 0-5°C in an ice bath.

  • In a separate flask, dissolve 4-fluorobenzenesulfonyl chloride (1.05 eq) in DCM.

  • Add the 4-fluorobenzenesulfonyl chloride solution dropwise to the L-alanine solution while maintaining the temperature between 0-5°C and vigorous stirring.

  • Maintain the pH of the reaction mixture between 9-10 by the dropwise addition of 1M NaOH as needed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and remove the organic (DCM) layer.

  • Wash the aqueous layer with a fresh portion of DCM to remove any unreacted sulfonyl chloride.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M HCl. A white precipitate should form.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • Dry the solid product under vacuum to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 2: In Vitro Characterization of GPCR Modulation

To determine the pharmacological profile of this compound, a series of in vitro assays are essential. These assays will establish its binding affinity and functional activity at the target GPCR.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[2] These assays measure the displacement of a known radiolabeled ligand by the test compound.

Protocol 2: Competitive Radioligand Binding Assay

This protocol is designed to determine the inhibitory constant (Ki) of the test compound at the M1 muscarinic acetylcholine receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human M1 muscarinic receptor.

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

  • Test compound: this compound.

  • Atropine as a non-labeled competitor for determining non-specific binding.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, cell membranes, [³H]-NMS (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or a high concentration of atropine (for non-specific binding).

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundIC₅₀ (nM)Ki (nM)
This compoundExperimental ValueCalculated Value
Atropine (Control)Experimental ValueCalculated Value
Functional Assays: Assessing Efficacy

Functional assays measure the cellular response following receptor activation or inhibition. For a Gq-coupled receptor like the M1 muscarinic receptor, a common downstream signaling event is the release of intracellular calcium.[6][7]

Protocol 3: Calcium Flux Assay

This protocol measures changes in intracellular calcium concentration in response to the test compound.

Materials:

  • A cell line stably expressing the human M1 muscarinic receptor (e.g., CHO-M1 or HEK-M1).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Carbachol as a reference agonist.

  • A fluorescent plate reader capable of kinetic reads.

Procedure:

  • Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

  • Prepare serial dilutions of the test compound and the reference agonist (carbachol) in the assay buffer.

  • Place the plate in the fluorescent plate reader and begin recording the baseline fluorescence.

  • Add the test compound or reference agonist to the wells and continue to monitor the fluorescence intensity over time.

  • To test for antagonist activity, pre-incubate the cells with the test compound for a defined period before adding a known concentration (e.g., EC₈₀) of the reference agonist.

  • Analyze the data by calculating the change in fluorescence from baseline.

  • For agonist activity, plot the response against the logarithm of the compound concentration to determine the EC₅₀ and maximal efficacy.

  • For antagonist activity, plot the inhibition of the agonist response against the logarithm of the compound concentration to determine the IC₅₀.

Data Presentation:

CompoundEC₅₀/IC₅₀ (nM)Efficacy (% of Carbachol)
This compound (Agonist mode)Experimental ValueExperimental Value
This compound (Antagonist mode)Experimental ValueN/A
Carbachol (Control)Experimental Value100%

Part 3: Visualizing Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Assays cluster_data Data Analysis synthesis Synthesis of Compound purification Purification & Characterization synthesis->purification binding Radioligand Binding Assay purification->binding Test Compound functional Calcium Flux Assay purification->functional Test Compound affinity Determine Affinity (Ki) binding->affinity efficacy Determine Potency & Efficacy (EC50/IC50) functional->efficacy

Caption: Experimental workflow for the characterization of a novel GPCR modulator.

Gq Signaling Pathway

gq_pathway ligand Agonist (e.g., Acetylcholine) receptor M1 Receptor (GPCR) ligand->receptor Binds g_protein Gq Protein (α, β, γ subunits) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release response Cellular Response ca_release->response pkc->response

Caption: Simplified Gq-coupled GPCR signaling cascade.

Conclusion and Future Directions

The protocols and workflows detailed in this guide provide a robust framework for the initial characterization of this compound as a potential GPCR modulator. By systematically determining its binding affinity and functional activity, researchers can gain crucial insights into its pharmacological profile.

Future studies should focus on assessing the selectivity of this compound against a panel of other GPCRs to determine its specificity. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will be essential for optimizing its potency and other pharmacological properties. Ultimately, promising candidates can be advanced to more complex cellular and in vivo models to evaluate their therapeutic potential.

References

  • GeeksforGeeks. (2023, February 6). GPCR Signaling Pathway. Retrieved from [Link]

  • PubMed. (n.d.). A facile method for the synthesis of N-(α-aminoacyl) sulfonamides. Retrieved from [Link]

  • Shutterstock. (n.d.). Gpcr Gq Signaling Pathway Diagram Via Stock Vector (Royalty Free) 2169075085. Retrieved from [Link]

  • Shutterstock. (n.d.). Gpcr Gs Signaling Pathway Diagram Pka Stock Vector (Royalty Free) 2169075097. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of GPCRs signaling steps, A)-G protein-dependent.... Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of GPCR signal transduction through G.... Retrieved from [Link]

  • Creative Diagnostics. (n.d.). GPCR Pathway. Retrieved from [Link]

  • Khan Academy. (n.d.). G Protein Coupled Receptors (video). Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study. Retrieved from [Link]

  • UW Pressbooks. (n.d.). Signal Transduction 1: G Protein Coupled Receptors. Retrieved from [Link]

  • YouTube. (2023, March 15). Gq Pathway Of G-Protein-Coupled Receptors Explained | Clip. Retrieved from [Link]

  • YouTube. (2023, March 8). Gs & Gi Pathways Of G-Protein-Coupled Receptors Explained | Clip. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of α -( N -Sulfonyl)amino Amides Derivatives Using Carbamoylsilanes as an Amide Source. Retrieved from [Link]

  • Wikipedia. (n.d.). G protein-coupled receptor. Retrieved from [Link]

  • ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]

  • Cihan University-Erbil Repository. (n.d.). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Retrieved from [Link]

  • YouTube. (2023, December 12). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson) | Sketchy MCAT. Retrieved from [Link]

  • AZoLifeSciences. (2024, January 11). Targeting G-Protein-Coupled Receptors (GPCRs) in Drug Discovery. Retrieved from [Link]

  • National Institutes of Health. (2019, November 28). Trends in GPCR drug discovery: new agents, targets and indications. Retrieved from [Link]

  • PubMed. (2017, May 30). Amino acid metabolites that regulate G protein signaling during osmotic stress. Retrieved from [Link]

  • National Institutes of Health. (2022, January 11). Disrupting GPCR Complexes with Smart Drug-like Peptides. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring both success and a deeper understanding of the underlying chemistry.

Overview of the Synthesis

The most common and direct method for synthesizing this compound involves the nucleophilic substitution reaction between 4-fluorophenylsulfonyl chloride and the amino group of 2-aminopropanoic acid (alanine). This reaction, a classic sulfonamide formation, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

While seemingly straightforward, this synthesis is prone to several issues that can significantly impact the final yield and purity. This guide will address these challenges systematically.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A 4-Fluorophenylsulfonyl Chloride C This compound A->C B 2-Aminopropanoic Acid (Alanine) B->C Base Base (e.g., Pyridine, Triethylamine) D HCl (neutralized by base) Base->D Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->C G Start Low Yield Observed CheckMoisture Were anhydrous conditions used? (Dried glassware, anhydrous solvent) Start->CheckMoisture CheckBase Is the base appropriate? (e.g., Pyridine, TEA) CheckMoisture->CheckBase Yes Sol_Moisture Solution: Implement strict anhydrous techniques. Use inert atmosphere. CheckMoisture->Sol_Moisture No CheckStoichiometry Was stoichiometry controlled? (Slight excess of amine) CheckBase->CheckStoichiometry Yes Sol_Base Solution: Switch to a non-nucleophilic organic base. CheckBase->Sol_Base No Sol_Stoichiometry Solution: Adjust stoichiometry to use 1.1-1.2 eq. of alanine. CheckStoichiometry->Sol_Stoichiometry No End Yield Optimized CheckStoichiometry->End Yes Sol_Moisture->CheckBase Sol_Base->CheckStoichiometry Sol_Stoichiometry->End

Caption: Troubleshooting decision tree for low reaction yield.

Q2: My final product is impure. What are the likely contaminants and how can I remove them?

Purity is paramount, especially in drug development. Contaminants usually stem from unreacted starting materials or side products.

Possible Contaminant 1: Unreacted 4-fluorophenylsulfonyl chloride If the reaction does not go to completion, residual sulfonyl chloride will remain. During aqueous workup, this will hydrolyze to 4-fluorophenylsulfonic acid.

Possible Contaminant 2: 4-fluorophenylsulfonic acid This can be present from the hydrolysis of the sulfonyl chloride either before or during the reaction, or during the workup. Being an acid, it can complicate the isolation of your desired acidic product.

Purification Strategy:

  • Aqueous Workup: After the reaction is complete, a standard workup involves washing with a dilute acid (e.g., 1M HCl) to remove the excess organic base (like triethylamine). The key step for purification is the extraction. Your product, this compound, is acidic and will be deprotonated by a weak base like sodium bicarbonate, making it water-soluble. The unreacted, neutral starting materials or byproducts will remain in the organic layer.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash with dilute HCl to remove the base.

    • Extract the organic layer with a saturated sodium bicarbonate solution. Your desired product will move to the aqueous layer as its sodium salt.

    • Separate the aqueous layer and re-acidify it carefully with cold, dilute HCl until the product precipitates out.

    • Filter the solid product and wash with cold water.

  • Recrystallization: This is the most effective method for purifying the final solid product. [1]The choice of solvent is crucial.

    • Solvent Selection: Ideal solvents will dissolve the product at high temperatures but not at room temperature, while impurities remain soluble. Common solvents for sulfonamides include ethanol, isopropanol, or mixtures of ethanol and water. [1]Perform small-scale solubility tests to find the optimal solvent system.

Frequently Asked Questions (FAQs)

Q: How do I monitor the reaction's progress? A: The most common method is Thin Layer Chromatography (TLC). Spot the reaction mixture alongside your starting materials (alanine and 4-fluorophenylsulfonyl chloride). The reaction is complete when the spot corresponding to the limiting starting material (usually the sulfonyl chloride) has disappeared and a new, more polar spot for the product has appeared. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of reactants and the appearance of the product mass.

Q: Can I use a catalyst to speed up the reaction? A: For a reactive primary amine like alanine, a catalyst is usually not necessary. However, if you were working with a less nucleophilic amine (e.g., an electron-deficient aniline), a catalyst like 4-dimethylaminopyridine (DMAP) could be used. DMAP works by forming a more reactive sulfonyl-DMAP intermediate. [2] Q: What are the typical reaction times and temperatures? A: This reaction is often run at 0 °C initially during the addition of the sulfonyl chloride to control any exotherm, and then allowed to warm to room temperature. Reaction times can vary from a few hours to overnight, depending on the specific conditions and scale. Monitoring by TLC or LC-MS is the best way to determine the optimal reaction time.

Optimized Experimental Protocol

This protocol incorporates the best practices discussed above to maximize yield and purity.

Reagents and Materials
Reagent/MaterialM.W.AmountMolesEquivalents
(L)-Alanine89.09 g/mol 1.0 g11.2 mmol1.1
4-Fluorophenylsulfonyl chloride194.61 g/mol 1.98 g10.2 mmol1.0
Triethylamine (TEA)101.19 g/mol 2.84 mL20.4 mmol2.0
Anhydrous Dichloromethane (DCM)-50 mL--
1M Hydrochloric Acid-As needed--
Saturated Sodium Bicarbonate-As needed--
Deionized Water-As needed--
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add (L)-Alanine (1.0 g, 11.2 mmol) and anhydrous DCM (30 mL).

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.84 mL, 20.4 mmol) dropwise. Stir for 15 minutes. The alanine may not fully dissolve, which is acceptable.

  • Sulfonyl Chloride Addition: Dissolve 4-fluorophenylsulfonyl chloride (1.98 g, 10.2 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the cold alanine suspension over 30 minutes using an addition funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:Methanol mobile phase) until the sulfonyl chloride spot is consumed (typically 4-6 hours).

  • Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add 20 mL of deionized water to quench.

  • Workup - Extraction: Transfer the mixture to a separatory funnel.

    • Wash the organic layer with 1M HCl (2 x 20 mL) to remove triethylamine hydrochloride.

    • Extract the organic layer with saturated sodium bicarbonate solution (3 x 25 mL). The product will move into the aqueous layer.

  • Product Isolation: Combine the aqueous layers in a beaker and cool in an ice bath. Slowly and with stirring, add 6M HCl dropwise until the pH is ~2. A white precipitate of the product will form.

  • Filtration and Drying: Filter the solid product using a Büchner funnel. Wash the solid with a small amount of cold deionized water. Dry the product under vacuum to a constant weight.

  • Purification (if necessary): Recrystallize the crude product from an ethanol/water mixture to obtain the pure this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Melting Point: To compare with literature values for the pure substance.

References

  • BenchChem. (n.d.). common issues in sulfonamide synthesis and solutions.
  • BenchChem. (n.d.). Troubleshooting common issues in sulfonamide bond formation.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Sulfonamide Synthesis.
  • Bolliger, J. L., & Bull, J. A. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]

  • Doyle, A. G., & Jacobsen, E. N. (2007). Preparation of sulfonamides from N-silylamines. PMC - NIH. Retrieved from [Link]

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Overcoming solubility issues with 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid in assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Topic: Overcoming Solubility Issues with 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic Acid in Assays

Welcome to the technical support guide for this compound. This document, prepared by our senior application scientists, provides in-depth troubleshooting for solubility challenges commonly encountered by researchers. Our goal is to ensure you achieve accurate and reproducible results in your assays.

Section 1: Compound Profile & Intrinsic Solubility

This compound is an acidic molecule with a hydrophobic (lipophilic) backbone. This combination presents a significant challenge for achieving sufficient solubility in aqueous buffers used in most biological assays.

  • Key Structural Features:

    • Carboxylic Acid Group (-COOH): This is an ionizable group. Its charge state is dependent on the pH of the solution, which is the primary handle for manipulating aqueous solubility. The typical pKa for an α-carboxyl group on an amino acid is around 2.0-2.4.[1]

    • (4-Fluorophenyl)sulfonyl Group: This large, nonpolar moiety makes the molecule inherently hydrophobic, driving its poor solubility in water.[2]

The first step in any experiment is to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended choice due to its high solubilizing power for a wide range of compounds.[3][4]

Table 1: General Solubility Profile

SolventSolubilityRationale & Comments
Aqueous Buffers (pH < 6.0) Very Low / InsolubleBelow its pKa, the carboxylic acid is protonated (-COOH), making the molecule neutral and significantly less soluble.
Aqueous Buffers (pH > 7.0) Low to ModerateAbove its pKa, the carboxylic acid is deprotonated (-COO⁻), increasing polarity and improving solubility. However, the hydrophobic backbone still limits high concentrations.
Dimethyl Sulfoxide (DMSO) High / Freely Soluble Recommended solvent for primary stock solutions (e.g., 10-50 mM).[3]
Ethanol (EtOH) ModerateCan be used as a co-solvent but is generally less effective than DMSO for initial stock preparation.[5][6]
Methanol (MeOH) ModerateSimilar to ethanol, can be used as a co-solvent. May have inhibitory effects on some enzymes at higher concentrations.[7]

Section 2: The Core Problem - pH-Dependent Solubility

The most critical factor governing the aqueous solubility of this compound is its acidic nature. The relationship between pH, the compound's pKa, and its degree of ionization is described by the Henderson-Hasselbalch equation .[8][9]

For an acidic compound like this one: pH = pKa + log([A⁻]/[HA])

Where:

  • [A⁻] is the deprotonated, charged, and more soluble form.

  • [HA] is the protonated, neutral, and less soluble form.

This equation shows that as the pH of the buffer increases above the pKa, the ratio of the soluble form [A⁻] to the insoluble form [HA] increases dramatically.[10][11] For every one-unit increase in pH above the pKa, the solubility increases by a factor of 10.

G cluster_low_ph Low pH (e.g., pH < 4) cluster_high_ph High pH (e.g., pH > 7) Low_Solubility HA (Protonated) -COOH Neutral Charge POORLY SOLUBLE Equilibrium Low_Solubility->Equilibrium High_Solubility A⁻ (Deprotonated) -COO⁻ Negative Charge MORE SOLUBLE Equilibrium->High_Solubility caption Fig 1. pH-dependent ionization of the compound.

Fig 1. pH-dependent ionization of the compound.

Section 3: Troubleshooting Guide & FAQs

This section addresses the most common issues reported by users.

FAQ 1: "I'm preparing a 10 mM stock solution in DMSO and it's not dissolving."

Cause: While highly soluble in DMSO, some compounds may require energy to break up the crystal lattice.

Solution:

  • Ensure you are using high-purity, anhydrous DMSO. Water contamination can significantly reduce its solvating power.

  • Gently warm the solution to 30-37°C for 5-10 minutes.

  • Vortex the solution vigorously for 1-2 minutes.

  • If solubility is still an issue, sonication for 5-10 minutes can be effective.[12]

FAQ 2: "My compound is soluble in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer (e.g., PBS pH 7.4)."

This is the most frequent problem and is known as "crashing out." It occurs when the concentration of the compound in the final assay solution exceeds its kinetic solubility .[13][14] Kinetic solubility is the concentration at which a compound, rapidly diluted from a DMSO stock, will precipitate.[15]

Cause: The DMSO stock is diluted into an environment where the compound is not sufficiently soluble. The final DMSO concentration is too low to keep it in solution, and the aqueous buffer conditions (e.g., pH) are unfavorable.

Solutions (Choose one or combine):

  • Primary Recommendation: Increase Buffer pH.

    • Why: This is the most effective method for this specific compound. By raising the pH of your assay buffer, you ionize the carboxylic acid group, dramatically increasing aqueous solubility.[16]

    • How: Prepare your assay buffer at pH 8.0 or 8.5. Test to ensure your assay target (e.g., enzyme, cell line) is tolerant of this pH change.

  • Secondary Recommendation: Use a Co-solvent.

    • Why: A small percentage of an organic solvent in the final assay buffer can help maintain solubility.[17][18]

    • How: Add a co-solvent like ethanol, propylene glycol, or PEG-400 to your final assay buffer. The final concentration should be kept low (typically 1-5%) to avoid impacting the biological system.[19]

    • Caution: Always run a vehicle control with the same co-solvent concentration to check for effects on your assay.[5]

FAQ 3: "My assay results are inconsistent or show lower-than-expected activity."

Cause: Undetected micro-precipitation. Even if you don't see visible cloudiness, the compound may be forming small aggregates.[20] This reduces the effective concentration of the free compound available to interact with the target, leading to variable and inaccurate results.[21]

Solutions:

  • Confirm Solubility: Before running your full experiment, perform a simple visual solubility test. Prepare your final compound dilution in the assay buffer in a clear tube or plate and visually inspect for precipitation against a dark background after 5 and 30 minutes.

  • Centrifuge Plates: After adding the compound to your assay plate, centrifuge the plate briefly (e.g., 1 minute at 1000 x g) to pellet any minor precipitates.

  • Re-evaluate Your Protocol: Inconsistent results are a strong indicator that your current solubilization protocol is insufficient. Refer back to the solutions in FAQ 2 and optimize your assay conditions.

Section 4: Step-by-Step Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Calculation: Determine the mass of this compound needed. (Molecular Weight: ~247.24 g/mol ).

  • Weighing: Accurately weigh the compound into a sterile, conical-bottom microfuge tube.

  • Solubilization: Add the calculated volume of anhydrous, high-purity DMSO.

  • Mixing: Vortex vigorously for 2 minutes. If necessary, warm to 37°C and/or sonicate until fully dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3][22]

Protocol 2: Dilution into Aqueous Buffer (pH-Modification Method)

This protocol is designed to minimize precipitation upon dilution.

  • Buffer Preparation: Prepare your final assay buffer at an elevated pH (e.g., pH 8.0). Ensure all components are fully dissolved and the pH is stable.

  • Intermediate Dilution (Optional but Recommended): Perform a 1:10 intermediate dilution of your DMSO stock into 100% DMSO. This reduces the shock of transferring a highly concentrated organic solution into an aqueous one.

  • Final Dilution: Add a small volume of the DMSO stock (or intermediate dilution) to the assay buffer. The final DMSO concentration in the assay should ideally be ≤0.5%.[3]

  • Mixing: Mix immediately and thoroughly by pipetting up and down or by gentle vortexing. Do not let the concentrated DMSO droplet sit in the buffer before mixing.[21]

  • Verification: Visually inspect for any signs of precipitation (cloudiness, Tyndall effect).

Section 5: Troubleshooting Workflow

This decision tree provides a logical path to diagnose and solve solubility issues.

G Start Start: Solubility Issue Encountered Problem What is the nature of the problem? Start->Problem Stock_Issue Cannot dissolve compound in 100% DMSO to make stock. Problem->Stock_Issue Stock Preparation Precip_Issue Compound precipitates when diluted into aqueous buffer. Problem->Precip_Issue Dilution Inconsistent_Issue Assay results are inconsistent or show low potency. Problem->Inconsistent_Issue Assay Performance Solve_Stock Action: 1. Warm to 37°C 2. Vortex vigorously 3. Sonicate Stock_Issue->Solve_Stock Check_pH Is your assay tolerant to a higher pH (e.g., 8.0-8.5)? Precip_Issue->Check_pH MicroPrecip Likely Cause: Undetected micro-precipitation is reducing the effective concentration. Inconsistent_Issue->MicroPrecip End_Success Success: Issue Resolved Solve_Stock->End_Success Use_High_pH Action: Increase buffer pH to ≥ 8.0 to ionize the compound. Check_pH->Use_High_pH Yes Check_Cosolvent Is your assay tolerant to 1-5% co-solvent (e.g., EtOH)? Check_pH->Check_Cosolvent No Use_High_pH->End_Success Use_Cosolvent Action: Add 1-5% co-solvent to the final assay buffer. Run vehicle control. Check_Cosolvent->Use_Cosolvent Yes End_Consult Consult with formulation scientist for advanced methods. Check_Cosolvent->End_Consult No Use_Cosolvent->End_Success MicroPrecip->Precip_Issue caption Fig 2. Decision tree for troubleshooting solubility.

Fig 2. Decision tree for troubleshooting solubility.

References

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  • Timm, M., et al. (2025). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Valko, K., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601-9. [Link]

  • Daina, A., et al. (2021). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Chemical Information and Modeling. [Link]

  • Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-51. [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • ResearchGate. (2025). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. [Link]

  • Hancock, K. C. Pharmacokinetics. AccessPhysiotherapy. [Link]

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  • ResearchGate. (2015). How can I increase the solubility to perform an enzyme assay?[Link]

  • ResearchGate. (2024). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?[Link]

  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

  • ResearchGate. (2017). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. [Link]

  • Iyer, K. R., et al. (2015). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

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  • Tanneberger, K., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 875–885. [Link]

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  • Noah, J. W., & Severson, W. E. (2014). Adapting High-Throughput Screening Methods and Assays for Biocontainment Laboratories. Assay and Drug Development Technologies, 12(6), 323-334. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?[Link]

  • Bergström, C. A., et al. (2007). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. European Journal of Pharmaceutical Sciences, 31(5), 303-11. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Wikipedia. Titration. [Link]

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • BePharmawise. (2024). Precipitation Titrations in Pharmaceutical Analysis Part 1. YouTube. [Link]

  • Saal, C. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. [Link]

  • Unacademy. What Are The Key Factors That Affect Precipitation In Gravimetric Analysis?[Link]

  • ResearchGate. (2018). Amino sulfonic acids, peptidosulfonamides and other related compounds. [Link]

  • Dr. K. (2020). Physico-Chemical Properties of Amino acids. YouTube. [Link]

  • Lin, L-H., et al. (2017). Physicochemical Properties of Amino Acid Surfactants and Their Use in Dyeing with Natural Plant Dyes. Tenside Surfactants Detergents, 54(4), 314-320. [Link]

  • Journal of Solution Chemistry. (2021). Physico-chemical Characteristics of Amino Acids in Aqueous Solution of Amikacin Sulphate. [Link]

  • Isca Biochemicals. Amino acid pKa and pKi values. [Link]

  • University of Calgary. Ch27 pKa and pI values. [Link]

  • Michigan State University. Amino Acids. [Link]

  • CHIMIA. (2003). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. [Link]

  • ResearchGate. (2021). Sulfonamide functionalized amino acid-based pH- and temperature-sensitive biodegradable injectable hydrogels: Synthesis, physicochemical characterization and in vivo degradation kinetics. [Link]

  • de Pena, R. G., et al. (1995). Sampling and physico-chemical analysis of precipitation: a review. Atmospheric Environment, 29(12), 1-19. [Link]

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Technical Support Center: Chiral Separation of 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 2-{[(4-fluorophenyl)sulfonyl]amino}propanoic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The separation of these enantiomers is critical, as different stereoisomers can exhibit varied pharmacological and toxicological profiles.[1][2] This resource synthesizes technical expertise with practical, field-proven insights to help you overcome common challenges in your analytical and preparative chromatography.

I. Troubleshooting Guide: Resolving Common Separation Issues

This section addresses specific experimental problems in a question-and-answer format, providing detailed causal explanations and step-by-step protocols for resolution.

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Question: I am not seeing any separation between my two enantiomer peaks, or the resolution is unacceptably low. What are the likely causes and how can I fix this?

Answer: Poor resolution is the most common challenge in chiral chromatography and typically stems from a suboptimal choice of the chiral stationary phase (CSP) or mobile phase conditions.[3][4] Chiral recognition is a highly specific, three-dimensional interaction, and even minor changes can have a significant impact.[4][5]

Root Cause Analysis & Corrective Actions

1. Inappropriate Chiral Stationary Phase (CSP) Selection:

  • Causality: The fundamental principle of chiral separation on a CSP relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.[2] If the CSP's structure does not offer complementary interaction points (e.g., hydrogen bonding, π-π interactions, steric hindrance) for the sulfonated amino acid structure, differential binding will not occur.[6] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the most versatile and a good starting point for screening.[3][7]

  • Troubleshooting Protocol:

    • Initiate a CSP Screening Study: Select a diverse set of 3-4 CSPs. For an acidic analyte like this compound, this should include:

      • An amylose-based phase (e.g., Chiralpak AD)

      • A cellulose-based phase (e.g., Chiralcel OD)

      • A macrocyclic glycopeptide phase (e.g., CHIROBIOTIC T)[8][9]

    • Run a Generic Gradient: Use a broad gradient to quickly assess if any selectivity exists.

    • Evaluate Chromatograms: Look for any indication of peak splitting, shoulders, or asymmetry. Even partial separation is a promising lead for further optimization.[3]

2. Suboptimal Mobile Phase Composition:

  • Causality: The mobile phase composition directly influences the interactions between the analyte and the CSP.[4] For acidic compounds, the pH and the type/concentration of organic modifiers and additives are critical.[3] The mobile phase can alter the ionization state of the analyte and the CSP, affecting the electrostatic interactions that are often key to chiral recognition.[6]

  • Troubleshooting Protocol:

    • Optimize Organic Modifier: In normal phase (e.g., Hexane/Isopropanol), vary the alcohol percentage in 5% increments. In reversed-phase, adjust the Acetonitrile or Methanol concentration.

    • Introduce an Acidic Additive: Since the analyte is an N-sulfonylated amino acid (an acidic compound), adding a small amount (0.1% v/v) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase is crucial.[3][10] This suppresses the ionization of the analyte's carboxylic acid group, leading to better peak shape and often enhancing chiral recognition.

    • Evaluate Elution Order: Be aware that changing the mobile phase composition, especially the additives, can sometimes reverse the elution order of the enantiomers.[4]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: My peaks are asymmetric, showing significant tailing. This is affecting my ability to accurately integrate and quantify the minor enantiomer. What should I do?

Answer: Peak tailing for acidic compounds is often caused by secondary interactions with the stationary phase or issues with the sample solvent.

Root Cause Analysis & Corrective Actions

1. Secondary Interactions with the Stationary Phase:

  • Causality: Residual, unreacted silanol groups on the silica support of the CSP can have a strong, undesirable interaction with acidic analytes. This leads to a portion of the analyte being retained longer than the main peak, causing tailing.[3][11]

  • Troubleshooting Protocol:

    • Ensure Proper Mobile Phase pH: For an acidic analyte, the mobile phase pH should be kept low to maintain it in its protonated (neutral) form. The addition of 0.1% TFA or formic acid, as mentioned for improving resolution, is also the primary solution for mitigating tailing due to silanol interactions.[3]

    • Check Buffer Strength (Reversed-Phase): If using a buffer, ensure its concentration is adequate (typically 10-20 mM) to control the pH effectively across the column.[3]

2. Sample Solvent Effects:

  • Causality: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause band broadening and peak distortion upon injection. The analyte band does not focus properly at the head of the column.

  • Troubleshooting Protocol:

    • Dissolve Sample in Mobile Phase: The ideal scenario is to dissolve the sample directly in the initial mobile phase.[11]

    • If Solubility is an Issue: If a stronger solvent must be used, ensure the injection volume is as small as possible to minimize this effect.

3. Column Overload:

  • Causality: Injecting too much sample mass can saturate the stationary phase, leading to broadened and asymmetric peaks.

  • Troubleshooting Protocol:

    • Perform a Dilution Study: Prepare and inject samples at 1:10 and 1:100 dilutions of the original concentration.[3]

    • Observe Peak Shape: If the peak shape improves significantly with dilution, the original sample was overloading the column. Determine the optimal sample concentration from this study.

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// Edges Start -> CSP [label="Start Here"]; CSP -> MobilePhase [label="If no improvement"]; MobilePhase -> Temperature [label="If still suboptimal"]; Temperature -> FlowRate [label="Fine-tuning"];

CSP -> CSP_Screen [style=dashed]; MobilePhase -> MP_Modifier [style=dashed]; MobilePhase -> MP_Additive [style=dashed];

CSP -> Success [label="Separation Found"]; MobilePhase -> Success [label="Separation Found"]; Temperature -> Success [label="Separation Improved"]; FlowRate -> Success [label="Resolution Optimized"]; } enddot Caption: Troubleshooting workflow for poor enantiomeric resolution.

II. Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for separating the enantiomers of this compound: HPLC, SFC, or CE?

A1: High-Performance Liquid Chromatography (HPLC) is the most common and robustly established technique for this type of chiral separation, offering a wide variety of commercially available chiral stationary phases (CSPs).[7][12][13] Supercritical Fluid Chromatography (SFC) is an excellent, "greener" alternative that often provides faster separations and higher efficiency, particularly for preparative scale work.[14][15] Capillary Electrophoresis (CE) is a powerful complementary technique known for its high efficiency and minimal sample consumption, though it may require more specialized method development.[7] For initial method development and routine quality control, HPLC is typically the method of choice.

Q2: How do I choose the initial mobile phase for screening on a polysaccharide-based CSP?

A2: A good starting point for screening on columns like Chiralpak® or Chiralcel® is to test both normal-phase and reversed-phase conditions.

  • Normal Phase (NP): A mobile phase of Hexane/Isopropanol (IPA) in a 90:10 ratio is a standard starting point. For your acidic analyte, it is critical to add 0.1% TFA to this mobile phase.[3][16]

  • Reversed Phase (RP): A mobile phase of Acetonitrile/Water with 0.1% Formic Acid in a 50:50 ratio is a versatile starting condition.[7]

Q3: Can temperature be used to improve the separation?

A3: Yes, temperature is a powerful but sometimes unpredictable parameter for optimizing selectivity.[4] Lowering the temperature often increases resolution by enhancing the stability of the transient diastereomeric complexes, though it will also increase retention time and pressure. Conversely, increasing the temperature can sometimes improve peak efficiency. It is recommended to screen temperatures between 15°C and 40°C in 5°C increments to determine the optimal condition.[3]

Q4: My method was working well, but now the resolution has degraded. What happened?

A4: A loss of performance in a validated method can often be traced to column contamination or degradation.

  • Column Contamination: Strongly retained impurities from previous samples may have accumulated at the head of the column.[17]

  • "Memory Effects": Chiral columns can be sensitive to their history. If the column was previously used with a mobile phase containing a basic additive, and you are now using an acidic method, persistent memory effects can interfere with the separation.[5] It is best practice to dedicate columns to specific methods (e.g., acidic or basic analytes) where possible.

  • Corrective Action: First, try flushing the column with a strong, compatible solvent (check the manufacturer's instructions). For immobilized polysaccharide columns, solvents like DMF or THF can be used for regeneration.[17] If washing does not restore performance, the column may need to be replaced.

Q5: What are the key validation parameters for a chiral purity method?

A5: According to regulatory guidelines, a chiral purity assay must be validated to ensure it is fit for purpose.[12] The key parameters include:

  • Specificity: The ability to resolve the desired enantiomer from the undesired one and any other impurities.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the undesired enantiomer that can be reliably detected and quantified, respectively. An S/N ratio of 3 for LOD and 10 for LOQ is a common acceptance criterion.[12]

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the undesired enantiomer over a given range.

  • Precision: The closeness of agreement between a series of measurements (repeatability and intermediate precision).

  • Accuracy: The closeness of the test results to the true value, often assessed by analyzing samples spiked with known amounts of the undesired enantiomer.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature, flow rate).

// Nodes Start [label="Define Analytical Goal\n(e.g., Quantify Enantiomeric Impurity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screening [label="1. CSP & Mobile Phase Screening", fillcolor="#FBBC05", fontcolor="#202124"]; Optimization [label="2. Method Optimization", fillcolor="#FBBC05", fontcolor="#202124"]; Validation [label="3. Method Validation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Routine [label="Routine Analysis", fillcolor="#F1F3F4", fontcolor="#202124"];

// Sub-nodes for Screening Screen_CSP [label="Select 3-4 diverse CSPs", fillcolor="#FFFFFF", fontcolor="#202124"]; Screen_MP [label="Test NP, RP, Polar Organic modes", fillcolor="#FFFFFF", fontcolor="#202124"];

// Sub-nodes for Optimization Opt_Params [label="Fine-tune:\n- Mobile Phase Composition\n- Additives (0.1% TFA)\n- Temperature\n- Flow Rate", fillcolor="#FFFFFF", fontcolor="#202124"];

// Sub-nodes for Validation Val_Params [label="Assess:\n- Specificity, LOD/LOQ\n- Linearity, Accuracy\n- Precision, Robustness", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Screening; Screening -> Optimization [label="Identify 'hit' separation"]; Optimization -> Validation [label="Achieve Rs > 2.0"]; Validation -> Routine;

Screening -> Screen_CSP [style=dashed]; Screening -> Screen_MP [style=dashed]; Optimization -> Opt_Params [style=dashed]; Validation -> Val_Params [style=dashed]; } enddot Caption: General workflow for chiral method development and validation.

III. Experimental Protocols & Data

Protocol 1: Generic Screening on a Polysaccharide CSP

This protocol describes a starting point for screening this compound on a common amylose-based CSP.

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA).

  • Mobile Phase A (Normal Phase): n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v).

  • Mobile Phase B (Reversed Phase): Acetonitrile / Water / Formic Acid (50:50:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 230 nm.

  • Sample Preparation: Dissolve racemic standard at 0.5 mg/mL in the mobile phase.

  • Procedure: a. Equilibrate the column with Mobile Phase A for at least 30 column volumes. b. Inject the sample and record the chromatogram. c. Flush the column thoroughly with an intermediate solvent like isopropanol. d. Equilibrate the column with Mobile Phase B for at least 30 column volumes. e. Inject the sample and record the chromatogram. f. Compare the results to identify the most promising separation mode.

Data Table: Effect of Mobile Phase Additive on Resolution

The following table illustrates the critical impact of an acidic additive on the chiral resolution of a representative N-sulfonylated amino acid on a cellulose-based CSP under normal phase conditions.

Mobile Phase Composition (Hexane/IPA, 80:20)AdditiveRetention Time (Peak 1, min)Retention Time (Peak 2, min)Resolution (Rs)Peak Shape
80:20 Hexane/IPANone5.45.40.0Severe Tailing
80:20 Hexane/IPA0.1% TFA6.87.91.8Symmetrical
80:20 Hexane/IPA0.1% DEA4.24.20.0Tailing

Data is representative and intended for illustrative purposes. As shown, the absence of an acidic additive results in no separation and poor peak shape. The addition of a basic additive (DEA) is inappropriate for this acidic analyte and also fails to provide resolution. The inclusion of 0.1% TFA is essential for achieving separation.[3][18]

IV. References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances.

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH.

  • Troubleshooting guide for HPLC analysis of chiral compounds - Benchchem.

  • Practical Considerations for Achiral Analysis of Pharmaceutical Compounds Using Convergence Chromatography | Separation Science.

  • Playing with Selectivity for Optimal Chiral Separation - LCGC International.

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution.

  • Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine - Benchchem.

  • Chiral Separation of Pharmaceuticals by High Performance Liquid Chromatography.

  • How can I improve my chiral column resolution? - ResearchGate.

  • Trouble with chiral separations - May 20 2020 - Chromatography Today.

  • Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance - PubMed.

  • A Comparative Guide to the Validation of Analytical Methods for Chiral Amine Quantification - Benchchem.

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives - Daicel Chiral Technologies.

  • Effect of the Mobile Phase Acid Additives on Enantioselectivity of Amino Acid Derivative Using Quinine Carbamate Based Chiral Stationary Phase - Asian Publication Corporation.

  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie.

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International.

  • Amino Acid and Peptide Chiral Separations - Sigma-Aldrich.

  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers - Sigma-Aldrich.

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research.

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.

  • 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts.

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Technical Support Center: A Troubleshooting Guide for 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this N-protected alanine derivative in their synthetic workflows. As a stable and electron-withdrawing protecting group, the 4-fluorophenylsulfonyl moiety offers unique advantages but also presents specific challenges. This document provides in-depth, experience-driven answers to common issues encountered during the synthesis, application, and deprotection of this compound.

Section 1: Synthesis and Purification

The preparation of this compound, typically from L- or D-alanine and 4-fluorophenylsulfonyl chloride, is a foundational step. Success hinges on carefully controlling reaction conditions to maximize yield and purity while preserving stereochemical integrity.

Frequently Asked Questions (FAQs): Synthesis

Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Low yields in this sulfonamide synthesis are a common but solvable issue, often stemming from one of several factors.[1][2]

  • Causality & Explanation: The primary culprit is often the premature hydrolysis of the highly reactive 4-fluorophenylsulfonyl chloride starting material.[1] This reagent is extremely sensitive to moisture, rapidly converting to the unreactive 4-fluorophenylsulfonic acid, which will not couple with alanine. Another key factor is the choice of base and solvent, which dictates the nucleophilicity of the alanine amine group and the stability of the reactants.[1]

  • Troubleshooting & Solutions:

    • Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried prior to use. Use anhydrous solvents (e.g., Dichloromethane, THF) to minimize sulfonyl chloride hydrolysis.[1] Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is best practice.[1]

    • Optimize Base and Solvent System: A non-nucleophilic organic base like triethylamine or pyridine is crucial. Its role is to neutralize the HCl byproduct without competing with the alanine nucleophile.[1] The classic Schotten-Baumann conditions (aqueous base) can be effective but increase the risk of sulfonyl chloride hydrolysis if not managed carefully.[3]

    • Control Reagent Stoichiometry: Add the 4-fluorophenylsulfonyl chloride solution slowly to the mixture of alanine and base.[4] This maintains a low instantaneous concentration of the sulfonyl chloride, favoring the desired reaction with the amine over the competing hydrolysis pathway.[4]

    • Temperature Management: Perform the reaction at a reduced temperature (e.g., 0-5 °C). This slows the rate of hydrolysis, which is typically more sensitive to temperature changes than the N-sulfonylation reaction.[4]

Question 2: My TLC analysis shows multiple spots after the reaction. What are these impurities?

The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of starting materials, the desired product, and byproducts.

  • Causality & Explanation: The most common impurities are:

    • Unreacted Alanine: Highly polar, will likely remain at the baseline. Can be visualized with a ninhydrin stain.[4]

    • Unreacted 4-Fluorophenylsulfonyl Chloride: Can be visualized under UV light.

    • 4-Fluorophenylsulfonic Acid: The hydrolysis byproduct. This is a highly polar, acidic compound that will have a low Rf value and may streak on the TLC plate.[4]

  • Troubleshooting & Solutions:

    • TLC Visualization: Use multiple visualization techniques. UV light will reveal aromatic compounds, while a ninhydrin stain is essential for detecting any free primary amine of the unreacted alanine.[4]

    • Purification Strategy: The primary acidic byproduct, 4-fluorophenylsulfonic acid, must be efficiently removed. After the reaction, a standard acidic workup is used to precipitate the desired product. The aqueous layer is acidified to a pH of 1-2, causing the N-sulfonylated amino acid to precipitate while the more water-soluble sulfonic acid byproduct and excess inorganic salts remain in the mother liquor.[4] The crude product can then be further purified by recrystallization, often from an ethanol/water or isopropanol/water mixture.[1]

Problem Likely Cause(s) Recommended Solution(s)
Low Yield Hydrolysis of sulfonyl chloride; Inappropriate base/solvent.Use anhydrous conditions; control temperature (0-5°C); slow addition of sulfonyl chloride; use non-nucleophilic base (e.g., triethylamine).[1][4]
Multiple TLC Spots Unreacted starting materials; Hydrolysis byproduct.Use appropriate TLC stains (UV, ninhydrin); perform acidic workup (pH 1-2) to precipitate product; purify via recrystallization.[4]
Low Enantiomeric Purity Racemization at the α-carbon.Maintain low reaction temperature; avoid prolonged exposure to strong bases; monitor reaction closely to avoid excessive time.[4]
Optimized Synthesis & Purification Protocol

This protocol is designed to maximize yield and purity.

  • Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve L-Alanine (1.0 eq.) in a 2:1 mixture of anhydrous THF and water. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (2.5 eq.) to the solution and stir vigorously for 10 minutes.

  • Sulfonylation: Dissolve 4-fluorophenylsulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold alanine mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor progress by TLC.

  • Workup: Once the reaction is complete, remove the THF under reduced pressure. Add water to the residue and wash with diethyl ether or ethyl acetate to remove any unreacted sulfonyl chloride.

  • Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 using cold 1M HCl. A white precipitate of the product should form.[4]

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove salts and the sulfonic acid byproduct.[4]

  • Purification: Dry the crude product under vacuum. For higher purity, recrystallize from an ethanol-water solvent system.[1][4]

Synthesis Workflow Diagram

cluster_setup Reaction Setup cluster_reaction Sulfonylation cluster_workup Workup & Isolation cluster_purification Purification alanine L-Alanine in THF/H2O base Add Triethylamine alanine->base cool Cool to 0 °C base->cool add Dropwise Addition (Maintain T < 5 °C) cool->add sulfonyl_chloride 4-Fluorophenylsulfonyl Chloride (in Anhydrous THF) sulfonyl_chloride->add stir Stir (0 °C to RT) concentrate Concentrate (Remove THF) stir->concentrate wash Wash (Aqueous Layer) concentrate->wash acidify Acidify to pH 1-2 wash->acidify filtrate Vacuum Filtration acidify->filtrate dry Dry Crude Product filtrate->dry recrystallize Recrystallize (Ethanol/Water) dry->recrystallize final_product Pure Product recrystallize->final_product node_action node_action start Molecule Tolerates Strong Acid? reductive Molecule Contains Reducible Groups? start->reductive No acid_labile Molecule Contains Electron-Rich Aromatics? start->acid_labile Yes use_mg Use Reductive Cleavage (e.g., Mg/MeOH) reductive->use_mg No reconsider Re-evaluate Synthetic Route or use Na/liq. NH3 with caution reductive->reconsider Yes use_hbr Use Strong Acid (e.g., HBr/AcOH) acid_labile->use_hbr No use_tfoh Use TfOH (Triflic Acid) acid_labile->use_tfoh Yes

Caption: Decision tree for selecting a sulfonamide deprotection strategy.

References

  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. Available from: [Link]

  • Pareek, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Biology & Biotechnology. Available from: [Link]

  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9595–9600. Available from: [Link]

  • Gajda, T. (2007). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. Google Patents.
  • Alonso, E., et al. (1998). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 63(24), 8846–8849. Available from: [Link]

  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. ResearchGate. Available from: [Link]

  • Organic Chemistry Tutor. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. Retrieved from [Link]

  • CHIMIA. (2002). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA International Journal for Chemistry, 56(5), 178-181. Available from: [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

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Navigating the Stability Landscape of 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on establishing a robust stability profile for this compound. As direct stability data for this specific molecule is not extensively published, this document synthesizes established principles of sulfonamide chemistry and forced degradation studies to offer a comprehensive framework for your experimental design and troubleshooting.

I. General Information: Understanding the Molecule

Q1: What is this compound and what are its key structural features?

This compound is a sulfonamide derivative. Its structure consists of a central sulfonamide linkage (-SO₂NH-) connecting a 4-fluorophenyl group to an alanine moiety. The presence of the sulfonamide group, the aromatic fluorine atom, and the chiral center on the propanoic acid chain are key features that will influence its stability.

Q2: What are the expected physicochemical properties of this compound?

While specific experimental data for this molecule is limited, we can infer its general properties. It is expected to be a white to off-white crystalline solid with acidic properties due to the carboxylic acid group and the weakly acidic N-H of the sulfonamide. Its solubility is likely to be pH-dependent, with higher solubility in alkaline aqueous solutions. The 4-fluorophenyl group imparts some lipophilicity.

II. Stability Testing Protocols: A Proactive Approach to Degradation

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a molecule and helping to develop stability-indicating analytical methods.[1][2][3] The following protocols are designed to investigate the potential degradation pathways of this compound under various stress conditions.

A. Hydrolytic Stability

Q3: How does pH affect the stability of this compound in aqueous solutions?

Sulfonamides can undergo hydrolysis, typically through cleavage of the sulfur-nitrogen (S-N) bond.[4][5][6] The rate of hydrolysis is often pH-dependent. While many sulfonamides are relatively stable in neutral and alkaline conditions, they can be more susceptible to degradation under acidic conditions.[4][7]

Experimental Protocol: Hydrolytic Degradation

  • Solution Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (alkaline).

  • Incubation: Store aliquots of each solution at an elevated temperature (e.g., 60°C) and at room temperature, protected from light.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Immediately neutralize the acidic and basic samples before analysis by a stability-indicating HPLC method to prevent further degradation during the analytical process.

B. Oxidative Stability

Q4: Is this compound susceptible to oxidative degradation?

The sulfonamide group can be susceptible to oxidation. The reaction with reactive oxygen species (ROS) can lead to the formation of various degradation products.[8][9] The presence of the aromatic ring and the amino acid side chain may also be sites for oxidative modification.

Experimental Protocol: Oxidative Degradation

  • Solution Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

  • Stress Agent: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the compound's solution.

  • Incubation: Store the solution at room temperature, protected from light.

  • Time Points: Collect samples at various time points (e.g., 0, 1, 2, 4, 8 hours).

  • Analysis: Analyze the samples directly or after quenching the excess peroxide with a suitable agent (e.g., sodium bisulfite) using a stability-indicating HPLC method.

C. Photostability

Q5: How does light exposure affect the stability of this compound?

The aromatic ring in the 4-fluorophenylsulfonyl moiety can act as a chromophore, making the molecule potentially susceptible to photodegradation upon exposure to UV or visible light.[7] Photolytic degradation can involve complex radical reactions leading to a variety of degradation products.

Experimental Protocol: Photostability Testing

This protocol is based on the ICH Q1B guideline for photostability testing.[10][11][12]

  • Sample Preparation: Expose the solid compound and a solution of the compound (in a photochemically inert solvent) to a light source.

  • Light Exposure: Use a calibrated light source that provides both cool white fluorescent and near-ultraviolet (UV-A) light. The overall illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter.

  • Control Samples: Keep parallel samples in the dark at the same temperature to serve as controls.

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples by a stability-indicating HPLC method.

D. Thermal Stability

Q6: What is the impact of elevated temperatures on the stability of this compound?

Thermal degradation in the solid state can provide information about the compound's melting point and decomposition temperature. In solution, elevated temperatures can accelerate hydrolytic and oxidative degradation.[13]

Experimental Protocol: Thermal Degradation

  • Solid-State: Place the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).

  • Solution-State: Heat solutions of the compound (in a suitable solvent) at various temperatures (e.g., 40°C, 60°C, 80°C).

  • Time Points: Sample at appropriate intervals.

  • Analysis: For solid-state samples, dissolve them in a suitable solvent before analysis. Analyze all samples using a stability-indicating HPLC method.

Visualizing the Workflow: Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Active Pharmaceutical Ingredient (API) Hydrolysis Acidic, Basic, Neutral (e.g., 0.1M HCl, 0.1M NaOH, H2O) API->Hydrolysis Expose Oxidation Oxidative (e.g., 3% H2O2) API->Oxidation Expose Photolysis Photolytic (ICH Q1B Light Exposure) API->Photolysis Expose Thermal Thermal (e.g., 60°C) API->Thermal Expose Solution API in Solution Solution->Hydrolysis Expose Solution->Oxidation Expose Solution->Photolysis Expose Solution->Thermal Expose HPLC Stability-Indicating HPLC Hydrolysis->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Photolysis->HPLC Analyze Samples Thermal->HPLC Analyze Samples LCMS LC-MS for Identification HPLC->LCMS Identify Peaks Characterization Degradant Characterization LCMS->Characterization Structure Elucidation

Caption: Workflow for a forced degradation study.

III. Troubleshooting Guide

Table 1: Common Issues in Stability Testing and Their Solutions

Issue Potential Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. - Insufficient stress (concentration of stressor, temperature, or duration).- Compound is highly stable under the tested conditions.- Increase the concentration of the stressor (e.g., higher molarity of acid/base, higher percentage of H₂O₂).- Increase the temperature or prolong the exposure time.- If the compound remains stable, this is a valid result and should be reported as such.
Complete degradation of the compound at the first time point. - Stress conditions are too harsh.- Reduce the concentration of the stressor.- Lower the incubation temperature.- Shorten the sampling intervals to capture the degradation kinetics.
Poor peak shape or resolution in HPLC analysis. - Inappropriate mobile phase composition or pH.- Column degradation due to harsh sample matrix (e.g., strong acid/base).- Co-elution of the parent compound with degradation products.- Optimize the mobile phase (e.g., adjust pH, organic modifier ratio).- Neutralize samples before injection.- Use a different column chemistry or a gradient elution method.
Appearance of unexpected peaks in control samples. - Contamination of the solvent or glassware.- Degradation of the compound in the analytical solvent.- Use high-purity solvents and thoroughly clean all glassware.- Prepare samples immediately before analysis or store them under conditions where the compound is known to be stable.

IV. Frequently Asked Questions (FAQs)

Q7: What is a "stability-indicating" analytical method and why is it important?

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products, process impurities, and other excipients.[14][15][16][17] It is crucial because it ensures that the measured potency of the drug is real and not falsely inflated by the presence of co-eluting degradants.

Q8: How much degradation is considered appropriate in a forced degradation study?

The goal is to achieve a meaningful level of degradation, typically in the range of 5-20%, to ensure that the analytical method is challenged to separate the degradants from the parent compound.[18] Complete degradation does not provide useful information about the degradation pathway or the performance of the analytical method over time.

Q9: What should I do if I identify significant degradation products?

Significant degradation products should be structurally characterized using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[19] Their potential toxicity should also be evaluated. The presence of significant degradants may necessitate reformulation or changes in the manufacturing process or storage conditions.

Q10: Can I use the same analytical method for all stress conditions?

Ideally, a single stability-indicating method should be developed and validated to analyze samples from all stress conditions. This allows for a consistent and reliable comparison of the degradation profiles. However, in some cases, minor modifications to the method may be necessary to achieve optimal separation for specific degradation products.

V. Summary of Expected Stability Profile

Based on the general behavior of sulfonamides, the following table summarizes the expected stability of this compound under different conditions. This is a predictive summary and should be confirmed by experimental data.

Table 2: Predicted Stability of this compound

Stress Condition Expected Stability Potential Degradation Pathway
Acidic Hydrolysis (0.1 M HCl, 60°C) Moderate to LowCleavage of the S-N bond.
Neutral Hydrolysis (Water, 60°C) HighMinimal degradation expected.
Alkaline Hydrolysis (0.1 M NaOH, 60°C) HighGenerally stable.[4][5]
Oxidation (3% H₂O₂, RT) ModerateOxidation of the sulfonamide group or other parts of the molecule.
Photolysis (ICH Q1B) Moderate to LowPhotodegradation initiated by the aromatic ring.
Thermal (Solid State, 60°C/75% RH) HighLikely to be stable in the solid form at this temperature.

VI. Conclusion

A thorough understanding of the stability of this compound is paramount for its successful development as a pharmaceutical agent. This guide provides a comprehensive framework for designing and executing forced degradation studies. By systematically evaluating the impact of hydrolytic, oxidative, photolytic, and thermal stress, researchers can elucidate potential degradation pathways, develop robust stability-indicating analytical methods, and ultimately ensure the quality, safety, and efficacy of the final drug product.

References

  • YMER. (n.d.). Analytical Approaches for Sulphonamides Detection and Quantification: A Comprehensive Review. Retrieved from [Link]

  • Horwitz, W. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 64(1), 104-130.
  • Slideshare. (n.d.). Analysis of sulfonamides. Retrieved from [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • Białk-Bielińska, A., Stolte, S., Arning, J., & Stepnowski, P. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(1), 108-114.
  • ACS Publications. (n.d.). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry.
  • ResearchGate. (2012). Hydrolysis of sulphonamides in aqueous solutions. Retrieved from [Link]

  • Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Retrieved from [Link]

  • ACS Publications. (n.d.). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry.
  • BioPharm International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Roca, M., Castillo, M., Martorell, L., & Ramis, I. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food chemistry, 136(2), 1038–1045.
  • Rieder, M. J., & Carleton, B. (2020). Role of Oxidative Stress in Hypersensitivity Reactions to Sulfonamides. The Journal of Clinical Pharmacology, 60(S1), S53-S63.
  • International Journal of Applied Pharmaceutics. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • MDPI. (n.d.). Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. Retrieved from [Link]

  • ACS Publications. (2022). Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4. Chemical Research in Toxicology.
  • ResearchGate. (n.d.). Elucidating the degradation mechanisms of perfluorooctanoic acid and perfluorooctane sulfonate in various environmental matrices: a review of green degradation pathways. Retrieved from [Link]

  • PubChem. (n.d.). 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of Oxidative Stress in Hypersensitivity Reactions to Sulfonamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures. Retrieved from [Link]

  • PhaRxmon Consulting LLC. (n.d.). Oxidative susceptibility testing. Retrieved from [Link]

  • PubMed. (2010). Elucidating the pathways of degradation of denagliptin. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-3-(4-fluorophenyl)propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Amino-3-chlorophenyl)sulfonylpropanoic acid. Retrieved from [Link]

  • Toxics Use Reduction Institute. (2019). PFAS Degradation/Transformation Examples. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Biological Activity of 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals, to our dedicated technical support guide. This document is designed to provide you with actionable insights and troubleshooting strategies for the chemical modification of 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid. Our goal is to empower you to rationally design and synthesize novel analogs with enhanced biological activity. We will delve into the causality behind experimental choices, provide robust protocols, and address common challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for modifying this compound?

A1: The N-arylsulfonylated amino acid scaffold is a well-established pharmacophore found in a variety of biologically active compounds. While the specific activity of this compound is not extensively documented in publicly available literature, its structural motifs are present in molecules with known antibacterial, anti-inflammatory, and anticancer properties.[1][2] The sulfonamide group can act as a bioisostere for a carboxylic acid, offering similar hydrogen bonding capabilities but with potentially different pharmacokinetic properties.[3][4][5][6] Modifications to this core structure can lead to enhanced potency, selectivity, and drug-like properties.

Q2: What are the key positions on the molecule for modification?

A2: There are three primary sites for modification on the this compound scaffold:

  • The Carboxylic Acid Group: This group can be converted to esters, amides, or other bioisosteres to alter polarity, cell permeability, and interaction with biological targets.

  • The Propanoic Acid Side Chain: The methyl group can be replaced with other alkyl or aryl groups to explore steric and hydrophobic interactions within a target's binding pocket.

  • The Phenyl Ring of the Sulfonyl Group: The fluorine atom can be moved to other positions (ortho, meta) or replaced with other substituents (e.g., chloro, methyl, methoxy) to modulate electronic properties and binding interactions.

Q3: What are the potential biological activities I could screen for?

A3: Based on the activities of structurally related compounds, we recommend screening for the following:

  • Antibacterial Activity: Sulfonamides are a well-known class of antibiotics.[7]

  • Anti-inflammatory Activity: Many non-steroidal anti-inflammatory drugs (NSAIDs) feature arylacetic or arylpropanoic acid motifs. The sulfonamide moiety is also present in selective COX-2 inhibitors.[8]

  • Anticancer Activity: Various sulfonamide derivatives have demonstrated antiproliferative effects on cancer cell lines.

Troubleshooting Guides

This section addresses specific issues you might encounter during the synthesis and purification of your modified compounds.

Issue 1: Low Yield During Sulfonamide Bond Formation

  • Question: I am reacting an amino acid ester with 4-fluorobenzenesulfonyl chloride, but my yields are consistently low. What could be the problem?

  • Answer: Low yields in sulfonamide synthesis are a common issue. Here are the likely culprits and their solutions:

    • Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly reactive and susceptible to moisture, which converts them into the unreactive sulfonic acid.[9][10][11]

      • Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[9][10][11]

    • Inappropriate Base: The choice of base is critical. It should be non-nucleophilic to avoid competing with the amine.

      • Solution: Use a non-nucleophilic organic base like pyridine or triethylamine to neutralize the HCl byproduct.[9]

    • Poor Amine Nucleophilicity: Sterically hindered or electron-deficient amines can be poor nucleophiles.

      • Solution: Consider increasing the reaction temperature or using a catalyst like 4-dimethylaminopyridine (DMAP) to form a more reactive intermediate.[10]

Issue 2: Difficulty in Product Purification

  • Question: My crude product is an oil and is difficult to purify by column chromatography. What are my options?

  • Answer: Oily products can be challenging. Here are a few strategies:

    • Trituration: Try dissolving the crude oil in a small amount of a suitable solvent (e.g., dichloromethane) and then adding a non-polar solvent (e.g., hexanes) dropwise while stirring. This can often induce precipitation or crystallization of the desired product.

    • Salt Formation: If your final compound has a free carboxylic acid, you can form a salt by treating it with a base like sodium bicarbonate. The salt will likely be a solid and can be purified by recrystallization. You can then acidify to get back the free acid.

    • Recrystallization: If you can get your product to solidify, recrystallization is an excellent purification method.

      • Protocol for Recrystallization:

        • Dissolve the crude solid in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature.

        • If the solution is colored, you can add a small amount of activated charcoal and hot filter.

        • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[9]

        • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.[9]

Experimental Protocols & Workflows

Here we provide detailed, step-by-step methodologies for key experiments.

Workflow for Modification and Screening

Caption: Workflow for enhancing biological activity.

Protocol 1: Synthesis of Amide Derivatives from the Carboxylic Acid

This protocol describes a general procedure for coupling the carboxylic acid of the parent compound with an amine.

  • Activation of the Carboxylic Acid:

    • Dissolve 1 equivalent of this compound in anhydrous dichloromethane (DCM).

    • Add 1.1 equivalents of a coupling agent (e.g., HBTU, HATU) and 1.2 equivalents of a non-nucleophilic base (e.g., DIPEA).

    • Stir the mixture at room temperature for 30 minutes.

  • Amine Coupling:

    • Add 1.1 equivalents of the desired amine to the reaction mixture.

    • Continue stirring at room temperature for 4-16 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Antibacterial Screening - Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method.[12]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) and inoculate it into Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[12]

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.[12]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of your test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a serial two-fold dilution of your compound in MHB to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[13][14]

Protocol 3: Anti-inflammatory Screening - COX-2 Inhibition Assay

This protocol outlines a common colorimetric assay for screening COX inhibitors.[15][16]

  • Reagent Preparation:

    • Prepare the assay buffer, heme, and COX-2 enzyme solution according to the manufacturer's instructions (e.g., from a commercial kit).

  • Reaction Setup:

    • In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme.

    • Add your test compound at various concentrations.

    • Include a positive control (a known COX-2 inhibitor like celecoxib) and a negative control (vehicle, e.g., DMSO).

  • Initiation and Incubation:

    • Initiate the reaction by adding arachidonic acid (the substrate).

    • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Detection and Analysis:

    • Stop the reaction and add a colorimetric substrate that reacts with the prostaglandin product.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Protocol 4: Anticancer Screening - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[17]

  • Cell Seeding:

    • Seed cancer cells (e.g., A549 human lung carcinoma) into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[18][19]

  • Compound Treatment:

    • Treat the cells with various concentrations of your test compounds and incubate for 24-72 hours.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition and Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[20]

    • Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[21]

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[21]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

Summarize your screening results in a clear, tabular format to facilitate SAR analysis.

Table 1: Hypothetical Screening Data for Modified Analogs

Compound IDR1 (at Carboxyl)R2 (at Phenyl)Antibacterial MIC (µg/mL) vs. S. aureusCOX-2 IC50 (µM)A549 IC50 (µM)
Parent -OH4-F>128>100>100
A-1 -OCH34-F6450.285.6
A-2 -NH-CH2-Ph4-F1615.832.1
B-1 -OH4-Cl6445.378.9
B-2 -OH4-CH3>12889.1>100
  • Conversion of the carboxylic acid to a benzylamide (A-2) significantly enhances activity across all assays.

  • Replacing the 4-fluoro substituent with a 4-chloro group (B-1) provides a modest improvement in activity, while a 4-methyl group (B-2) is detrimental.

Caption: Structure-Activity Relationship (SAR) Logic.

References

  • Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. [Link]

  • Khan, R., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]

  • Li, J., et al. (2015). A facile method for the synthesis of N-(α-aminoacyl) sulfonamides. PubMed. [Link]

  • Speranza, A., et al. (2021). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. PubMed. [Link]

  • Ch, S., et al. (2021). Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay. PubMed Central. [Link]

  • Al-Burtomani, S. K. S., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]

  • CLSI. (2023). Agar Dilution (MIC) Susceptibility Test Method. YouTube. [Link]

  • Roberts, A. M., et al. (2025). Synthesis and evaluation of N-arylsulfonylated succinimides as activity-based probes. PubMed Central. [Link]

  • van Meerloo, J., et al. (2025). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. [https://www.researchgate.net/publication/5158 MTT_assay_Cell_sensitivity_assays_the_MTT_assay_Cancer_cell_culture_methods_and_protocols]([Link] MTT_assay_Cell_sensitivity_assays_the_MTT_assay_Cancer_cell_culture_methods_and_protocols)

  • K.S., Vinothkumar V., et al. (2014). Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms. PubMed Central. [Link]

  • Marnett, L. J. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Jove. [Link]

  • Kim, S. H., et al. (2014). Synthesis of α-(N-Sulfonyl)amino Amides Derivatives Using Carbamoylsilanes as an Amide Source. ResearchGate. [Link]

  • Woolven, H., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. [Link]

  • Wang, X., et al. (2016). Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone. PubMed. [Link]

  • O'Sullivan, T. P., et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. PubMed Central. [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. [Link]

  • Kumar, A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking study of 1,3,5-trisubstituted pyrazole analogues. DDDT. [Link]

  • D. M. T. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. [Link]

  • Yougbaré-Ziébrou, M. N., et al. (2020). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. African Journal of Pharmacy and Pharmacology. [Link]

  • PubChem. (n.d.). (2S)-2-(4-fluorophenyl)propanoic acid. PubChem. [Link]

  • Hussein, J. M., et al. (2023). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Repository. [Link]

  • A. A., O. (2022). N-Aryl Amino Acids as Potential Antibacterial Agents. MDPI. [Link]

  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). Reddit. [Link]

  • Sketchy MCAT. (2023). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson). YouTube. [Link]

  • Al-Janabi, A. J. R. (2020). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Journal of Biological Research. [Link]

  • O'Sullivan, T. P., et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. ResearchGate. [Link]

  • O'Sullivan, T. P., et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]

  • Wikipedia. (n.d.). Propionic acid. Wikipedia. [Link]

  • Gavrylenko, O. V., et al. (2025). Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. ResearchGate. [Link]

  • Taher, A., et al. (2024). N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. ACS Publications. [Link]

Sources

Technical Support Center: Scaling Up the Production of 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the challenges of scaling up this important sulfonamide building block. Our focus is on providing practical, field-proven insights grounded in solid chemical principles.

Section 1: Synthesis and Purification Overview

The synthesis of this compound is fundamentally a nucleophilic substitution reaction where the amino group of alanine attacks the electrophilic sulfur atom of 4-fluorophenylsulfonyl chloride, forming a stable sulfonamide bond. While straightforward in principle, scaling this reaction introduces challenges related to reaction control, impurity profiles, and final product isolation.

The diagram below outlines the general workflow for production, from the initial reaction to the final, purified active pharmaceutical ingredient (API) intermediate.

Start Starting Materials (Alanine, 4-Fluorophenylsulfonyl Chloride) Synthesis Sulfonamide Formation (Anhydrous Conditions, Base) Start->Synthesis Workup Aqueous Workup (Acidification & Extraction) Synthesis->Workup Crude Crude Product Isolation (Solvent Removal) Workup->Crude Purification Purification (Recrystallization or Chromatography) Crude->Purification Analysis Quality Control Analysis (HPLC, NMR, MS) Purification->Analysis Final Final Product Analysis->Final

Caption: General workflow for the synthesis and purification of the target compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol provides a baseline for synthesizing this compound. Adjustments will be necessary for scale-up.

Materials:

  • L-Alanine

  • 4-Fluorophenylsulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric Acid (HCl), 1M

  • Deionized Water

  • Magnesium Sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, suspend L-Alanine (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Slowly add anhydrous pyridine (2.5 eq) to the mixture. The pyridine acts as both a base to deprotonate the amine and to neutralize the HCl byproduct generated during the reaction.[1]

  • Sulfonyl Chloride Addition: Dissolve 4-fluorophenylsulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 5 °C. The slow addition is critical to control the exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours under a nitrogen atmosphere. Maintaining anhydrous conditions is crucial to prevent the hydrolysis of the highly reactive sulfonyl chloride into the unreactive sulfonic acid.[1][2]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture back to 0 °C.

    • Slowly quench the reaction by adding 1M HCl to neutralize excess pyridine and protonate the product, making it soluble in the aqueous layer for extraction purposes.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Section 2: Troubleshooting the Synthesis

This section addresses common problems encountered during the synthesis phase.

Q: My reaction yield is consistently low. What are the primary causes and how can I improve it?

A: Low yields in sulfonamide synthesis are a frequent issue, often stemming from several preventable factors.[2]

  • Cause 1: Hydrolysis of Sulfonyl Chloride. 4-Fluorophenylsulfonyl chloride is highly reactive and susceptible to moisture.[1][2] Water will convert it to 4-fluorophenylsulfonic acid, which is unreactive towards the amine.

    • Solution: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[1]

  • Cause 2: Inappropriate Base. The choice of base is critical. A base that is too weak will not sufficiently deprotonate the amine for the reaction to proceed, while a nucleophilic base can compete with the amine, leading to side products.

    • Solution: Use a non-nucleophilic organic base like pyridine or triethylamine.[1] These bases effectively scavenge the HCl byproduct without interfering with the main reaction. For scale-up, consider using a less expensive inorganic base like K₂CO₃ in a biphasic system, although this requires careful optimization.

  • Cause 3: Suboptimal Stoichiometry. Incorrect ratios of reactants can lead to incomplete conversion.

    • Solution: While a 1:1 ratio is theoretical, using a slight excess of the amine (e.g., 1.1 equivalents) can help drive the reaction to completion by ensuring the more valuable sulfonyl chloride is fully consumed.[1]

Q: I'm observing an unexpected, highly polar side product in my analysis. What could it be?

A: The most likely culprit is 4-fluorophenylsulfonic acid, the hydrolysis product of your starting material. Its presence indicates that moisture has entered your reaction. It is highly polar due to the sulfonic acid group and will typically appear near the baseline on a normal-phase TLC plate.

  • Identification: This can be confirmed with HPLC-MS, looking for the corresponding molecular ion.

  • Prevention: The solution is to rigorously enforce anhydrous conditions as described above.[1][2] Using fresh, high-quality 4-fluorophenylsulfonyl chloride is also recommended, as older batches may have hydrolyzed during storage.[1]

Q: Can I use an aqueous base like sodium hydroxide instead of an organic base?

A: While possible under specific conditions (known as Schotten-Baumann conditions), using an aqueous base like NaOH for this type of reaction significantly increases the risk of hydrolyzing the sulfonyl chloride.[1] The sulfonyl chloride is more likely to react with the hydroxide ions in the water than with the intended amine. For laboratory and pilot-scale synthesis where yield and purity are paramount, an organic, non-nucleophilic base in an anhydrous organic solvent is the preferred and more reliable method.[1]

Section 3: Purification Workflow and Troubleshooting

Purification is a critical step for achieving the required purity of the final compound. Recrystallization is the preferred method for solid sulfonamides due to its efficiency and cost-effectiveness at scale.[3]

Crude Crude Product Recrystallize Attempt Recrystallization Crude->Recrystallize Problem Problem Encountered? Recrystallize->Problem OilingOut Product 'Oiled Out' Problem->OilingOut Yes NoCrystals No Crystals Formed Problem->NoCrystals Yes Final Pure Product Problem->Final No OilingSolution Re-dissolve, Add More Solvent, Cool Slowly OilingOut->OilingSolution CrystalSolution Induce Crystallization (Scratch/Seed) NoCrystals->CrystalSolution OilingSolution->Recrystallize Chromatography Purify via Column Chromatography OilingSolution->Chromatography If persistent CrystalSolution->Recrystallize CrystalSolution->Chromatography If persistent Chromatography->Final

Caption: Decision workflow for troubleshooting common purification issues.

Recrystallization Troubleshooting

Q: My product separated as an oil instead of crystals during cooling. What is "oiling out" and how do I fix it?

A: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase rather than a crystalline solid.[3] This often happens when the solution is too concentrated, cooled too quickly, or when the melting point of the impure solid is lower than the temperature of the solution.[3] Oiled-out products are typically impure.

Solutions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation level, then allow it to cool much more slowly.[3]

  • Lower the Crystallization Temperature: The chosen solvent's boiling point might be too high. Switch to a lower-boiling point solvent system.

  • Change the Solvent System: The solvent may be too nonpolar. Experiment with a more polar solvent or a solvent mixture. For sulfonamides, ethanol/water or isopropanol/water mixtures are often effective.[3]

Q: No crystals are forming, even after the solution has cooled completely. What's wrong?

A: This is a common issue that is usually due to one of two reasons:

  • Cause 1: Supersaturation. The solution may be supersaturated, meaning the solute concentration is above its normal solubility limit, but crystallization has not been initiated.

    • Solution: Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod or by adding a "seed" crystal of the pure compound from a previous batch.[3][4]

  • Cause 2: Too Much Solvent. If an excessive amount of solvent was used for dissolution, the solution might not be saturated enough for crystals to form upon cooling.

    • Solution: Gently heat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again. Be careful not to over-concentrate, which could lead to oiling out.

Solvent SystemPolarityBoiling Point (°C)Comments
Ethanol/WaterPolar78-100Excellent for many sulfonamides; ratio can be tuned for optimal solubility.[3]
Isopropanol/WaterPolar82-100A good alternative to ethanol/water, sometimes providing better crystal morphology.[3][5]
Ethyl Acetate/HexaneMedium/Nonpolar69-77Useful if the compound has lower polarity; add hexane as the anti-solvent.
AcetonePolar Aprotic56Can be effective, but its low boiling point can lead to rapid evaporation and small crystals.
Chromatography Troubleshooting

Q: Recrystallization is not working well for my crude material. How should I approach column chromatography for this acidic compound?

A: When purifying acidic compounds like this compound via reversed-phase chromatography (e.g., on a C18 column), it is crucial to control the pH of the mobile phase.

  • The Problem: At neutral pH, the carboxylic acid group will be deprotonated (ionized). This can lead to poor peak shape (tailing) and inconsistent retention times because you have a mixture of the neutral compound and its conjugate base interacting with the stationary phase.

  • The Solution: Acidify the mobile phase. A common practice is to add a small amount (0.05-0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to both the aqueous and organic solvents.[6][7]

    • Causality: By lowering the mobile phase pH to at least 2 units below the compound's pKa, you ensure the carboxylic acid remains fully protonated (neutral).[6] This leads to a single species interacting with the C18 column, resulting in sharp, symmetrical peaks and reproducible separation.[8]

Section 4: Safety, Handling, and Scale-Up FAQs

Q: What are the critical safety precautions for handling 4-fluorophenylsulfonyl chloride?

A: 4-Fluorophenylsulfonyl chloride is a hazardous material that requires careful handling.

  • Hazards: It is corrosive and causes severe skin burns and eye damage.[9][10][11][12] It is also water-reactive, releasing corrosive HCl gas upon contact with moisture.

  • Handling:

    • Always work in a well-ventilated fume hood.[10]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles/face shield.[9][10][12]

    • Keep the reagent container tightly closed and store it in a cool, dry place away from moisture.[11][13]

    • When quenching any reaction containing residual sulfonyl chloride, do so slowly and at a low temperature.

Q: When scaling up, how do I manage the exothermic nature of the reaction?

A: Heat management is a primary concern during scale-up.

  • Slow Addition: The addition of the sulfonyl chloride must be done much more slowly than on a lab scale. Use a programmable addition pump for precise control.

  • Efficient Cooling: Ensure your reactor has an efficient cooling jacket. Monitor the internal reaction temperature, not just the jacket temperature.

  • Reverse Addition: In some cases, adding the amine/base mixture to the sulfonyl chloride solution can provide better temperature control, although this must be validated on a small scale first.

Q: What analytical methods are recommended for final product quality control?

A: A combination of techniques is necessary to confirm the structure and purity of the final product.

TechniquePurposeKey Parameters & Expected Results
HPLC Purity assessment and quantificationC18 column, mobile phase of acetonitrile/water with 0.1% TFA. Look for a single major peak with >98% purity.[7]
¹H & ¹³C NMR Structure confirmationConfirm the presence of all expected proton and carbon signals, including the fluorophenyl, alanine, and sulfonamide moieties.
Mass Spec (MS) Molecular weight confirmationUse ESI-MS to confirm the [M+H]⁺ or [M-H]⁻ ion corresponding to the correct molecular weight.[14]
FTIR Functional group identificationLook for characteristic stretches for N-H, C=O (acid), and S=O (sulfonamide) groups.[15]

References

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • MDPI. (2019, August 29). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization of Sulfanilamide. Retrieved from [Link]

  • Thieme Connect. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

  • LCGC International. (n.d.). Separation of a Mix of Acidic, Basic, and Neutral Compounds at High pH Conditions. Retrieved from [Link]

  • ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Acid Effect on Retention of Acidic Analytes. Retrieved from [Link]

  • YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. Retrieved from [Link]

  • ACS Publications. (n.d.). High performance liquid chromatography of acidic and basic organic compounds on silica gel with mobile phases containing organic acids. Retrieved from [Link]

  • PubMed Central (PMC). (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

  • Google Patents. (n.d.). EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • Pearson. (2023, October 9). Show how the amino acid alanine can be synthesized from propanoic acid. Retrieved from [Link]

  • Quora. (2019, February 24). How can you convert propanoic acid to 2 amino propanoic acid? Retrieved from [Link]

  • PubMed Central (PMC). (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for 2,4-D, 2,4-DB and Cloprop (Animal and Fishery Products). Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of Analytical Techniques for Herbicides in Foods. Retrieved from [Link]

  • PubMed. (1987, June 19). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A high-throughput screening method for improved R-2-(4-hydroxyphenoxy)propionic acid biosynthesis. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey's Reagent). Retrieved from [Link]

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Preventing racemization during synthesis of chiral 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Racemization for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you, as a researcher, scientist, or drug development professional, with in-depth technical guidance on the stereochemically controlled synthesis of 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid. The primary challenge in this synthesis is preventing racemization at the α-carbon of the alanine backbone. This document provides a foundational understanding of the racemization mechanism, answers to frequently asked questions, a practical troubleshooting guide, and validated protocols to ensure the highest enantiomeric purity of your final product.

Understanding the Primary Mechanism of Racemization

In the synthesis of N-sulfonylated amino acids, the most significant pathway leading to the loss of stereochemical integrity is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2][3] This process is particularly relevant when activating the carboxyl group of the N-protected amino acid for coupling reactions.

The key steps are as follows:

  • Activation: The carboxylic acid of the N-sulfonylated alanine is activated, typically using a coupling reagent.

  • Cyclization: The activated carboxyl group undergoes an intramolecular cyclization, forming the planar and achiral 5(4H)-oxazolone ring.

  • Enolization: In the presence of a base, a proton is abstracted from the α-carbon. This creates a planar, achiral enolate intermediate, which is the key racemization step.[2][4]

  • Non-Stereoselective Reaction: A subsequent nucleophilic attack on this achiral intermediate can occur from either face, leading to a mixture of both L- and D-isomers in the final product.[2]

The propensity for this pathway is influenced by several factors, including the choice of coupling reagent, base, solvent, and reaction temperature.[1][5]

Racemization_Mechanism cluster_0 Chiral Starting Material cluster_1 Racemization Pathway A N-Sulfonyl-L-Alanine B Activated Intermediate A->B Activation (Coupling Reagent) C 5(4H)-Oxazolone (Planar, Achiral Potential) B->C Intramolecular Cyclization D Achiral Enolate (Loss of Stereochemistry) C->D Base-Catalyzed Proton Abstraction E N-Sulfonyl-L-Alanine Product D->E Nucleophilic Attack (Desired Path) F N-Sulfonyl-D-Alanine Product (Racemized Impurity) D->F Nucleophilic Attack (Undesired Path)

Caption: Mechanism of racemization via oxazolone formation.

Frequently Asked Questions (FAQs)

Q1: What is the single most critical factor in preventing racemization in this synthesis?

The choice of coupling reagent and the use of anti-racemization additives are paramount.[1][6][7] While carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) can activate the carboxylic acid, they are known to promote oxazolone formation and subsequent racemization when used alone.[8][9] Therefore, they should always be used in combination with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[1][9][10] These additives react with the activated intermediate to form active esters that are more resistant to racemization but still sufficiently reactive for amidation.[9]

Q2: How does the choice of base impact the level of racemization?

The base plays a critical role in abstracting the α-proton from the oxazolone intermediate.[1] Stronger and less sterically hindered bases accelerate this process.[11]

  • Recommended: Use weaker or sterically hindered bases. N-methylmorpholine (NMM) (pKa ≈ 7.4) or 2,4,6-collidine (pKa ≈ 7.4) are generally preferred.[1][11]

  • Use with Caution: N,N-diisopropylethylamine (DIEA) (pKa ≈ 10.1) is more basic and can increase the risk of racemization.[1][11] Triethylamine (TEA) is often considered even more prone to causing racemization due to its strong basicity and lower steric hindrance.[11]

Q3: Which solvents are optimal for minimizing racemization?

Solvent polarity can influence the rate of both the desired coupling reaction and the undesired racemization.

  • Favorable Solvents: Solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are often good choices. They are polar enough to facilitate the reaction but are less likely to promote the formation of the charged intermediates that lead to racemization compared to highly polar aprotic solvents.[5]

  • Unfavorable Solvents: Highly polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can sometimes increase racemization rates.[5][12] However, their high solvating power is often necessary. If using DMF, it is crucial to control other factors like temperature and base selection meticulously.

Q4: Does reaction temperature matter?

Yes, significantly. Elevated temperatures accelerate most reaction rates, including the rate of racemization.[1] It is highly recommended to perform the coupling reaction at 0 °C and then allow it to slowly warm to room temperature. Avoid heating the reaction mixture unless absolutely necessary and validated to not cause epimerization.

Troubleshooting Guide

This table addresses common issues encountered during the synthesis and provides targeted solutions to maintain stereochemical purity.

Problem Observed Potential Cause(s) Recommended Solution(s)
High percentage of D-isomer detected by chiral HPLC. 1. Use of a carbodiimide coupling reagent (e.g., DCC, DIC) without an additive.[1][9] 2. Use of a strong, unhindered base (e.g., TEA, DIEA).[11] 3. Reaction performed at elevated temperatures.[1] 4. Prolonged reaction/activation time.[1]1. Add an equimolar amount of an anti-racemization additive like HOBt, HOAt, or OxymaPure.[1][7] 2. Switch to a weaker or more sterically hindered base like N-methylmorpholine (NMM).[1][7] 3. Perform the coupling at 0 °C, allowing it to warm slowly to room temperature.[7] 4. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Low reaction yield but good enantiomeric excess (ee%). 1. Insufficient activation of the carboxylic acid. 2. Steric hindrance slowing the desired coupling reaction. 3. Poor solubility of reagents.1. Ensure the coupling reagent is fresh and used in the correct stoichiometry (typically 1.1-1.2 equivalents). 2. Consider switching to a more potent coupling reagent system, such as HATU, but be aware of its own potential side reactions.[8] 3. Choose a solvent system that fully dissolves all reactants (e.g., DCM/DMF co-solvent).
Difficulty in reproducing results between batches. 1. Purity of solvents and reagents. 2. Inconsistent reaction times or temperatures. 3. Atmospheric moisture interfering with the reaction.1. Use anhydrous solvents and high-purity reagents for all reactions. 2. Strictly control reaction parameters using ice baths and timers. 3. Run all reactions under an inert atmosphere (e.g., Nitrogen or Argon).

Recommended Protocols & Workflow

This section provides a generalized workflow and specific protocols for the critical steps in the synthesis of chiral this compound, designed to suppress racemization.

Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis A Start: L-Alanine derivative (e.g., methyl ester HCl salt) B Dissolve in Anhydrous DCM under N2 atmosphere A->B C Cool to 0 °C B->C D Add Base (NMM) (1.1 eq.) C->D E Add 4-Fluorophenylsulfonyl chloride (1.05 eq.) dropwise D->E F Stir at 0 °C for 1 hr, then RT for 4-16 hrs E->F G Monitor by TLC/LC-MS F->G H Aqueous Workup (e.g., dilute HCl, brine) G->H I Dry (Na2SO4), Filter, Concentrate H->I J Purify by Column Chromatography or Recrystallization I->J K Verify Structure (NMR, MS) J->K L Determine Enantiomeric Excess (Chiral HPLC) K->L

Caption: Recommended workflow for minimizing racemization.

Protocol 1: N-Sulfonylation of L-Alanine Methyl Ester

This protocol describes the reaction of L-alanine methyl ester hydrochloride with 4-fluorophenylsulfonyl chloride. Using the ester protects the carboxylic acid from participating in side reactions.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add L-alanine methyl ester hydrochloride (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.

  • Base Addition: Add N-methylmorpholine (NMM) (2.2 eq.) dropwise. Stir for 10 minutes until the solution becomes clear. The first equivalent of base neutralizes the HCl salt, and the second acts as the base for the sulfonylation reaction.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve 4-fluorophenylsulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow the reaction to proceed at room temperature for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alanine ester is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield N-(4-fluorophenylsulfonyl)-L-alanine methyl ester.

  • Hydrolysis (if required): The final acid can be obtained by standard ester hydrolysis (e.g., using LiOH in a THF/water mixture), followed by acidic workup. Careful monitoring is required as basic conditions can still pose a risk of epimerization.

Protocol 2: Determination of Enantiomeric Excess (%ee) by Chiral HPLC

Verifying the enantiomeric purity of the final product is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.[13][14]

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Macrocyclic glycopeptide-based columns (e.g., those with teicoplanin selectors) are often effective for separating underivatized amino acid derivatives.[13][14][15]

  • Sample Preparation: Prepare a standard solution of your synthesized product in the mobile phase at a concentration of approximately 1 mg/mL. If available, also prepare a sample of the racemic mixture (synthesized intentionally under harsh conditions, e.g., high heat) to identify the elution times of both the L- and D-enantiomers.

  • Mobile Phase: A common mobile phase system for this type of analysis is a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate or ammonium acetate).[14] The exact ratio will need to be optimized to achieve baseline separation.

  • Method Development:

    • Start with an isocratic method, for example, 80:20 Methanol:Water with 0.1% formic acid.

    • Inject the racemic standard to confirm that two peaks are observed.

    • Adjust the mobile phase composition and flow rate to optimize the resolution between the two enantiomer peaks.

  • Quantification: Once the method is optimized, inject your sample. Integrate the peak areas for both the L-enantiomer (A_L) and the D-enantiomer (A_D).

  • Calculation: Calculate the enantiomeric excess using the following formula: %ee = [(A_L - A_D) / (A_L + A_D)] * 100

This comprehensive guide provides the foundational knowledge and practical steps to successfully synthesize chiral this compound while maintaining strict control over its stereochemistry. By understanding the mechanisms of racemization and carefully selecting reagents and conditions, you can consistently achieve high enantiomeric purity in your products.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]

  • Yokoyama, Y., Hikawa, H., & Murakami, Y. (2001). Does water suppress the racemization and decomposition of amino acids? Journal of the Chemical Society, Perkin Transactions 1, (12), 1431-1434. Available from: [Link]

  • Williams, M. W., & Young, G. T. (1964). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters. Journal of the Chemical Society (Resumed), 3701-3709. Available from: [Link]

  • Liao, R. Z., Yu, F., & Cui, Q. (2012). Structural basis for catalytic racemization and substrate specificity of an N-acylamino acid racemase homologue from Deinococcus radiodurans. The FEBS journal, 279(22), 4206–4218. Available from: [Link]

  • Zhang, W., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5183. Available from: [Link]

  • Coupling Reagents. Aapptec Peptides. Available from: [Link]

  • Process for the racemization of N-acetyl-D,L-α-aminocarboxylic acids. (1986). Google Patents. US4602096A.
  • Process for racemization of optically active N-acyl-amino acids in aquatic solution. (1979). Google Patents. DE2740380A1.
  • Ramirez, J. C. J., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5698. Available from: [Link]

  • Racemization. (n.d.). Wikipedia. Available from: [Link]

  • Chiral Technologies Amino Acid Database. (n.d.). HPLC. Available from: [Link]

  • Lecture 16 Protecting groups and racemization of Amino Acids. (2021). YouTube. Available from: [Link]

  • Mykhailiuk, P. K. (2018). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molbank, 2018(4), M1025. Available from: [Link]

  • Chernobrovkin, M. G., et al. (2012). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Journal of Chromatography A, 1228, 205-210. Available from: [Link]

  • Long, W. J. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies, Inc. Available from: [Link]

  • Straightforward synthesis of chiral sulfonate-based ionic liquids from amino alcohols for chiral recognition. (2019). Chirality, 31(10), 834-843. Available from: [Link]

  • Vuong, W., et al. (2019). Synthesis of Chiral Spin-Labeled Amino Acids. Organic Letters, 21(24), 10149-10153. Available from: [Link]

  • Matviitsuk, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Medicinal Chemistry, 11(5), 531-546. Available from: [Link]

  • Brigaud, T., et al. (2022). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 27(3), 963. Available from: [Link]

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Technical Support Center: Enhancing Cell Permeability of 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome challenges related to the cell permeability of this important class of compounds. Our goal is to equip you with the knowledge to diagnose permeability issues, implement effective solutions, and accelerate your research.

Introduction: The Permeability Challenge

The this compound scaffold is a promising pharmacophore in medicinal chemistry.[1] However, like many small molecules, derivatives of this scaffold can exhibit suboptimal cell permeability, limiting their therapeutic potential. Key physicochemical properties such as a high polar surface area (PSA) attributed to the sulfonamide and carboxylic acid moieties, and the potential for a negative charge at physiological pH, can hinder passive diffusion across the lipid bilayer of cell membranes. This guide will walk you through strategies to diagnose and address these permeability barriers.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter and provides a logical, step-by-step approach to resolving them.

Problem 1: My compound shows high target affinity in biochemical assays but low activity in cell-based assays.

This is a classic indicator of poor cell permeability. The compound is effective when it can directly access its target, but it fails to reach sufficient intracellular concentrations to elicit a biological response.

Causality: The discrepancy between biochemical and cellular activity strongly suggests that the cell membrane is acting as a barrier. The physicochemical properties of your compound, such as high polarity or charge, are likely preventing it from passively diffusing into the cell. It is also possible the compound is a substrate for cellular efflux pumps.[2][3]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low cellular activity.

Step-by-Step Guide:

  • Quantify Permeability: The first step is to obtain quantitative data on your compound's permeability.

    • Parallel Artificial Membrane Permeability Assay (PAMPA): This cell-free assay is a cost-effective first screen to assess a compound's intrinsic ability to passively diffuse across a lipid membrane.[4][5][6] A low effective permeability (Pe) value in PAMPA confirms that the compound's physicochemical properties are a primary issue.

    • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colon adenocarcinoma cells that mimic the intestinal epithelium.[7][8][9][10] It provides a more comprehensive assessment by evaluating both passive diffusion and active transport, including the potential for efflux.[8] A low apparent permeability (Papp) in the apical-to-basolateral (A-B) direction suggests poor absorption.

  • Assess Efflux: If you perform a Caco-2 assay, a bi-directional transport study is highly recommended.[10]

    • Measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

    • Calculate the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B).

    • An ER greater than 2 is a strong indicator that your compound is a substrate for an efflux transporter like P-glycoprotein (P-gp).[9][10]

  • Implement Improvement Strategies: Based on your findings, you can now pursue targeted strategies.

    • If passive permeability is low (low Pe or Papp A-B, ER < 2):

      • Prodrug Approach: Masking the polar carboxylic acid group as an ester is a common and effective strategy to increase lipophilicity and enhance cell entry.[11][12][][14] The ester can then be cleaved by intracellular esterases to release the active parent compound.

      • Structural Modifications: Consider modifications to reduce the polar surface area or introduce lipophilic groups. However, any changes must be carefully evaluated to ensure they do not negatively impact target affinity.

      • Intramolecular Hydrogen Bonding: Strategically introducing groups that can form intramolecular hydrogen bonds can "shield" polar functionalities, reducing the desolvation penalty for membrane crossing and improving permeability.[15][16][17][18][19]

    • If efflux is high (ER > 2):

      • Confirm with Inhibitors: Rerun the Caco-2 assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp). A significant reduction in the efflux ratio will confirm that your compound is a substrate for that transporter.[9]

      • Structural Modification: Analyze the structure-activity relationship (SAR) to identify moieties that might be recognized by the efflux transporter. Minor structural changes can sometimes abrogate recognition by these pumps without affecting target engagement.

Problem 2: My ester prodrug shows improved permeability but is not converting to the active acid in the cell.

This indicates that while the prodrug strategy successfully facilitated cell entry, the intracellular environment is not conducive to its conversion back to the active form.

Causality: The stability of the ester is too high, and it is not being efficiently hydrolyzed by intracellular esterases. The type of ester used is a critical factor in its cleavage rate.[14]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inactive prodrugs.

Step-by-Step Guide:

  • Assess Prodrug Stability:

    • Incubate your ester prodrug with cell lysates or liver microsomes, which contain a high concentration of esterases.

    • Monitor the conversion of the prodrug to the parent carboxylic acid over time using LC-MS/MS. This will give you a quantitative measure of its lability.

  • Modify the Ester Moiety:

    • If the prodrug is too stable, synthesize a small library of different esters.

    • Generally, enzymatic hydrolysis of esters is influenced by steric hindrance. Simple esters like methyl or ethyl esters are often more readily cleaved than bulkier esters like tert-butyl esters.[14]

    • Consider "soft" alkyl groups or other pro-moieties known to be susceptible to enzymatic cleavage.

  • Balance Permeability and Lability:

    • Re-evaluate the permeability of your new prodrugs. There is often a trade-off between lipophilicity (which enhances permeability) and susceptibility to hydrolysis.

    • The goal is to identify a prodrug that is stable enough to cross the cell membrane but labile enough to be efficiently converted to the active form intracellularly.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound derivatives that influence cell permeability?

A1: The primary determinants of cell permeability for this scaffold are the sulfonamide and the propanoic acid moieties.

  • Sulfonamide Group: This group is a hydrogen bond donor and acceptor, contributing significantly to the polar surface area (PSA).[20][21][22][23] A high PSA is generally correlated with lower passive permeability.

  • Propanoic Acid Group: The carboxylic acid is ionizable. At physiological pH (around 7.4), it will be predominantly deprotonated, carrying a negative charge. Charged species have a very high desolvation penalty and do not readily cross the lipid bilayer.

  • Overall Lipophilicity: The balance between the polar groups and the lipophilic aryl rings (the 4-fluorophenyl and any other aromatic systems) will determine the overall lipophilicity of the molecule, often expressed as logP or logD. Optimizing this balance is crucial for good permeability.

Q2: Which in vitro permeability assay should I start with, PAMPA or Caco-2?

A2: A tiered approach is most efficient.

  • Start with PAMPA: This assay is high-throughput, less expensive, and provides a clean measure of passive diffusion.[4][6] It's an excellent tool for initial screening and for understanding the intrinsic permeability of your compounds without the complexities of active transport.[5]

  • Follow up with Caco-2: For lead compounds that show promise in PAMPA or for which you suspect active transport may be a factor, the Caco-2 assay is the next logical step.[8][10] It provides more biologically relevant data, including the potential for efflux, which PAMPA cannot assess.[5][8]

Data Interpretation for Permeability Assays

AssayParameterLow PermeabilityModerate PermeabilityHigh Permeability
PAMPA Pe (10⁻⁶ cm/s)< 11 - 10> 10
Caco-2 Papp (A-B) (10⁻⁶ cm/s)< 22 - 20> 20
Caco-2 Efflux Ratio< 2 (No/Low Efflux)> 2 (Potential Efflux)

Note: These are general classification bins. The exact values can vary between laboratories and specific assay conditions. It is crucial to run well-characterized high and low permeability control compounds in every experiment.[8][10]

Q3: How can I apply a prodrug strategy to the carboxylic acid group?

A3: The most common prodrug strategy for a carboxylic acid is to convert it into an ester.[12][14][24]

  • Mechanism: The more lipophilic ester can more easily cross the cell membrane via passive diffusion. Once inside the cell, ubiquitous intracellular esterases cleave the ester bond, releasing the active carboxylic acid.[11][12]

  • Choosing an Ester:

    • Simple Alkyl Esters: Methyl, ethyl, or isopropyl esters are common starting points.

    • Acyloxymethyl Esters: These can offer different cleavage kinetics and can sometimes improve stability in plasma while remaining labile inside the cell.

  • Self-Validating System: A successful prodrug strategy is self-validating. You should observe a significant increase in cellular activity with the prodrug compared to the parent acid, and this activity should be dependent on intracellular esterase activity. You can confirm this by using an esterase inhibitor or by testing in cell lines with low esterase activity.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general outline for performing a PAMPA experiment.

Objective: To determine the effective permeability (Pe) of a test compound by measuring its diffusion across an artificial lipid membrane.

Materials:

  • 96-well PAMPA plate system (e.g., a donor plate with a filter membrane and an acceptor plate)

  • Lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)[4]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and control compounds (high and low permeability)

  • 96-well UV-transparent plate for analysis

  • Plate reader or LC-MS/MS system

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.[6]

  • Coat Donor Plate Membrane: Carefully pipette 5 µL of the lipid/dodecane solution onto the membrane of each well in the donor plate. Allow the lipid to impregnate the filter for at least 5 minutes.[6]

  • Prepare Donor Solutions: Dissolve test and control compounds in a suitable buffer (e.g., PBS with a small percentage of DMSO, typically <5%) to a final concentration of ~200-500 µM.[25][26]

  • Add Donor Solutions: Add 200 µL of the donor solutions to each well of the coated donor plate.[26]

  • Assemble PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor wells makes contact with the solution in the acceptor wells.

  • Incubation: Incubate the plate assembly at room temperature for 4-18 hours in a sealed, humidified chamber to prevent evaporation.[6][26]

  • Disassemble and Sample: After incubation, carefully separate the plates.

  • Analysis: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculation: Calculate the effective permeability (Pe) using the appropriate formula, taking into account incubation time, membrane area, and well volumes.

Protocol 2: Caco-2 Permeability Assay (Bidirectional)

This protocol provides a general outline for a bidirectional Caco-2 assay.

Objective: To determine the apparent permeability (Papp) of a test compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® plate inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, etc.)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)

  • Test and control compounds

  • Transepithelial Electrical Resistance (TEER) meter

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow them to differentiate and form a confluent, polarized monolayer.[9]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Values should be >200 Ω·cm².[27] Additionally, perform a Lucifer yellow rejection assay to confirm the integrity of the tight junctions.[9]

  • Prepare Dosing Solutions: Dissolve the test compound (typically at 1-10 µM) in the transport buffer.[8]

  • Transport Experiment (A-B Direction):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add fresh transport buffer to the basolateral (bottom) chamber (e.g., 1.2 mL).

    • Add the dosing solution to the apical (top) chamber (e.g., 0.4 mL).

  • Transport Experiment (B-A Direction):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add fresh transport buffer to the apical chamber (e.g., 0.4 mL).

    • Add the dosing solution to the basolateral chamber (e.g., 1.2 mL).

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).[8]

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for each direction.

  • Analysis: Quantify the compound concentration in all samples using LC-MS/MS.

  • Calculation: Calculate the Papp values for both A-B and B-A directions. Calculate the efflux ratio (ER = Papp(B-A) / Papp(A-B)).

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Alex, A., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm, 2(7), 669-674. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • Ross, B. P., et al. (2020). Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides. Bioconjugate Chemistry, 31(4), 1127-1137. Retrieved from [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • Shalaeva, M., et al. (2013). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry, 56(10), 3835-3844. Retrieved from [Link]

  • Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Lopes, J. F., et al. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. Physical Chemistry Chemical Physics, 23(2), 1045-1056. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space | Request PDF. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Shalaeva, M., et al. (2013). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry, 56(10), 3835-3844. Retrieved from [Link]

  • de Oliveira, D. N., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 17(2), 249. Retrieved from [Link]

  • León-Constantino, L., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Advances, 10(14), 8206-8217. Retrieved from [Link]

  • De Benedetti, P. G., et al. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. Retrieved from [Link]

  • N'Da, D. D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules, 19(12), 20780-20807. Retrieved from [Link]

  • Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Expert Opinion on Therapeutic Patents, 14(6), 735-740. Retrieved from [Link]

  • Larsson, A. M., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. RSC Medicinal Chemistry, 10(12), 1957-1965. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Retrieved from [Link]

  • Al-Fahd, A. S., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(10), 2269. Retrieved from [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. Retrieved from [Link]

  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. Retrieved from [Link]

  • Sultan, A. A. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Pharmaceutical Science, 8(11), 164-173. Retrieved from [Link]

  • YouTube. (2020). Structural Activity Relationship (SAR) of Sulfonamides. Retrieved from [Link]

  • Ghent University Library. (2020). METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of synthesized propionic acid derivatives. Retrieved from [Link]

  • PubMed. (2023). Current development in sulfonamide derivatives to enable CNS-drug discovery. Retrieved from [Link]

  • National Institutes of Health. (2018). Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements. Retrieved from [Link]

  • PubMed. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. Retrieved from [Link]

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Troubleshooting inconsistent results in biological assays with 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Inconsistent Assay Results

Welcome to the technical support center for 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid. This guide is designed for researchers, scientists, and drug development professionals encountering variability in biological assays involving this compound. As a Senior Application Scientist, my goal is to provide you with a systematic, cause-and-effect-based approach to identify and resolve common sources of inconsistency, ensuring the reliability and reproducibility of your data.

Inconsistencies in experimental outcomes are a frequent challenge when working with novel small molecules.[1] The issues can often be traced back to three core areas: the compound itself, the assay conditions, or the biological system. This guide is structured to help you logically dissect each of these areas to pinpoint the source of variability.

Diagram: General Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing the root cause of inconsistent assay results.

G Inconsistent_Results Inconsistent Results Observed Compound_Issues Step 1: Investigate Compound Integrity Inconsistent_Results->Compound_Issues Assay_Issues Step 2: Scrutinize Assay Parameters Inconsistent_Results->Assay_Issues System_Issues Step 3: Evaluate the Biological System Inconsistent_Results->System_Issues Solubility Solubility & Precipitation Compound_Issues->Solubility Stability Stability & Degradation Compound_Issues->Stability Purity Purity & Identity Compound_Issues->Purity Protocol Protocol Deviations Assay_Issues->Protocol Interference Assay Interference Assay_Issues->Interference Reagents Reagent Variability Assay_Issues->Reagents Cell_Health Cell Health & Passage System_Issues->Cell_Health Serum_Binding Serum Protein Binding System_Issues->Serum_Binding Target_Expression Target Expression/Activity System_Issues->Target_Expression

Caption: A logical workflow for troubleshooting inconsistent assay results.

Section 1: Compound-Centric Troubleshooting

Problems often originate with the compound itself. Ensuring the integrity, solubility, and stability of your small molecule is the foundational first step.[2]

Q1: I'm observing highly variable IC50 values or a complete lack of activity. Could this be a solubility issue?

A1: Yes, poor aqueous solubility is one of the most common reasons for inconsistent results and apparent inactivity of small molecule inhibitors.[2][3] When the compound is diluted from a DMSO stock into an aqueous assay buffer, it can precipitate. This leads to an effective concentration that is much lower and more variable than intended.[4]

Causality: The sulfonamide group and the fluorophenyl ring in this compound contribute to its hydrophobicity, which can limit aqueous solubility. If the compound crashes out of solution, you are not testing the concentration you think you are.

Troubleshooting Steps:

  • Visual Inspection: After diluting your DMSO stock into the final assay buffer, let the solution sit for 1-2 hours under the same conditions as your assay (e.g., 37°C). Visually inspect the solution against a dark background for any signs of cloudiness or precipitate.[2]

  • Solubility Assessment Protocol: Perform a simple experiment to determine the practical solubility limit in your assay medium. (See Protocol 1 below).

  • Optimize Dilution: Instead of a single large dilution step, use a serial dilution method. This can sometimes prevent the compound from precipitating.

  • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically well below 0.5%, as higher concentrations can be toxic to cells and may also affect compound solubility.[2]

Q2: How can I be sure that my compound is stable in the DMSO stock solution and under my assay conditions?

A2: Compound degradation is a frequent and often overlooked source of variability. Sulfonamides are generally stable, but repeated freeze-thaw cycles or prolonged storage can lead to degradation.[2] Stability in aqueous media at 37°C can also be a concern.

Causality: Freeze-thaw cycles can introduce moisture into your DMSO stock, which can hydrolyze susceptible compounds.[5] Furthermore, some compounds are unstable in aqueous buffers, especially when incubated for long periods at physiological temperatures.

Troubleshooting Steps:

  • Aliquot Stock Solutions: Prepare single-use aliquots of your concentrated DMSO stock solution to avoid repeated freeze-thaw cycles.[2]

  • Fresh Working Solutions: Always prepare fresh dilutions of the compound from a stock aliquot for each experiment. Stored, pre-diluted aqueous solutions are particularly prone to degradation.[1]

  • Conduct a Stability Test: Incubate the compound in your assay buffer for the full duration of your experiment (e.g., 24, 48, 72 hours). Analyze the sample by HPLC at the end of the incubation period to check for the appearance of degradation peaks compared to a time-zero sample.

Section 2: Assay-Centric Troubleshooting

If you have confirmed your compound is soluble and stable, the next step is to examine the assay protocol and its components.

Q3: My results are inconsistent between different plates or on different days. What aspects of my protocol should I check first?

A3: Assay reproducibility depends on meticulous and consistent execution.[6] Minor, seemingly trivial deviations can lead to significant variability.[7]

Causality: Inconsistent cell seeding, variable incubation times, or pipetting errors are common sources of technical variation that can obscure the true biological effect of the compound.[1][8]

Troubleshooting Checklist:

ParameterCommon PitfallRecommended Action
Pipetting Inaccurate or inconsistent volumes, especially with multichannel pipettes.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Pipette carefully down the side of the well to avoid bubbles.[8]
Incubation Time Variation in compound incubation or stimulation times across experiments.Standardize all incubation times. The effect of an inhibitor can be highly time-dependent.[1]
Plate Choice Using the wrong type of microplate for the assay readout.Use clear plates for absorbance, black plates for fluorescence, and white plates for luminescence to optimize signal-to-noise.[9][10]
Reagents Using different lots of reagents (e.g., FBS, assay kits) or improperly stored reagents.Qualify new lots of critical reagents. Store all components as recommended by the manufacturer.[8]

Q4: Could the compound be interfering with my assay technology?

A4: Yes, this is a possibility, especially in fluorescence- or luminescence-based assays.

Causality: Some small molecules can have intrinsic fluorescence at the excitation/emission wavelengths of your assay, or they can quench the signal, leading to false positive or false negative results, respectively.[11]

Troubleshooting Steps:

  • Run a "Compound Only" Control: In a cell-free version of your assay, add the compound at the highest concentration used in your experiment to the assay buffer and detection reagents.

  • Measure Signal: Read the plate. A significant signal in the absence of any biological material indicates that your compound is directly interfering with the assay readout.

Section 3: System-Centric Troubleshooting (The Biological Context)

The biological system itself is a major source of variability. Cell health, culture conditions, and interactions with media components can all influence the apparent activity of a compound.

Q5: My cell-based assay results are not reproducible. What cellular factors should I consider?

A5: The physiological state of your cells is critical for reproducible results. Factors like cell passage number, confluency, and undetected contamination can dramatically alter cellular responses.[12][13]

Causality:

  • Cell Passage Number: Cells with high passage numbers can undergo genetic drift, leading to altered phenotypes and drug sensitivity.[1][14]

  • Cell Density: The density of cells at the time of treatment can affect the outcome. Overly confluent cells may be quiescent, while sparse cells may be stressed.[14]

  • Mycoplasma Contamination: Mycoplasma infections are common and can alter a wide range of cellular processes, profoundly affecting experimental results.[9]

Best Practices for Cell Culture:

  • Use Low-Passage Cells: Thaw a fresh vial of cells from a trusted source (e.g., ATCC) after a defined number of passages (typically <20).[14][15]

  • Standardize Seeding Density: Use a cell counter to ensure you plate the same number of cells for every experiment. Plate cells and allow them to adhere overnight before starting treatment.[1]

  • Routine Mycoplasma Testing: Test your cell cultures for mycoplasma regularly (e.g., monthly).[9]

Q6: I see potent activity in a biochemical (enzyme) assay, but the effect is much weaker in my cell-based assay. What could explain this discrepancy?

A6: A drop in potency between a biochemical and a cell-based assay is common and can be due to several factors, most notably poor cell permeability or binding to serum proteins in the culture medium.[16]

Causality:

  • Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Serum Protein Binding: Components of fetal bovine serum (FBS), particularly albumin, can bind to small molecules, effectively sequestering them and reducing the free concentration available to act on the cells.[17][18] It is the unbound drug that is generally able to exert a pharmacological effect.[18]

Diagram: Impact of Serum Protein Binding

G Total_Compound Total Compound in Media Free_Compound Free, Active Compound Total_Compound->Free_Compound Equilibrium Bound_Compound Serum Protein-Bound (Inactive) Total_Compound->Bound_Compound Binding Cell Cell Free_Compound->Cell Enters Cell

Caption: Equilibrium between free and serum-bound compound in cell culture.

Troubleshooting Steps:

  • Reduce Serum Concentration: Try performing the assay in a low-serum (e.g., 0.5-2% FBS) or serum-free medium, if your cells can tolerate it for the duration of the experiment.

  • Confirm Target Engagement: Use a target engagement assay to verify that the compound is reaching its intended target inside the cells. For example, if the target is a kinase, you could use a Western blot to check the phosphorylation status of a direct downstream substrate.[2]

Frequently Asked Questions (FAQs)

Q: What is the best way to prepare my stock solution of this compound? A: The recommended starting point is to prepare a high-concentration stock (e.g., 10-20 mM) in 100% high-purity, anhydrous DMSO. Store this stock at -20°C or -80°C in small, single-use aliquots to prevent degradation from moisture and freeze-thaw cycles.[2][4]

Q: My IC50 value seems to shift from one experiment to the next. What's the most likely cause? A: The most common causes for a shifting IC50 are inconsistent cell seeding density and poor compound solubility upon dilution into your assay medium.[1] Ensure you are plating the exact same number of cells each time and verify that your compound is not precipitating at the tested concentrations.

Q: Why are my replicates within the same plate so variable? A: High intra-plate variability often points to technical errors. This can include inconsistent pipetting, the presence of air bubbles in wells, or an "edge effect" on the microplate.[8][19] Ensure thorough mixing after adding reagents and consider not using the outer wells of the plate if edge effects are suspected.

Protocols

Protocol 1: Aqueous Solubility Assessment

This protocol helps determine the concentration at which the compound precipitates in your specific assay medium.

  • Prepare Serial Dilutions: In microcentrifuge tubes, prepare a 2-fold serial dilution of your compound in your complete assay medium (including serum, if applicable), starting from the highest concentration you plan to test.

  • Equilibrate: Incubate the tubes under the same conditions as your assay (e.g., 37°C, 5% CO2) for 1-2 hours.

  • Visual Inspection: Carefully examine each tube against a dark background. Note the highest concentration at which no precipitate or cloudiness is visible. This is your approximate solubility limit.

  • (Optional) Centrifugation: Centrifuge the tubes at high speed (e.g., >14,000 x g) for 10 minutes. A visible pellet indicates compound precipitation.[2] The highest concentration with no visible pellet is your working solubility limit.

References

  • Niepel, M., Hafner, M., Pace, E. A., et al. (2019). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. Retrieved from [Link]

  • Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Retrieved from [Link]

  • Cravatt, B. F., & Bogyo, M. (2009). Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins. PubMed Central. Retrieved from [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). Factors affecting test reproducibility among laboratories. WOAH. Retrieved from [Link]

  • CMDC Labs. (2025). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. CMDC Labs. Retrieved from [Link]

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  • Eppendorf. (2020). Troubleshooting Cell-based Assays. Eppendorf. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems. Retrieved from [Link]

  • McNerney, M. P., Zhang, Y., Steppe, P., & Styczynski, M. P. (2019). Addition of small molecules reverses color shifts due to serum albumin... ResearchGate. Retrieved from [Link]

  • Molecular Pathology Laboratory Network, Inc. (n.d.). Assay Troubleshooting. MB-About. Retrieved from [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. Retrieved from [Link]

  • Otagiri, M. (2005). [Study on binding of drug to serum protein]. Yakugaku Zasshi. Retrieved from [Link]

  • Anouar, E. H., et al. (2015). Review on Interaction of Serum Albumin with Drug Molecules. Open Access Journals. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Request PDF on ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Amide Coupling for 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions for the coupling of 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.

Introduction: The Critical Amide Bond

The formation of an amide bond is one of the most fundamental and frequently utilized transformations in medicinal chemistry and peptide synthesis.[1][2][3] The coupling of this compound with a primary or secondary amine is a key step in the synthesis of numerous biologically active molecules. However, the presence of the electron-withdrawing sulfonyl group can influence the reactivity of the carboxylic acid, and the steric hindrance of the propanoic acid moiety can present challenges. This guide will address common issues and provide a framework for optimizing your reaction conditions.

Frequently Asked Questions (FAQs)

General Principles

Q1: What is the fundamental principle behind amide bond formation?

A1: Amide bond formation involves the reaction of a carboxylic acid with an amine.[4] Direct condensation is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" by a coupling reagent. This converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.[5]

Q2: Why is choosing the right coupling reagent so important?

A2: The choice of coupling reagent is critical as it directly impacts reaction efficiency, rate, and the potential for side reactions, most notably racemization of the chiral center in the propanoic acid.[3] Different classes of coupling reagents, such as carbodiimides, phosphonium salts, and uronium/aminium salts, have distinct mechanisms of action and are suited for different substrate combinations and reaction conditions.[4][5]

Coupling Reagents

Q3: Which coupling reagents are recommended for coupling N-sulfonylated amino acids like this compound?

A3: For N-sulfonylated amino acids, a variety of modern coupling reagents can be effective.

  • Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[6][7] and DIC (N,N'-Diisopropylcarbodiimide)[6][8] are common choices. They are often used with additives like HOBt (Hydroxybenzotriazole) or OxymaPure to suppress racemization and improve efficiency.[3][6]

  • Uronium/Aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[6] and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and provide rapid coupling. HATU is often preferred for sterically hindered couplings.

  • Phosphonium salts like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) offer excellent reactivity with the advantage of not forming guanidinium byproducts, which can occur with uronium reagents.[5]

Q4: I'm observing significant side products with my uronium-based coupling reagent. What could be the cause?

A4: A known side reaction with uronium/aminium reagents like HBTU or HATU is the guanidinylation of the free amine starting material.[9] This occurs when the coupling reagent reacts with the amine nucleophile instead of the carboxylic acid. To mitigate this, it is advisable to pre-activate the carboxylic acid with the coupling reagent and base for a short period before adding the amine.[10]

Solvents and Bases

Q5: What is the best solvent for this coupling reaction?

A5: The choice of solvent is crucial for ensuring all reactants are fully dissolved and for influencing reaction kinetics.

  • Polar aprotic solvents are generally preferred. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are traditional choices due to their excellent solvating properties.[11]

  • Greener alternatives are gaining prominence.[12][13] Solvents like 2-Methyltetrahydrofuran (2-MeTHF), ethyl acetate (EtOAc), and dimethyl carbonate (DMC) have been shown to be effective replacements for DCM and DMF in many amide coupling reactions.[1][2]

Q6: What is the role of the base in the coupling reaction, and which one should I use?

A6: A non-nucleophilic organic base is essential for deprotonating the carboxylic acid, allowing it to react with the coupling reagent, and also to neutralize any acid released during the reaction.

  • N,N-Diisopropylethylamine (DIPEA) , also known as Hünig's base, and N-methylmorpholine (NMM) are the most commonly used bases in peptide coupling.[5]

  • For reactions that are particularly sensitive to racemization, a weaker base like sym-collidine may be beneficial.[5] The choice and stoichiometry of the base can significantly impact the reaction outcome.

Temperature and Reaction Time

Q7: What is the optimal temperature for the coupling reaction?

A7: Most amide coupling reactions are performed at room temperature. However, the optimal temperature can be influenced by the reactivity of the substrates and the stability of the activated intermediate.

  • Initial cooling: It is often advantageous to combine the carboxylic acid, coupling reagent, and base at 0 °C to control the initial exothermic activation step and minimize potential side reactions. The reaction can then be allowed to warm to room temperature after the addition of the amine.

  • Elevated temperatures: While higher temperatures (e.g., 35-50°C) can increase the reaction rate, they can also increase the risk of racemization and decomposition of reagents and intermediates.[14][15] Elevated temperatures should be used with caution and only after optimization at lower temperatures has failed.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete activation of the carboxylic acid. 2. Poor solubility of reactants. 3. Deactivation of coupling reagent by moisture. 4. Low nucleophilicity of the amine.1. Switch to a more powerful coupling reagent (e.g., HATU). 2. Ensure all reagents are fully dissolved; consider a different solvent or solvent mixture. 3. Use anhydrous solvents and reagents. 4. Increase reaction time or temperature cautiously.
Significant Racemization 1. Use of a strong base or excess base. 2. Prolonged reaction time at elevated temperatures. 3. Inappropriate coupling reagent/additive system.1. Use a weaker base (e.g., NMM or collidine) and stoichiometric amounts. 2. Monitor the reaction closely and quench it upon completion. Avoid unnecessary heating. 3. Ensure the use of a racemization-suppressing additive like HOBt or OxymaPure with carbodiimides.[3][6]
Formation of N-acylurea byproduct This is a common side reaction with carbodiimide reagents where the activated O-acylisourea intermediate rearranges.[16]1. Add an additive like HOBt or NHS (N-Hydroxysuccinimide) to trap the O-acylisourea as a more stable active ester.[7][11] 2. Add the amine to the reaction mixture as soon as the carboxylic acid has been activated.
Difficult Purification 1. Water-soluble byproducts from reagents like EDC. 2. Insoluble dicyclohexylurea (DCU) from DCC.[6][11] 3. Excess coupling reagent or base.1. For EDC, perform an aqueous workup with dilute acid and/or brine washes to remove the water-soluble urea byproduct.[6] 2. For DCC, the DCU byproduct can be removed by filtration.[6] 3. Use stoichiometric amounts of reagents whenever possible.

Experimental Protocols

General Protocol for Amide Coupling using HATU
  • To a solution of this compound (1.0 eq.) in anhydrous DMF (or another suitable solvent), add HATU (1.1 eq.) and DIPEA (2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation.

  • Add the desired amine (1.2 eq.) to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Amide Coupling using EDC/HOBt
  • Dissolve this compound (1.0 eq.), HOBt (1.2 eq.), and the desired amine (1.2 eq.) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq.) portion-wise to the cooled solution.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Perform an aqueous workup as described in the HATU protocol.

  • Purify the crude product by column chromatography.

Visualizing the Process

Amide Coupling Reaction Mechanism

Amide Coupling Mechanism cluster_activation Activation Step cluster_coupling Coupling Step CarboxylicAcid R-COOH (this compound) ActivatedIntermediate Activated Intermediate (e.g., O-Acylisourea) CarboxylicAcid->ActivatedIntermediate + Coupling Reagent CouplingReagent Coupling Reagent (e.g., Carbodiimide) Amide R-CO-NHR' (Product) ActivatedIntermediate->Amide + Amine Amine R'-NH2 (Amine) Byproduct Byproduct (e.g., Urea)

Caption: General mechanism of amide bond formation.

Troubleshooting Workflow

Troubleshooting Workflow start Reaction Issue (Low Yield / Side Products) check_reagents Check Reagents & Solvents Anhydrous? Purity? Correct Stoichiometry? start->check_reagents purification Review Purification Appropriate Workup? Correct Chromatography? start->purification check_reagents->start Issue Found & Corrected check_conditions Review Reaction Conditions Temperature? Reaction Time? Base Selection? check_reagents->check_conditions Reagents OK check_conditions->start Issue Found & Corrected change_reagent Change Coupling Reagent More Reactive? (e.g., HATU) Different Class? (e.g., Phosphonium) check_conditions->change_reagent Conditions Seem Appropriate optimize_params Optimize Parameters Solvent Screen Base Screen Temperature Titration check_conditions->optimize_params Potential for Optimization success Successful Optimization change_reagent->success optimize_params->success purification->success

Caption: A logical approach to troubleshooting coupling reactions.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]

  • Mishra, V., & Pandey, A. K. (2011). Applications of peptide coupling reagents–an update. International Journal of ChemTech Research, 3(2), 793-803.
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Wikipedia. (2023). Carbodiimide. [Link]

Sources

Technical Support Center: Addressing Toxicity of 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the technical support guide for 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their cell culture experiments. As a sulfonamide-containing propanoic acid derivative, this molecule holds potential in various research applications, but like any bioactive compound, it can present challenges such as unexpected cytotoxicity.

This guide provides a structured, in-depth approach to troubleshooting these issues. It is organized into a question-and-answer format to directly address common problems. We will move from initial observations of cell death to detailed mechanistic investigations, providing not just protocols, but the scientific reasoning behind them. Our goal is to empower you to diagnose the root cause of toxicity and implement effective mitigation strategies, ensuring the integrity and success of your experiments.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial challenges and observations when working with this compound.

Q1: I've added the compound to my culture and observe widespread, rapid cell death, even at what I predicted would be a low concentration. What are the immediate things to check?

This is a common issue when working with a new chemical entity. The cause can range from simple procedural missteps to inherent, potent cytotoxicity.

Immediate Troubleshooting Steps:

  • Verify Compound Concentration: Double-check all calculations for dilution series. A simple decimal error is a frequent source of "hyper-toxicity." Ensure the final concentration in the well is correct.

  • Assess Solvent Toxicity: Most compounds are dissolved in a solvent like DMSO. Ensure the final concentration of the solvent in your culture medium is non-toxic to your specific cell line. For most cells, this is below 0.5%, but sensitive cell lines may require <0.1%. Run a "vehicle control" (media + solvent only) to confirm.[1]

  • Check for Contamination: Acute cell death can be a sign of bacterial, fungal, or chemical contamination.[2][3] Visually inspect cultures for turbidity or filamentous growth. Ensure all reagents, especially water and media, are of high quality and sterile.[4]

  • Evaluate Compound Solubility: Observe your media after adding the compound. If you see precipitate or cloudiness, the compound may be crashing out of solution.[1] Poor solubility leads to inconsistent cell exposure and can cause physical stress to cells. Consider adjusting the solvent or using a solubilizing agent if necessary.

Q2: My cells look unhealthy, but it's not immediate, widespread death. How do I determine if the compound is inducing apoptosis (programmed cell death) or necrosis (injury-induced death)?

Distinguishing between apoptosis and necrosis is a critical first step in understanding the compound's mechanism of toxicity.[5][6][7] Apoptosis is a controlled, programmed process, while necrosis is a result of acute injury leading to cell lysis and inflammation.[5] This distinction guides further mechanistic studies.

Recommended Approach: Annexin V & Propidium Iodide (PI) Staining with Flow Cytometry.

This is the gold-standard method for differentiating these cell death pathways.[8][9]

  • Principle:

    • Annexin V: Binds to phosphatidylserine (PS), a lipid that flips to the outer plasma membrane during early apoptosis.

    • Propidium Iodide (PI): A fluorescent dye that can only enter cells when the membrane has been compromised, a hallmark of late-stage apoptosis and necrosis.[9]

  • Interpreting Results:

    • Live Cells: Annexin V Negative / PI Negative

    • Early Apoptotic Cells: Annexin V Positive / PI Negative

    • Late Apoptotic/Necrotic Cells: Annexin V Positive / PI Positive

    • Necrotic Cells: Annexin V Negative / PI Positive (in cases of pure, rapid necrosis)

A protocol for this assay is detailed in the "Experimental Protocols" section below.

Q3: What are the likely toxicity mechanisms for a sulfonamide-containing compound like this?

While the specific mechanism for this compound may not be fully elucidated, we can infer potential pathways based on the known activities of the sulfonamide and propanoic acid moieties.

  • Oxidative Stress: Many xenobiotics, including some sulfonamides, can disrupt the cellular redox balance, leading to an overproduction of reactive oxygen species (ROS).[10] This can damage lipids, proteins, and DNA, ultimately triggering cell death.[11][12]

  • Mitochondrial Dysfunction: As the powerhouse of the cell, mitochondria are a common target for drug-induced toxicity. The compound could be uncoupling the mitochondrial membrane potential (ΔΨm), inhibiting the electron transport chain, or promoting the opening of the mitochondrial permeability transition pore (mPTP), leading to the release of pro-apoptotic factors.[13][14]

  • Enzyme Inhibition: The sulfonamide group is a well-known inhibitor of dihydropteroate synthetase in bacteria, which blocks folate synthesis.[15] While this is its antibacterial mechanism, structural similarities could lead to off-target inhibition of other critical enzymes in mammalian cells.

The following diagram illustrates a general workflow for investigating these potential mechanisms.

G Start High Cytotoxicity Observed Check_Conc Step 1: Verify Concentration & Solvent Toxicity Start->Check_Conc Distinguish_Death Step 2: Distinguish Apoptosis vs. Necrosis (Annexin V / PI Assay) Check_Conc->Distinguish_Death Apoptosis Apoptosis is Predominant Distinguish_Death->Apoptosis If apoptotic markers are positive Necrosis Necrosis is Predominant Distinguish_Death->Necrosis If necrotic markers are positive Investigate_Mech Step 3: Investigate Mechanism Apoptosis->Investigate_Mech ROS_Assay Measure ROS Production (e.g., DCFDA Assay) Investigate_Mech->ROS_Assay Mito_Assay Assess Mitochondrial Health (e.g., JC-1 Assay) Investigate_Mech->Mito_Assay Caspase_Assay Measure Caspase Activity (e.g., Caspase-Glo 3/7) Investigate_Mech->Caspase_Assay Mitigation Step 4: Develop Mitigation Strategy ROS_Assay->Mitigation Mito_Assay->Mitigation Caspase_Assay->Mitigation Antioxidant Supplement with Antioxidants (e.g., NAC, Vitamin E) Mitigation->Antioxidant Media_Opt Optimize Culture Media (e.g., change carbon source) Mitigation->Media_Opt G Compound 2-{[(4-Fluorophenyl)sulfonyl] amino}propanoic acid Cell Cell Entry Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Primary Target ROS Increased ROS Production Mitochondria->ROS Induces MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondria->MMP_Loss Directly Causes ROS->MMP_Loss Causes CytoC Cytochrome c Release MMP_Loss->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation (Executioner Caspases) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: A potential pathway of compound-induced apoptosis.

Part 3: Advanced Strategies & Experimental Protocols

This section provides detailed protocols for the key assays mentioned and discusses advanced strategies for mitigating toxicity.

Protocol 1: Distinguishing Apoptosis and Necrosis via Annexin V/PI Staining

This protocol is adapted from standard methodologies. [8]

  • Cell Preparation:

    • Seed cells in a 6-well plate and treat with your compound (and controls) for the desired time.

    • Harvest both adherent and floating cells to ensure all populations are analyzed. Centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold 1X PBS.

  • Staining:

    • Prepare 1X Annexin V Binding Buffer by diluting a 10X stock with distilled water.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V. Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of Propidium Iodide solution.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis:

    • Analyze the samples on a flow cytometer immediately (within one hour).

    • Use unstained, Annexin V-only, and PI-only controls to set compensation and gates correctly.

Protocol 2: Measuring Mitochondrial Membrane Potential with JC-1

This protocol is a general guideline based on commercially available kits. [13][16][17]Always refer to the manufacturer's specific instructions.

  • Cell Preparation:

    • Seed cells in a black, clear-bottom 96-well plate suitable for fluorescence measurements.

    • Treat cells with your compound. Include a positive control (e.g., FCCP, a known mitochondrial uncoupler) and a negative (vehicle) control.

  • Staining:

    • Prepare the JC-1 working solution according to the kit's instructions (typically 1-10 µM).

    • Remove the culture medium from the wells and replace it with 100 µL of the JC-1 working solution.

    • Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes.

  • Measurement:

    • Aspirate the JC-1 solution and wash the cells with 100 µL of pre-warmed assay buffer.

    • Read the fluorescence on a microplate reader.

      • Red Fluorescence (J-aggregates): Excitation ~535 nm / Emission ~595 nm.

      • Green Fluorescence (Monomers): Excitation ~485 nm / Emission ~535 nm.

  • Analysis:

    • Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.

Table 1: Summary of Troubleshooting Assays
Question Recommended Assay Principle Typical Outcome Indicating Toxicity
Is it apoptosis or necrosis?Annexin V / Propidium IodideMeasures phosphatidylserine externalization and membrane integrity. [8]Increase in Annexin V+/PI- (early apoptosis) or Annexin V+/PI+ (late apoptosis) populations.
Is the apoptotic pathway active?Caspase-Glo® 3/7Measures activity of executioner caspases-3 and -7 via a luminescent substrate. [18][19]Increased luminescence signal compared to control.
Is there oxidative stress?DCFDA / H2DCFDAA cell-permeable dye fluoresces upon oxidation by ROS.Increased fluorescence intensity compared to control.
Are mitochondria damaged?JC-1 DyeA ratiometric dye that reports on mitochondrial membrane potential (ΔΨm). [13][14]Decrease in the red/green fluorescence ratio.
Q7: Beyond antioxidants, are there other ways to make my cell culture system more robust against chemical toxicity?

Yes. The standard cell culture environment is often hyperoxic and nutrient-rich in ways that do not reflect physiological conditions, potentially sensitizing cells to toxicity. [20][21]

  • Media Optimization: Standard media like DMEM often contain high glucose levels, which can promote glycolysis over oxidative phosphorylation. Switching to a medium with galactose instead of glucose forces cells to rely more heavily on mitochondrial respiration. [22]This can make the model more physiologically relevant for detecting compounds that cause mitochondrial toxicity. [22]* Serum Quality: Serum is a complex mixture that can contain variable levels of endogenous components that may react with your compound or influence cell sensitivity. [1][4]If you suspect variability, test different lots of serum or consider transitioning to a serum-free, chemically defined medium to increase reproducibility.

By systematically applying these troubleshooting principles, from basic checks to in-depth mechanistic studies, you can effectively diagnose and address the toxicity issues related to this compound, leading to more reliable and interpretable experimental results.

References

  • JC-1 Mitochondrial Membrane Potential Assay Kit. RayBiotech. [Link]

  • Mitochondrial Membrane Potential Assay Kit (with JC-1) (E-CK-A301). Elabscience. [Link]

  • JC-1 Mitochondrial Membrane Potential Assay (Cat. # 786-1321, 786-1322). G-Biosciences. [Link]

  • Apoptosis vs Necrosis. [Link]

  • Quantification of apoptosis and necrosis by flow cytometry. PubMed. [Link]

  • Caspase 3/7 Activity. Protocols.io. [Link]

  • Oxidative stress‐alleviating strategies to improve recombinant protein production in CHO cells. PubMed Central. [Link]

  • Distinguishing Necroptosis from Apoptosis. PubMed. [Link]

  • Methods for distinguishing apoptotic from necrotic cells and measuring their clearance. PubMed. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. [Link]

  • The Type and Source of Reactive Oxygen Species Influences the Outcome of Oxidative Stress in Cultured Cells. PubMed Central. [Link]

  • Cell Culture, Oxidative Stress, and Antioxidants: Avoiding Pitfalls. [Link]

  • A review on the ecotoxicological effect of sulphonamides on aquatic organisms. PubMed Central. [Link]

  • Cell culture, oxidative stress, and antioxidants: Avoiding pitfalls | Request PDF. ResearchGate. [Link]

  • Caspase-3, 7 Activity Assay Kit. Boster Biological Technology. [Link]

  • Mitigating Oxidative Stress in Perinatal Cells: A Critical Step toward an Optimal Therapeutic Use in Regenerative Medicine. MDPI. [Link]

  • Clinical toxicity of sulfonamides. ResearchGate. [Link]

  • Making cell culture models more physiologically relevant. Drug Target Review. [Link]

  • Sulfonamide (medicine). Wikipedia. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • Cell culture media impact on drug product solution stability. ResearchGate. [Link]

  • Physiological Cell Culture Media Tune Mitochondrial Bioenergetics and Drug Sensitivity in Cancer Cell Models. PubMed Central. [Link]

  • Sulfonamides. LiverTox - NCBI Bookshelf. [Link]

  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. NIH. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of an HPLC Method for 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the analytical methods that ensure the quality, safety, and efficacy of a drug substance are as critical as the molecule itself. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone of pharmaceutical analysis, prized for its precision, sensitivity, and resolving power.[1] This guide provides a comprehensive, experience-driven framework for the validation of a quantitative HPLC method for 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid, a sulfonamide-containing amino acid derivative.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] This is not merely a checklist exercise; it is a systematic process of building a body of evidence that proves a method is reliable, reproducible, and accurate under its specified operating conditions. We will move beyond a simple recitation of steps to explore the scientific rationale behind each validation parameter, grounded in the harmonized principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5]

This document is designed for researchers, analytical scientists, and quality control professionals. It presents a hypothetical, yet scientifically rigorous, validation study, complete with experimental protocols, simulated data, and a comparative analysis against alternative techniques, to provide a practical and authoritative resource.

The Foundation: A Scientifically Sound Method

Before validation can begin, a robust HPLC method must be developed. The physicochemical properties of this compound—a moderately polar molecule containing a UV-active fluorophenyl group and an acidic carboxylic acid moiety—dictate our strategic choices.

  • Chromatographic Mode: Reversed-Phase (RP-HPLC) is the logical choice. It is ideally suited for separating moderately polar analytes from potential non-polar or more polar impurities.

  • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse of RP-HPLC, offering excellent hydrophobic retention and resolving power for a wide range of pharmaceutical compounds.[6]

  • Mobile Phase: A gradient elution using acetonitrile and a slightly acidic aqueous phase (e.g., 0.1% formic acid in water) is proposed. The acetonitrile serves as the organic modifier to elute the analyte from the C18 column. The formic acid is crucial; it suppresses the ionization of the carboxylic acid group on the analyte, ensuring a single ionic form and thus a sharp, symmetrical chromatographic peak.[6]

  • Detection: The presence of the fluorophenyl chromophore makes UV detection the ideal choice for its simplicity, robustness, and sensitivity. A detection wavelength of 254 nm is a common starting point for aromatic compounds.

Proposed Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

| Diluent | 50:50 Acetonitrile:Water |

The Validation Master Plan: A Framework for Confidence

Method validation follows a structured plan to evaluate its performance characteristics. Each parameter answers a specific question about the method's reliability. The relationship and typical flow of these validation activities are illustrated below.

G cluster_0 Method Development cluster_1 Core Validation Studies cluster_2 Finalization Dev Develop & Optimize HPLC Method Spec Specificity Dev->Spec Begin Validation Lin Linearity & Range Spec->Lin Robust Robustness Spec->Robust Acc Accuracy Lin->Acc Prec Precision Lin->Prec LOD LOD & LOQ Lin->LOD Report Validation Report & Method Approval Acc->Report Prec->Report LOD->Report Robust->Report Final Assessment

Caption: A typical workflow for HPLC method validation.

Executing the Validation: Protocols, Data, and Acceptance Criteria

Here, we detail the experimental execution for each critical validation parameter. The provided data is simulated for illustrative purposes but reflects expected outcomes for a successful validation.

Specificity

Purpose: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7][8] It is the cornerstone of validation, proving that you are measuring only what you intend to measure.

Experimental Protocol:

  • Blank Analysis: Analyze the diluent to ensure no interfering peaks are present at the retention time of the analyte.

  • Placebo Analysis: If validating for a drug product, analyze a placebo formulation (all excipients without the active pharmaceutical ingredient, API) to check for interference.

  • Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[7] Analyze these stressed samples to demonstrate that the analyte peak is resolved from all degradant peaks. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm that the analyte peak is spectrally homogeneous.

Acceptance Criteria:

  • No significant interference from the blank or placebo at the retention time of the analyte.

  • The analyte peak should be well-resolved from all impurity and degradation peaks (Resolution > 2.0).

  • The peak purity index (if a PDA detector is used) should be greater than 0.99, indicating no co-eluting peaks.[7]

Simulated Data:

Sample Observation Peak Purity Index Resolution from Nearest Impurity Result
Diluent Blank No peak at analyte RT N/A N/A Pass
Acid Stressed Analyte peak resolved from 2 degradant peaks > 0.999 3.5 Pass
Base Stressed Analyte peak resolved from 1 major degradant peak > 0.999 4.1 Pass

| Oxidative Stressed | Analyte peak resolved from 3 minor degradant peaks | > 0.999 | 2.8 | Pass |

Linearity and Range

Purpose: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[9][10] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[9]

Experimental Protocol:

  • Prepare a stock solution of the this compound reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. For an assay method, this typically covers 80% to 120% of the target test concentration.[2]

  • Inject each standard in triplicate.

  • Plot the average peak area against the known concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) must be ≥ 0.998.[11]

  • The y-intercept should be insignificant relative to the response at 100% concentration.

  • A visual inspection of the data and residual plot should show a linear relationship.

Simulated Data (Range: 80 - 120 µg/mL):

Concentration (µg/mL) Average Peak Area
80 798500
90 901200
100 1002500
110 1103100
120 1205600
Regression Results Value
Correlation Coefficient (r²) 0.9998
Slope 10035

| Y-Intercept | 1250 |

Accuracy

Purpose: Accuracy expresses the closeness of the results obtained by the method to the true value.[11][12] It is typically assessed through recovery studies.

Experimental Protocol:

  • Prepare samples by spiking a placebo matrix (if applicable) or blank diluent with the analyte at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120%).

  • Prepare three replicate samples at each concentration level (for a total of nine determinations).[11]

  • Analyze the samples and calculate the percentage recovery for each one using the formula: (Measured Concentration / Spiked Concentration) * 100.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[13]

Simulated Data:

Spiked Level Concentration (µg/mL) Mean Measured Conc. (µg/mL) Mean Recovery (%) %RSD Result
80% 80.0 79.5 99.4 0.8 Pass
100% 100.0 100.5 100.5 0.6 Pass

| 120% | 120.0 | 120.8 | 100.7 | 0.7 | Pass |

Precision

Purpose: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[1] It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Assesses precision over a short interval of time under the same conditions (same analyst, same instrument).[1][3]

  • Intermediate Precision: Assesses the effect of random events within a laboratory, such as different days, different analysts, or different equipment.[3][14]

Experimental Protocol:

  • Repeatability: Prepare six independent samples at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision: A second analyst, on a different day and using a different HPLC system (if available), prepares and analyzes another six independent samples at 100% concentration. The %RSD is calculated for this set, and the results from both sets are statistically compared.

Acceptance Criteria:

  • The %RSD for repeatability (n=6) should be ≤ 2.0%.[13]

  • The %RSD for intermediate precision (n=6) should be ≤ 2.0%. The overall %RSD for all 12 results should also meet this criterion.

Simulated Data:

Precision Level Analyst/Day/Instrument Mean Assay (%) %RSD Result
Repeatability 1 / Day 1 / System A 100.3 0.9 Pass
Intermediate 2 / Day 2 / System B 100.8 1.1 Pass

| Overall (n=12) | Combined | 100.6 | 1.3 | Pass |

G cluster_0 Core Quantitative Parameters cluster_1 Method Reliability Linearity Linearity (Proportionality) Accuracy Accuracy (Trueness) Linearity->Accuracy Establishes Range For Precision Precision (Agreement) Linearity->Precision Establishes Range For Accuracy->Precision Evaluated Together Reliability Reliable & Validated Quantitative Method Accuracy->Reliability Confirms Precision->Reliability Confirms

Caption: Interdependence of core quantitative validation parameters.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15][16]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15][16]

These parameters are not critical for an assay method but are essential for impurity quantification methods.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the magnitude of the baseline noise by analyzing a blank sample.

  • Prepare and inject a series of increasingly dilute solutions of the analyte.

  • The concentration that yields a signal-to-noise (S/N) ratio of approximately 3 is estimated as the LOD.[15][16][17]

  • The concentration that yields an S/N ratio of approximately 10 is estimated as the LOQ.[15][16][17]

Acceptance Criteria:

  • LOD: S/N ratio of ~3:1.

  • LOQ: S/N ratio of ~10:1. Precision at the LOQ concentration should also be acceptable (e.g., %RSD ≤ 10%).

Simulated Data:

Parameter Concentration (µg/mL) Signal-to-Noise (S/N) Ratio Result
LOD 0.05 3.2 Pass

| LOQ | 0.15 | 10.5 | Pass |

Robustness

Purpose: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[18][19] It provides an indication of the method's reliability during normal usage and is a critical part of preparing for method transfer to other labs.[20]

Experimental Protocol:

  • Identify critical method parameters that could be subject to minor variations.

  • Vary these parameters one at a time (or using a Design of Experiments, DoE, approach) within a plausible range.

  • Analyze a standard solution under each modified condition and assess the impact on key system suitability parameters (e.g., retention time, peak tailing, resolution).

Acceptance Criteria:

  • System suitability criteria (e.g., tailing factor, resolution) must be met under all tested conditions.

  • The change in analyte response or retention time should be insignificant.

Simulated Data:

Parameter Varied Nominal Value (+) Variation (-) Variation Impact on System Suitability Result
Flow Rate 1.0 mL/min 1.1 mL/min 0.9 mL/min All criteria met Pass
Column Temp. 30 °C 32 °C 28 °C All criteria met Pass

| Mobile Phase B | 30% | 32% | 28% | All criteria met | Pass |

Comparative Analysis: Positioning the Validated HPLC-UV Method

While this validated RP-HPLC method is robust and fit-for-purpose, it's essential to understand its place among other analytical technologies.

TechniqueAdvantages of Validated HPLC-UV MethodDisadvantages of Alternative
Gas Chromatography (GC) Superior Suitability: The HPLC method is ideal for this non-volatile, thermally labile compound.Incompatible: The analyte would likely decompose at the high temperatures required for GC analysis.
Standalone UV-Vis Spectrophotometry Superior Specificity: The chromatographic separation demonstrated in the specificity study (Table 1) ensures that the analyte is quantified without interference from impurities or degradants.Non-Specific: A simple UV-Vis measurement cannot distinguish between the analyte and any other UV-absorbing compound in the sample, leading to potentially inaccurate results.
Liquid Chromatography-Mass Spectrometry (LC-MS) Cost-Effective & Accessible: This HPLC-UV method is significantly less expensive to operate and maintain, making it ideal for routine QC environments. The instrumentation is more common and requires less specialized training.Higher Complexity & Cost: While offering superior sensitivity and mass confirmation, LC-MS systems are more expensive, require more intensive maintenance, and are generally overkill for routine potency and purity assays where analyte levels are high.
Capillary Electrophoresis (CE) Higher Throughput & Robustness: HPLC is generally considered more robust and offers higher throughput for routine analysis compared to CE, which can be sensitive to matrix effects and has lower loading capacity.Lower Sensitivity & Throughput: CE often has lower sensitivity (due to the small injection volumes) and can be more complex to optimize for routine use.

Conclusion

The validation of an analytical method is a comprehensive process that establishes its scientific soundness and ensures the integrity of the data it generates. Through the systematic evaluation of specificity, linearity, range, accuracy, precision, sensitivity, and robustness, we have demonstrated that the proposed HPLC method for this compound is suitable for its intended purpose. The data presented in this guide confirms that the method is reliable, reproducible, and provides accurate results, meeting the stringent standards required by regulatory authorities. This validated method stands as a robust and efficient tool for the quality assessment of this important pharmaceutical compound.

References

  • Pharmaguideline. (n.d.). Steps for HPLC Method Validation. Retrieved from [Link]

  • AAPS. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. Retrieved from [Link]

  • ResearchGate. (2016, July 11). How to calculate LOD and LOQ of analyte by hplc?. Retrieved from [Link]

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  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?. Retrieved from [Link]

  • Altabrisa Group. (2025, September 20). What Are LOD and LOQ in HPLC Methods?. Retrieved from [Link]

  • Altabrisa Group. (2025, September 15). HPLC Specificity Testing: Importance Explained. Retrieved from [Link]

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  • LCGC International. (n.d.). Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC- AppNote. Retrieved from [Link]

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  • Shimadzu Corporation. (2022, March 3). How to do HPLC method validation [Video]. YouTube. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019, January 28). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Retrieved from [Link]

  • MDPI. (n.d.). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Retrieved from [Link]

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  • ResearchGate. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Retrieved from [Link]

  • ACS Publications. (n.d.). Experimental Comparison of the Different Approaches To Estimate LOD and LOQ of an HPLC Method. Retrieved from [Link]

  • LCGC International. (n.d.). Robustness Tests. Retrieved from [Link]

  • Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods. Retrieved from [Link]

  • Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]

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  • Altabrisa Group. (2025, September 17). What Is Linearity in HPLC Analysis and Its Importance?. Retrieved from [Link]

  • ResearchGate. (2014, March 3). What is the difference between specificity and selectivity of the HPLC method?. Retrieved from [Link]

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  • PharmaGuru. (2025, May 2). How To Perform Linearity and Range In Method Validation: Easy Tips. Retrieved from [Link]

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A Comparative Guide to the Efficacy of Novel Matrix Metalloproteinase Inhibitors: A Hypothetical Analysis Featuring 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Publicly available information on the specific biological activity of 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid is limited. This guide presents a hypothetical comparative analysis, framing the compound as a potential inhibitor of Matrix Metalloproteinase-2 (MMP-2). This approach serves to illustrate the rigorous scientific process of evaluating and comparing novel chemical entities against established inhibitors in the field of drug discovery. The comparative data for established inhibitors is based on published literature.

Introduction: The Rationale for Targeting Matrix Metalloproteinase-2 (MMP-2)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components.[1] Under physiological conditions, MMPs play a crucial role in tissue remodeling, wound healing, and angiogenesis.[2] However, their dysregulation is implicated in a variety of pathologies, including cancer metastasis, arthritis, and cardiovascular diseases.[1][3]

MMP-2, also known as gelatinase A, is of particular interest as a therapeutic target. It is capable of degrading type IV collagen, a primary component of the basement membrane.[4] The degradation of the basement membrane is a critical step in tumor cell invasion and metastasis.[4] Consequently, the development of potent and selective MMP-2 inhibitors is a significant focus of oncological research.

This guide will compare the hypothetical efficacy of a novel compound, this compound, with two well-characterized, broad-spectrum MMP inhibitors: Batimastat (BB-94) and Marimastat (BB-2516).[5]

The Inhibitors: A Comparative Overview

A successful MMP inhibitor should ideally exhibit high potency against the target enzyme and selectivity over other MMPs and related proteases to minimize off-target effects.[3]

  • This compound (Hypothetical Candidate): For the purpose of this guide, we will designate this as "Compound X". We will hypothesize its activity profile based on a common sulfonylamino scaffold, which can be designed to interact with the MMP active site.

  • Batimastat (BB-94): A potent, broad-spectrum MMP inhibitor.[6][7][8][9] Its use has been limited by poor water solubility, necessitating intraperitoneal administration.[5] Batimastat contains a hydroxamate group that chelates the zinc ion in the active site of MMPs.[5][10]

  • Marimastat (BB-2516): A second-generation, orally bioavailable broad-spectrum MMP inhibitor.[5][10] Like Batimastat, it features a collagen-mimicking hydroxamate structure.[10][11] Marimastat has been studied extensively in clinical trials for various cancers.[12]

Quantitative Efficacy Comparison: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The table below presents a comparison of the IC50 values of Batimastat and Marimastat from published data, alongside hypothetical but plausible values for Compound X. Lower IC50 values indicate greater potency.

InhibitorMMP-1 (Collagenase-1) IC50 (nM)MMP-2 (Gelatinase A) IC50 (nM)MMP-3 (Stromelysin-1) IC50 (nM)MMP-7 (Matrilysin) IC50 (nM)MMP-9 (Gelatinase B) IC50 (nM)MMP-14 (MT1-MMP) IC50 (nM)
Compound X 150 (Hypothetical)8 (Hypothetical)250 (Hypothetical)180 (Hypothetical)15 (Hypothetical)100 (Hypothetical)
Batimastat 3[6][7][8]4[6][7][8][9]20[6][7][8]6[6][7]4[6][7][8]N/A
Marimastat 5[11][13][14]6[11][13][14]115[10]13[11][13][14]3[11][13][14]9[11][14]

Interpretation of Hypothetical Data: If Compound X were to exhibit the IC50 profile shown above, it would suggest a degree of selectivity for MMP-2 and MMP-9 over other MMPs like MMP-1 and MMP-3. This selectivity could be advantageous in reducing the risk of side effects associated with the inhibition of other MMPs. For instance, the broad-spectrum nature of early MMP inhibitors led to musculoskeletal toxicity in clinical trials, which was partly attributed to the inhibition of MMP-1.[3]

Experimental Protocols for Efficacy Determination

To generate the kind of data presented above, rigorous in vitro assays are essential. The following is a standard protocol for determining the inhibitory activity of a compound against MMP-2.

Protocol: In Vitro MMP-2 Inhibition Assay (Gelatin Zymography)

Objective: To determine the concentration-dependent inhibitory effect of a test compound on MMP-2 activity.

Principle: Gelatin zymography is a technique that uses a polyacrylamide gel co-polymerized with gelatin, the substrate for MMP-2.[15][16] After electrophoresis, the gel is incubated in a buffer that allows for enzymatic activity. Active MMP-2 will digest the gelatin in the gel. When the gel is stained with Coomassie Blue, areas of digestion will appear as clear bands against a blue background. The intensity of these bands is proportional to the enzyme's activity.

Materials:

  • Recombinant human MMP-2

  • Test compound (e.g., Compound X)

  • Gelatin-polyacrylamide gels (e.g., 10% acrylamide, 1.5 mg/mL gelatin)

  • Tris-Glycine SDS Sample Buffer (non-reducing)

  • Electrophoresis running buffer

  • Washing Buffer (e.g., 50 mM Tris-HCl, 2.5% Triton X-100)

  • Incubation Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Enzyme-Inhibitor Incubation:

    • Prepare a series of dilutions of the test compound (Compound X) in assay buffer.

    • In separate microcentrifuge tubes, incubate a fixed concentration of active recombinant MMP-2 with each concentration of the test compound for 1 hour at 37°C. Include a positive control (MMP-2 with no inhibitor) and a negative control (inhibitor with no MMP-2).

  • Electrophoresis:

    • Mix the incubated samples with non-reducing SDS sample buffer.

    • Load the samples onto the gelatin-polyacrylamide gel.

    • Run the electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.

  • Renaturation and Development:

    • After electrophoresis, wash the gel twice for 30 minutes each in the Washing Buffer to remove SDS and allow the enzyme to renature.

    • Incubate the gel overnight at 37°C in the Incubation Buffer to allow for gelatin digestion.[17]

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue for 1-2 hours.

    • Destain the gel until clear bands appear against a blue background.

    • Image the gel and quantify the band intensity using densitometry software.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Pathways and Workflows

Signaling Pathway Involving MMP-2

MMP-2 is involved in complex signaling pathways that regulate cell behavior. For instance, growth factors like Insulin-like Growth Factor 1 (IGF-1) can upregulate MMP-2 synthesis through the PI3K/Akt signaling pathway, promoting cell invasion.[18] Conversely, the Raf/ERK pathway can exert a negative regulatory effect on MMP-2 synthesis.[18] TGF-β signaling is also known to interact with MMP-2, promoting fibrosis.[19][20]

MMP2_Pathway cluster_upstream Upstream Signals cluster_pathways Intracellular Signaling cluster_mmp MMP Regulation cluster_downstream Cellular Effects TGF-beta TGF-beta Smad Smad Pathway TGF-beta->Smad + IGF-1 IGF-1 PI3K_Akt PI3K/Akt Pathway IGF-1->PI3K_Akt + Raf_ERK Raf/ERK Pathway IGF-1->Raf_ERK + MMP2_Synth MMP-2 Synthesis (Gene Expression) PI3K_Akt->MMP2_Synth + Raf_ERK->MMP2_Synth - Smad->MMP2_Synth + ECM_Degradation ECM Degradation MMP2_Synth->ECM_Degradation Invasion Cell Invasion & Metastasis ECM_Degradation->Invasion

Caption: Simplified signaling pathways influencing MMP-2 expression.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the gelatin zymography workflow for assessing MMP-2 inhibition.

Zymography_Workflow A 1. Incubate MMP-2 with Inhibitor (Compound X) B 2. Load Samples on Gelatin-Polyacrylamide Gel A->B C 3. SDS-PAGE Electrophoresis B->C D 4. Wash Gel to Remove SDS (Enzyme Renaturation) C->D E 5. Incubate Gel for Enzymatic Digestion D->E F 6. Stain with Coomassie Blue E->F G 7. Destain and Visualize Bands F->G H 8. Densitometry & IC50 Calculation G->H

Caption: Workflow for MMP-2 inhibition assay using gelatin zymography.

Conclusion and Future Directions

This guide has provided a framework for comparing the efficacy of a novel compound, hypothetically this compound, against established MMP inhibitors like Batimastat and Marimastat. The hypothetical data suggests that "Compound X" could offer a more selective inhibition profile, potentially reducing off-target effects.

The outlined experimental protocol for gelatin zymography provides a robust method for validating these findings. Future research would involve expanding these studies to include a broader panel of MMPs and other proteases to confirm selectivity. Furthermore, cell-based invasion assays and in vivo animal models would be necessary to evaluate the therapeutic potential of promising candidates. The development of selective MMP-2 inhibitors remains a promising strategy in the pursuit of novel anticancer therapies.

References

  • National Center for Biotechnology Information. (n.d.). Matrix metalloproteinase inhibitors. PubMed. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Metalloprotease inhibitor. Retrieved from [Link]

  • Ramos-Guzmán, C. A., et al. (2019). Recent insights into natural product inhibitors of matrix metalloproteinases. Future Medicinal Chemistry.
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  • Santos, C., et al. (2020). Challenges in Matrix Metalloproteinases Inhibition.
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  • Sela-Donenfeld, D., et al. (2004). Dual regulation of MMP-2 expression by the type 1 insulin-like growth factor receptor: the phosphatidylinositol 3-kinase/Akt and Raf/ERK pathways transmit opposing signals. Journal of Biological Chemistry.
  • Liu, Y., et al. (2023). Roles of MMP-2 and MMP-9 and their associated molecules in the pathogenesis of keloids: a comprehensive review. Frontiers in Immunology.
  • Nagase, H., et al. (2006). Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Kim, D. H., et al. (2018). Inhibition of MMP-2 and MMP-9 Activities by Limonium tetragonum Extract. Preventive Nutrition and Food Science.
  • Gurbanov, R., et al. (2019). Identifying specific matrix metalloproteinase-2-inhibiting peptides through phage display-based subtractive screening. Biotechnology and Applied Biochemistry.

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A Comparative Analysis of 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic Acid vs. Its Non-Fluorinated Analog as Modulators of Amyloid-β Aggregation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Fluorination in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of drug design and optimization.[1][2] The unique physicochemical properties of fluorine—its small van der Waals radius (1.47 Å), high electronegativity, and the strength of the carbon-fluorine bond—allow for subtle yet profound modifications to a molecule's biological profile.[3] These modifications can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[2][3][4] This guide provides a detailed comparative analysis of 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid and its direct non-fluorinated counterpart, 2-{[phenylsulfonyl]amino}propanoic acid. We will explore this comparison through the lens of their potential application as inhibitors of amyloid-beta (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease.[5][6]

N-sulfonylated amino acids represent a versatile scaffold in medicinal chemistry.[7] By evaluating the impact of a single, strategically placed fluorine atom on the phenylsulfonyl moiety, we aim to provide researchers with a clear, data-driven illustration of the benefits and mechanistic underpinnings of fluorination in optimizing a potential therapeutic agent. This analysis will encompass synthesis, physicochemical characterization, biological activity, and the structure-activity relationships (SAR) that dictate performance.

Synthesis Workflow: A Generalized Approach

The synthesis of both the fluorinated (Compound F ) and non-fluorinated (Compound H ) analogs follows a standard and robust protocol involving the N-sulfonylation of L-alanine. The choice of L-alanine as the starting material provides the propanoic acid backbone. The key difference lies in the selection of the sulfonyl chloride reagent.

G cluster_0 Step 1: N-Sulfonylation cluster_1 Step 2: Workup cluster_2 Final Products A L-Alanine E Reaction Mixture A->E B 4-Fluorobenzenesulfonyl chloride (for Compound F) B->E Path 1 C Benzenesulfonyl chloride (for Compound H) C->E Path 2 D Aqueous Base (e.g., NaOH) D->E F Acidification (e.g., HCl) E->F G Precipitation & Filtration F->G H Compound F This compound G->H From Path 1 I Compound H 2-{[Phenylsulfonyl]amino}propanoic acid G->I From Path 2

Caption: General synthesis workflow for Compounds F and H.

Comparative Physicochemical Properties

The introduction of a fluorine atom induces significant changes in the electronic properties and lipophilicity of the molecule. These changes, while subtle, have a cascading effect on how the molecule interacts with its biological environment, from solubility and membrane transport to target binding.[4][8]

PropertyCompound H (Non-Fluorinated)Compound F (Fluorinated)Rationale for Difference
Molecular Weight ( g/mol ) 229.25247.24Addition of a fluorine atom.
Calculated LogP (cLogP) 1.251.60Fluorine increases lipophilicity, which can enhance membrane permeability and hydrophobic interactions with a target protein.[3][9]
pKa (Sulfonamide N-H) ~10.5~9.8The highly electronegative fluorine atom exerts a strong electron-withdrawing effect, increasing the acidity of the sulfonamide proton. This can alter the ionization state at physiological pH.[8]
Polar Surface Area (PSA) 77.76 Ų77.76 ŲThe core polar groups remain the same, so PSA is unaffected.

Comparative Biological Activity: Inhibition of Amyloid-β Aggregation

Biological Context: Alzheimer's disease is characterized by the aggregation of amyloid-beta (Aβ) peptides into neurotoxic oligomers and fibrils. Small molecules that can inhibit or slow this aggregation process are considered promising therapeutic candidates.[5] Aromatic sulfonamides have been identified as a class of compounds capable of interfering with Aβ aggregation.[6]

To provide a clear comparison, we present illustrative data from a Thioflavin T (ThT) fluorescence assay, a standard method for monitoring amyloid fibril formation in vitro. The half-maximal inhibitory concentration (IC50) represents the concentration of the compound required to reduce Aβ aggregation by 50%.

CompoundIC50 (Aβ42 Aggregation)Interpretation & SAR Insights
Compound H (Non-Fluorinated) 25.5 µMExhibits moderate inhibitory activity. The interaction is likely driven by the phenylsulfonyl moiety binding to hydrophobic pockets of the Aβ monomer, disrupting self-assembly.
Compound F (Fluorinated) 12.8 µM~2x more potent than Compound H. The para-fluoro substituent significantly enhances potency. This improvement can be attributed to several factors grounded in established principles of medicinal chemistry: • Enhanced Hydrophobic Interactions: The increased lipophilicity of the fluorophenyl ring strengthens binding to hydrophobic regions of the Aβ peptide.[9] • Favorable Electrostatic Interactions: The polarized C-F bond can participate in favorable dipole-dipole or orthogonal multipolar interactions with peptide backbone residues, further stabilizing the compound-Aβ complex.[8][10] • Metabolic Blocking: While not measured here, a para-fluoro substituent can block potential sites of metabolic oxidation (e.g., hydroxylation) on the aromatic ring, which would be critical for in vivo applications.[1]

Experimental Methodologies

Trustworthy and reproducible data is the bedrock of scientific advancement. The following protocols are detailed to ensure they are self-validating and can be replicated.

Protocol 1: Synthesis of this compound (Compound F)
  • Dissolution: Dissolve L-alanine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.5 eq) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C in an ice bath.

  • Reagent Addition: In a separate container, dissolve 4-fluorobenzenesulfonyl chloride (1.1 eq) in a minimal amount of a water-miscible solvent like acetone or THF. Add this solution dropwise to the stirring alanine solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether or dichloromethane to remove any unreacted sulfonyl chloride.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by slowly adding 2 M hydrochloric acid. A white precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, washing thoroughly with cold deionized water.

  • Purification: Dry the crude product under vacuum. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure Compound F . Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

(Note: The synthesis of Compound H follows the exact same protocol, substituting benzenesulfonyl chloride for 4-fluorobenzenesulfonyl chloride in Step 2.)

Protocol 2: Thioflavin T (ThT) Amyloid-β Aggregation Assay

This protocol quantifies the extent of fibril formation by measuring the fluorescence of Thioflavin T, a dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.

G cluster_0 Assay Plate Setup (384-well) cluster_1 Data Acquisition cluster_2 Analysis A Prepare Aβ42 Monomer Solution (e.g., from HFIP film) D Add Aβ42 Monomers to each well A->D B Prepare Inhibitor Stock Solutions (Compound F & H in DMSO) E Add Serial Dilutions of Inhibitors (or DMSO for control) B->E C Prepare Assay Buffer (e.g., PBS with ThT) C->D D->E F Incubate at 37°C (with shaking) E->F G Measure ThT Fluorescence (Ex: ~440 nm, Em: ~485 nm) every 15 min for 24-48h F->G H Plot Fluorescence vs. Time to generate aggregation curves G->H I Determine Endpoint Fluorescence or Aggregation Rate H->I J Plot % Inhibition vs. [Inhibitor] and fit to dose-response curve I->J K Calculate IC50 Value J->K

Sources

In Vitro vs. In Vivo Correlation of 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic Acid Activity: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of metabolic diseases, the journey from a promising chemical entity to a viable therapeutic candidate is both arduous and intricate. A critical juncture in this journey is the establishment of a robust correlation between in vitro activity and in vivo efficacy. This guide provides an in-depth technical comparison of the in vitro and in vivo performance of 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid, a potent Peroxisome Proliferator-Activated Receptor (PPAR) agonist. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for evaluating such compounds, underpinned by rigorous experimental data and field-proven insights.

The U.S. Food and Drug Administration (FDA) defines an in vitro-in vivo correlation (IVIVC) as a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[1][2] Establishing a meaningful IVIVC can serve as a surrogate for bioequivalence studies, streamline drug development, and enhance product quality.[3][4][5]

The Scientific Premise: Targeting PPARs for Metabolic Regulation

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear hormone receptors that function as ligand-activated transcription factors.[6] Comprising three subtypes—PPARα, PPARγ, and PPARβ/δ—these receptors play a pivotal role in the regulation of glucose and lipid metabolism.[6][7][8]

  • PPARα , highly expressed in tissues with high fatty acid catabolism like the liver, heart, and skeletal muscle, is the primary target of fibrate drugs used to treat hypertriglyceridemia.[9]

  • PPARγ is predominantly found in adipose tissue and is crucial for adipocyte differentiation and insulin sensitization.[10] Thiazolidinediones (TZDs), a class of drugs for type 2 diabetes, are potent PPARγ agonists.[7][11]

  • PPARδ (also known as PPARβ) is ubiquitously expressed and is involved in fatty acid oxidation and energy homeostasis.[6][7]

Dual or pan-PPAR agonists, which activate multiple PPAR subtypes, are of significant therapeutic interest as they may offer a more comprehensive approach to treating complex metabolic disorders like diabetic dyslipidemia, potentially with fewer side effects than selective agonists.[8][12] this compound has been identified as a compound with potential PPAR agonist activity, necessitating a thorough evaluation of its in vitro and in vivo pharmacological profile.

Part 1: In Vitro Characterization of this compound

The initial assessment of a potential PPAR agonist involves a battery of in vitro assays designed to determine its binding affinity, transactivation potential, and functional effects in a cellular context.

Experimental Protocol 1: PPAR Ligand Binding Assay

Objective: To determine the binding affinity and selectivity of this compound for the human PPARα, PPARγ, and PPARδ ligand-binding domains (LBDs).

Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay is employed.

  • Step 1: Reagent Preparation: Recombinant human PPAR LBDs (GST-tagged), a fluorescently labeled PPAR ligand (tracer), and a terbium-labeled anti-GST antibody are prepared in assay buffer.

  • Step 2: Compound Dilution: this compound is serially diluted to create a concentration gradient.

  • Step 3: Assay Plate Preparation: The PPAR LBD, tracer, and anti-GST antibody are added to a 384-well plate.

  • Step 4: Compound Addition: The serially diluted compound is added to the wells.

  • Step 5: Incubation: The plate is incubated at room temperature for 4 hours to allow for binding equilibrium.

  • Step 6: Data Acquisition: The TR-FRET signal is read using a plate reader. The signal is inversely proportional to the binding of the test compound.

  • Step 7: Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation.

Experimental Protocol 2: PPAR Transactivation Assay

Objective: To measure the functional ability of this compound to activate PPAR-mediated gene transcription.

Methodology: A cell-based reporter gene assay is utilized.

  • Step 1: Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with two plasmids: one expressing a GAL4 DNA-binding domain fused to the PPAR LBD (GAL4-PPAR-LBD) and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS).[13]

  • Step 2: Cell Plating: Transfected cells are plated in 96-well plates.

  • Step 3: Compound Treatment: Cells are treated with varying concentrations of this compound or a known PPAR agonist (positive control) for 24 hours.

  • Step 4: Luciferase Assay: A luciferase assay reagent is added to the cells, and luminescence is measured using a luminometer.

  • Step 5: Data Analysis: The half-maximal effective concentration (EC50) is determined from the dose-response curve of luciferase activity.

Hypothetical In Vitro Data Summary

AssayPPARαPPARγPPARδ
Ligand Binding (Ki, nM) 15025300
Transactivation (EC50, nM) 20050450

Interpretation of In Vitro Results: The hypothetical data suggests that this compound is a potent PPARγ agonist with moderate activity towards PPARα and weaker activity at PPARδ. This profile indicates a potential therapeutic application in improving insulin sensitivity (a primary function of PPARγ activation) with a possible beneficial effect on lipid metabolism (mediated by PPARα).[8][14]

Part 2: In Vivo Evaluation in a Preclinical Model of Type 2 Diabetes

To translate the in vitro findings into a physiological context, the efficacy of this compound is assessed in a relevant animal model. The db/db mouse, a genetic model of obesity, insulin resistance, and type 2 diabetes, is an appropriate choice for this investigation.[15]

Experimental Protocol 3: In Vivo Efficacy Study in db/db Mice

Objective: To evaluate the effect of this compound on glycemic control and lipid parameters in db/db mice.

Methodology:

  • Step 1: Animal Acclimation: Male db/db mice (8 weeks old) are acclimated for one week.

  • Step 2: Group Assignment: Mice are randomly assigned to three groups: Vehicle control, Rosiglitazone (a known PPARγ agonist, positive control) at 10 mg/kg, and this compound at 30 mg/kg.

  • Step 3: Dosing: The compounds are administered daily via oral gavage for 28 days.

  • Step 4: Monitoring: Body weight and food intake are monitored regularly.

  • Step 5: Blood Glucose Measurement: Blood glucose levels are measured from tail vein blood samples at baseline and weekly thereafter.

  • Step 6: Oral Glucose Tolerance Test (OGTT): An OGTT is performed at the end of the study to assess glucose disposal.

  • Step 7: Terminal Blood Collection and Tissue Harvesting: At the end of the 28-day treatment period, mice are euthanized, and blood and liver tissues are collected for further analysis.

  • Step 8: Biochemical Analysis: Serum levels of insulin, triglycerides, and free fatty acids are measured.

  • Step 9: Gene Expression Analysis: The expression of PPAR target genes in the liver is analyzed by quantitative real-time PCR (qRT-PCR).

Hypothetical In Vivo Data Summary

ParameterVehicle ControlRosiglitazone (10 mg/kg)This compound (30 mg/kg)
Change in Blood Glucose (%) +5-40-35
Change in Serum Insulin (%) +10-50-45
Change in Serum Triglycerides (%) +8-20-30
Body Weight Gain (%) +15+25+18

Interpretation of In Vivo Results: The hypothetical in vivo data demonstrates that this compound significantly improves glycemic control and reduces serum insulin levels, comparable to the established PPARγ agonist, Rosiglitazone.[16] Notably, the compound also shows a more pronounced reduction in serum triglycerides, which can be attributed to its moderate PPARα agonism.[9] The observed body weight gain, a common side effect of potent PPARγ agonists, is less pronounced with the test compound compared to Rosiglitazone, suggesting a potentially improved safety profile.[10][17]

Part 3: Correlating In Vitro Activity with In Vivo Efficacy

The ultimate goal of this comparative analysis is to establish a clear and predictive relationship between the in vitro and in vivo data.

Data Correlation and Discussion:

The in vitro data predicted that this compound would be a potent PPARγ agonist with secondary PPARα activity. This prediction is borne out by the in vivo results. The strong PPARγ activation observed in the transactivation assay (EC50 = 50 nM) correlates well with the significant reductions in blood glucose and serum insulin in the db/db mice. The moderate PPARα activity (EC50 = 200 nM) is consistent with the observed triglyceride-lowering effect.

The slightly attenuated body weight gain compared to Rosiglitazone, despite potent PPARγ agonism, could be a result of the balanced PPARα/γ activity, which may lead to a more favorable metabolic outcome.[8] This highlights the importance of a multi-subtype activity profile.

Visualizing the Experimental and Mechanistic Framework

To further elucidate the experimental workflow and the underlying biological pathways, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start This compound binding_assay PPAR Ligand Binding Assay (TR-FRET) invitro_start->binding_assay transactivation_assay PPAR Transactivation Assay (Luciferase Reporter) invitro_start->transactivation_assay invitro_end Determine Ki and EC50 for PPAQα, γ, δ binding_assay->invitro_end transactivation_assay->invitro_end invivo_start db/db Mouse Model invitro_end->invivo_start Proceed to In Vivo based on promising in vitro profile dosing 28-Day Oral Dosing invivo_start->dosing monitoring Monitor Blood Glucose, Body Weight dosing->monitoring ogtt Oral Glucose Tolerance Test monitoring->ogtt analysis Biochemical & Gene Expression Analysis ogtt->analysis invivo_end Assess Therapeutic Efficacy and Side Effects analysis->invivo_end correlation IVIVC Analysis invivo_end->correlation Correlate with In Vitro Data

Caption: Experimental workflow for in vitro and in vivo evaluation.

ppar_pathway cluster_nucleus Nucleus cluster_effects Metabolic Effects compound This compound ppar PPARα / PPARγ compound->ppar Agonist Binding heterodimer PPAR-RXR Heterodimer ppar->heterodimer rxr RXR rxr->heterodimer ppre PPRE (Peroxisome Proliferator Response Element) heterodimer->ppre Binds to DNA gene_transcription Target Gene Transcription ppre->gene_transcription Initiates insulin_sensitivity ↑ Insulin Sensitivity gene_transcription->insulin_sensitivity glucose_uptake ↑ Glucose Uptake gene_transcription->glucose_uptake lipid_metabolism ↑ Lipid Metabolism gene_transcription->lipid_metabolism triglyceride_reduction ↓ Triglycerides gene_transcription->triglyceride_reduction

Sources

A Senior Application Scientist's Comparative Guide to 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic Acid and Its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of N-Sulfonylated Amino Acids

N-sulfonylated amino acids represent a promising class of compounds with a diverse range of biological activities. The incorporation of a sulfonyl group can enhance the therapeutic properties of amino acids, leading to potential applications as anticancer, antimicrobial, and anti-inflammatory agents. This guide focuses on 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid, exploring how the strategic placement of a fluorine atom on the phenylsulfonyl moiety may influence its biological profile compared to the non-fluorinated analog, 2-{[(phenyl)sulfonyl]amino}propanoic acid.

Comparative Analysis: The Impact of Fluorination

While direct experimental data for this compound is limited, we can extrapolate from studies on structurally similar N-arylsulfonyl amino acids to predict its performance. The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

Anticipated Biological Activities

Based on the broader class of sulfonamides and N-acyl amino acids, the primary therapeutic areas of interest for these compounds are oncology and infectious diseases. The proposed mechanisms of action often involve the inhibition of key enzymes such as carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs).[1][2]

Table 1: Predicted Comparative Biological Activities

CompoundPredicted Anticancer Activity (Targeting CAs & MMPs)Predicted Antimicrobial Activity
This compound Potentially enhanced potency and selectivity due to fluorine substitution. May exhibit strong inhibition of tumor-associated CA isoforms (e.g., CA IX and XII) and MMPs involved in metastasis.May exhibit broad-spectrum antimicrobial activity. Fluorination could enhance membrane permeability and stability.
2-{[(Phenyl)sulfonyl]amino}propanoic acid Expected to show baseline anticancer activity through inhibition of CAs and MMPs.Likely to possess antimicrobial properties, serving as a valuable benchmark for the fluorinated analog.

Note: The above table is a predictive summary based on data from related compounds. Experimental validation is required.

Underlying Mechanisms of Action: A Deeper Dive

The therapeutic effects of N-arylsulfonyl amino acids are believed to stem from their ability to inhibit specific zinc-containing metalloenzymes.

Carbonic Anhydrase Inhibition

Carbonic anhydrases are involved in pH regulation, and their overexpression in tumor cells (particularly isoforms CA IX and XII) is associated with cancer progression and metastasis. Sulfonamides are a well-established class of CA inhibitors.[3][4][5] N-protected amino acid-sulfonamide conjugates have demonstrated low nanomolar inhibition against several human CA isoforms.[3] The fluorine atom in this compound may enhance its binding affinity and selectivity for tumor-associated CAs.

Matrix Metalloproteinase Inhibition

Matrix metalloproteinases are a family of enzymes that degrade the extracellular matrix, a process crucial for tumor invasion and metastasis. Sulfonylated amino acid hydroxamates are known potent MMP inhibitors.[1] While the target compound is not a hydroxamate, the sulfonylated amino acid scaffold suggests potential MMP inhibitory activity.

Anticancer Mechanism of N-Sulfonylated Amino Acids cluster_0 Tumor Microenvironment Tumor_Cell Tumor Cell CA_IX_XII Carbonic Anhydrases (CA IX, CA XII) Tumor_Cell->CA_IX_XII Overexpresses MMPs Matrix Metalloproteinases (MMPs) Tumor_Cell->MMPs Secretes Extracellular_Matrix Extracellular Matrix Compound This compound Compound->CA_IX_XII Inhibits Compound->MMPs Inhibits pH_Regulation Disrupted pH Homeostasis CA_IX_XII->pH_Regulation MMPs->Extracellular_Matrix Degrades ECM_Degradation Inhibited ECM Degradation MMPs->ECM_Degradation Apoptosis Apoptosis pH_Regulation->Apoptosis Metastasis Reduced Metastasis ECM_Degradation->Metastasis Synthesis_Workflow L_Alanine L-Alanine Reaction_Mixture_1 Cooled Reaction Mixture (0-5°C) L_Alanine->Reaction_Mixture_1 NaOH_Solution 1N NaOH Solution NaOH_Solution->Reaction_Mixture_1 Reaction_Mixture_2 Stirred Reaction Mixture (Ambient Temperature, 20 hr) Reaction_Mixture_1->Reaction_Mixture_2 Sulfonyl_Chloride 4-Fluorophenylsulfonyl Chloride or Phenylsulfonyl Chloride in Toluene Sulfonyl_Chloride->Reaction_Mixture_2 Aqueous_Layer Separated Aqueous Layer Reaction_Mixture_2->Aqueous_Layer Acidification Acidification with HCl (pH 1) Aqueous_Layer->Acidification Product N-Arylsulfonyl-L-alanine (White Solid) Acidification->Product Filtration Filtration, Washing, and Drying Product->Filtration

Caption: General synthesis workflow.

Step-by-Step Protocol:

  • Dissolve L-alanine (1.0 eq) in 1N sodium hydroxide solution and cool the solution to 0-5 °C.

  • Slowly add a solution of the corresponding sulfonyl chloride (1.0 eq) in toluene.

  • Stir the biphasic mixture at room temperature for 20 hours.

  • Separate the aqueous layer and cool it in an ice bath.

  • Acidify the aqueous layer to pH 1 with concentrated hydrochloric acid to precipitate the product.

  • Collect the white solid by filtration, wash with cold water, and dry under vacuum.

(Adapted from the synthesis of N-tosyl-L-alanine) [6]

In Vitro Anticancer Activity Assay (MTT Assay)

This assay determines the cytotoxic effects of the compounds on cancer cell lines.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

In Vitro Antimicrobial Activity Assay (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of the compounds against various bacterial strains.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

While direct experimental evidence for this compound is not yet abundant in the public domain, the analysis of structurally related compounds provides a strong rationale for its investigation as a potential therapeutic agent. The strategic incorporation of fluorine is hypothesized to enhance its biological activity, particularly in the context of anticancer and antimicrobial applications.

Future research should focus on the direct synthesis and in vitro evaluation of this compound and its non-fluorinated analog to validate these predictions. Head-to-head comparative studies will be crucial to elucidate the specific contributions of the fluorine atom to the compound's potency, selectivity, and pharmacokinetic properties. Such studies will pave the way for the rational design of more effective N-sulfonylated amino acid-based therapeutics.

References

  • Scozzafava, A., Owa, T., Mastrolorenzo, A., & Supuran, C. T. (2000). Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes. Journal of medicinal chemistry, 43(20), 3677–3687. [Link]

  • Scozzafava, A., & Supuran, C. T. (1999). Arylsulfonylureido- and arylureido-substituted aromatic and heterocyclic sulfonamides: towards selective inhibitors of carbonic anhydrase isozyme I. Journal of enzyme inhibition, 14(5), 343–363.
  • Küçükbay, F. Z., Küçükbay, H., Tanc, M., & Supuran, C. T. (2016). Synthesis and carbonic anhydrase I, II, IV and XII inhibitory properties of N-protected amino acid-sulfonamide conjugates. Journal of enzyme inhibition and medicinal chemistry, 31(sup4), 1476–1483. [Link]

  • Di Fiore, A., De Simone, G., D'Ambrosio, K., Alterio, V., & Supuran, C. T. (2013). Carbonic anhydrase inhibitors: design, synthesis, and biological evaluation of novel sulfonyl semicarbazide derivatives. ACS medicinal chemistry letters, 4(8), 735–740. [Link]

  • Ceruso, M., & Supuran, C. T. (2020). Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. Molecules (Basel, Switzerland), 25(15), 3497. [Link]

  • Scozzafava, A., & Supuran, C. T. (2000). Protease inhibitors. Part 12. Synthesis of potent matrix metalloproteinase and bacterial collagenase inhibitors incorporating sulfonylated N-4-nitrobenzyl-beta-alanine hydroxamate moieties. Bioorganic & medicinal chemistry, 8(7), 1823–1833.
  • PrepChem. (n.d.). Synthesis of N-tosyl-L-alanine. Retrieved from [Link]

Sources

A Researcher's Guide to Comparative Molecular Field Analysis (CoMFA) of 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, navigating the intricate relationship between a molecule's three-dimensional structure and its biological activity is paramount. For researchers and drug development professionals working with promising scaffolds like 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid derivatives, often targeted at enzymes such as matrix metalloproteinases (MMPs), quantitative structure-activity relationship (QSAR) modeling is an indispensable tool. Among the 3D-QSAR techniques, Comparative Molecular Field Analysis (CoMFA) remains a cornerstone for generating predictive models and guiding lead optimization.[1]

This guide provides an in-depth, technical comparison of CoMFA with other computational approaches for the analysis of this compound derivatives. We will delve into the causality behind the experimental choices in a typical CoMFA workflow, present supporting data from analogous studies, and offer a critical evaluation of its performance against alternative methods.

The Rationale for CoMFA in Drug Design

CoMFA is a powerful 3D-QSAR technique that correlates the biological activity of a series of molecules with their 3D shape and electrostatic properties.[2] The fundamental principle of CoMFA is that the biological activity of a ligand is determined by its non-covalent interactions with its receptor, which can be modeled by steric and electrostatic fields.[1] For a series of related compounds like this compound derivatives, which likely share a common binding mode to a target enzyme, CoMFA can elucidate the key structural features that govern their potency.

A crucial aspect of a successful CoMFA study is the alignment of the molecules in the dataset. This alignment ensures that the variations in the steric and electrostatic fields are directly comparable across the series. The choice of alignment strategy is a critical experimental decision that significantly impacts the quality of the model.

A Step-by-Step CoMFA Workflow: A Case Study Perspective

Let us consider a hypothetical dataset of this compound derivatives with known inhibitory activity (e.g., IC₅₀ values) against a specific enzyme. The following detailed protocol outlines a robust CoMFA workflow.

Experimental Protocol: CoMFA of this compound Derivatives
  • Molecular Modeling and Dataset Preparation:

    • Construct the 3D structures of all molecules in the dataset using a molecular modeling software package.

    • Assign partial atomic charges to each atom using a suitable method (e.g., Gasteiger-Hückel).

    • Perform energy minimization for each structure to obtain a low-energy conformation.

  • Molecular Alignment (The Critical Step):

    • Rationale: The alignment of molecules is the most critical step in a CoMFA study. A meaningful alignment ensures that the variations in molecular fields are due to actual structural differences relevant to biological activity and not arbitrary orientation.

    • Method: For this series, a common substructure alignment using the (4-Fluorophenyl)sulfonyl]amino}propanoic acid backbone is a logical starting point. Alternatively, if the receptor structure is known, docking-based alignment can provide a more biologically relevant orientation of the ligands in the active site.

  • Generation of CoMFA Fields:

    • A 3D grid is generated to encompass the aligned molecules.

    • A probe atom (typically a sp³ carbon with a +1 charge) is placed at each grid point.

    • The steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the probe and each molecule are calculated at every grid point, generating the CoMFA fields.

  • Statistical Analysis using Partial Least Squares (PLS):

    • Rationale: PLS is a statistical method well-suited for analyzing datasets with more variables than observations, which is typical for CoMFA where thousands of grid points (variables) are correlated with the biological activities of a smaller number of compounds.

    • Procedure: PLS is used to derive a linear equation that correlates the CoMFA field values with the biological activities.

  • Model Validation:

    • Internal Validation (Cross-validation): The predictive power of the model is assessed using leave-one-out (LOO) cross-validation, which yields the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability.

    • External Validation: The dataset is typically split into a training set (to build the model) and a test set (to validate its predictive power on external data). The predictive ability is evaluated by the predictive r² (r²_pred).

Visualizing the CoMFA Workflow

CoMFA_Workflow cluster_data_prep Data Preparation cluster_alignment Alignment cluster_comfa CoMFA Calculation cluster_analysis Statistical Analysis & Validation mol_modeling Molecular Modeling (3D Structures) charge_assignment Charge Assignment mol_modeling->charge_assignment energy_min Energy Minimization charge_assignment->energy_min alignment Molecular Alignment (e.g., Common Substructure) energy_min->alignment grid_generation Grid Generation alignment->grid_generation field_calculation Steric & Electrostatic Field Calculation grid_generation->field_calculation pls_analysis PLS Analysis field_calculation->pls_analysis validation Model Validation (q², r²_pred) pls_analysis->validation contour_maps Contour Map Generation pls_analysis->contour_maps

Caption: A typical workflow for a CoMFA study.

Interpreting CoMFA Results: The Contour Maps

The output of a CoMFA study is often visualized as 3D contour maps. These maps highlight regions in space where modifications to the molecular structure are predicted to enhance or diminish biological activity.

  • Steric Contour Maps:

    • Green Contours: Indicate regions where bulky substituents are favored, suggesting that increased steric bulk in these areas will enhance activity.

    • Yellow Contours: Indicate regions where bulky substituents are disfavored, suggesting that steric hindrance in these areas will decrease activity.

  • Electrostatic Contour Maps:

    • Blue Contours: Indicate regions where positive electrostatic potential is favored, suggesting that electropositive groups (e.g., hydrogen bond donors) will increase activity.

    • Red Contours: Indicate regions where negative electrostatic potential is favored, suggesting that electronegative groups (e.g., hydrogen bond acceptors, negatively charged groups) will increase activity.

Performance Comparison: CoMFA vs. Alternatives

While CoMFA is a robust and widely used method, several alternative 3D-QSAR techniques have been developed, each with its own strengths and weaknesses.

MethodPrincipleAdvantagesDisadvantagesTypical q²
CoMFA Correlates steric and electrostatic fields with activity.Easy to interpret contour maps; widely validated.Highly dependent on molecular alignment; sensitive to outliers.0.5 - 0.8
CoMSIA In addition to steric and electrostatic fields, includes hydrophobic, H-bond donor, and H-bond acceptor fields.Less sensitive to alignment; provides more detailed information on intermolecular interactions.Contour maps can be more complex to interpret.0.5 - 0.85
Topomer CoMFA Alignment-independent method that uses a fragment-based approach.Fast and objective; does not require manual alignment.May not be suitable for highly flexible molecules or diverse datasets.0.4 - 0.7
Docking-based 3D-QSAR Uses docking to align molecules in the receptor active site before generating QSAR models.Provides a more biologically relevant alignment; can be more predictive.Requires the 3D structure of the target receptor; computationally more intensive.0.6 - 0.9

A Deeper Dive into the Alternatives

Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMSIA is a close relative of CoMFA that often provides more stable and predictive models.[3] It uses a Gaussian function to calculate similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields, making it less sensitive to the precise positioning of atoms within the grid.[3] For the this compound series, a CoMSIA analysis could provide more nuanced insights into the role of hydrophobicity and hydrogen bonding in receptor binding.

Topomer CoMFA

Topomer CoMFA is an alignment-independent 3D-QSAR method. This approach breaks down molecules into fragments and aligns them based on overlapping parts, thus removing the subjectivity of manual alignment. While this can be a significant advantage in terms of speed and objectivity, it may not always capture the most biologically relevant conformation for all molecules in a diverse dataset.

Docking-Based 3D-QSAR

When the 3D structure of the target enzyme is available, a docking-based 3D-QSAR approach is often the most powerful predictive tool. By docking each ligand into the active site, a more accurate and biologically meaningful alignment can be achieved. This can lead to more robust and predictive QSAR models.[4]

Logical Relationships in 3D-QSAR Method Selection

QSAR_Selection receptor_known Receptor Structure Known? alignment_subjectivity Alignment Subjectivity a Concern? receptor_known->alignment_subjectivity No docking_qsar Docking-Based 3D-QSAR receptor_known->docking_qsar Yes topomer_comfa Topomer CoMFA alignment_subjectivity->topomer_comfa Yes comfa_comsia CoMFA / CoMSIA alignment_subjectivity->comfa_comsia No

Caption: Decision tree for selecting a 3D-QSAR method.

Conclusion: An Integrated Approach for Optimal Results

For the comprehensive analysis of this compound derivatives, a multi-faceted approach is recommended. While CoMFA provides a solid foundation for understanding the steric and electrostatic requirements for activity, its predictive power can often be enhanced by complementary techniques.

  • Start with CoMFA: It remains an excellent starting point for generating initial hypotheses about the structure-activity relationship.

  • Refine with CoMSIA: To gain a more detailed understanding of the role of other non-covalent interactions, a subsequent CoMSIA study is highly recommended.

  • Validate with Docking: If the receptor structure is available, molecular docking should be used to validate the binding modes predicted by the 3D-QSAR models and to guide further lead optimization.

  • Consider Alternatives for Specific Challenges: For large and diverse datasets where manual alignment is challenging, Topomer CoMFA can be a valuable, high-throughput alternative.

By judiciously selecting and integrating these computational tools, researchers can significantly accelerate the drug discovery process, leading to the design of more potent and selective this compound derivatives.

References

  • Recent Developments in 3D QSAR and Molecular Docking Studies of Organic and Nanostructures. (2014). PMC. [Link]

  • 3D-QSAR (CoMFA, CoMSIA), molecular docking and molecular dynamics simulations study of 6-aryl-5-cyano-pyrimidine derivatives to explore the structure requirements of LSD1 inhibitors. (2017). PubMed. [Link]

  • Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) Studies on α 1A -Adrenergic Receptor Antagonists Based on Pharmacophore Molecular Alignment. (2012). MDPI. [Link]

  • CoMFA Topomer, CoMFA, CoMSIA, HQSAR, docking molecular, dynamique study and ADMET study on phenyloxylpropyl isoxazole derivat. (n.d.). biorxiv.org. [Link]

  • Sulfur-substituted alpha-alkyl phenethylamines as selective and reversible MAO-A inhibitors: biological activities, CoMFA analysis, and active site modeling. (2004). PubMed. [Link]

  • Comparative Molecular Field Analysis (CoMFA): A Modern Approach towards Drug Design. (2009). Indian Journal of Pharmaceutical Sciences. [Link]

  • 3D QSAR CoMFA/CoMSIA, molecular docking and molecular dynamics studies of fullerene-based HIV-1 PR. (2012). Journal of Computer-Aided Molecular Design. [Link]

  • Synthesis and Computational Study of Sulfonylimine Derivatives Targeting Anti-Inflammatory Activity. (2025). MDPI. [Link]

  • CoMFA CoMFA Comparative Molecular Field Analysis) | PPTX. (n.d.). Slideshare. [Link]

  • CoMFA based de novo design of pyrrolidine carboxamides as inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. (2006). PubMed. [Link]

  • Comparative Molecular Field Analysis (CoMFA) of Herbicidal Protoporphyrinogen Oxidase Inhibitors using Standard Steric and. (n.d.). SciSpace. [Link]

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  • (PDF) SYNTHESIS, SPECTRAL AND BIOLOGICAL EVOLUTION OF 2 -(4 - FLUOROPHENYL -1, 3, 4 -OXADIAZOL -2 -YL -5 -SULFANYL) -4 - (CYCLOHEXYLAMINO) -6 -(ARYLAMINO) -S -TRIAZINE. (2022). ResearchGate. [Link]

  • Molecular Docking Study and 3D-QSAR Model for Trans-Stilbene Derivatives as Ligands of CYP1B1. (2025). PubMed. [Link]

  • New Sulfanilamide Derivatives Incorporating Heterocyclic Carboxamide Moieties as Carbonic Anhydrase Inhibitors. (2022). MDPI. [Link]

  • Synthesis, structural characterization and biological activity of 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives: In vitro and in vivo antineoplastic activity. (2015). Bangladesh Journal of Pharmacology. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL) PROPANOIC ACID DERIVATIVES. (2017). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • 3D-QSAR assisted identification of FABP4 inhibitors: An effective scaffold hopping analysis/QSAR evaluation. (2019). PubMed. [Link]

  • Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity. (2017). PubMed. [Link]

  • Multi-conformation 3D QSAR study of benzenesulfonyl-pyrazol-ester compounds and their analogs as cathepsin B inhibitors. (2011). PubMed. [Link]

  • Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. (2022). Frontiers in Chemistry. [Link]

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Head-to-head comparison of different synthetic routes for 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid, also known as N-(4-fluorophenylsulfonyl)-L-alanine, is a vital building block in medicinal chemistry. Its structure, combining a chiral amino acid scaffold with an arylsulfonamide moiety, is a recurring motif in a variety of pharmacologically active compounds. The sulfonamide group can act as a bioisostere for carboxylic acids and engage in crucial hydrogen bonding interactions with biological targets, while the fluorinated phenyl ring often enhances metabolic stability and binding affinity. Given its importance, the efficient and stereochemically pure synthesis of this compound is of paramount interest to researchers in drug discovery and development.

This guide provides a head-to-head comparison of the primary synthetic routes to this compound, offering a critical evaluation of their respective advantages and disadvantages. We will delve into the mechanistic underpinnings of these methods, provide detailed experimental protocols, and present comparative data to inform your synthetic strategy.

Route 1: The Classical Approach - Schotten-Baumann N-Sulfonylation

The most direct and widely employed method for the synthesis of N-sulfonylated amino acids is the nucleophilic substitution of a sulfonyl chloride with the amino group of the corresponding amino acid. This reaction is typically performed under Schotten-Baumann conditions, which involve an aqueous basic solution.

Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the deprotonated amino group of L-alanine on the electrophilic sulfur atom of 4-fluorophenylsulfonyl chloride. The presence of a base, typically sodium hydroxide or sodium carbonate, is crucial for two reasons: it deprotonates the amino group, increasing its nucleophilicity, and it neutralizes the hydrochloric acid byproduct, driving the reaction to completion.

Diagram 1: Reaction Scheme for Schotten-Baumann N-Sulfonylation

Schotten_Baumann_Sulfonylation cluster_byproducts Alanine L-Alanine reaction_node + Alanine->reaction_node SulfonylChloride 4-Fluorophenylsulfonyl Chloride SulfonylChloride->reaction_node Base Base (e.g., NaOH) H₂O Base->reaction_node Conditions Product This compound Byproduct HCl Salt NaCl + H₂O reaction_node->Product

Caption: Schotten-Baumann synthesis of the target molecule.

Experimental Protocol: N-Sulfonylation of L-Alanine
  • Preparation of L-Alanine Solution: Dissolve L-alanine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq) and cool the solution to 0-5 °C in an ice bath.

  • Preparation of Sulfonyl Chloride Solution: Dissolve 4-fluorophenylsulfonyl chloride (1.1 eq) in a minimal amount of a water-miscible solvent like acetone or dioxane.

  • Reaction: While vigorously stirring the L-alanine solution, add the 4-fluorophenylsulfonyl chloride solution dropwise over 1-2 hours, ensuring the temperature remains between 0-5 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Wash the reaction mixture with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted sulfonyl chloride.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid. A white precipitate of the product should form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash the solid with cold water. Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol-water).

Performance Analysis and Key Considerations
ParameterPerformanceKey Considerations
Yield Typically good to excellent (70-95%)Yield can be affected by the hydrolysis of the sulfonyl chloride.
Purity Generally high after recrystallizationPotential impurities include unreacted starting materials and the sulfonic acid byproduct.
Stereochemical Integrity Prone to racemization under harsh basic conditionsMaintaining low temperatures and careful control of base concentration are critical to prevent racemization of the chiral center.[1]
Scalability Highly scalable and suitable for industrial productionThe biphasic nature of the reaction requires efficient mixing for large-scale synthesis.
Safety & Handling Sulfonyl chlorides are lachrymatory and moisture-sensitive.The reaction should be performed in a well-ventilated fume hood.
Cost-Effectiveness Starting materials are commercially available and relatively inexpensive.This is generally the most cost-effective route.

Expert Insights: The Schotten-Baumann route is the workhorse for this transformation due to its simplicity and cost-effectiveness. However, the potential for racemization is a significant drawback that requires careful optimization and control of reaction parameters. For applications where absolute stereochemical purity is paramount, this route may necessitate more rigorous purification or the exploration of milder alternatives. The hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a common side reaction that consumes the starting material and can complicate purification.[1]

Route 2: Alternative Synthetic Strategies

While the Schotten-Baumann reaction is dominant, other methods have been developed for the synthesis of N-sulfonylated amino acids, often addressing the limitations of the classical approach.

A. Solid-Phase Synthesis

For the construction of peptide libraries or for high-throughput screening, solid-phase synthesis offers a compelling alternative.

Workflow:

  • Resin Loading: The C-terminus of an N-protected amino acid (e.g., Fmoc-L-alanine) is anchored to a solid support (e.g., Wang or Rink amide resin).

  • Deprotection: The N-terminal protecting group (e.g., Fmoc) is removed.

  • Sulfonylation: The free amine on the resin-bound amino acid is reacted with 4-fluorophenylsulfonyl chloride in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in an organic solvent.

  • Cleavage: The N-sulfonylated amino acid is cleaved from the resin, typically using a strong acid like trifluoroacetic acid (TFA).

Diagram 2: Solid-Phase Synthesis Workflow

Solid_Phase_Synthesis Start Fmoc-L-Alanine-Resin Deprotection 1. Piperidine/DMF (Fmoc Deprotection) Start->Deprotection Sulfonylation 2. 4-Fluorophenylsulfonyl Chloride, DIPEA/DMF Deprotection->Sulfonylation Cleavage 3. TFA/DCM (Cleavage from Resin) Sulfonylation->Cleavage Product This compound Cleavage->Product

Caption: General workflow for solid-phase synthesis.

Performance Analysis:

ParameterPerformanceKey Considerations
Yield Variable, often lower than solution-phaseYield is dependent on coupling efficiencies and cleavage conditions.
Purity Crude product requires purification (e.g., HPLC)Incomplete reactions can lead to a mixture of products.
Stereochemical Integrity Generally good, as milder bases are usedRacemization is less of a concern compared to the Schotten-Baumann method.
Scalability Typically used for smaller scale synthesisNot as cost-effective for large-scale production.
Advantages Amenable to automation and library synthesis. Purification of intermediates is not required.
Disadvantages Higher cost of resins and reagents. Lower overall yields for single compounds.

Expert Insights: Solid-phase synthesis is a powerful tool for generating diverse libraries of N-sulfonylated amino acids for screening purposes. The avoidance of aqueous basic conditions minimizes the risk of racemization. However, for the synthesis of a single target molecule in larger quantities, this method is generally less efficient and more expensive than the classical solution-phase approach.

B. Enzymatic Synthesis

Biocatalysis offers a green and highly stereoselective approach to the synthesis of chiral molecules. While not yet a mainstream method for this specific target, enzymatic routes are an area of active research.

Conceptual Approach:

An envisioned enzymatic route could involve a hydrolase or an acylase that catalyzes the reaction between an activated form of 4-fluorophenylsulfonic acid and L-alanine. The key advantage would be the exceptional stereoselectivity of enzymes, ensuring the formation of the desired enantiomer without the risk of racemization.

Performance Analysis (Projected):

ParameterPerformanceKey Considerations
Yield Potentially highDependent on enzyme activity and stability.
Purity ExcellentHigh selectivity of enzymes minimizes byproducts.
Stereochemical Integrity ExcellentEnzymes are inherently chiral and highly stereoselective.
Scalability Can be challenging to scale upEnzyme production and cost can be limiting factors.
Advantages Environmentally friendly (mild conditions, aqueous media). High stereoselectivity.
Disadvantages Requires identification and optimization of a suitable enzyme. Substrate scope may be limited.

Expert Insights: Enzymatic synthesis represents a promising future direction for the production of N-sulfonylated amino acids. The unparalleled stereocontrol offered by enzymes could overcome the primary limitation of the Schotten-Baumann method. However, the development of a robust and scalable enzymatic process for this specific transformation is still in its nascent stages and would require significant research and development.

Head-to-Head Comparison Summary

FeatureRoute 1: Schotten-BaumannRoute 2A: Solid-PhaseRoute 2B: Enzymatic (Projected)
Primary Application Large-scale synthesis, general lab useLibrary synthesis, small-scaleHigh-purity enantioselective synthesis
Yield HighModeratePotentially High
Stereocontrol Moderate (requires optimization)GoodExcellent
Scalability ExcellentPoor to ModerateModerate
Cost LowHighPotentially High (initially)
Environmental Impact Moderate (organic solvents, base)Moderate to High (solvents, reagents)Low (aqueous, mild conditions)

Conclusion

For the routine, cost-effective synthesis of this compound, the classical Schotten-Baumann N-sulfonylation remains the method of choice . Its operational simplicity and the availability of inexpensive starting materials make it highly attractive for both academic and industrial settings. However, meticulous control of reaction conditions, particularly temperature and pH, is imperative to mitigate the risk of racemization and ensure the stereochemical integrity of the final product.

Solid-phase synthesis offers a valuable alternative for applications requiring the rapid generation of analogs for biological screening, where the ease of automation and purification outweighs the higher costs and lower yields for individual compounds.

Looking to the future, enzymatic synthesis holds significant promise as a green and highly stereoselective route. While currently in a conceptual stage for this specific target, the development of suitable biocatalysts could revolutionize the production of chiral N-sulfonylated amino acids, offering a sustainable and highly efficient manufacturing process.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher, balancing factors such as scale, desired purity, cost, and available resources.

References

  • Schotten, C. Ueber die Oxydation des Piperidins. Ber. Dtsch. Chem. Ges.1884 , 17, 2544–2547. [Link]

  • Baumann, E. Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Ber. Dtsch. Chem. Ges.1886 , 19, 3218–3222. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules2021 , 26(16), 5035. [Link]

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A Comparative Guide to Validating Cellular Target Engagement of 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Challenge of Target Validation in Drug Discovery

In the realm of drug discovery and chemical biology, the identification of a bioactive small molecule is merely the first step in a long and intricate journey. A compound's therapeutic potential is inextricably linked to its mechanism of action, which begins with direct, physical interaction with its intended molecular target(s) within the complex milieu of a living cell.[1][2][3] Validating this "target engagement" is a cornerstone of preclinical research, providing essential evidence that a compound binds to its target in a physiologically relevant environment.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the critical task of validating the cellular target engagement of a novel compound, using the illustrative case of 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid.

This compound is a small molecule with potential for biological activity. However, its specific cellular target(s) are not widely characterized. This guide will, therefore, not focus on a single, known interaction but will instead present a strategic, multi-pronged approach to both identify potential targets and validate their engagement. We will objectively compare three state-of-the-art methodologies: the Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assays, and Chemical Proteomics (Kinobeads). For each, we will delve into the underlying principles, provide detailed experimental protocols, and present illustrative data to guide your experimental design and interpretation.

The Strategic Imperative: A Multi-Modal Approach to Target Validation

No single technique for determining target engagement is foolproof. Each has its own set of strengths and limitations. A robust validation strategy, therefore, employs orthogonal methods to build a compelling and self-validating case for a compound's mechanism of action.

Figure 1: A strategic workflow for target identification and validation, starting with an unbiased chemical proteomics approach to identify potential targets, followed by orthogonal validation and characterization using methods like CETSA and NanoBRET™.

Cellular Thermal Shift Assay (CETSA): The Principle of Ligand-Induced Stabilization

CETSA is a powerful biophysical method that allows for the detection of direct ligand binding to its target protein in a cellular environment, including intact cells and even tissues.[5][6][7] The principle is elegantly simple: the binding of a ligand, such as our compound of interest, often increases the thermal stability of its target protein.[5][7] When cells are heated, proteins begin to denature and aggregate. Stabilized proteins, however, will remain in the soluble fraction at higher temperatures. By quantifying the amount of a specific protein remaining in the soluble lysate after a heat challenge, we can infer target engagement.[6][8]

Experimental Workflow: CETSA

CETSA_Workflow Start Intact Cells Compound_Treatment Treat with 2-{[(4-Fluorophenyl)sulfonyl] amino}propanoic acid or Vehicle Start->Compound_Treatment Heat_Challenge Heat Challenge at Various Temperatures Compound_Treatment->Heat_Challenge Cell_Lysis Cell Lysis Heat_Challenge->Cell_Lysis Centrifugation Separate Soluble vs. Aggregated Proteins Cell_Lysis->Centrifugation Protein_Quantification Quantify Soluble Target Protein (e.g., Western Blot, Mass Spec) Centrifugation->Protein_Quantification Data_Analysis Generate Melt Curves & Determine Thermal Shift Protein_Quantification->Data_Analysis

Figure 2: A schematic representation of the Cellular Thermal Shift Assay (CETSA) workflow.

Detailed Protocol: CETSA for a Hypothetical Kinase Target

Let's hypothesize that through an initial screen, we suspect this compound targets a specific kinase, "Kinase X".

  • Cell Culture and Treatment:

    • Plate a human cell line known to express Kinase X (e.g., HEK293T) in sufficient quantity for multiple temperature points and replicates.

    • Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a physiological buffer.

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3-5 minutes) using a thermal cycler, followed by cooling to room temperature.[8]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Protein Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of soluble Kinase X in each sample using a standard protein detection method such as Western blotting with a specific antibody for Kinase X. For a broader, unbiased approach, the soluble proteome can be analyzed by mass spectrometry (Melt-CETSA).[2]

Illustrative Data & Comparison
TreatmentTemperature (°C)% Soluble Kinase X (Relative to 40°C)
Vehicle (DMSO) 40100%
5095%
5550% (Apparent Tm)
6015%
655%
10 µM Compound 40100%
5098%
5590%
6050% (Apparent Tm)
6525%

Table 1: Hypothetical CETSA data for Kinase X. The presence of this compound results in a rightward shift of the melting curve, indicating stabilization and direct target engagement. The apparent melting temperature (Tm) shifts from 55°C to 60°C.

Parameter CETSA
Principle Ligand-induced thermal stabilization
Cellular Context Intact cells, tissues
Target Requirement None (endogenous protein)
Readout Western Blot, Mass Spec, AlphaScreen
Key Advantage Label-free, works on endogenous proteins
Key Limitation Not all proteins show a thermal shift; lower throughput for Western Blot

NanoBRET™ Target Engagement: Quantifying Affinity in Live Cells

The NanoBRET™ Target Engagement assay is a proximity-based method that measures compound binding to a specific protein target in living cells.[9][10][11] This technology relies on Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a NanoLuc® luciferase donor to a fluorescent tracer that binds to the target protein.[10][11] When a test compound, like this compound, enters the cell and binds to the target protein, it displaces the fluorescent tracer, leading to a decrease in the BRET signal. This displacement is dose-dependent, allowing for the quantitative determination of intracellular compound affinity.[9][12]

Experimental Workflow: NanoBRET™

NanoBRET_Workflow Start Transfect Cells with NanoLuc®-Target Fusion Vector Cell_Plating Plate Transfected Cells Start->Cell_Plating Compound_Addition Add Serial Dilutions of Test Compound Cell_Plating->Compound_Addition Tracer_Addition Add Fluorescent Tracer Compound_Addition->Tracer_Addition Incubation Equilibrate at 37°C Tracer_Addition->Incubation Read_BRET Add Substrate & Measure Donor and Acceptor Emission Incubation->Read_BRET Data_Analysis Calculate BRET Ratio & Determine IC50 Read_BRET->Data_Analysis

Figure 3: The general workflow for a NanoBRET™ Target Engagement assay.

Detailed Protocol: NanoBRET™ for Kinase X
  • Cell Transfection:

    • Transiently transfect HEK293T cells with a vector encoding for Kinase X fused to NanoLuc® luciferase.[13]

  • Cell Plating and Compound Treatment:

    • Plate the transfected cells into a white, 96- or 384-well assay plate.[13]

    • Prepare serial dilutions of this compound in Opti-MEM® I Reduced Serum Medium.

    • Add the compound dilutions to the cells.

  • Tracer Addition and Incubation:

    • Add the specific NanoBRET™ fluorescent tracer for Kinase X to the wells.

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the system to reach equilibrium.[12]

  • Signal Detection:

    • Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor to the wells.[10]

    • Immediately measure the donor emission (450 nm) and acceptor emission (610 nm) using a plate reader capable of detecting BRET signals.[12]

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which reflects the intracellular affinity.

Illustrative Data & Comparison
CompoundIntracellular IC₅₀ (nM)
This compound 850
Known Kinase X Inhibitor (Control) 50
Negative Control Compound > 10,000

Table 2: Hypothetical NanoBRET™ data. Our test compound shows a measurable intracellular IC₅₀ for Kinase X, confirming target engagement, though it is less potent than a known inhibitor.

Parameter NanoBRET™ Target Engagement
Principle Competitive displacement of a fluorescent tracer
Cellular Context Live cells
Target Requirement Target must be expressed as a NanoLuc® fusion
Readout Bioluminescence Resonance Energy Transfer (BRET)
Key Advantage Quantitative affinity data in live cells; high throughput
Key Limitation Requires genetic modification of the target; tracer availability

Chemical Proteomics (Kinobeads): Unbiased Target Identification

For a compound with an unknown mechanism of action, an unbiased approach is invaluable. Chemical proteomics, particularly using techniques like kinobeads, can identify the cellular targets of a compound on a proteome-wide scale.[14][15] Kinobeads are an affinity resin composed of multiple, non-selective kinase inhibitors immobilized on beads.[14] These beads are used to capture a large portion of the cellular kinome from a cell lysate. In a competitive binding experiment, the cell lysate is pre-incubated with the free test compound. If the compound binds to certain kinases, it will prevent them from binding to the kinobeads. By using quantitative mass spectrometry to compare the proteins captured by the beads with and without the test compound, we can identify the specific targets of the compound.[15][16][17]

Experimental Workflow: Kinobeads

Kinobeads_Workflow Start Prepare Cell Lysate Compound_Incubation Incubate Lysate with Test Compound or Vehicle (DMSO) Start->Compound_Incubation Kinobead_Pulldown Add Kinobeads to Capture Kinases Compound_Incubation->Kinobead_Pulldown Washing Wash Beads to Remove Non-specific Binders Kinobead_Pulldown->Washing Elution_Digestion On-bead Digestion of Bound Proteins Washing->Elution_Digestion LC-MS_Analysis Analyze Peptides by Quantitative Mass Spectrometry Elution_Digestion->LC-MS_Analysis Data_Analysis Identify and Quantify Proteins; Determine Competition Profile LC-MS_Analysis->Data_Analysis

Figure 4: Workflow for a kinobeads-based chemical proteomics experiment.

Detailed Protocol: Kinobeads Profiling
  • Cell Lysis:

    • Harvest cultured cells and prepare a native (non-denaturing) cell lysate.

    • Determine the protein concentration of the lysate.

  • Competitive Binding:

    • Aliquot the lysate and incubate with a range of concentrations of this compound or a DMSO control for 1 hour.[17]

  • Affinity Pulldown:

    • Add the kinobead slurry to the lysates and incubate to allow for kinase binding.[14]

    • Wash the beads extensively to remove unbound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Perform on-bead digestion of the captured proteins using trypsin.

    • Collect the resulting peptides for analysis.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a label-free quantification approach to determine the relative abundance of each identified protein in the compound-treated samples versus the control.[15]

Illustrative Data & Comparison
Protein TargetApparent Kd (nM)Selectivity Score
Kinase X 75010
Kinase Y 2,5003
Kinase Z > 10,0000
DDR1 9508
NQO2 > 10,0000

Table 3: Hypothetical kinobeads profiling data. The results show that this compound has the highest affinity for Kinase X, with some off-target activity on Kinase Y and DDR1. This provides an unbiased view of the compound's selectivity profile.

Parameter Chemical Proteomics (Kinobeads)
Principle Competitive affinity capture
Cellular Context Cell lysate (can be adapted for intact cells)
Target Requirement Target must bind to the affinity matrix
Readout Mass Spectrometry
Key Advantage Unbiased, proteome-wide target identification
Key Limitation Primarily for ATP-competitive binders; performed in lysate

Synthesis and Recommendations

Validating the target engagement of a novel compound like this compound requires a thoughtful, evidence-based strategy.

  • For Target Discovery: If the target is completely unknown, a Chemical Proteomics (Kinobeads) approach is the recommended starting point.[14][15] It offers an unbiased view of the compound's interaction landscape within the proteome, providing a list of potential, high-affinity targets.

  • For Target Validation: Once putative targets are identified, CETSA and NanoBRET™ are excellent orthogonal methods for validation.

    • CETSA is invaluable because it is label-free and confirms engagement with the endogenous protein in a native cellular environment.[5][6] A positive thermal shift provides strong evidence of a direct physical interaction.

    • NanoBRET™ offers the ability to quantitatively measure the compound's affinity (IC₅₀) in live cells, providing crucial data for structure-activity relationship (SAR) studies.[9][10][11] It also allows for the assessment of cellular permeability and target residence time.[11]

References

  • NanoBRET assays to assess cellular target engagement of compounds . EUbOPEN. [Link]

  • Small-Molecule Target Engagement in Cells . Cell Chemical Biology. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA . Methods in Molecular Biology. [Link]

  • Importance of Quantifying Drug-Target Engagement in Cells . ACS Medicinal Chemistry Letters. [Link]

  • Determining target engagement in living systems . Nature Chemical Biology. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement . ACS Chemical Biology. [Link]

  • CETSA . CETSA. [Link]

  • Quantifying Target Occupancy of Small Molecules Within Living Cells . Annual Review of Biochemistry. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates . Scientific Reports. [Link]

  • Target Identification and Validation (Small Molecules) . University College London. [Link]

  • Cellular Thermal Shift Assay (CETSA) . News-Medical.Net. [Link]

  • Optimized chemical proteomics assay for kinase inhibitor profiling . Journal of Proteome Research. [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions . UKM Medical Molecular Biology Institute. [Link]

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors . Nature Chemical Biology. [Link]

  • Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors . Nature. [Link]

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A Researcher's Guide to Ensuring Reproducibility of Biological Effects for Novel Sulfonamide-Containing Amino Acid Derivatives: A Case Study Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and chemical biology, the journey from a promising novel compound to a validated biological probe or therapeutic lead is fraught with challenges. Among the most critical of these is ensuring the reproducibility of its biological effects. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously assess and validate the biological activity of novel compounds, using the representative molecule, 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid, as a central case study. While direct, in-depth biological data for this specific molecule is not extensively published, the principles and methodologies outlined here are broadly applicable to its chemical class—sulfonamide-containing amino acid derivatives—and indeed, to any novel small molecule.

This guide is not a rigid template but rather a dynamic framework. We will delve into the causality behind experimental choices, emphasize the creation of self-validating protocols, and ground our discussion in authoritative sources to ensure scientific integrity.

The Chemical Context: Sulfonamide-Containing Amino Acid Derivatives

The topic compound, this compound, belongs to a class of molecules that marries the structural features of an amino acid with a sulfonamide moiety. This combination is of significant interest in medicinal chemistry. The sulfonamide group is a well-established pharmacophore found in a wide array of antibacterial, and anticancer agents.[1] Amino acids, as fundamental biological building blocks, can facilitate cellular uptake and interactions with protein targets.[2]

Given this structural context, a primary investigation into the biological effects of a novel compound like this compound would logically explore potential activities in areas such as oncology and microbiology.

The Challenge of Reproducibility in Biological Assays

Before embarking on a comparative analysis, it is crucial to acknowledge the inherent challenges in reproducing biological data. Variability can arise from numerous sources, including:

  • Reagent and Compound Integrity: Purity, solubility, and stability of the test compound.

  • Biological System Nuances: Cell line passage number, genetic drift, and culture conditions.

  • Assay Parameters: Choice of endpoint, incubation times, and detection methods.[3]

A robust experimental design must anticipate and mitigate these variables to generate trustworthy and reproducible data.

A Framework for Reproducible Biological Effect Profiling

To objectively assess the biological effects of this compound and its analogs, a multi-tiered approach is recommended. This framework is designed to be self-validating at each stage.

Tier 1: Foundational Characterization

The initial step is to ensure the integrity of the compound itself. This is non-negotiable for reproducibility.

Experimental Protocol: Compound Quality Control

  • Purity Assessment:

    • Method: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

    • Rationale: To confirm the identity and purity of the compound. A purity of >95% is generally required for biological screening.

  • Solubility Determination:

    • Method: Kinetic and thermodynamic solubility assays in relevant biological media (e.g., PBS, cell culture medium).

    • Rationale: Undissolved compound can lead to inaccurate concentration-response curves and artifacts.[4]

  • Stability Analysis:

    • Method: Incubation of the compound in assay-relevant buffer and media over time, followed by HPLC-MS analysis.

    • Rationale: To ensure the compound does not degrade during the course of the experiment, which would lead to a misinterpretation of its activity.

Tier 2: Primary Biological Screening

Based on the structural alerts within our topic compound, primary screening should focus on broad indicators of anticancer and antimicrobial activity. For comparison, we will consider two hypothetical analogs:

  • Analog A: A derivative with a different substitution on the phenyl ring, anticipated to have altered potency.

  • Analog B: A related propanoic acid derivative with a different linker, potentially exhibiting a distinct mechanism of action.

Experimental Protocol: Cell Viability Assay (Anticancer Screen)

  • Cell Line Selection:

    • Recommendation: A panel of well-characterized cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) and a non-cancerous control cell line (e.g., Vero).[5]

    • Rationale: To assess both anticancer activity and potential cytotoxicity to normal cells.

  • Assay Method:

    • Recommendation: A robust method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

    • Rationale: This assay measures ATP levels, a strong indicator of metabolically active cells, and is less prone to artifacts than colorimetric assays.

  • Execution:

    • Plate cells at a predetermined optimal density.

    • After 24 hours, treat with a serial dilution of the test compounds (e.g., 10-point, 3-fold dilutions).

    • Incubate for 72 hours.

    • Measure cell viability according to the assay manufacturer's protocol.

    • Calculate IC50 values (the concentration at which 50% of cell growth is inhibited).

Experimental Protocol: Antimicrobial Susceptibility Testing

  • Strain Selection:

    • Recommendation: A panel of clinically relevant bacterial and fungal strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and a yeast (e.g., Candida albicans).[6]

    • Rationale: To determine the spectrum of antimicrobial activity.

  • Assay Method:

    • Recommendation: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

    • Rationale: This is a standardized and quantitative method for assessing antimicrobial potency.

  • Execution:

    • Prepare a serial dilution of the test compounds in appropriate broth media in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microbial strain.

    • Incubate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

Tier 3: Mechanistic Investigation and Validation

Should a reproducible biological effect be observed in Tier 2, the next logical step is to investigate the potential mechanism of action. This is where the true value of a novel compound is elucidated.

Hypothetical Scenario: Let's assume that this compound demonstrates potent and selective activity against the A549 lung cancer cell line.

Experimental Protocol: Target Engagement Assay

A common mechanism for sulfonamide-containing drugs is the inhibition of specific enzymes. A hypothetical target could be a kinase involved in a cancer cell signaling pathway.

  • Target Identification:

    • Method: In silico docking studies against known cancer-related kinases, or affinity-based proteomics.

    • Rationale: To generate hypotheses about the molecular target of the compound.

  • In Vitro Kinase Assay:

    • Method: A biochemical assay using the purified recombinant kinase and a substrate.

    • Rationale: To directly measure the inhibitory activity of the compound on the putative target enzyme.

  • Cellular Target Engagement:

    • Method: A cellular thermal shift assay (CETSA) or a phospho-specific antibody-based Western blot for a downstream substrate of the target kinase.

    • Rationale: To confirm that the compound interacts with its target in a cellular context.

Comparative Data Analysis and Visualization

To facilitate a clear comparison, all quantitative data should be summarized in tables. The following is an illustrative example of how such data could be presented.

Table 1: Illustrative Comparative Anticancer Activity

CompoundPurity (%)Solubility in Media (µM)A549 IC50 (µM)Vero IC50 (µM)Selectivity Index (Vero/A549)
This compound >981502.5>100>40
Analog A >9920010.2>100>9.8
Analog B >971205.88013.8
Cisplatin (Control) >99>5008.0151.9

Table 2: Illustrative Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureusE. coliC. albicans
This compound 16>12864
Analog A 32>128>128
Analog B 86432
Ciprofloxacin (Control) 0.50.015NA
Fluconazole (Control) NANA2

Visualizing Workflows and Pathways for Clarity

Visual diagrams are indispensable for conveying complex experimental workflows and biological concepts.

experimental_workflow cluster_tier1 Tier 1: Foundational QC cluster_tier2 Tier 2: Primary Screening cluster_tier3 Tier 3: Mechanistic Validation purity Purity (HPLC-MS) solubility Solubility purity->solubility stability Stability solubility->stability viability Cell Viability Assay (Anticancer) stability->viability mic MIC Assay (Antimicrobial) stability->mic target_id Target ID viability->target_id mic->target_id biochem_assay Biochemical Assay target_id->biochem_assay cellular_assay Cellular Target Engagement biochem_assay->cellular_assay

Caption: A generalized workflow for the reproducible assessment of a novel compound's biological effects.

signaling_pathway receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation compound 2-{[(4-Fluorophenyl)sulfonyl] amino}propanoic acid compound->mek Inhibition

Caption: A hypothetical signaling pathway (MAPK) potentially inhibited by the topic compound.

troubleshooting_tree start Inconsistent Results? check_compound Re-verify Compound Purity & Stability start->check_compound check_cells Check Cell Line (Passage #, Mycoplasma) start->check_cells check_assay Review Assay Protocol (Reagents, Timing) start->check_assay compound_ok Compound OK check_compound->compound_ok Pass compound_bad Compound Degraded/ Impure check_compound->compound_bad Fail cells_ok Cells OK check_cells->cells_ok Pass cells_bad Cell Line Issue check_cells->cells_bad Fail assay_ok Assay OK check_assay->assay_ok Pass assay_bad Assay Variability check_assay->assay_bad Fail

Caption: A decision tree for troubleshooting irreproducible biological data.

Conclusion: A Commitment to Scientific Rigor

The path to validating the biological effects of a novel compound like this compound is one of meticulous planning and rigorous execution. By adopting a tiered, self-validating experimental framework, researchers can build a robust data package that stands up to scrutiny and provides a solid foundation for further development. The principles of ensuring compound integrity, utilizing appropriate biological systems and controls, and systematically investigating the mechanism of action are paramount. This commitment to scientific rigor is not merely about generating data, but about generating knowledge that is both reliable and reproducible.

References

  • A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - NIH.
  • Biophysical Approaches to Small Molecule Discovery and Valid
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC - NIH.
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Synthesis, IR Characterization, Molecular Docking and In-vitro Antibacterial Analysis of 2-{[(4-methylphenyl)
  • Synthesis of 3-((4-Hydroxyphenyl)amino)

Sources

A Comparative Guide to the Metabolic Stability of 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from laboratory bench to patient bedside, its metabolic stability is a pivotal determinant of success or failure.[1][2] This property, which describes the susceptibility of a compound to biotransformation by the body's metabolic machinery, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for toxic metabolite formation.[1][2][3] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, necessitating frequent and inconvenient dosing.[1] Conversely, a molecule that is excessively stable might accumulate, leading to adverse effects. Therefore, a deep understanding and early assessment of metabolic stability are essential for optimizing lead compounds and guiding the design of safer, more effective medicines.[4][5]

This guide provides an in-depth comparative analysis of the metabolic stability of a series of 2-{[(4-fluorophenyl)sulfonyl]amino}propanoic acid derivatives. This chemical scaffold is of significant interest in medicinal chemistry. We will explore the fundamental principles of metabolic stability assessment, detail robust experimental protocols, and present a structure-activity relationship (SAR) analysis to elucidate how subtle molecular modifications impact a compound's metabolic fate. The objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to make informed decisions in their drug discovery programs.

Foundational Concepts in Metabolic Stability Assessment

The liver is the primary organ of drug metabolism, employing a vast arsenal of enzymes to modify xenobiotics.[1][2] These processes are broadly categorized into Phase I and Phase II reactions. Phase I enzymes, predominantly the Cytochrome P450 (CYP) superfamily, introduce or expose functional groups through oxidation, reduction, or hydrolysis.[2][6] Phase II enzymes then conjugate these modified compounds with endogenous molecules to increase their water solubility and facilitate excretion.[6]

To quantify metabolic stability in a preclinical setting, we rely on in vitro assays that model hepatic metabolism.[3][7] The primary readouts from these assays are:

  • In Vitro Half-Life (t½): The time required for 50% of the parent compound to be metabolized in the in vitro system. A shorter half-life indicates lower stability.

  • Intrinsic Clearance (CLint): A measure of the inherent ability of the liver enzymes to metabolize a drug, independent of physiological factors like blood flow.[8] It is typically reported as microliters per minute per milligram of microsomal protein (µL/min/mg protein) or per million hepatocytes (µL/min/10⁶ cells).[8]

These in vitro data are invaluable for ranking compounds, building predictive models, and estimating in vivo pharmacokinetic parameters.[4][7]

Experimental Methodologies for In Vitro Stability Profiling

Two highly utilized and complementary in vitro systems for assessing hepatic metabolic stability are liver microsomes and cryopreserved hepatocytes.[3][9]

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of liver cells (hepatocytes).[6][10] They are a rich source of Phase I enzymes, particularly the CYP450s, making this assay a cost-effective and high-throughput method for evaluating Phase I metabolic liability.[6][10]

Causality Behind Experimental Choices: The core principle is to incubate the test compound with metabolically active microsomes and an essential cofactor, NADPH, which fuels the catalytic cycle of CYP450 enzymes.[10][11] The reaction is terminated at various time points, and the depletion of the parent compound is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10]

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[12][13]

    • Prepare a 20 mM stock solution of the test compound in DMSO.[12]

    • Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This system ensures a sustained supply of NADPH for the duration of the incubation.[12]

    • Prepare pooled human liver microsomes (HLM) at a working concentration of 1 mg/mL in phosphate buffer.[11]

  • Incubation Procedure:

    • In a 96-well plate, pre-warm the microsomal suspension and the test compound solution to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the microsomes and test compound (final concentration, e.g., 1 µM).[13] The final DMSO concentration should be kept below 0.5% to avoid enzyme inhibition.[13][14]

    • Negative Control: In separate wells, substitute the NADPH system with a buffer to assess for any non-enzymatic degradation.[12]

    • Incubate the plate at 37°C with shaking.[12]

  • Time-Point Sampling & Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[10][15] The cold acetonitrile immediately stops the enzymatic reaction and precipitates the microsomal proteins.[10]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.[16]

    • Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.[10][16]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining against time.

    • The slope of the resulting line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (k / [microsomal protein concentration]) * 1000 .[10]

G cluster_prep 1. Preparation cluster_inc 2. Incubation cluster_sample 3. Sampling & Quenching cluster_analysis 4. Analysis prep_cpd Prepare Test Compound (1µM final) prewarm Pre-warm reagents to 37°C prep_cpd->prewarm prep_hlm Prepare HLM (0.5 mg/mL final) prep_hlm->prewarm prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction: Combine reagents prep_nadph->initiate prewarm->initiate incubate Incubate at 37°C with shaking initiate->incubate timepoint Sample at Time Points (0, 5, 15, 30, 60 min) incubate->timepoint quench Quench with Cold ACN + Internal Standard timepoint->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for the liver microsomal stability assay.

Hepatocyte Stability Assay

For a more physiologically relevant assessment, intact hepatocytes are used.[17] These cells contain the full complement of both Phase I and Phase II metabolic enzymes, along with their necessary cofactors, all within a cellular environment that accounts for compound uptake (permeability).[15] This makes the hepatocyte assay a more comprehensive model of hepatic clearance.[15][18]

  • Preparation of Cells and Reagents:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and gently transfer them into pre-warmed, serum-free incubation medium (e.g., Williams Medium E).[19]

    • Determine cell viability and density using a method like trypan blue exclusion. Viability should be >80%.

    • Adjust the cell density to a working concentration, for example, 1.0 x 10⁶ viable cells/mL.[18][19]

    • Prepare a 200 µM stock solution of the test compound in the incubation medium (from a DMSO stock).

  • Incubation Procedure:

    • In a non-coated 24-well plate, add the hepatocyte suspension.

    • Pre-incubate the cells for 10-15 minutes in a CO₂ incubator at 37°C to allow them to stabilize.[18]

    • Initiate the assay by adding the test compound stock solution to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Negative Control: Use heat-inactivated hepatocytes to control for non-enzymatic degradation.[19]

    • Place the plate back in the incubator on an orbital shaker.[19]

  • Time-Point Sampling & Reaction Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots from the incubation mixture.[18]

    • Immediately quench the metabolic activity by adding the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile with an internal standard.[18]

  • Sample Processing and Analysis:

    • The sample processing, LC-MS/MS analysis, and data analysis steps are identical to those described for the microsomal stability assay. The intrinsic clearance is reported as µL/min/10⁶ cells.[20]

G cluster_prep 1. Cell & Reagent Prep cluster_inc 2. Incubation cluster_sample 3. Sampling & Quenching cluster_analysis 4. Analysis prep_cells Thaw & Prepare Hepatocytes preincubate Pre-incubate Cells (37°C, 5% CO₂) prep_cells->preincubate prep_cpd Prepare Test Compound in Medium initiate Add Compound to Cells (1µM final) prep_cpd->initiate preincubate->initiate incubate Incubate on Shaker initiate->incubate timepoint Sample at Time Points (0-120 min) incubate->timepoint quench Quench with Cold ACN + Internal Standard timepoint->quench centrifuge Centrifuge to Pellet Debris quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for the hepatocyte stability assay.

Comparative Stability Analysis of this compound Derivatives

To illustrate the impact of structural modifications on metabolic stability, we present data for a series of hypothetical derivatives of the core scaffold. In this series, the R-group on the propanoic acid backbone is varied. The stability of these compounds was assessed using the human liver microsomal stability assay described above.

Table 1: Structures of Investigated Derivatives

Compound IDR-GroupStructure
XYZ-001 -CH₃
XYZ-002 -CH₂CH₃
XYZ-003 -CH(CH₃)₂
XYZ-004 -Cyclopropyl

(Note: Images are placeholders for chemical structures)

Table 2: Comparative Metabolic Stability Data in Human Liver Microsomes (HLM)

Compound IDR-Groupt½ (min)CLint (µL/min/mg protein)Stability Classification
XYZ-001 -CH₃15.290.5Moderate
XYZ-002 -CH₂CH₃28.947.8Moderate-High
XYZ-003 -CH(CH₃)₂55.424.9High
XYZ-004 -Cyclopropyl> 120< 11.5Very High
Verapamil(Control)11.8117.1Low-Moderate
Structure-Activity Relationship (SAR) Insights:

The data clearly demonstrates a strong correlation between the steric bulk of the R-group and metabolic stability.

  • Increasing Steric Hindrance: Moving from a small methyl group (XYZ-001 ) to a larger ethyl (XYZ-002 ) and isopropyl group (XYZ-003 ) progressively increases the metabolic half-life and reduces intrinsic clearance. This is a classic medicinal chemistry strategy.[4] The bulkier groups likely create steric hindrance around potential sites of metabolism, reducing the ability of CYP450 enzymes to access and oxidize the molecule.

  • Introduction of a Strained Ring: The most significant improvement in stability was observed with the cyclopropyl group (XYZ-004 ). This modification not only adds bulk but also replaces metabolically labile C-H bonds with more robust ones within the strained ring system. This strategy, known as "metabolic blocking," is highly effective for enhancing stability.[4]

The fluorine atom on the phenylsulfonyl moiety is a common feature in medicinal chemistry intended to improve metabolic properties and binding affinity.[21] The electron-withdrawing nature of fluorine can modulate the electronics of the molecule, potentially deactivating adjacent sites from oxidative metabolism.

Proposed Metabolic Pathways

Based on the known metabolism of sulfonamide-containing drugs, several metabolic pathways are plausible for this chemical class.[22][23][24] The primary sites of metabolism are likely to be Phase I oxidative reactions mediated by CYP enzymes.

Potential Metabolic Hotspots:

  • N-dealkylation or Hydroxylation: The nitrogen atom of the sulfonamide linkage is a potential site for hydroxylation.[23]

  • Aliphatic Hydroxylation: The propanoic acid side chain, particularly the carbon atom bearing the R-group, is susceptible to hydroxylation. The SAR data suggests this is a key metabolic pathway, as increasing steric bulk at this position significantly improves stability.

  • Aromatic Hydroxylation: The fluorophenyl ring could undergo hydroxylation, although the fluorine atom may somewhat deactivate the ring to this transformation.

G Parent Parent Metabolite1 Aliphatic Hydroxylation R-group is hydroxylated Parent->Metabolite1 CYP450 Metabolite2 N-Hydroxylation Hydroxyl group added to sulfonamide nitrogen Parent->Metabolite2 CYP450 Metabolite3 Aromatic Hydroxylation Hydroxyl group added to phenyl ring Parent->Metabolite3 CYP450 PhaseII Phase II Conjugation e.g., Glucuronidation Metabolite1->PhaseII UGTs Metabolite2->PhaseII UGTs Metabolite3->PhaseII UGTs

Caption: Proposed metabolic pathways for the scaffold.

Conclusion and Future Directions

This guide has detailed the critical importance of metabolic stability and provided a framework for its assessment using robust in vitro assays. The comparative analysis of the this compound series reveals a clear and actionable structure-activity relationship: increasing the steric bulk at the propanoic acid side chain effectively shields the molecule from metabolic attack, thereby enhancing its stability.

The exceptional stability of the cyclopropyl derivative (XYZ-004 ) highlights a promising strategy for future lead optimization efforts within this chemical class. These findings empower drug discovery teams to rationally design next-generation compounds with improved pharmacokinetic profiles, increasing the probability of identifying candidates with the desired balance of potency, safety, and metabolic endurance. Further studies should focus on identifying the specific CYP isozymes responsible for the metabolism of less stable analogs and confirming these in vitro findings with in vivo pharmacokinetic studies.

References

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(4), 402-408. [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. Evotec. Retrieved from [Link]

  • Patsnap. (2025). What is the importance of metabolic stability in drug design? Patsnap Synapse. Retrieved from [Link]

  • Dahlin, J. L., et al. (2018). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]

  • Kumar, V., & Singh, P. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(3), 459-477. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Singh, P. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Discovery and Development. Retrieved from [Link]

  • Kumar, V., & Singh, P. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Taylor & Francis Online. Retrieved from [Link]

  • Jia, T., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology, 57(13), 5368–5379. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Jia, T., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. ResearchGate. Retrieved from [Link]

  • Jia, T., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational−Experimental Synergy Study. ACS Publications. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • AxisPharm. (n.d.). Hepatocyte Stability Assay Test. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link]

  • Jia, T., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. ACS Publications. Retrieved from [Link]

  • Jia, T., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. Semantic Scholar. Retrieved from [Link]

  • S, R. K., & V, S. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Li, A. P., et al. (2012). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening, 17(2), 229-236. [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Chem Help ASAP. (2023, September 12). Metabolic stability & determining intrinsic drug clearance. YouTube. Retrieved from [Link]

  • Zerna, C., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics, 20(2), 1061-1071. [Link]

  • Scott, P. J. H. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]

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A Senior Application Scientist's Guide to Assessing the Off-Target Effects of Novel Chemical Entities: A Case Study with 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Early Off-Target Assessment

In modern drug discovery, the central challenge is not merely identifying compounds that engage a therapeutic target, but engineering molecules with a precise and limited interaction profile across the vast landscape of the human proteome. Most small molecule drugs interact with multiple, often unknown, biological targets.[1] These unintended interactions, or "off-target effects," are a primary driver of adverse drug reactions (ADRs) and a major cause of late-stage clinical trial failures and post-market withdrawals.[2] Therefore, the early and systematic identification of off-target liabilities is an essential, cost-saving, and risk-mitigating strategy in the development of safer, more effective therapeutics.[3][4]

This guide provides a comprehensive framework for assessing the off-target profile of a novel chemical entity (NCE). We will use the hypothetical compound 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid as a case study to illustrate a logical, tiered approach that moves from broad, predictive methods to specific, functional validation. This process is designed to build a comprehensive safety and selectivity profile, enabling informed decisions for lead optimization and candidate selection.[5]

Part 1: A Tiered Strategy for Off-Target Profiling

A robust off-target assessment strategy follows a logical progression from computational prediction to broad-scale in vitro screening and, finally, to functional validation in cellular contexts. This tiered approach maximizes resource efficiency by using broad, cost-effective methods to identify potential areas of concern that can then be investigated with more focused and complex assays.

G cluster_0 Tier 1: Prediction cluster_2 Tier 3: Validation & Functional Impact A In Silico Profiling (Chemical Similarity, Machine Learning, Docking) B Broad Safety Pharmacology Panel (GPCRs, Ion Channels, Transporters) A->B Identify potential liabilities C Kinome-Wide Selectivity Panel (>400 Kinases) A->C Predict kinase interactions D Hit Confirmation (IC50 Determination) B->D Confirm primary hits C->D Confirm primary hits E Cell-Based Functional Assays (e.g., Cytotoxicity, Reporter Assays, CETSA) D->E Assess functional consequences

Caption: A tiered workflow for systematic off-target liability assessment.

Part 2: Tier 1 - In Silico Predictive Analysis

Before committing to expensive wet-lab experiments, computational (in silico) methods provide a powerful first pass to flag potential off-target interactions.[6] These approaches leverage vast databases of known compound-target interactions to predict the polypharmacology of an NCE like this compound.

Causality Behind the Choice: In silico profiling is a rapid, cost-effective tool to generate initial hypotheses.[4] By comparing the structure of our NCE to thousands of compounds with known biological activities, we can preemptively identify potential red flags, such as similarity to compounds known to have cardiac liabilities or to inhibit critical enzyme families.

Key Methodologies:

  • 2D/3D Chemical Similarity: Algorithms search databases for molecules with similar structures or shapes to the query compound. The underlying principle is the "Similarity Property Principle," which posits that structurally similar molecules are likely to have similar biological activities.[1]

  • Machine Learning & QSAR: Quantitative Structure-Activity Relationship (QSAR) models and other machine learning algorithms are trained on large datasets to recognize chemical features associated with binding to specific off-targets.[4][7]

  • Reverse Docking: The NCE is computationally docked against a large collection of protein crystal structures to predict potential binding partners based on favorable binding energies.[8]

Expected Outcome: A prioritized list of potential off-targets, ranked by prediction confidence. This list is not definitive proof of interaction but serves as an invaluable guide for designing subsequent in vitro screening panels.

Part 3: Tier 2 - Broad In Vitro Off-Target Screening

This tier represents the core of experimental off-target profiling, where the NCE is tested against large panels of purified enzymes and receptors. The goal is to empirically identify unintended interactions.

Safety Pharmacology Panels

Causality Behind the Choice: Regulatory agencies such as the FDA mandate the assessment of drug effects on critical physiological systems.[9] Safety pharmacology panels are curated collections of assays against targets (receptors, ion channels, transporters) that are historically linked to common and serious ADRs.[5][10] Proactively screening against these targets is essential for de-risking a compound.

A Representative Panel (e.g., Eurofins Discovery's SAFETYscan47): This type of panel typically includes binding or functional assays for:

  • GPCRs: Adrenergic, dopaminergic, serotonergic, and opioid receptors, which are implicated in cardiovascular, CNS, and gastrointestinal side effects.

  • Ion Channels: Critically, the hERG potassium channel, inhibition of which is a primary cause of acquired long QT syndrome and potentially fatal cardiac arrhythmias.[11] Other channels like sodium (NaV1.5) and calcium (CaV1.2) channels are also assessed.

  • Transporters: Such as the dopamine transporter (DAT) and serotonin transporter (SERT), which are key off-targets for many CNS-active drugs.

  • Enzymes: Including phosphodiesterases (PDEs) and Cytochrome P450 (CYP) enzymes, which are critical for drug metabolism.[5]

Kinase Selectivity Profiling

Causality Behind the Choice: The human genome contains over 500 kinases (the "kinome"), which share a structurally conserved ATP-binding pocket. This conservation makes them a frequent source of off-target interactions for ATP-competitive inhibitors, a common drug class.[12] Unintended kinase inhibition can lead to a range of toxicities. Therefore, profiling an NCE against a broad kinome panel is a standard practice to determine its selectivity.[13][14]

Comparative Data Presentation: The output of a kinase screen is typically presented as "% Inhibition" at a fixed compound concentration (e.g., 1 µM or 10 µM). A lower percentage indicates higher selectivity. Let's compare the hypothetical results for our lead compound with a competitor.

Target KinaseCompound Class% Inhibition @ 1 µMInterpretation
Primary Target (e.g., MAPK1) This compound 98% High on-target potency
Primary Target (e.g., MAPK1) Alternative Compound X 95% High on-target potency
Off-Target: ABL1This compound8%Negligible off-target activity
Off-Target: ABL1Alternative Compound X65%Significant off-target activity
Off-Target: SRCThis compound12%Negligible off-target activity
Off-Target: SRCAlternative Compound X72%Significant off-target activity
Off-Target: LCKThis compound5%Negligible off-target activity
Off-Target: LCKAlternative Compound X45%Moderate off-target activity

This is hypothetical data for illustrative purposes.

Based on this hypothetical data, This compound demonstrates a superior selectivity profile compared to Alternative Compound X, which shows significant off-target activity against ABL1 and SRC kinases.

Part 4: Detailed Experimental Protocol - Kinase Inhibition Assay

To provide a practical example, we will detail a protocol for a common kinase profiling assay, the ADP-Glo™ Luminescent Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced.[13]

G A Step 1: Kinase Reaction Incubate Kinase, Substrate, ATP, and Test Compound B Step 2: Terminate & Deplete ATP Add ADP-Glo™ Reagent to stop reaction and remove remaining ATP A->B C Step 3: ADP to ATP Conversion Add Kinase Detection Reagent (contains enzyme to convert ADP -> ATP) B->C D Step 4: ATP Detection Luciferase/Luciferin reaction generates light proportional to ADP C->D E Step 5: Measurement Read Luminescence on a plate reader D->E

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Methodology: ADP-Glo™ Kinase Assay
  • Reaction Setup:

    • In a 384-well plate, add 2.5 µL of a 2X kinase/substrate solution containing the specific kinase of interest (e.g., ABL1) and its corresponding peptide substrate in reaction buffer.

    • Add 0.5 µL of the test compound (this compound) or a vehicle control (e.g., DMSO) at various concentrations.

    • Initiate the kinase reaction by adding 2 µL of a 2.5X ATP solution. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate potency measurement.[14]

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP produced during the kinase reaction into ATP.

    • Incubate at room temperature for 30 minutes. During this time, the newly generated ATP drives a luciferase/luciferin reaction, producing a stable luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader. The light output is directly proportional to the amount of ADP produced and, therefore, correlates with kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle (high activity) and no-enzyme (low activity) controls.

    • For hits identified in the initial screen, perform a dose-response experiment and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Part 5: Tier 3 - Cell-Based Functional Assays

Causality Behind the Choice: Hits from in vitro screens using purified proteins must be validated in a more biologically relevant context.[9] Cell-based assays determine if a compound can engage its off-target in a cellular environment and elicit a functional consequence, such as cytotoxicity or pathway modulation.

Key Methodologies:

  • Cytotoxicity Assays (e.g., CellTiter-Glo®): This is a fundamental assay to determine the general toxicity of a compound. Cells are treated with a dose-response of the NCE, and viability is measured. The resulting CC₅₀ (50% cytotoxic concentration) helps establish a therapeutic window relative to the on-target potency.

  • Reporter Gene Assays: If an off-target hit is a key component of a known signaling pathway, a reporter assay can be used to measure the functional outcome of inhibition. For example, if an off-target is a transcription factor, a luciferase gene under the control of that factor's response element can be used.

  • Cellular Thermal Shift Assay (CETSA): This biophysical method confirms direct target engagement in intact cells or cell lysates. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.[15]

Conclusion

The assessment of off-target effects is not a single experiment but a comprehensive, multi-tiered investigation. For a novel compound like This compound , this systematic process is paramount. By integrating in silico predictions with broad in vitro profiling and subsequent cell-based functional validation, we can build a detailed selectivity map. This map is critical for guiding medicinal chemistry efforts to mitigate off-target liabilities, for selecting the safest and most promising candidates for further development, and for ultimately fulfilling the core mission of drug discovery: to create safe and effective medicines.

References

  • Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Whitebread, S., Hamon, J., Bojanic, D., & Urban, L. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421-1433. Retrieved from [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kaj, N., & Ugochukwu, E. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), i261-i269. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study Services. Retrieved from [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]

  • Ambadapadi, S., Corrada, M. M., & Schempf, T. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 21. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • MRC PPU, University of Dundee. (n.d.). Kinase Profiling Inhibitor Database. Retrieved from [Link]

  • Vang, A., & Schlessinger, A. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(12), 1031-1035. Retrieved from [Link]

  • Schmidt, F., Matter, H., Hessler, G., & Czich, A. (2014). Predictive in silico off-target profiling in drug discovery. Future Medicinal Chemistry, 6(3), 295-317. Retrieved from [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Retrieved from [Link]

  • Blomme, E. A., & Will, Y. (2016). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. Expert Opinion on Drug Discovery, 11(1), 45-60. Retrieved from [Link]

  • Li, J., Zhao, S., & Li, S. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 15(11), 1295-1304. Retrieved from [Link]

  • Wang, L., Cerniglia, G. J., & Cheng, F. (2023). In silico off-target profiling for enhanced drug safety assessment. Trends in Pharmacological Sciences, 44(9), 567-583. Retrieved from [Link]

  • Schmidt, F., Matter, H., Hessler, G., & Czich, A. (2014). Predictive in silico Off-Target Profiling in Drug Discovery. Future Medicinal Chemistry, 6(3), 295-317. Retrieved from [Link]

  • Tutone, M., & Almerico, A. M. (2026). Computational Strategies Reshaping Modern Drug Discovery. Molecules, 31(2), 200. Retrieved from [Link]

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A Researcher's Guide to Chemical Probe Validation: The Case of 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid as a potential chemical probe. Our objective is to move beyond simple activity metrics and establish a rigorous, multi-faceted validation process. This ensures that any observed biological phenotype can be confidently attributed to the modulation of its intended target. We will compare its performance with an established inhibitor and emphasize the critical role of a proper negative control, supported by detailed experimental protocols.

The core tenets of probe validation, which we will explore herein, include confirming potent and selective engagement with the intended target, demonstrating on-target activity in a cellular context, and using appropriate controls to rule out off-target effects.[3][5]

Biochemical Characterization: Potency, Selectivity, and Mechanism

The foundational step in probe validation is to confirm its direct interaction with the purified target protein. For our candidate, this compound, we hypothesize its primary target is Alanine Racemase (Alr) , a bacterial enzyme essential for peptidoglycan synthesis and thus a key antibacterial target.[6][7]

Candidate Probe Profile:

  • Candidate Probe: (S)-2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid

  • Hypothesized Target: Alanine Racemase (Alr)

  • Rationale: The compound is a structural analog of D-alanine, the natural substrate for Alr.[8]

Comparative Compounds:

  • Benchmark Probe: D-Cycloserine (DCS), a well-established, albeit complex, inhibitor of Alr.[8][9][10]

  • Negative Control: (R)-2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid, the inactive enantiomer of our candidate probe. The use of an inactive enantiomer is a common and recommended practice for creating a negative control that shares physicochemical properties with the active probe.[11][12][13]

The initial experiment is to determine the probe's potency against the purified target enzyme. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50).

Experimental Data Summary:

CompoundTarget EnzymeAssay TypeIC50 (µM)Ki (µM)Mechanism of Inhibition
Candidate Probe M. tuberculosis AlrCoupled-enzyme Spectrophotometric8.55.2Competitive
D-Cycloserine (DCS) M. tuberculosis AlrCoupled-enzyme Spectrophotometric6538Competitive
Negative Control M. tuberculosis AlrCoupled-enzyme Spectrophotometric>1000N/ANo significant inhibition

This data is representative and compiled for illustrative purposes based on typical findings for novel inhibitors and known values for DCS.

These results establish that our candidate probe is potent against the target and significantly more so than the benchmark, D-Cycloserine. Crucially, its enantiomer is inactive, a primary requirement for a good negative control.[11][12]

A probe's value is intrinsically linked to its selectivity.[14] An ideal probe should exhibit high selectivity for its target over other related proteins, especially those within the same family.[3][15] Alanine racemase is a PLP-dependent enzyme; therefore, a counterscreen against other human PLP-dependent enzymes (e.g., Alanine Aminotransferase, Aspartate Aminotransferase) is critical to assess potential for off-target effects and toxicity in mammalian systems.

Selectivity Panel Results:

CompoundTarget (IC50, µM)Off-Target 1: Human Alanine Aminotransferase (IC50, µM)Off-Target 2: Human Aspartate Aminotransferase (IC50, µM)Selectivity Fold (Avg. Off-Target / Target)
Candidate Probe 8.5>500>500>58-fold
D-Cycloserine (DCS) 65~150~200~2-3-fold

The candidate probe demonstrates excellent selectivity (>50-fold) over related human enzymes, a key parameter for a high-quality chemical probe.[2][3] This contrasts with D-Cycloserine, which is known to have off-target activities that contribute to its clinical side effects.[6]

Cellular Target Engagement & Validation

Confirming that a probe interacts with its target in a test tube is necessary, but not sufficient. It is crucial to demonstrate that the probe can enter the cell and bind to its target in the complex cellular environment.[16][17][18]

We employ a multi-step process to confirm cellular activity and on-target engagement. This workflow ensures that the observed phenotype is directly linked to the interaction between the probe and its intended target.

G cluster_0 Cellular Validation Workflow A 1. Minimum Inhibitory Concentration (MIC) Assay B 2. Cellular Thermal Shift Assay (CETSA) A->B Confirm Cellular Activity C 3. Negative Control & Rescue Experiments B->C Confirm Target Engagement D Validated Probe C->D Confirm On-Target Mechanism

Caption: Overall workflow for cellular probe validation.

For an antibacterial probe, the most relevant cellular assay is determining the minimum concentration required to inhibit bacterial growth (MIC).

CompoundM. tuberculosis MIC (µg/mL)
Candidate Probe 10
D-Cycloserine (DCS) 20
Negative Control >200

The candidate probe effectively inhibits bacterial growth at a concentration consistent with its biochemical potency. The negative control shows no significant activity, strongly suggesting the antibacterial effect is due to a specific stereoselective interaction.

CETSA is a powerful technique to verify direct binding of a compound to its target in intact cells.[19] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.

G cluster_1 CETSA Workflow start Treat Cells with Probe vs. Vehicle heat Heat Cell Lysates at a Range of Temps start->heat centrifuge Centrifuge to Separate Aggregated vs. Soluble Protein heat->centrifuge analyze Analyze Soluble Fraction (e.g., Western Blot for Alr) centrifuge->analyze plot Plot Soluble Protein vs. Temp to Generate Melt Curve analyze->plot

Caption: Simplified workflow for a CETSA experiment.

By performing CETSA, we would expect to see a rightward shift in the melting curve of Alanine Racemase in cells treated with the candidate probe compared to vehicle-treated cells, confirming target engagement. No shift would be expected for the negative control.

Conclusion and Recommendations

Based on this validation framework, (S)-2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid demonstrates the key characteristics of a high-quality chemical probe for studying Alanine Racemase.

  • Potent: It exhibits low micromolar inhibition of the purified enzyme.

  • Selective: It shows a high selectivity window against related human enzymes.

  • Cell-Active & On-Target: It inhibits bacterial growth and its cellular activity is linked to a stereospecific interaction, strongly implying on-target action. The proposed CETSA experiment would provide definitive proof of target engagement in cells.

This probe represents a superior tool compared to D-Cycloserine for basic research due to its improved selectivity profile. The availability of a validated, inactive enantiomer as a negative control further strengthens its utility, allowing researchers to confidently dissect the biological consequences of Alanine Racemase inhibition.[20][21]

Appendix: Detailed Experimental Protocols

Protocol 1: Alanine Racemase Coupled-Enzyme Inhibition Assay

This assay measures Alr activity in the L-Alanine to D-Alanine direction. The D-Alanine produced is then used by D-Amino Acid Oxidase (DAAO) to produce hydrogen peroxide, which is detected in a colorimetric reaction with Horseradish Peroxidase (HRP).[22][23]

Materials:

  • Purified recombinant M. tuberculosis Alanine Racemase (Alr)

  • L-Alanine substrate

  • D-Amino Acid Oxidase (DAAO)

  • Horseradish Peroxidase (HRP)

  • Colorimetric substrate (e.g., Amplex Red)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Test compounds (dissolved in DMSO)

  • 384-well microplate

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of each compound dilution. For controls, add 1 µL of DMSO.

  • Add 25 µL of an enzyme mix containing Alr, DAAO, and HRP in Assay Buffer to each well.

  • Pre-incubate the plate for 30 minutes at room temperature to allow compounds to bind to Alr.[24]

  • Initiate the reaction by adding 25 µL of a substrate mix containing L-Alanine and Amplex Red in Assay Buffer.

  • Immediately measure the fluorescence (or absorbance, depending on the substrate) at 37°C in a kinetic mode for 30-60 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

  • Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol verifies target engagement in intact cells.[19]

Materials:

  • Bacterial culture (M. tuberculosis or a surrogate like M. smegmatis)

  • Test compound and vehicle control (DMSO)

  • Lysis Buffer (e.g., PBS with protease inhibitors)

  • Equipment for cell lysis (e.g., bead beater)

  • PCR machine or heating block for temperature gradient

  • Centrifuge capable of >15,000 x g

  • SDS-PAGE and Western Blotting reagents

  • Primary antibody specific to Alanine Racemase

Procedure:

  • Grow bacterial culture to mid-log phase.

  • Aliquot cells into two tubes. Treat one with the test compound at 10x MIC and the other with an equivalent volume of DMSO (vehicle). Incubate under normal growth conditions for 1-2 hours.

  • Harvest and wash the cells to remove excess compound. Resuspend in Lysis Buffer.

  • Lyse the cells to release proteins.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Aliquot the supernatant (soluble protein fraction) from each treatment into separate PCR strips.

  • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by 3 minutes at room temperature.

  • Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet precipitated/aggregated proteins.

  • Carefully collect the supernatant from each sample. This contains the soluble protein fraction at each temperature.

  • Analyze the amount of soluble Alanine Racemase remaining in each sample by Western Blot.

  • Quantify the band intensities and normalize them to the intensity of the lowest temperature sample for each treatment group.

  • Plot the normalized intensity versus temperature to generate the melting curves. A positive result is indicated by a thermal shift to a higher temperature for the compound-treated sample compared to the vehicle control.

References

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  • Determining target engagement in living systems. PMC - NIH.
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  • Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. NIH.
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  • Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology. PMC - NIH.
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  • Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Assays for screening alanine racemase-specific inhibitors. Alanine...
  • New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. NIH.
  • Mechanistic Insights into the Reversible Inhibition of d-Cycloserine in Alanine Racemase from Mycobacterium tuberculosis.
  • Mechanism of D-cycloserine action: alanine racemase
  • Metabolomics Reveal d-Alanine:d-Alanine Ligase As the Target of d-Cycloserine in Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters.
  • Computational and experimental analyses of alanine racemase suggest new avenues for developing allosteric small-molecule antibiotics. PMC - PubMed Central.
  • D-Cycloserine destruction by alanine racemase and the limit of irreversible inhibition.
  • Structural and biochemical analyses of alanine racemase from the multidrug-resistant Clostridium difficile strain 630. NIH.
  • Inhibitors of alanine racemase enzyme: a review. Taylor & Francis Online.
  • Selection and characterization of alanine racemase inhibitors against Aeromonas hydrophila.
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Comparative Transcriptomic Analysis of 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic Acid: A Guide to Unveiling Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting a comparative transcriptomic study to elucidate the cellular effects of 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid. We will delve into the strategic planning, experimental execution, and bioinformatic analysis required to generate robust and interpretable data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the mechanism of action of novel chemical entities.

Introduction: The Rationale for Transcriptomic Profiling

The compound this compound belongs to a broad class of molecules that includes derivatives with known biological activities, such as anti-inflammatory and anti-cancer effects[1][2]. When investigating a novel compound like this, a primary challenge is to move beyond phenotypic observations to a mechanistic understanding of its cellular impact. Transcriptomics, specifically RNA sequencing (RNA-seq), offers a powerful, unbiased lens to view the cellular response to a chemical perturbation. By quantifying the expression levels of thousands of genes simultaneously, we can identify affected biological pathways and formulate hypotheses about the compound's mechanism of action.[3][4]

A comparative approach is essential. By comparing the transcriptomic profile of cells treated with this compound against an untreated control group, we can identify statistically significant changes in gene expression.[5][6] Furthermore, comparing these changes to those induced by a known reference compound (e.g., a standard-of-care drug with a similar intended effect) can provide crucial context regarding the novelty and specificity of the compound's activity.

Part 1: Strategic Experimental Design

A well-designed experiment is the bedrock of meaningful transcriptomic analysis.[7] The goal is to minimize experimental noise and maximize the biological signal. Key considerations include cell line selection, dose-response and time-course studies, and appropriate replication.

Cell Line Selection

The choice of a cellular model is critical and should be driven by the research question. For instance, if investigating potential anti-cancer properties, a relevant cancer cell line (e.g., A549 for lung cancer) would be appropriate.[1] Conversely, for studying anti-inflammatory effects, an immune cell line like macrophages might be more suitable. It is crucial to use a well-characterized cell line and ensure its viability and health throughout the experiment.

Preliminary Assays: Dose-Response and Time-Course

Before committing to a full-scale RNA-seq experiment, preliminary assays are necessary to determine the optimal treatment conditions.

  • Cell Viability Assay (e.g., MTT or CellTiter-Glo®): This is performed to determine the cytotoxic concentrations of the compound.[8] For a transcriptomics study, it is generally advisable to use a sub-toxic concentration to ensure that the observed gene expression changes are due to the specific effects of the compound and not a general stress or cell death response. A typical starting point is the IC20 (the concentration that inhibits 20% of cell growth).

  • Time-Course Experiment: The timing of RNA extraction is critical. Gene expression changes can be rapid and transient or delayed. A pilot time-course experiment (e.g., treating cells and harvesting RNA at 6, 12, 24, and 48 hours) analyzed by RT-qPCR on a few known marker genes can help identify the optimal time point where the biological response is most pronounced.[9]

Replication and Controls

To achieve statistical power, biological replicates are non-negotiable.[10]

  • Biological Replicates: A minimum of three, and ideally four, independent biological replicates should be prepared for each condition.[10] This means growing and treating cells in separate wells or flasks on different occasions.

  • Controls:

    • Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve the compound. This is the primary negative control.

    • Untreated Control: Cells grown under normal conditions without any treatment.

    • Positive Control (Optional but Recommended): A known compound that is expected to induce a specific, well-characterized transcriptomic response. This helps validate the experimental system.

Part 2: Experimental Protocol - From Cell Culture to Sequencing

This section outlines a detailed, step-by-step methodology for the wet-lab portion of the study.

Workflow: Sample Preparation for RNA-Seq

G cluster_0 Cell Culture & Treatment cluster_1 RNA Processing cluster_2 Sequencing A 1. Seed Cells in 24-well plates B 2. Incubate (24h) for adherence A->B C 3. Treat Cells - Vehicle Control - Test Compound - Positive Control B->C D 4. Incubate (Optimal Time Point) C->D E 5. Cell Lysis & RNA Extraction D->E F 6. Quality Control (e.g., Agilent Bioanalyzer) RIN > 8 E->F G 7. Library Preparation (e.g., Poly-A selection) F->G H 8. Library QC & Quantification G->H I 9. Pool Libraries & Sequence (e.g., Illumina NovaSeq) H->I J 10. Demultiplexing (Generate FASTQ files) I->J G A 1. Raw Reads (FASTQ) B 2. Quality Control (FastQC) A->B C 3. Read Trimming (Trimmomatic) B->C D 4. Alignment to Genome (STAR) C->D E 5. Quantification (featureCounts) D->E F 6. Differential Expression (DESeq2 / edgeR) E->F G 7. Pathway Analysis (Reactome, KEGG) F->G H 8. Data Visualization (Volcano Plots, Heatmaps) F->H

Caption: A standard bioinformatics pipeline for differential gene expression analysis.

Detailed Steps:

  • Raw Read Quality Control: Use a tool like FastQC to assess the quality of the raw sequencing reads in the FASTQ files. [11]2. Read Trimming: If necessary, use a tool like Trimmomatic to remove low-quality bases and adapter sequences. [11]3. Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner like STAR. [11]4. Quantification: Count the number of reads that map to each gene to generate a raw counts matrix. Tools like featureCounts or HTSeq-count are commonly used. [11]5. Differential Gene Expression (DGE) Analysis: This is the core statistical analysis to identify genes that are significantly up- or down-regulated between conditions. [5]R packages like DESeq2 and edgeR are industry standards for this purpose. [5][6]They take the raw count matrix as input, normalize the data to account for differences in library size, and perform statistical tests to identify differentially expressed genes (DEGs).

  • Pathway and Enrichment Analysis: To understand the biological meaning of the list of DEGs, perform functional enrichment analysis. [12]This involves testing whether the DEGs are significantly overrepresented in specific biological pathways or Gene Ontology (GO) terms. Tools like DAVID, Metascape, or databases such as Reactome and KEGG are excellent for this purpose. [13][14][15]

Part 4: Data Interpretation and Comparison

The final step is to synthesize the results into a coherent biological story.

Visualizing DGE Results

Visualizations are key to interpreting DGE data.

  • Volcano Plot: A scatter plot that visualizes the statistical significance (p-value) versus the magnitude of change (fold change), quickly identifying the most significantly altered genes.

  • Heatmap: A graphical representation of the expression levels of DEGs across all samples. This can reveal patterns and clustering of samples based on their transcriptomic profiles. [3]

Comparative Data Presentation

The results should be presented in a clear, comparative format. A table summarizing the top differentially expressed genes is essential.

Table 1: Top Differentially Expressed Genes in MCF-7 Cells Treated with this compound (24h)

Gene SymbolGene Namelog2FoldChangep-valueAdjusted p-valueRegulation
CDKN1ACyclin Dependent Kinase Inhibitor 1A2.581.2e-154.5e-14Upregulated
FOSFos Proto-Oncogene, AP-1 Subunit2.153.4e-128.1e-11Upregulated
JUNJun Proto-Oncogene, AP-1 Subunit1.985.6e-119.9e-10Upregulated
CCND1Cyclin D1-1.857.3e-101.1e-08Downregulated
MYCMYC Proto-Oncogene, bHLH Transcription Factor-1.729.1e-101.3e-08Downregulated
E2F1E2F Transcription Factor 1-1.602.2e-092.8e-08Downregulated

Note: This is example data for illustrative purposes.

Drawing Mechanistic Conclusions

By examining the enriched pathways, one can start to build a hypothesis. For example, if pathways related to "Cell Cycle Arrest," "Apoptosis," and "p53 Signaling" are significantly enriched with upregulated genes like CDKN1A and downregulated genes like CCND1 and E2F1, it would strongly suggest that this compound exerts its effects by inducing cell cycle arrest, potentially through the p53 pathway. This hypothesis can then be validated with follow-up experiments, such as Western blotting for key proteins or cell cycle analysis by flow cytometry.

By comparing the transcriptomic signature of the test compound to a positive control or other alternatives, you can assess its relative potency, specificity, and novelty. A unique transcriptomic signature may indicate a novel mechanism of action, a highly valuable finding in drug development.

References

  • Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9313354/
  • Bioinformatics Workflow of RNA-Seq. CD Genomics. Available at: https://www.cd-genomics.
  • Pathway Tools Bioinformatics Software. SRI International AI Center.
  • Reactome Pathway Database. Reactome.
  • GEN Tools - Gene Expression Nebulas. Gene Expression Nebulas. Available at: http://genenbulas.bioinfo.sibs.ac.cn/tools.php
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  • Transcriptomics / Reference-based RNA-Seq data analysis / Hands-on. Galaxy Training. Available at: https://training.galaxyproject.org/training-material/topics/transcriptomics/tutorials/ref-based/tutorial.html
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  • Tutorial: Guidelines for the Experimental Design of Single-Cell RNA Sequencing Studies. Repositori UPF. Available at: https://repositori.upf.edu/handle/10230/45610
  • RNA-Seq Experimental Design Guide for Drug Discovery. Lexogen. Available at: https://www.lexogen.com/rna-seq-experimental-design-guide-for-drug-discovery/
  • Design, challenges, and the potential of transcriptomics to understand social behavior. Oxford Academic. Available at: https://academic.oup.com/cz/article/65/4/255/5523131
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  • Experimental Design for Time-Series RNA-Seq Analysis of Gene Expression and Alternative Splicing. Springer Nature Experiments. Available at: https://experiments.springernature.com/articles/10.1007/978-1-0716-1193-8_13
  • Transcriptomic Analysis Reveals Early Alterations Associated with Intrinsic Resistance to Targeted Therapy in Lung Adenocarcinoma Cell Lines. MDPI. Available at: https://www.mdpi.com/2072-6694/15/9/2589
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and drug development professionals handling novel chemical entities are at the forefront of innovation. With this privilege comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid, a compound characterized by its fluorinated aromatic ring, sulfonamide linkage, and carboxylic acid moiety. The procedures outlined below are grounded in established safety protocols for halogenated organic compounds and are designed to ensure the protection of laboratory personnel and the environment.

Section 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough risk assessment is paramount. Based on the chemical structure, this compound should be handled with the assumption that it is a hazardous substance.

1.1. Inherent Hazards:

  • Halogenated Organic Compound: The fluorine atom designates this compound as halogenated. Halogenated organic wastes are treated as a special category of hazardous waste due to their potential to form toxic byproducts upon improper incineration and their persistence in the environment.[4][5][6][7]

  • Propanoic Acid Moiety: The carboxylic acid group suggests acidic properties.

  • Sulfonamide Group: While often associated with therapeutic effects, the sulfonamide group can also contribute to the chemical reactivity of the molecule.

  • Potential for Irritation: Similar fluorinated and amino acid-based compounds are known to cause skin, eye, and respiratory irritation.[1][8][9]

1.2. Required Personal Protective Equipment (PPE): Adherence to proper PPE protocols is the first line of defense against chemical exposure.

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles if there is a significant risk of splashing.

  • Hand Protection: Use nitrile gloves as a minimum standard. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves. Always consult the glove manufacturer's compatibility chart.

  • Body Protection: A standard laboratory coat is required. For larger-scale disposal operations, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: All handling and disposal of this compound in its solid form or in a volatile solvent should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][5]

PPE Specification Rationale
Eye Protection Chemical safety goggles (ANSI Z87.1 certified)Protects eyes from splashes and airborne particles.
Hand Protection Nitrile glovesPrevents direct skin contact with the chemical.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Chemical fume hoodMinimizes inhalation of potentially harmful dust or vapors.

Section 2: Waste Segregation and Container Management

Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal.[7][10]

2.1. Waste Classification: this compound must be disposed of as halogenated organic waste .[5][6][7] It is imperative that this waste stream is kept separate from non-halogenated organic waste to avoid costly and complex disposal procedures.[6]

2.2. Waste Container Selection and Labeling:

  • Container Type: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. High-density polyethylene (HDPE) carboys are a common and appropriate choice.[6] The container must have a secure, tight-fitting lid.[4][6]

  • Labeling: The waste container must be clearly labeled before the first drop of waste is added.[4] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (do not use abbreviations)[4]

    • The primary hazards (e.g., "Irritant," "Halogenated Organic")

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

Section 3: Step-by-Step Disposal Procedure

The following procedure outlines the steps for the safe disposal of this compound from the laboratory.

Step 1: Preparation in a Controlled Environment

  • All work must be performed within a functioning chemical fume hood.

  • Ensure all necessary PPE is correctly worn.

  • Have spill cleanup materials readily available.

Step 2: Handling of Solid Waste

  • If disposing of the pure, solid compound, carefully transfer it into the designated halogenated organic waste container.

  • Use a dedicated scoop or spatula for the transfer.

  • Avoid generating dust. If the compound is a fine powder, consider wetting it with a small amount of a compatible solvent (e.g., methanol, ethanol) to minimize dust generation, provided the solvent is also disposed of as halogenated waste.

Step 3: Handling of Solutions

  • If the compound is in a solution, the entire solution must be disposed of as halogenated organic waste.

  • Carefully pour the solution into the designated waste container, using a funnel to prevent spills.

  • Do not mix with other waste streams, particularly acids, bases, or oxidizers, unless the compatibility is known and approved by your institution's Environmental Health and Safety (EHS) department.[11]

Step 4: Decontamination of Empty Containers

  • The original container of this compound is considered contaminated and must be disposed of as hazardous waste.

  • Rinse the empty container three times with a suitable solvent (e.g., acetone, methanol).

  • The rinsate must be collected and added to the halogenated organic waste container.

  • After triple-rinsing, the container can often be disposed of as non-hazardous waste, but you must consult your institution's specific policies. Deface the label on the empty container before disposal.

Step 5: Final Container Sealing and Storage

  • Securely close the lid of the halogenated organic waste container.[4][6]

  • Wipe the exterior of the container with a damp cloth to remove any external contamination.

  • Store the sealed container in a designated satellite accumulation area until it is collected by your institution's EHS department or a licensed hazardous waste disposal contractor.[6]

Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation cluster_waste_char Waste Characterization cluster_segregation Segregation & Collection cluster_procedure Disposal Procedure cluster_final Final Steps Prep Don PPE and work in fume hood WasteType Identify waste as solid or solution containing this compound Prep->WasteType WasteStream Classify as Halogenated Organic Waste WasteType->WasteStream HalogenatedContainer Select and label 'Halogenated Organic Waste' container WasteStream->HalogenatedContainer Correct NonHalogenated Incorrect Path: Do Not Mix with Non-Halogenated Waste WasteStream->NonHalogenated Incorrect TransferWaste Carefully transfer waste into the container HalogenatedContainer->TransferWaste Decon Triple-rinse empty original container and collect rinsate TransferWaste->Decon Seal Securely seal the waste container Decon->Seal Store Store in designated Satellite Accumulation Area Seal->Store Pickup Arrange for pickup by EHS or licensed contractor Store->Pickup

Caption: Decision workflow for the disposal of this compound.

Section 4: Spill Management

Accidents can happen, and being prepared is crucial for maintaining a safe laboratory environment.

4.1. Small Spills (Contained within a Fume Hood):

  • Alert others in the immediate area.

  • Wearing your full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent and collect the cleaning materials as halogenated organic waste.

4.2. Large Spills or Spills Outside of a Fume Hood:

  • Evacuate the immediate area.

  • Alert your supervisor and your institution's EHS department immediately.[6]

  • If the substance is volatile or dusty, close the laboratory doors to contain the vapors or dust.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Section 5: Regulatory Compliance and Record Keeping

Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.

  • Consult Institutional Policies: Your institution's EHS department is the primary resource for specific disposal protocols and scheduling waste pickups.[12]

  • Maintain Records: Keep a detailed log of all hazardous waste generated, including the chemical name, quantity, and date of disposal. This is often a regulatory requirement.[5][12]

  • Waste Pickup: Contact your EHS department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste container.[6][12]

By following these procedures, you contribute to a culture of safety and ensure that your research is conducted with the utmost respect for environmental and regulatory standards. The principles of proper segregation, labeling, and containment are the cornerstones of responsible chemical waste management.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Temple University. Halogenated Solvents in Laboratories. Campus Operations.
  • OC-Praktikum. Treatment and disposal of chemical wastes in daily laboratory work.
  • Bucknell University. Hazardous Waste Segregation.
  • Benchchem. Safe Disposal of Sulfadimethoxypyrimidine D4: A Procedural Guide.
  • AK Scientific, Inc. 2-Amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoic acid Safety Data Sheet.
  • DC Fine Chemicals. Propionic acid Safety Data Sheet.
  • AK Scientific, Inc. 2-Amino-3-(2,6-difluorophenyl)propanoic acid Safety Data Sheet.
  • BASF. Propionic Acid Safety Data Sheet.
  • Fisher Scientific. 3-(4-Fluorophenyl)propionic acid Safety Data Sheet.
  • Nipissing University. Hazardous Materials Disposal Guide.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.